trans-11-Tetradecenyl acetate
Description
(E)-11-Tetradecen-1-ol acetate is a natural product found in Platynota stultana with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-tetradec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035286 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-72-9, 26532-95-6 | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33189-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecenyl acetate, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecen-1-ol, 1-acetate, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-TETRADECENYL ACETATE, (11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"trans-11-Tetradecenyl acetate" synthesis pathway
An In-depth Technical Guide to the Synthesis of trans-11-Tetradecenyl Acetate
Introduction
This compound (E11-14:OAc) is a long-chain unsaturated ester that functions as a critical component of the sex pheromone blend for numerous lepidopteran species, including the European Corn Borer (Ostrinia nubilalis) and the Sod Webworm (Loxostege sticticalis).[1][2] In the intricate language of chemical ecology, the precise geometry of the carbon-carbon double bond is paramount; the trans (or E) configuration is essential for eliciting the specific behavioral responses required for mating.[3][4] The synthesis of such semiochemicals for use in integrated pest management (IPM) strategies—such as mating disruption and population monitoring—demands not only high chemical purity but also exceptional stereoisomeric fidelity.
This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers and organic chemists in the fields of drug development, agrochemicals, and chemical synthesis. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind key experimental choices, and a comparative analysis of the predominant synthetic strategies. The discussion will encompass classic alkyne-based routes, modern catalytic methods like olefin metathesis, and olefination reactions, culminating in the final acetylation step and rigorous purification.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. The target molecule, this compound, can be disconnected at two key points: the ester linkage and the C11-C12 double bond.
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C-O Disconnection (Ester Hydrolysis): The most apparent disconnection is at the acetate ester, leading back to the precursor alcohol, trans-11-tetradecen-1-ol. This is a standard functional group interconversion.
-
C=C Disconnection (Alkene Formation): The central challenge lies in the stereoselective formation of the trans-double bond. This leads to several potential precursor strategies, including the reduction of an 11-tetradecynyl precursor, the coupling of smaller olefinic fragments via metathesis, or the reaction of an aldehyde with a phosphorus ylide.
Caption: Retrosynthetic pathways for this compound.
Core Synthetic Strategy 1: Alkyne Semireduction
This classical and highly reliable pathway involves the construction of a C14 alkyne backbone followed by a stereoselective reduction to furnish the trans-alkene.
Alkyne Assembly
The precursor, 11-tetradecyn-1-ol, can be assembled through various C-C bond-forming reactions. A common method involves the nucleophilic attack of a deprotonated terminal alkyne (an acetylide) on an alkyl halide. For instance, the lithium salt of 1-dodecyne can be reacted with a two-carbon electrophile like ethylene oxide, or alternatively, an ω-haloalcohol can be coupled with an acetylide fragment using methodologies like the Sonogashira coupling.[5][6]
Stereoselective Reduction to the trans-Alkene
The critical step is the reduction of the internal alkyne to a trans-alkene.
-
Dissolving Metal Reduction: The most established method is the use of an alkali metal, typically sodium, in liquid ammonia at low temperatures (-78 °C).[7][8] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl substituents in the key vinyl radical intermediate forces it to adopt a trans configuration before the second electron transfer and protonation steps occur, leading to high stereoselectivity for the E-alkene.[9] While highly effective, this method's requirement for cryogenic temperatures and anhydrous ammonia, along with its intolerance to many reducible functional groups, can be limitations.
-
Catalytic trans-Hydrogenation: Modern advancements have provided catalytic alternatives that avoid the use of dissolving metals. Specific ruthenium-based catalysts, for example, have been developed to facilitate the catalytic trans-hydrogenation of alkynes, offering improved functional group compatibility and operational simplicity.[10]
Caption: Alkyne reduction to a trans-alkene using Na/NH₃.
Experimental Protocol: Dissolving Metal Reduction of 11-Tetradecyn-1-ol
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum is flame-dried under a stream of inert gas (argon or nitrogen).
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to the desired volume.
-
Reagent Addition: A solution of 11-tetradecyn-1-ol in anhydrous THF is added dropwise to the liquid ammonia.
-
Sodium Addition: Small, freshly cut pieces of sodium metal are added portion-wise until a persistent deep blue color is observed, indicating the presence of excess solvated electrons. The reaction is stirred for 2-4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears. The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.
-
Workup: Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure trans-11-tetradecen-1-ol.
Core Synthetic Strategy 2: Olefin Metathesis
Olefin metathesis has emerged as a powerful and efficient tool in modern organic synthesis, offering a direct route to specific alkene geometries.[11] Cross-metathesis, in particular, allows for the coupling of two different alkenes, making it highly suitable for pheromone synthesis.[3]
The Cross-Metathesis Approach
This strategy involves the reaction of two simpler, often commercially available, terminal alkenes in the presence of a transition metal catalyst, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.[12][13] For the synthesis of trans-11-tetradecen-1-ol, one could envision the cross-metathesis of 1-butene with an ω-unsaturated alcohol like 10-undecen-1-ol. The stereochemical outcome (E vs. Z) can be influenced by the choice of catalyst and reaction conditions, with many second and third-generation catalysts showing a strong preference for the thermodynamically more stable trans product. The key advantages of this method include its high functional group tolerance, operational simplicity, and often shorter synthetic routes.[4]
Caption: Synthesis via Ruthenium-catalyzed cross-metathesis.
Experimental Protocol: Cross-Metathesis for trans-11-Tetradecen-1-ol
-
Setup: A Schlenk flask is charged with 10-undecen-1-ol and a suitable solvent (e.g., anhydrous dichloromethane) under an argon atmosphere.
-
Catalyst Addition: A catalytic amount (typically 0.5-2 mol%) of a second-generation Grubbs' catalyst is added to the flask.
-
Alkene Partner Introduction: 1-Butene is bubbled through the solution or added as a condensed liquid at a controlled temperature. The reaction is stirred at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Quenching: Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for 30 minutes.
-
Purification: The solvent is removed in vacuo, and the residue is directly purified by flash column chromatography on silica gel to separate the desired product from catalyst residues and any homodimerized byproducts.
Core Synthetic Strategy 3: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[14][15] While the standard Wittig reaction with non-stabilized ylides often favors the Z-alkene, the stereochemical outcome can be directed towards the E-isomer.
Achieving trans-Selectivity
-
Stabilized Ylides: When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or phenyl group) adjacent to the carbanion, the reaction becomes reversible. This allows the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which then collapses to form the E-alkene as the major product.[16][17]
-
Schlosser Modification: For non-stabilized ylides, which are needed for alkyl-substituted alkenes, the Schlosser modification can be employed. This involves deprotonating the initial betaine intermediate with a strong base (like phenyllithium) at low temperature, allowing it to equilibrate to the more stable threo-lithiobetaine. Protonation followed by elimination then yields the E-alkene with high selectivity.[14]
A significant drawback of the Wittig reaction is the production of a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.[4]
Caption: Wittig reaction for direct synthesis of the target acetate.
Final Step: Acetylation
Regardless of the pathway used to construct the C14 alcohol backbone, the final step is the conversion of trans-11-tetradecen-1-ol to the corresponding acetate. This is a robust and high-yielding esterification.
The most common method involves reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride.[18] The reaction is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), or can be performed under catalyst-free or mild acidic conditions.[19][20][21]
Experimental Protocol: General Acetylation
-
Setup: To a solution of trans-11-tetradecen-1-ol in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask is added a base (e.g., triethylamine, 1.5 equivalents).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath, and acetic anhydride (1.2 equivalents) is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Workup: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which is often of sufficient purity for use or can be further purified by chromatography if necessary.
Purification and Characterization
The biological activity of pheromones is highly dependent on their purity.[22][23] Therefore, rigorous purification and characterization are mandatory.
-
Purification: Flash column chromatography is the most common method for purifying the intermediate alcohol and the final acetate product, effectively removing byproducts and unreacted starting materials.[22]
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is invaluable for determining the chemical purity and, crucially, the isomeric purity (E vs. Z ratio) of the final product. MS confirms the molecular weight and provides fragmentation patterns consistent with the structure.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. The trans geometry of the double bond is confirmed by the large coupling constant (typically 12-18 Hz) between the vinylic protons in the ¹H NMR spectrum.
-
Comparative Summary of Synthetic Pathways
| Pathway | Key Transformation | Stereocontrol Mechanism | Advantages | Limitations |
| Alkyne Reduction | Alkyne → trans-Alkene | Thermodynamic control in radical intermediate (Na/NH₃) | High stereoselectivity (>98% E), well-established | Harsh conditions (Na/NH₃), poor functional group tolerance, requires alkyne synthesis |
| Olefin Metathesis | Cross-metathesis of two alkenes | Catalyst control, formation of thermodynamic product | High efficiency, excellent functional group tolerance, shorter routes | Catalyst cost and sensitivity, potential for byproduct formation (homodimers) |
| Wittig Reaction | Aldehyde + Ylide → Alkene | Thermodynamic control (stabilized ylides) or kinetic control (Schlosser mod.) | Versatile C=C bond formation | Stoichiometric phosphine oxide waste, Schlosser mod. requires cryogenic temps and strong base |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several robust and reliable pathways. The classical alkyne semireduction route remains a benchmark for high stereoselectivity, while modern methods like olefin metathesis offer superior efficiency and functional group tolerance, aligning with the principles of green chemistry.[11] The choice of a specific route often depends on factors such as the availability of starting materials, scale of the synthesis, and the specific equipment and expertise available in the laboratory.
Future developments in this field will likely focus on enhancing the sustainability and cost-effectiveness of these syntheses. This includes the design of more active and selective metathesis catalysts that can operate at lower loadings, the development of catalytic trans-hydrogenation methods that completely supplant stoichiometric metal reductants, and the exploration of biocatalytic routes that leverage enzymes for highly selective transformations under environmentally benign conditions.[26] Such innovations will continue to support the critical role of synthetic pheromones in sustainable agriculture and ecological research.
References
-
Banu, S. A., & Hossain, M. A. (2010). Transesterification/acetylation of long chain alcohols with alkyl acetate. Steroids, 75(10), 711-713. [Link]
-
Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from Chemistry LibreTexts. [Link]
-
Apeiron Synthesis. (2025). Shaping Scents: Metathesis in Pheromone Synthesis. Retrieved from Apeiron Synthesis. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
Radkowski, K., Sundararaju, B., & Fürstner, A. (2012). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 51(40), 10150-10154. [Link]
-
Alfa Chemistry. (n.d.). Extraction and Purification of Insect Pheromones. Retrieved from Agriculture XPRT. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Herbert, M. B., & Grubbs, R. H. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angewandte Chemie International Edition, 53(1), 315-319. [Link]
- Google Patents. (2018). WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis.
-
Török, B., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(12), 1967-1970. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Zhang, W., et al. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 142(28), 12101-12106. [Link]
-
ChemHub. (n.d.). ChemHub capability use Metathesis to make insect pheromones. Retrieved from ChemHub. [Link]
-
Szabó, T., & Kégl, T. (2017). Synthesis of Semiochemicals via Olefin Metathesis. Molecules, 22(8), 1275. [Link]
-
Corpet, A., & Gosmini, C. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 230-241. [Link]
-
Fiandanese, V., Marchese, G., Naso, F., & Ronzini, L. (1985). A General Approach to the Synthesis of Mono-olefinic Insect Sex Pheromones of Z- or E-Configuration. Journal of the Chemical Society, Perkin Transactions 1, 1115-1120. [Link]
-
Quora. (2021). How do you extract pheromones from insects?. Retrieved from Quora. [Link]
-
Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from Study.com. [Link]
-
Chemistry Steps. (n.d.). Alkynes to Alkenes. Retrieved from Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2025). Stereoselective synthesis of 11(E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Retrieved from ResearchGate. [Link]
-
Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from Lumen Learning. [Link]
-
Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Synthesis of pheromones I and II. Retrieved from ResearchGate. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Heath, R. R., & Reinholds, R. (1984). Techniques for Purifying, Analyzing, and Identifying Pheromones. In Techniques in Pheromone Research. Springer. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
YouTube. (2019). Wittig reaction and Stereo-chemistry (Cis or Trans ???) for the Preparation of alkene. Retrieved from YouTube. [Link]
-
Biotica Publications. (2021). Latest Improvements in Insect Pheromonal Research, Method and Protocols. Retrieved from Biotica Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of pheromones I and II. Retrieved from ResearchGate. [Link]
-
AERU. (n.d.). (Z)-11-tetradecenyl acetate. Retrieved from AERU. [Link]
-
NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]
-
NIST. (n.d.). This compound Mass Spectrum. Retrieved from NIST WebBook. [Link]
-
NIST. (n.d.). This compound. Retrieved from NIST WebBook. [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. Retrieved from NIST WebBook. [Link]
- Google Books. (2018). Studies on the Biosynthesis of (E)-11-tetradecenyl Acetate and (Z)-11-tetradecenyl Acetate.
- Google Patents. (2013). CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate.
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]
-
International Journal of ChemTech Research. (2011). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Retrieved from International Journal of ChemTech Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioticapublications.com [bioticapublications.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis - Google Patents [patents.google.com]
- 13. chemhub.com [chemhub.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Transesterification/acetylation of long chain alcohols with alkyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ester synthesis by acylation [organic-chemistry.org]
- 22. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 23. Extraction and Purification of Insect Pheromones | Alfa Chemistry [agriculture-xprt.com]
- 24. This compound [webbook.nist.gov]
- 25. This compound [webbook.nist.gov]
- 26. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
(E)-11-Tetradecenyl acetate biosynthesis in insects
An In-Depth Technical Guide to the Biosynthesis of (E)-11-Tetradecenyl Acetate in Insects
Abstract
(E)-11-Tetradecenyl acetate is a crucial sex pheromone component for numerous lepidopteran species, playing a vital role in chemical communication and reproductive isolation. Understanding its biosynthesis is fundamental for developing novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the core biochemical pathway, from foundational fatty acid metabolism to the terminal enzymatic modifications. We will delve into the key enzymes—desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases—elucidating their function, specificity, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of insect pheromone production.
Introduction: The Molecular Language of Moths
Insects have evolved sophisticated chemical communication systems, with sex pheromones being a paramount example. These molecules, often released by females, are highly specific and can attract males over long distances, ensuring reproductive success. A major class of moth sex pheromones consists of C10-C18 unsaturated fatty acid derivatives, which include alcohols, aldehydes, and acetate esters.[1] The precise blend of components—differing in chain length, double bond position and geometry, and functional group—creates a species-specific signal.[2]
(E)-11-Tetradecenyl acetate (E11-14:OAc) is a primary component in the pheromone blend of several economically significant pests, most notably the European Corn Borer, Ostrinia nubilalis.[3][4] The biosynthesis of this molecule is a multi-step enzymatic cascade that modifies common fatty acid precursors into a potent semiochemical.[5] This guide will dissect this pathway, highlighting the molecular machinery that underpins its remarkable specificity.
The Core Biosynthetic Pathway
The synthesis of E11-14:OAc originates from standard fatty acid metabolism and is completed through a series of specialized enzymatic modifications primarily within the female's pheromone gland.[2] The pathway can be logically segmented into four principal stages: precursor synthesis, desaturation, reduction, and acetylation.
Precursor Foundation: De Novo Fatty Acid Synthesis
Like most organisms, insects synthesize saturated fatty acids de novo from acetyl-CoA. The pathway typically produces palmitic acid (16:Acid) or stearic acid (18:Acid).[2] These serve as the foundational building blocks for a vast array of lipids, including pheromones. In the context of E11-14:OAc biosynthesis, the C16 precursor, palmitoyl-CoA, is the most common starting point.
In some pathways, the C16 acid is first chain-shortened by one round of β-oxidation to produce the C14 precursor, myristoyl-CoA, before subsequent modification.[6][7] However, evidence in many species suggests that desaturation often occurs on the C16 chain, followed by chain shortening.[2]
Creating the Double Bond: The Role of Δ11-Desaturase
The introduction of a double bond at the 11th carbon position is the most critical step in defining the identity of this pheromone class. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, the Δ11-desaturase.[8] These enzymes are membrane-bound proteins that utilize a diiron active site and molecular oxygen to introduce a double bond into the acyl chain.[9]
The Δ11-desaturase in many moth species acts on palmitoyl-CoA (16:CoA) to produce (Z)-11-hexadecenoyl-CoA.[2] This initial desaturation almost universally produces the cis (Z) isomer. The formation of the final trans (E) isomer, required for E11-14:OAc, is a fascinating aspect of pheromone evolution. In species like the European Corn Borer, distinct E- and Z-races exist, which produce and respond to different ratios of E11- and Z11-14:OAc.[3][10] The generation of the E-isomer is believed to result from the specific Δ11-desaturase enzyme itself, which can produce varying E/Z ratios depending on its amino acid sequence.
Tailoring the Chain Length: β-Oxidation
Following desaturation, the (Z)-11-hexadecenoyl-CoA precursor is shortened by two carbons to yield (Z)-11-tetradecenoyl-CoA. This is accomplished via a limited, or incomplete, cycle of peroxisomal β-oxidation.[6] The enzymes responsible for this chain-shortening must exhibit specificity to stop after a single cycle, preventing the complete degradation of the precursor. The selectivity of these chain-shortening enzymes can also influence the final E/Z ratio of the pheromone blend.
Functional Group Modification I: Reduction to an Alcohol
The carboxyl group of the fatty acyl-CoA is not the final functional group. The next step is the reduction of the tetradecenoyl-CoA to its corresponding fatty alcohol, (E)-11-tetradecenol. This conversion is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs).[1] These enzymes are highly specialized and often found specifically in the pheromone gland, designated as pgFARs.[11][12]
FARs are essential in regulating the final steps of pheromone biosynthesis and their substrate specificity is a key determinant of the final pheromone components produced.[13][14] They catalyze an NADPH-dependent two-step reduction of the fatty acyl-CoA to a fatty alcohol without releasing an intermediate aldehyde.[13]
Functional Group Modification II: Acetylation
The final step in the biosynthesis of (E)-11-Tetradecenyl acetate is the esterification of the (E)-11-tetradecenol. This reaction is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF).[1][2] This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, forming the final acetate ester pheromone component.
The entire biosynthetic pathway is a highly regulated process, often under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN), which can stimulate key enzymatic steps in the pathway in response to environmental cues like photoperiod.[8][15]
Core Pathway and Key Enzyme Summary
The following diagram and table summarize the central biosynthetic route and the enzymes involved.
Caption: Biosynthetic pathway of (E)-11-Tetradecenyl acetate.
Table 1: Key Enzymes in (E)-11-Tetradecenyl Acetate Biosynthesis
| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Example Insect Species |
| Fatty Acyl-CoA Desaturase | FAD | Palmitoyl-CoA | (Z/E)-11-Hexadecenoyl-CoA | Ostrinia nubilalis, Mamestra brassicae[3][16] |
| Acyl-CoA Oxidase/Thiolase | - | (Z/E)-11-Hexadecenoyl-CoA | (Z/E)-11-Tetradecenoyl-CoA | Redbanded leafroller moth |
| Fatty Acyl-CoA Reductase | FAR | (E)-11-Tetradecenoyl-CoA | (E)-11-Tetradecenol | Bombyx mori, Spodoptera spp.[1][11] |
| Alcohol Acetyltransferase | ATF | (E)-11-Tetradecenol, Acetyl-CoA | (E)-11-Tetradecenyl Acetate | Redbanded leafroller moth[2] |
Experimental Protocols and Workflows
Characterizing the enzymes of a biosynthetic pathway is essential for confirming their function. Heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cells is a powerful and widely used technique.[6][17]
Experimental Workflow: Functional Characterization of a Candidate Desaturase
The following workflow outlines the typical steps for identifying and validating a candidate pheromone-biosynthesis gene.
Caption: Workflow for functional characterization of a pheromone biosynthesis enzyme.
Protocol: Heterologous Expression of a Desaturase in S. cerevisiae
This protocol provides a self-validating system for testing the function of a candidate Δ11-desaturase gene.
Objective: To determine if a candidate gene from an insect pheromone gland can convert palmitic acid (16:0) to 11-hexadecenoic acid (11-16:Acid).
Materials:
-
Yeast expression vector (e.g., pYES2).
-
S. cerevisiae strain (e.g., INVSc1).
-
Candidate desaturase cDNA, codon-optimized for yeast.
-
Selective yeast media (SC-Ura) with glucose or galactose.
-
Palmitic acid substrate.
-
Reagents for lipid extraction (methanol, sulfuric acid, hexane).
-
Gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Vector Construction:
-
Clone the candidate desaturase cDNA into the yeast expression vector pYES2 under the control of the GAL1 promoter.
-
Construct an "empty vector" control by ligating the pYES2 vector without the insert.
-
Verify constructs by sequencing.
-
-
Yeast Transformation:
-
Transform the expression construct and the empty vector control into the S. cerevisiae INVSc1 strain using the lithium acetate method.
-
Plate transformed cells on synthetic complete dropout medium lacking uracil (SC-Ura) with 2% glucose. Incubate at 30°C for 2-3 days until colonies appear.
-
-
Protein Expression and Substrate Feeding:
-
Inoculate single colonies from both the candidate gene and empty vector transformations into 5 mL of SC-Ura medium with 2% glucose. Grow overnight at 30°C with shaking.
-
Pellet the cells and resuspend in 10 mL of induction medium (SC-Ura with 2% galactose) to an OD600 of ~0.4. This induces gene expression from the GAL1 promoter.
-
Immediately add the fatty acid precursor. Add palmitic acid to a final concentration of 0.5 mM.
-
Incubate for 48-72 hours at 30°C with shaking.
-
-
Lipid Extraction and Derivatization:
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
To create Fatty Acid Methyl Esters (FAMEs) for GC analysis, add 1 mL of 2.5% H₂SO₄ in methanol to the cell pellet.
-
Incubate at 80°C for 1 hour.
-
After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Centrifuge to separate phases. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Analyze the FAME extracts by GC-MS.
-
Compare the chromatograms from the yeast expressing the candidate desaturase to the empty vector control.
-
Validation Checkpoint: A new peak corresponding to the methyl ester of 11-hexadecenoic acid should be present in the sample from the candidate desaturase culture but absent or at trace levels in the empty vector control.
-
Confirm the identity of the new peak by comparing its mass spectrum and retention time to a synthetic standard. The position of the double bond can be confirmed by derivatization with dimethyl disulfide (DMDS), which creates a predictable fragmentation pattern in MS.
-
Conclusion and Future Directions
The biosynthesis of (E)-11-tetradecenyl acetate is a model system for understanding how insects generate chemical diversity from common metabolic precursors. The pathway relies on a specialized toolkit of enzymes—desaturases, reductases, and acetyltransferases—whose specificity and expression are tightly regulated to produce a precise pheromonal signal.[2][5][11] A thorough understanding of these enzymes, facilitated by the experimental workflows described, is paramount.
Future research will likely focus on the structural biology of these enzymes to better understand the basis of their substrate and stereospecificity. Furthermore, harnessing this biosynthetic machinery in engineered microbes or plants offers a promising avenue for the sustainable, cost-effective production of pheromones for use in integrated pest management programs.[18][19] This "green chemistry" approach can provide the large quantities of pheromones needed for mating disruption, a powerful and environmentally benign method of insect control.
References
-
Antony, B., Fujii, T., Moto, K., Matsumoto, S., & Ishikawa, Y. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports. Available at: [Link]
-
Liénard, M. A., Hagström, Å. K., Lassance, J. M., & Löfstedt, C. (2010). Evolution of multicomponent pheromone signals in small ermine moths involves a single fatty-acyl reductase gene. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Moto, K., Yoshiga, T., Yamamoto, M., Takahashi, S., Okano, K., Ando, T., Nakajima, T., & Matsumoto, S. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Insect pheromones. Available at: [Link]
-
Antony, B., Fujii, T., Moto, K., Matsumoto, S., Fukuzawa, M., Nakano, R., ... & Ishikawa, Y. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. ResearchGate. Available at: [Link]
-
Boland, W., Frössl, C., Schöttler, M., & Tóth, M. (1993). Sex pheromone biosynthesis in Mamestra brassicae l. (lepidoptera: noctuidae); stereochemistry of the Δ11 desaturation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Jacquin-Joly, E., Descoins, C., & Ljungberg, H. (1994). Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide. Lund University Research Portal. Available at: [Link]
-
Petkevicius, E., Valério, O., & Borodina, I. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering Communications. Available at: [Link]
-
Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths Cadra cautella and Spodoptera exigua. Cellular and Molecular Life Sciences. Available at: [Link]
-
Morse, D., & Meighen, E. (1984). Detection of pheromone biosynthetic and degradative enzymes in vitro. Journal of Biological Chemistry. Available at: [Link]
- Wang, H. L., & Löfstedt, C. (2021). Methods of producing insect pheromones. Google Patents.
-
Tupec, M., Buček, A., Vogel, H., & Kalinova, B. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife. Available at: [Link]
-
Jurenka, R. A., Haynes, K. F., Adlof, R. O., Bengtsson, M., & Roelofs, W. L. (1994). Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths. Insect Biochemistry and Molecular Biology. Available at: [Link]
-
Liénard, M. A., Hagström, Å. K., Lassance, J. M., & Löfstedt, C. (2010). Sex-pheromone components of small ermine moths (Lepidoptera: Yponomeutidae). ResearchGate. Available at: [Link]
-
Xia, E. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. Available at: [Link]
-
Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. Available at: [Link]
-
Zhang, S., Zhang, Y., Ku, D., Wang, M., & Zhang, Z. (2015). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. PLoS ONE. Available at: [Link]
-
Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. (2022). MDPI. Available at: [Link]
-
Petkevicius, E., Valério, O., & Borodina, I. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC. Available at: [Link]
-
The Pherobase. (n.d.). Pheromones and Semiochemicals of Yponomeuta malinellus. Available at: [Link]
-
The Pherobase. (n.d.). Pheromones and Semiochemicals of Mamestra brassicae. Available at: [Link]
-
Jacquin, E., Ljungberg, H., & Descoins, C. (1994). Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide. Semantic Scholar. Available at: [Link]
-
Ding, B. J., et al. (2014). A plant factory for moth pheromone production. K-REx. Available at: [Link]
-
Ding, B. J., et al. (2017). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science. Available at: [Link]
-
Moustafa, M. A., et al. (2023). The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and Indoxacarb on Mamestra brassicae (Lepidoptera: Noctuidae). PMC. Available at: [Link]
-
The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen. RWTH Publications. Available at: [Link]
-
Bjostad, L. B., & Roelofs, W. L. (1983). Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry. Journal of Chemical Ecology. Available at: [Link]
-
The Pherobase. (n.d.). Pheromones and Semiochemicals of Yponomeuta padellus. Available at: [Link]
-
Mateos-Fernández, R., et al. (2022). Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana. PMC. Available at: [Link]
-
Los, D. A., & Murata, N. (1998). Structure and expression of fatty acid desaturases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Ding, B. J., & Löfstedt, C. (2015). Biological production of insect pheromones in cell and plant factories. ResearchGate. Available at: [Link]
-
Napier, J. A., et al. (2003). The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Wikipedia. (n.d.). Fatty acid desaturase. Available at: [Link]
-
Klun, J. A., & Brindley, T. A. (1970). cis-11-Tetradecenyl Acetate, a Sex Stimulant of the European Corn Borer. Scilit. Available at: [Link]
-
Sustainability of strategies for Ostrinia nubilalis management in Northern Italy. (2019). ResearchGate. Available at: [Link]
-
Techniques for Extracting and Collecting Sex Pheromones from Live Insects and from Artificial Sources. Semantic Scholar. Available at: [Link]
-
Ostrinia nubilalis (Hübner), European Corn Borer / Pyrale du maïs (Lepidoptera: Crambidae). (2024). CABI Compendium. Available at: [Link]
-
Kazaz, S., et al. (2020). Lipid Synthesis and Beyond: SAD Fatty Acid Desaturases Contribute to Seed Development. The Plant Cell. Available at: [Link]
-
Johansson, O., et al. (2022). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lucris. Available at: [Link]
-
Corl, B. A., et al. (2001). The role of Delta(9)-desaturase in the production of cis-9, trans-11 CLA. Journal of Nutritional Biochemistry. Available at: [Link]
-
ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. ResearchGate. Available at: [Link]
- Synthesis method of 9Z,11E-tetradecadienol acetate. Google Patents.
-
Soliman, M. L., & Rosenberger, T. A. (2012). Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation. Journal of Neuroinflammation. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. ent.iastate.edu [ent.iastate.edu]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. caa.it [caa.it]
- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect pheromones - Wikipedia [en.wikipedia.org]
- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]
- 15. Control of sex pheromone biosynthesis in the moth Mamestra brassicae by the pheromone biosynthesis activating neuropeptide | Lunds universitet [lu.se]
- 16. Sex pheromone biosynthesis in Mamestra brassicae l. (lepidoptera: noctuidae); stereochemistry of the Δ11 desaturation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of trans-11-Tetradecenyl Acetate as a Pheromone
A Senior Application Scientist's Synthesis of Molecular Interactions, Neural Processing, and Behavioral Outputs
Foreword
The intricate world of insect communication is largely orchestrated by a silent language of chemical cues. Among these, pheromones stand out for their profound ability to elicit specific and often dramatic behavioral responses in conspecifics, even at vanishingly low concentrations. trans-11-Tetradecenyl acetate, a key component of the sex pheromone blend of several moth species, including the European Corn Borer (Ostrinia nubilalis), offers a compelling model for dissecting the elegant molecular and neural mechanisms that translate a simple chemical signal into a complex biological response. This guide provides a comprehensive technical overview of this process, from the initial capture of the pheromone molecule to the ultimate initiation of mating behavior. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles of insect olfaction and its potential applications.
The Peripheral Encounter: Capturing the Signal
The journey of the this compound molecule from the environment to a neural impulse begins at the insect's antenna, a marvel of biological engineering adorned with thousands of specialized sensory hairs called sensilla.[1]
The Role of Odorant Binding Proteins (OBPs)
Upon entering the sensillum through cuticular pores, the hydrophobic pheromone molecule is met by a high concentration of Odorant Binding Proteins (OBPs) within the aqueous sensillum lymph.[2][3] These small, soluble proteins act as molecular chaperones, binding to the pheromone and facilitating its transport across the lymph to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[2][4] This binding is not merely passive transport; it is a critical step that protects the pheromone from premature degradation by enzymes also present in the lymph.[1]
Two primary hypotheses explain the mechanism of OBP action: a pH-dependent release mechanism and a ligand-induced conformational change that facilitates interaction with the olfactory receptor.[2]
The Olfactory Receptor: The Gateway to Neural Signaling
The core of pheromone detection lies with the Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of ORNs.[4][5] Insect ORs are distinct from their vertebrate counterparts; they are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor known as Orco.[6]
For the European Corn Borer, specific receptors have been identified that respond to tetradecenyl acetates. For instance, studies have characterized OnubOR3 and OnubOR6 as being broadly receptive to analogs of the natural pheromone components.[7] The binding of this compound to its specific OR is a highly selective event, dictated by the three-dimensional structure of the receptor's binding pocket. This specificity is crucial for distinguishing between the pheromone components and other environmental odors.
The Transduction Cascade: From Chemical Binding to Electrical Signal
The binding of this compound to its cognate OR initiates a rapid cascade of events that converts the chemical signal into an electrical impulse.
Ionotropic Signal Transduction
Upon ligand binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel.[4] This allows for an influx of positive ions (primarily Na+ and K+) into the neuron, leading to a depolarization of the dendritic membrane. If this depolarization reaches a critical threshold, it triggers the firing of an action potential, the fundamental unit of neural communication.
The frequency and pattern of these action potentials encode information about the concentration and temporal dynamics of the pheromone plume. This electrical signal then propagates along the axon of the ORN towards the primary olfactory center of the brain, the antennal lobe.[5]
Signal Termination: Resetting the System
For an insect to effectively navigate a pheromone plume, which is often filamentous and intermittent, the olfactory system must be able to rapidly reset after stimulation. This crucial function is carried out by Odorant-Degrading Enzymes (ODEs).[8][9]
In the case of acetate-based pheromones like this compound, carboxylesterases (CXEs) are the primary class of ODEs involved.[8] These enzymes are present in the sensillum lymph and on the dendritic membrane of the ORNs. They rapidly hydrolyze the ester bond of the pheromone, converting it into an inactive alcohol and carboxylic acid.[8] This rapid degradation ensures a high temporal resolution of the olfactory signal, allowing the insect to detect rapid changes in pheromone concentration.[10]
Central Processing: Decoding the Message in the Brain
The action potentials generated by the ORNs are transmitted to the antennal lobe, the first processing center for olfactory information in the insect brain.[11]
The Antennal Lobe and Glomeruli
The antennal lobe is organized into distinct spherical structures called glomeruli.[5][11] Axons from all ORNs expressing the same type of OR converge onto a single, specific glomerulus.[5] This creates a chemotopic map where different pheromone components activate distinct glomeruli. This spatial segregation of information is the first step in decoding the pheromone blend.
Higher Brain Centers and Behavioral Response
From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn.[11] The mushroom bodies are involved in learning and memory, while the lateral horn is thought to mediate innate behavioral responses.[11] The integration of information from different glomeruli in these higher centers allows the insect to perceive the specific ratio of pheromone components and initiate the appropriate behavioral program, such as upwind flight and source localization in the search for a mate. A recent study has identified a gene in the European corn borer that influences male mating preference by altering pheromone detection in the brain, rather than at the receptor level.[12]
Experimental Methodologies
Our understanding of the mechanism of action of this compound is built upon a foundation of sophisticated experimental techniques.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.[13][14] It provides a measure of the overall olfactory sensitivity of the insect to a particular compound.
Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[13]
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive saline solution.[13][15]
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of this compound is injected into the airstream.
-
Signal Recording: The resulting change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.[13]
Single Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual ORNs within a single sensillum.[15][16][17] This provides detailed information about the specificity and sensitivity of individual neurons to different pheromone components.
Protocol for Single Sensillum Recording (SSR):
-
Insect Immobilization: The insect is restrained to prevent movement.[15] The antenna is stabilized, often with wax or fine needles, under a high-power microscope.[15]
-
Electrode Insertion: A sharp recording electrode (typically tungsten) is carefully inserted into the base of a single sensillum to make contact with the sensillum lymph.[15][16] A reference electrode is placed elsewhere in the insect's body, often the eye.[16][18]
-
Odorant Stimulation: A controlled puff of air containing this compound is delivered to the antenna.
-
Data Acquisition and Analysis: The extracellular action potentials from the ORNs within the sensillum are recorded. The firing rate and pattern of the neurons in response to the stimulus are analyzed to determine their response profile.[16]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the action of tetradecenyl acetate pheromones in the European Corn Borer (Ostrinia nubilalis).
| Parameter | Value/Range | Species/Strain | Reference |
| Pheromone Blend Ratio (Z:E) | 97:3 | O. nubilalis (Z-strain) | [19][20] |
| Pheromone Blend Ratio (Z:E) | 1:99 | O. nubilalis (E-strain) | [19][20] |
| OnOr6 EC50 for Z11-tetradecenyl acetate | 0.86 ± 0.27 µM | O. nubilalis (Z-strain) | [20] |
| OBP Concentration in Sensillum Lymph | ~10 mM | Moths (general) | [1] |
Conclusion and Future Directions
The mechanism of action of this compound as a pheromone is a beautifully orchestrated process, involving a precise interplay of molecular recognition, rapid signal transduction and termination, and sophisticated neural processing. Our understanding of this system has advanced significantly, yet many questions remain. Future research will likely focus on the high-resolution structure of the OR-pheromone complex, the precise role of different OBPs in modulating the signal, and the detailed neural circuits in the brain that translate pheromone perception into specific behaviors. A deeper understanding of these mechanisms holds immense potential for the development of novel and environmentally benign strategies for insect pest management.
References
-
Kaissling, K.E. (2014). Pheromone Reception in Insects. In: Mucignat-Caretta, C. (eds) Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]
-
Cardé, R. T., & Roelofs, W. L. (1975). Sex Pheromone of the European Corn Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. Journal of Chemical Ecology, 1(3), 333-340. [Link]
-
AERU. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). University of Hertfordshire. [Link]
-
Younus, F., et al. (2023). Antennae-enriched expression of candidate odorant degrading enzyme genes in the turnip aphid, Lipaphis erysimi. Frontiers in Physiology, 14, 1196627. [Link]
-
Zhao, Z., et al. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53513. [Link]
-
NIST. (E)-11-Tetradecen-1-yl acetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Wanner, K. W., et al. (2010). Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis. PLoS ONE, 5(1), e8685. [Link]
-
Li, S., et al. (2024). Olfactory binding proteins: a review across the Insecta. Journal of Animal Science and Biotechnology, 15(1), 10. [Link]
-
Joseph, R. M., & Carlson, J. R. (2015). The neural basis for insect pheromonal communication. Journal of Chemical Ecology, 41(10), 875-890. [Link]
-
Gothilf, S., et al. (2023). Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Pest Management Science. [Link]
-
Wikipedia. Single sensillum recording. [Link]
-
Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. [Link]
-
Fleischer, J., et al. (2018). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Journal of Chemical Ecology, 44(10-11), 899-915. [Link]
-
Ferkovich, S. M., et al. (1982). LOCALIZATION AND REACTIONS OF A PHEROMONE DEGRADATIVE ENZYME ISOLATED FROM AN INSECT ANTENNA. Chemical Senses, 7(1), 33-46. [Link]
-
PubChem. 11-Tetradecenyl acetate, (11E)-. National Center for Biotechnology Information. [Link]
-
Rering, C. C., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3743. [Link]
-
SpectraBase. trans-11-Tetradecen-1-yl acetate. [Link]
-
Larter, N. K., et al. (2016). Organization and function of Drosophila odorant binding proteins. eLife, 5, e20242. [Link]
-
Pellegrino, M., & Vosshall, L. B. (2009). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (32), 1423. [Link]
-
Ishida, Y., & Leal, W. S. (2005). Rapid inactivation of a moth pheromone. Proceedings of the National Academy of Sciences of the United States of America, 102(39), 14075-14079. [Link]
-
Quero, C., et al. (2004). Responses of the olfactory receptor neurons of the corn stalk borer Sesamia nonagrioides to components of the pheromone blend and their inhibition by a trifluoromethyl ketone analogue of the main component. Pest Management Science, 60(8), 803-808. [Link]
-
Zhang, D. D., et al. (2021). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Insects, 12(11), 1018. [Link]
-
Stengl, M. (2010). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Journal of Comparative Physiology A, 196(12), 895-915. [Link]
-
Zhao, H., et al. (2013). The Odorant-Binding Protein Gene obp11 Shows Different Spatiotemporal Roles in the Olfactory System of Apis mellifera ligustica and Apis cerana cerana. Sociobiology, 60(4), 429-435. [Link]
-
Ding, B. J., et al. (2017). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 114(7), 1541-1549. [Link]
-
He, P., et al. (2022). Transcriptomic Identification and Expression Profile Analysis of Odorant-Degrading Enzymes from the Asian Corn Borer Moth, Ostrinia furnacalis. International Journal of Molecular Sciences, 23(22), 13801. [Link]
-
Fishelson, L. (2013). Neural Mechanisms of Alarm Pheromone Signaling. e-Neuroforum, 4(2), 27-32. [Link]
-
Gonzalez, F., et al. (2018). Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. Frontiers in Physiology, 9, 1181. [Link]
-
Lassance, J. M., et al. (2020). Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis. Journal of Chemical Ecology, 46(8), 737-747. [Link]
-
Schiestl, M., et al. (1993). Concomitant induction of signal transduction pathways and genetic instability by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate. Carcinogenesis, 14(7), 1435-1440. [Link]
-
Gothilf, S., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Lucris. [Link]
-
Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 811-818. [Link]
-
Zhao, H., et al. (2013). The Odorant-Binding Protein Gene obp11 Shows Different Spatiotemporal Roles in the Olfactory System of Apis mellifera ligustica and Apis cerana cerana. Sociobiology, 60(4), 429-435. [Link]
-
Zhang, L., et al. (2018). Single Sensillum Recordings for Locust Palp Sensilla Basiconica. Journal of Visualized Experiments, (136), e57732. [Link]
-
Yamagata, N., et al. (2009). Alarm pheromone processing in the ant brain: an evolutionary perspective. Frontiers in Behavioral Neuroscience, 3, 23. [Link]
-
He, J., et al. (2025). The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top)... ResearchGate. [Link]
-
Dopman, E. B., et al. (2004). Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4... ResearchGate. [Link]
-
International Journal of Biological Sciences. Accelerating Ligand Discovery for Insect Odorant Receptors. [Link]
-
ResearchGate. Electroantennogram and Single Sensillum Recording in Insect Antennae. [Link]
-
DiFonzo, C., et al. (2026). Evidence of field-evolved resistance in Ostrinia nubilalis to Bacillus thuringiensis Cry1Ab and Cry1A.105 + Cry2Ab2 sweet corn in Connecticut, USA. Journal of Economic Entomology. [Link]
-
Macharia, R. W., et al. (2016). Characterisations of odorant-binding proteins in the tsetse fly Glossina morsitans morsitans. Insect Molecular Biology, 25(3), 266-277. [Link]
-
Earth.com. (2021). Mating secrets uncovered in European corn borer moths. [Link]
-
Pellegrino, M., & Vosshall, L. B. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (32), 1423. [Link]
-
JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]
-
Abendroth, B., et al. (2023). Roles of insect odorant binding proteins in communication and xenobiotic adaptation. Frontiers in Insect Science, 3, 1274197. [Link]
-
Klun, J. A., & Brindley, T. A. (1970). cis-11-tetradecenyl acetate, a sex stimulant of the European corn borer. Journal of Economic Entomology, 63(3), 779-780. [Link]
Sources
- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of insect odorant binding proteins in communication and xenobiotic adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 6. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antennae-enriched expression of candidate odorant degrading enzyme genes in the turnip aphid, Lipaphis erysimi [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Alarm pheromone processing in the ant brain: an evolutionary perspective [frontiersin.org]
- 12. Mating secrets uncovered in European corn borer moths - Earth.com [earth.com]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 16. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of E-11-TDA as a lepidopteran sex pheromone
An In-Depth Technical Guide to the Discovery of (E)-11-Tetradecenyl Acetate (E-11-TDA) as a Lepidopteran Sex Pheromone
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the scientific journey to identify, validate, and understand (E)-11-tetradecenyl acetate (E-11-TDA) as a critical sex pheromone in numerous lepidopteran species. The narrative moves beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring a deep, field-proven understanding of the methodologies that form the bedrock of chemical ecology.
Introduction: The Invisible Language of Moths
In the intricate world of insects, chemical communication is arguably the most dominant and evolutionarily ancient language.[1] These chemical signals, or semiochemicals, govern a vast array of behaviors, from foraging to defense.[1][2] Among the most vital of these are sex pheromones, which are chemical signals that mediate intraspecific communication for the purpose of reproduction.[1] In the order Lepidoptera (moths and butterflies), females of most species release a highly specific blend of volatile compounds to attract conspecific males from a distance, often over several kilometers.[3] This chemical specificity is a powerful mechanism for reproductive isolation, ensuring that mating occurs only between individuals of the same species.
Many moth species utilize what are known as Type I pheromones—straight-chain fatty acid derivatives typically 10-18 carbons long with a primary alcohol, aldehyde, or acetate ester functional group.[4] Among these, (E)-11-tetradecenyl acetate (E-11-TDA) has been identified as a key component in the sex pheromone blends of numerous species, often in conjunction with its geometric isomer, (Z)-11-tetradecenyl acetate (Z11-TDA).[5][6] This guide details the rigorous scientific workflow used to uncover the role of E-11-TDA, from initial hypothesis to field validation.
Part I: The Hypothesis - Isolating the Chemical Signal
The foundational challenge in pheromone discovery is to isolate and identify a minuscule quantity of a volatile, biologically active compound from a complex biological matrix. The logical starting point is the specialized exocrine gland in female moths, typically located on the intersegmental membrane between the eighth and ninth abdominal segments, where these pheromones are produced and released.[3]
Experimental Workflow: Pheromone Gland Extraction
The primary objective of the extraction is to capture the volatile pheromone components while minimizing the co-extraction of non-volatile lipids and other contaminants. The choice of solvent and handling procedure is critical to preserving the integrity of these thermally labile and easily oxidized compounds.
Protocol 1: Solvent Extraction of Female Pheromone Glands
-
Insect Preparation: Procure virgin female moths that are within their peak calling (pheromone-releasing) period. This is typically determined through observational studies of the species' circadian rhythm.
-
Anesthesia: Anesthetize the moths by chilling them at 4°C for 10-15 minutes. This immobilizes the insect for precise dissection.
-
Gland Excision: Using fine micro-scissors and forceps under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.
-
Extraction: Immediately place the excised glands into a 2 mL glass vial containing 100-200 µL of high-purity, redistilled hexane.
-
Causality: Hexane is an ideal non-polar solvent that efficiently dissolves the lipid-derived pheromone components while leaving behind more polar biological materials. Using a minimal volume concentrates the sample.
-
-
Incubation: Allow the glands to extract for 30 minutes to 1 hour at room temperature. Gentle agitation can facilitate the process.
-
Filtration & Storage: Carefully transfer the hexane extract to a clean vial using a Pasteur pipette, leaving the tissue behind. For short-term storage, seal the vial and store at -20°C to prevent degradation and evaporation. For long-term storage, -80°C is recommended.
Caption: Workflow for pheromone gland extraction.
Part II: The Discovery - Pinpointing the Active Components
With a crude gland extract in hand, the next hurdle is to determine which, if any, of the dozens of compounds it contains are biologically active. This requires a technique that combines the high-resolution separation of gas chromatography with a highly sensitive and specific biological detector: an insect antenna.
Core Technique: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful bioassay that measures the electrical response of an insect antenna to volatile compounds as they elute from a GC column.[7][8] This technique allows researchers to see precisely which compounds in a mixture elicit a neural response in the male moth, flagging them as potential pheromone components.[9]
The GC column effluent is split into two paths. One path goes to a standard GC detector, like a Flame Ionization Detector (FID), which produces a chromatogram of all separated compounds. The other path is directed over an isolated insect antenna, which is connected to electrodes that measure changes in its electrical potential.[10] A depolarization event, recorded as a peak on the electroantennogram, indicates that olfactory neurons on the antenna have detected a stimulant.[7]
Protocol 2: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Antenna Preparation: Anesthetize a male moth and carefully excise one antenna at its base. Using a sharp blade, cut a small portion from the distal tip of the antenna.[11]
-
Causality: Removing the tip ensures good electrical contact with the recording electrode.
-
-
Mounting: Mount the antenna between two electrodes. The base is connected to the reference electrode and the tip to the recording electrode. Conductive gel or saline-filled glass capillaries are used to establish a stable electrical connection.[11]
-
GC Setup: Inject 1-2 µL of the pheromone gland extract (from Protocol 1) into a gas chromatograph equipped with a non-polar or medium-polarity capillary column.
-
Effluent Splitting: At the end of the column, use a splitter to direct the effluent simultaneously to the FID and a heated transfer line that terminates over the mounted antenna. A gentle stream of humidified, purified air carries the effluent over the preparation.
-
Data Acquisition: Record the FID signal and the EAG signal simultaneously. This allows for the direct alignment of chemical peaks (FID) with biological responses (EAG).
-
Validation: After analyzing the natural extract, inject synthetic standards of suspected compounds (like E-11-TDA and Z-11-TDA) to confirm that their retention times and EAG activity match the unknown active peaks in the extract.[5]
Caption: Schematic of a GC-EAD system.
Structural Elucidation: Gas Chromatography-Mass Spectrometry (GC-MS)
Once GC-EAD identifies biologically active peaks, the next step is to determine their chemical structures. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for this purpose.[12][13] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique chemical fingerprint based on the mass-to-charge ratio of the fragments.
By comparing the retention time and mass spectrum of an unknown active compound with those of a synthetic, authenticated standard, a positive identification can be made.[14] For E-11-TDA, the mass spectrum would show characteristic fragmentation patterns for a C14 acetate with a double bond.
| Compound | Retention Time (min) | EAG Response (mV) | Key Mass Spectral Ions (m/z) |
| (Z)-11-Tetradecenyl Acetate | 18.01 | 0.8 | 196, 61, 43 |
| (E)-11-Tetradecenyl Acetate | 18.29 | 1.5 | 196, 61, 43 |
| Tetradecyl Acetate | 18.55 | 0.1 | 198, 61, 43 |
| Hypothetical data based on typical analyses of moth pheromone glands. Retention times are illustrative and depend on the specific GC column and conditions.[14][15] |
Part III: The Validation - Confirming Behavioral Activity
While a positive EAG response is a strong indicator of a semiochemical, it does not prove that the compound functions as a sex attractant. The ultimate validation must come from behavioral assays, specifically field trials that test whether the synthetic compound can attract males in a natural setting.[16]
Technique: Field Bioassays
Field trials are designed to measure the attractiveness of different chemical lures by counting the number of male moths captured in traps.[17] A well-designed experiment will not only test the primary candidate (E-11-TDA) but also its isomers and different blend ratios, as the precise ratio of components is often critical for species-specific attraction.[5][15]
Protocol 3: Field Trapping Bioassay
-
Lure Preparation: Prepare rubber septa or other slow-release dispensers impregnated with precise doses of the synthetic pheromone candidates. For E-11-TDA, this would include lures with pure E-11-TDA, pure Z-11-TDA, and various E:Z blend ratios (e.g., 90:10, 50:50, 10:90). A solvent-only lure serves as the negative control.
-
Trap Deployment: Place the lures inside sticky traps (e.g., delta traps). Deploy the traps in the natural habitat of the target species during its flight season.
-
Experimental Design: Use a randomized complete block design.[18] Each block contains one of each lure type. Blocks should be spaced far enough apart (e.g., >50 meters) to avoid interference between traps. Replicate this design across multiple locations.
-
Causality: This design minimizes the influence of location-specific variables (wind, vegetation) on the results, allowing for a statistically robust comparison of the treatments.
-
-
Data Collection: Check the traps at regular intervals (e.g., every 3-4 days) and count the number of target male moths captured. Replace lures as needed based on their expected field life.
-
Statistical Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the different lures.
| Lure Composition (E11-TDA : Z11-TDA) | Total Dose (µg) | Mean Male Moths Captured (± SE) |
| 100 : 0 | 100 | 25.4 ± 3.1 |
| 95 : 5 | 100 | 48.7 ± 5.6 |
| 50 : 50 | 100 | 15.2 ± 2.4 |
| 0 : 100 | 100 | 2.1 ± 0.8 |
| Control (Hexane only) | 0 | 0.3 ± 0.2 |
| Hypothetical field trial data illustrating the synergistic effect of a specific pheromone blend. |
Part IV: The Mechanism - Biosynthesis of E-11-TDA
Understanding how a moth synthesizes E-11-TDA provides deeper insight into the evolution of chemical communication. Type I pheromones are produced de novo in the pheromone gland through a modified fatty acid biosynthetic pathway.[4][19] The process is typically initiated by the neuropeptide PBAN (Pheromone Biosynthesis Activating Neuropeptide), which is released from the subesophageal ganglion and activates the biosynthetic cascade in the gland.[20]
The pathway begins with standard fatty acid synthesis to produce a saturated fatty acyl-CoA, such as palmitoyl-CoA (16:CoA). A series of specific enzymes then modifies this precursor. For E-11-TDA, a key enzyme is a Δ11-desaturase, which introduces a double bond at the 11th carbon position. Subsequent chain-shortening, reduction to an alcohol, and finally acetylation produce the final pheromone component.[19] The specific combination and action of these enzymes are what generate the species-specific pheromone blend.
Caption: A generalized biosynthetic pathway for E-11-TDA.
Conclusion and Future Directions
The discovery of E-11-TDA as a lepidopteran sex pheromone is a testament to a systematic, multi-disciplinary scientific approach. The integration of meticulous dissection, sensitive bioassays like GC-EAD, powerful analytical chemistry with GC-MS, and real-world validation through field trials forms a self-validating system that has successfully decoded the chemical language of countless insect species.
This foundational knowledge has profound practical applications, particularly in Integrated Pest Management (IPM).[21] Synthetic pheromones like E-11-TDA are now cornerstones of programs for monitoring pest populations via baited traps and for controlling them through mating disruption, where a high concentration of synthetic pheromone permeates an area and prevents males from locating females.[21][22] As we move forward, research continues to explore the finer details of pheromone perception at the molecular level, the genetic basis of pheromone production, and the development of even more effective and environmentally benign pest management strategies.
References
-
Tu, J., et al. (2015). Biosynthesis and endocrine regulation of sex pheromones in moth. PubMed Central. [Link]
-
Choi, M. Y. (2016). Regulation of pheromone biosynthesis in moths. PubMed. [Link]
-
Jurenka, R. A. (2020). Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way. The Royal Society Publishing. [Link]
-
Xia, Q., et al. (2018). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. MDPI. [Link]
-
Matsumoto, S. (2010). Molecular Mechanisms Underlying Sex Pheromone Production in Moths. Journal of Insect Science. [Link]
-
Wikipedia. (n.d.). Electroantennography. Wikipedia. [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
-
Arn, H., et al. (1975). The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones. ResearchGate. [Link]
-
Chen, Y., et al. (2018). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. ResearchGate. [Link]
-
Toth, M., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lucris - Lund University Research Portal. [Link]
-
Voerman, S., & Minks, A. K. (1985). New lepidopteran sex attractants found by systematic field screening of blends containing (Z)-11- and (E)-11-tetradecenal. PubMed. [Link]
-
Zhang, A., et al. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract of Archips strojny and synthetic (E) and (Z) configuration standards on different GC columns. ResearchGate. [Link]
-
Rodríguez-Flores, M. S., et al. (2023). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]
-
Kalinová, B., et al. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. ResearchGate. [Link]
-
Millar, J. G., et al. (2024). Discovery and Field Evaluation of Sex Pheromone Components for the Click Beetle Melanotus verberans (LeConte) (Coleoptera: Elateridae). ScienceOpen. [Link]
-
Shuttleworth, A., & Johnson, S. D. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. [Link]
-
Toth, M., et al. (2023). (PDF) Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]
-
Ando, T. (2012). The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). Japan Agricultural Research Quarterly. [Link]
-
Svensson, G. P., et al. (2019). Identification and field evaluation of (E)-11,13-tetradecadienal as sex pheromone of the strawberry tortrix (Acleris comariana). Lund University Research Portal. [Link]
-
FAO. (2009). Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers. FAO Knowledge Repository. [Link]
-
Wikipedia. (n.d.). Chemical communication in insects. Wikipedia. [Link]
- Suckling, D. M., et al. (2014). Pheromone composition.
-
QuickTrials. (2024). Best practices – Pest and disease management trials. QuickTrials. [Link]
-
Guerrero, A. (2023). Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies. PubMed Central. [Link]
-
Williams, D., et al. (2024). Field Trials of Wild Entomopathogenic Fungi and Commercial Steinernema carpocapsae on the Large Pine Weevil (Hylobius abietis [L.]) Including an Assessment of Non-Target Effects. PubMed. [Link]
-
Ho, H. Y., et al. (2001). Isolation, identification, and synthesis of sex pheromone components of female tea cluster caterpillar, Andraca bipunctata walker (Lepidoptera: Bombycidae) in Taiwan. PubMed. [Link]
-
Vandenbossche, B., et al. (2024). Efficacy of Foliar Applications of Entomopathogenic Nematodes in the Management of the Invasive Tomato Leaf Miner Phthorimaea absoluta Compared to Local Practices Under Open-Field Conditions. MDPI. [Link]
-
North Carolina State University. (n.d.). Chemical Communication. ENT 425 – General Entomology. [Link]
-
Zhang, A., et al. (2021). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). MDPI. [Link]
-
Sun, W., et al. (2013). Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth, Plutella xyllostella. PubMed Central. [Link]
-
U.S. Environmental Protection Agency. (2007). PRN 2007-2: Guidance on Small-Scale Field Testing and Low-level Presence in Food of Plant-Incorporated Protectants (PIPs). EPA.gov. [Link]
Sources
- 1. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 2. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. tandfonline.com [tandfonline.com]
- 5. lucris.lub.lu.se [lucris.lub.lu.se]
- 6. jircas.go.jp [jircas.go.jp]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and field evaluation of (E)-11,13-tetradecadienal as sex pheromone of the strawberry tortrix (Acleris comariana) | Lund University [lunduniversity.lu.se]
- 17. Pest and Disease Management Trials [quicktrials.com]
- 18. Field Trials of Wild Entomopathogenic Fungi and Commercial Steinernema carpocapsae on the Large Pine Weevil (Hylobius abietis [L.]) Including an Assessment of Non-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Biosynthesis and endocrine regulation of sex pheromones in moth] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Natural occurrence of "trans-11-Tetradecenyl acetate" in insect glands
An In-depth Technical Guide to the Natural Occurrence of (E)-11-Tetradecenyl Acetate in Insect Glands
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
(E)-11-Tetradecenyl acetate, the trans isomer of 11-tetradecenyl acetate, is a pivotal semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. As a major component of sex pheromone blends, it mediates mate-finding behaviors, making it a compound of significant interest for pest management strategies and fundamental research in chemical ecology. This guide provides a comprehensive technical overview of its natural occurrence, the specialized glandular systems for its production, its biosynthetic pathway, validated methodologies for its extraction and identification, and the molecular mechanisms of its reception. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field.
Natural Occurrence and Biological Function
(E)-11-Tetradecenyl acetate is rarely found as a single-component signal. Instead, its biological activity is typically contingent on its presence within a precise, multi-component blend where the specific ratio of isomers and other compounds is critical for species-specific communication.[1] The most well-documented function of this compound is as a long-range sex attractant pheromone released by female moths to attract conspecific males.[2]
The European Corn Borer, Ostrinia nubilalis, serves as a classic model for studying the significance of isomeric ratios. This species is comprised of distinct pheromone races, the 'E' race and the 'Z' race, which produce and respond to dramatically different blends of 11-tetradecenyl acetate.[3] The 'E' race utilizes a blend dominated by the (E) isomer (typically a 99:1 E/Z ratio), while the 'Z' race uses a blend rich in the (Z) isomer (e.g., 3:97 E/Z ratio).[2][3] This subtle chemical difference is a primary driver of reproductive isolation between these sympatric populations.
Below is a summary of notable insect species in which (E)-11-tetradecenyl acetate has been identified as a key pheromone component.
| Insect Species | Common Name | Order: Family | Pheromone Blend Component(s) & Ratio | Function | Reference(s) |
| Ostrinia nubilalis (E-race) | European Corn Borer | Lepidoptera: Crambidae | (E)-11-tetradecenyl acetate & (Z)-11-tetradecenyl acetate (~99:1) | Sex Attractant | [2][3] |
| Choristoneura rosaceana | Obliquebanded Leafroller | Lepidoptera: Tortricidae | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate , (Z)-11-tetradecenal | Sex Attractant | [4][5] |
| Archips podana | Large Fruit-tree Tortrix | Lepidoptera: Tortricidae | (Z)-11-tetradecenyl acetate & (E)-11-tetradecenyl acetate (~1:1) | Sex Attractant | [6] |
| Euhyponomeutoides albithoracellus | Currant Bud Moth | Lepidoptera: Yponomeutidae | (Z)-11-tetradecenyl acetate & (E)-11-tetradecenyl acetate (~1:1) | Sex Attractant | [6] |
Pheromone Gland Morphology and Physiology
Insect pheromones are synthesized and released from specialized exocrine glands composed of modified epidermal cells.[1][7] In female Lepidoptera, these glands are most commonly located in the intersegmental membrane between the 8th and 9th abdominal segments.[8]
In the female Ostrinia nubilalis, the pheromone gland is not a full ring but is confined to a dorsal fold of this intersegmental membrane.[8] Ultrastructural studies reveal that the active glandular cells are significantly hypertrophied compared to the surrounding epidermal cells. Their cytology is characteristic of cells actively involved in lipid synthesis, featuring numerous mitochondria, free ribosomes, and lipid droplets. However, unlike many other lepidopteran species, the smooth endoplasmic reticulum is relatively scanty in O. nubilalis gland cells.[8] The final pheromone components are believed to be stored in these lipid droplets before being released into the environment, often facilitated by specialized cuticular structures that increase the surface area for volatilization.[1]
Biosynthesis of (E)-11-Tetradecenyl Acetate
The biosynthesis of lepidopteran sex pheromones, including (E)-11-tetradecenyl acetate, is a highly regulated enzymatic cascade that originates from primary fatty acid metabolism.[9][10] The pathway involves a series of modifications to a saturated fatty acid precursor, typically palmitic acid (16:0) or stearic acid (18:0).
The key steps are:
-
De Novo Fatty Acid Synthesis: Standard fatty acid synthesis pathways produce 16- and 18-carbon saturated fatty acyl-CoAs.
-
Desaturation: A key enzymatic step involves a Δ11-desaturase, which introduces a double bond at the 11th carbon position of the fatty acid chain. The stereospecificity of this enzyme is critical in determining the initial ratio of (Z) and (E) isomers.[11]
-
Chain Shortening: The resulting 16-carbon unsaturated fatty acid (hexadecenoic acid) undergoes limited β-oxidation, where one acetyl-CoA unit is removed to produce a 14-carbon chain (tetradecenoic acid).[9][12]
-
Reduction: The carboxyl group of the tetradecenoic acid is reduced to an alcohol, forming (E)-11-tetradecenol. This reaction is catalyzed by a fatty-acyl reductase (FAR).[12]
-
Acetylation: The final step is the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, catalyzed by an acetyltransferase, to yield the final product, (E)-11-tetradecenyl acetate.[9]
The entire process is often under the control of a Pheromone Biosynthesis Activating Neuropeptide (PBAN), which stimulates the pathway in response to environmental cues such as photoperiod.[9][13]
Methodologies for Pheromone Identification and Analysis
The identification of volatile semiochemicals from insects requires highly sensitive analytical techniques due to the picogram-to-nanogram quantities produced. The gold-standard approach combines Gas Chromatography (GC) for separation with both Mass Spectrometry (MS) for structural elucidation and Electroantennographic Detection (EAD) for identifying biologically active compounds.[14][15][16]
The general workflow involves several critical stages, from sample collection to final identification.
Detailed Protocol: Gland Extraction and GC-EAD/MS Analysis
This protocol provides a self-validating system for the extraction and identification of (E)-11-tetradecenyl acetate from the glands of a model lepidopteran insect.
4.1.1 Materials and Reagents
-
Insects: Virgin female moths, at the peak of their calling (pheromone-releasing) period.
-
Dissection Tools: Fine-tipped forceps, dissecting scissors, microscope.
-
Solvents: High-purity hexane (GC grade).
-
Glassware: 2 mL glass vials with PTFE-lined caps, conical glass inserts.
-
Standards: Synthetic (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate standards of known purity and concentration.
-
Gas Supply: Ultra-high purity nitrogen, helium, and air.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and an electroantennographic detector (EAD) setup, and a separate GC coupled to a mass spectrometer (GC-MS).
4.1.2 Step-by-Step Methodology
-
Insect Preparation: Anesthetize a virgin female moth by cooling it at 4°C for 5-10 minutes. This minimizes metabolic degradation of the target compounds.[17]
-
Gland Dissection: Under a dissecting microscope, carefully excise the terminal abdominal segments containing the intersegmental pheromone gland. The objective is to isolate the gland with minimal contamination from other tissues.
-
Solvent Extraction: Immediately place the dissected gland into a 2 mL vial containing 50-100 µL of high-purity hexane. The non-polar nature of hexane is ideal for extracting the lipophilic acetate ester pheromones.[17][18] Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Sample Concentration (Optional): If pheromone titers are expected to be extremely low, the extract can be carefully concentrated under a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of volatile components.
-
GC-EAD Analysis:
-
Rationale: This is the discovery step. The GC separates the components of the extract, and the effluent is split. One portion goes to a standard detector (FID), while the other is passed over a live insect antenna.[15] A depolarizing response from the antenna, recorded as a peak on the EAD trace, indicates that the insect can detect that specific compound.[19][20]
-
Procedure: a. Prepare the EAD by mounting a freshly excised male antenna between two electrodes. b. Inject 1-2 µL of the gland extract into the GC. c. Simultaneously record the FID and EAD chromatograms. d. An EAD peak that co-elutes with an FID peak identifies a biologically active compound. Run a synthetic standard of (E)-11-tetradecenyl acetate to confirm the retention time.
-
-
GC-MS Analysis:
-
Rationale: This is the identification step. The GC separates the components, and the mass spectrometer fragments them, producing a unique mass spectrum (a chemical fingerprint).
-
Procedure: a. Inject 1-2 µL of the gland extract into the GC-MS system using the same column and temperature program as the GC-EAD analysis. b. Compare the mass spectrum of the peak of interest with a library of known spectra (e.g., NIST) and with the spectrum of the authentic synthetic standard. This provides definitive structural confirmation.
-
-
Quantification: Create a calibration curve using serial dilutions of the synthetic standard. By comparing the peak area of the natural compound in the FID chromatogram to this curve, the absolute quantity of (E)-11-tetradecenyl acetate in the gland can be determined.
Mechanism of Olfactory Reception
The detection of pheromone molecules by a male moth is a highly sensitive and specific process that occurs in specialized sensory hairs (sensilla) on the antennae.[1][21]
-
Adsorption and Transport: Pheromone molecules enter the sensillum through pores in the cuticle and dissolve in the aqueous sensillum lymph.[22] Here, they are bound by Pheromone-Binding Proteins (PBPs), which are thought to solubilize the hydrophobic molecules and transport them to the receptors.[22]
-
Receptor Binding: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[23][24] Insect odorant receptors are unique in that they form ligand-gated ion channels, often as a heterodimer of a specific tuning receptor and a conserved co-receptor (Orco).[25]
-
Signal Transduction: Binding of the pheromone induces a conformational change in the receptor complex, opening the ion channel.[25] This leads to an influx of cations, depolarizing the neuron and generating an electrical signal (receptor potential).
-
Neural Coding: If the depolarization reaches a threshold, it triggers a series of action potentials that travel down the neuron's axon to the primary olfactory center of the brain, the antennal lobe.[22] ORNs that express the same receptor type converge on the same spherical neuropil (glomerulus) in the antennal lobe, creating a specific spatial map of olfactory information that the brain interprets to trigger a behavioral response, such as upwind flight toward the female.[22][26]
Sources
- 1. Insect pheromones - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Pheromones and Semiochemicals of Choristoneura rosaceana (Lepidoptera: Tortricidae), the Obliquebanded leafroller [pherobase.com]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
- 7. iipseries.org [iipseries.org]
- 8. bioone.org [bioone.org]
- 9. ent.iastate.edu [ent.iastate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silent genes and rare males: A fresh look at pheromone blend response specificity in the European corn borer moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological control of pheromone production in Choristoneura fumiferana and C. rosaceana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 16. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. GitHub - ellis/gcead: GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection [github.com]
- 21. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Mechanism of Insect Olfaction: Olfactory Receptors | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 26. Olfactory neuron responsiveness and pheromone blend preference in hybrids between Ostrinia furnacalis and Ostrinia nubilalis (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-11-Tetradecenyl Acetate (CAS: 33189-72-9): Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of trans-11-Tetradecenyl acetate, a significant semiochemical in the field of chemical ecology. Intended for researchers, scientists, and professionals in drug development and sustainable agriculture, this document delves into the compound's core properties, stereoselective synthesis, analytical methodologies, mechanism of action, and practical applications in integrated pest management (IPM).
Introduction: The Role of a Semiochemical
This compound, also known as (E)-11-tetradecenyl acetate, is a key component of the sex pheromone blend for numerous lepidopteran species, most notably the European Corn Borer (Ostrinia nubilalis).[1][2] As a chemical messenger, it plays a crucial role in the reproductive behavior of these insects, primarily by attracting males to females for mating.[3] This specificity and potency make it an invaluable tool for monitoring and controlling pest populations through environmentally benign strategies such as mass trapping and mating disruption.[4][5] Understanding the technical nuances of this compound is paramount for its effective synthesis and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and deployment in the field.
| Property | Value | Source(s) |
| CAS Number | 33189-72-9 | [6] |
| Molecular Formula | C₁₆H₃₀O₂ | [6][7] |
| Molecular Weight | 254.41 g/mol | [7] |
| IUPAC Name | [(E)-tetradec-11-enyl] acetate | [7] |
| Synonyms | (E)-11-Tetradecen-1-yl acetate, E-11-Tetradecenyl acetate | [6] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 316.21 °C @ 760 mm Hg (estimated) | [8] |
| Flash Point | 189.00 °F (87.20 °C) (estimated) | [8] |
| Density | 0.878 g/cm³ (estimated) | [8] |
| Vapor Pressure | 0.000416 mmHg @ 25°C (estimated) | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, chloroform, and methanol. | [8] |
| LogP (o/w) | 6.490 (estimated) | [8] |
Stereoselective Synthesis: The Wittig Reaction
The biological activity of this compound is intrinsically linked to the trans (E) geometry of the double bond. Therefore, stereoselective synthesis is critical. The Wittig reaction is a robust and widely employed method for achieving high (E)-selectivity, particularly with stabilized ylides.[9][10][11]
Causality in Synthesis Design
The choice of the Wittig reaction is deliberate. Stabilized phosphorus ylides, those with an electron-withdrawing group adjacent to the carbanion, are more thermodynamically stable and react with aldehydes to predominantly form the (E)-alkene.[11] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Wittig Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Stereoselective Synthesis of (E)-11-Tetradecen-1-yl Acetate
Abstract
(E)-11-Tetradecen-1-yl acetate is a key component of the sex pheromone for several lepidopteran species, including the European corn borer (Ostrinia nubilalis), making its stereoselective synthesis a critical endeavor for the development of effective and environmentally benign pest management strategies.[1][2] This technical guide provides a comprehensive overview of the principal synthetic methodologies for achieving high stereoselectivity in the formation of the (E)-alkene geometry. We will delve into the mechanistic underpinnings and provide detailed experimental protocols for three robust synthetic strategies: the Horner-Wadsworth-Emmons olefination, the partial reduction of alkynes, and E-selective olefin metathesis. The causality behind experimental choices, self-validating protocols, and comparative analysis of these routes are discussed to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and selective synthesis of this important semiochemical.
Introduction: The Significance of Stereochemistry in Pheromone Synthesis
Chemical communication in insects is a highly specific process, often relying on precise ratios of geometric isomers of unsaturated long-chain acetates, alcohols, or aldehydes.[1] The biological activity of a pheromone can be drastically diminished or even nullified by the presence of the incorrect stereoisomer. For instance, while (E)-11-tetradecen-1-yl acetate is a primary attractant for certain moth species, its (Z)-isomer can act as a behavioral antagonist in some cases.[1] Consequently, the development of synthetic routes that afford high stereochemical purity is not merely an academic exercise but a prerequisite for the production of effective pest control agents. This guide will focus on methodologies that reliably produce the desired (E)-isomer of 11-tetradecen-1-yl acetate.
Strategic Approaches to (E)-Alkene Synthesis
Several classical and modern synthetic transformations can be employed to construct the (E)-double bond with high fidelity. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. We will explore three primary, field-proven approaches.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of (E)-α,β-unsaturated esters and other electron-deficient alkenes.[3][4][5][6] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The key to its high (E)-selectivity lies in the thermodynamic control of the reaction pathway.
Mechanism and Rationale for (E)-Selectivity:
The HWE reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, using a suitable base (e.g., NaH, NaOEt) to generate a nucleophilic phosphonate carbanion.[3][5][6] This carbanion then adds to the aldehyde (in our case, propanal) to form two diastereomeric intermediates. These intermediates can equilibrate, and the thermodynamically more stable anti-intermediate, which minimizes steric interactions, is favored. Subsequent elimination of a water-soluble phosphate byproduct proceeds via an oxaphosphetane intermediate, leading predominantly to the (E)-alkene.[3][5][6]
Experimental Protocols
Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol outlines a two-step sequence starting from commercially available 11-bromoundecan-1-ol, proceeding through an aldehyde intermediate, followed by the HWE reaction and final acetylation.
Workflow Diagram:
Caption: Synthetic workflow for (E)-11-tetradecen-1-yl acetate via the HWE reaction.
Step 1: Synthesis of Triethyl phosphonoacetate
Triethyl phosphonoacetate is a key reagent for the HWE reaction and can be prepared via the Michaelis-Arbuzov reaction.[4][7]
-
Materials:
-
Triethyl phosphite
-
Ethyl chloroacetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triethyl phosphite and ethyl chloroacetate.
-
Heat the reaction mixture at 140-150 °C for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the product is purified by vacuum distillation to yield triethyl phosphonoacetate as a colorless liquid.
-
Step 2: Oxidation of 11-Bromoundecan-1-ol to 11-Bromoundecanal
-
Materials:
-
11-Bromoundecan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 11-bromoundecan-1-ol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford 11-bromoundecanal, which is often used in the next step without further purification.
-
Step 3: Horner-Wadsworth-Emmons Olefination
-
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
11-Bromoundecanal
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of 11-bromoundecanal (1.0 equivalent) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the corresponding α,β-unsaturated ester.
-
Step 4: Reduction of the Ester to (E)-11-Tetradecen-1-ol
-
Materials:
-
The α,β-unsaturated ester from Step 3
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of the ester (1.0 equivalent) in diethyl ether dropwise.
-
Stir the mixture at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (E)-11-tetradecen-1-ol.
-
Step 5: Acetylation to (E)-11-Tetradecen-1-yl Acetate
-
Materials:
-
(E)-11-Tetradecen-1-ol
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (E)-11-tetradecen-1-ol (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and DCM.[8][9]
-
Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.[8][9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-11-tetradecen-1-yl acetate.
-
Synthesis via Partial Reduction of an Alkyne
This approach relies on the stereospecific reduction of an internal alkyne to an (E)-alkene using dissolving metal conditions.
Workflow Diagram:
Caption: Synthetic workflow for (E)-11-tetradecen-1-yl acetate via alkyne reduction.
Step 1: Synthesis of 11-Tetradecyn-1-ol
-
Materials:
-
10-Undecyn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide
-
Anhydrous THF
-
-
Procedure:
-
To a solution of 10-undecyn-1-ol (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (2.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 11-tetradecyn-1-ol.
-
Step 2: Dissolving Metal Reduction to (E)-11-Tetradecen-1-ol
-
Materials:
-
11-Tetradecyn-1-ol
-
Sodium metal
-
Liquid ammonia
-
Anhydrous THF
-
-
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C.
-
Add small pieces of sodium metal (3.0 equivalents) to the liquid ammonia until a persistent blue color is obtained.
-
Add a solution of 11-tetradecyn-1-ol (1.0 equivalent) in anhydrous THF dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, maintaining the blue color.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (E)-11-tetradecen-1-ol.
-
Step 3: Acetylation
Follow the acetylation protocol described in Section 3.1, Step 5.
Synthesis via E-Selective Olefin Metathesis
Olefin metathesis offers a powerful and convergent approach to alkene synthesis. While many ruthenium-based catalysts favor the formation of (Z)-alkenes, specific molybdenum-based catalysts can provide high (E)-selectivity.
Workflow Diagram:
Caption: Synthetic workflow for (E)-11-tetradecen-1-yl acetate via olefin metathesis.
Step 1: E-Selective Cross-Metathesis
-
Materials:
-
11-Dodecen-1-yl acetate
-
1-Butene
-
Molybdenum-based catalyst (e.g., Schrock catalyst)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, dissolve 11-dodecen-1-yl acetate (1.0 equivalent) and the molybdenum-based catalyst (e.g., 1-5 mol%) in anhydrous toluene.
-
Introduce 1-butene gas into the reaction vessel via a bubbler or use a solution of 1-butene in toluene.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate (E)-11-tetradecen-1-yl acetate.
-
Data Summary and Comparison
| Methodology | Key Reagents | Typical Yield | (E/Z) Selectivity | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde, Base | 60-80% | >95:5 | High (E)-selectivity, water-soluble byproducts, mild conditions. | Multi-step synthesis, phosphonate reagent preparation. |
| Alkyne Reduction | Internal alkyne, Na/Li in liq. NH₃ | 70-90% | >98:2 | Excellent (E)-selectivity, high yields. | Requires handling of liquid ammonia and alkali metals, cryogenic conditions. |
| Olefin Metathesis | Terminal alkenes, Mo-catalyst | 50-70% | >95:5 | Convergent, atom-economical. | Catalyst can be expensive and sensitive to air/moisture, potential for side reactions. |
Characterization
The final product, (E)-11-tetradecen-1-yl acetate, should be thoroughly characterized to confirm its structure and purity.
-
¹H NMR (CDCl₃): Key signals include a multiplet for the olefinic protons around δ 5.4 ppm, a triplet for the methylene group adjacent to the acetate at δ 4.05 ppm, and a singlet for the acetate methyl group at δ 2.04 ppm.[10]
-
¹³C NMR (CDCl₃): Characteristic signals for the olefinic carbons will appear around δ 131 and 125 ppm, the carbonyl carbon of the acetate at δ 171.1 ppm, and the methylene carbon attached to the acetate oxygen at δ 64.6 ppm.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis on a suitable capillary column can be used to determine the isomeric purity (E/Z ratio). The mass spectrum will show a characteristic fragmentation pattern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester and a band around 965 cm⁻¹ for the C-H out-of-plane bend of the (E)-disubstituted alkene are expected.
Conclusion
The stereoselective synthesis of (E)-11-tetradecen-1-yl acetate can be successfully achieved through several robust synthetic strategies. The Horner-Wadsworth-Emmons reaction offers a reliable and scalable method with excellent (E)-selectivity and easily removable byproducts. The partial reduction of internal alkynes provides the highest stereoselectivity but requires specialized handling of hazardous reagents. E-selective olefin metathesis represents a modern and convergent approach, though catalyst cost and sensitivity can be a consideration. The choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including scale, cost, and available expertise. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the synthesis of this and other structurally related insect pheromones.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 14, 2026, from [Link]
- CN106397481A. (n.d.). Synthesis method of triethyl phosphonoacetate. Google Patents.
-
Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved January 14, 2026, from [Link]
- Li, J.-M., Yong, J.-P., & Aisa, H. A. (2008). Synthesis of (Z/E)-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone.
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved January 14, 2026, from [Link]
-
AERU. (n.d.). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). Retrieved January 14, 2026, from [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Wittig‐Schlosser reaction. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 11-Tetradecenyl acetate, (11E)-. Retrieved January 14, 2026, from [Link]
-
SynArchive. (n.d.). Schlosser Modification. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 14, 2026, from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 14, 2026, from [Link]
-
Ovid. (n.d.). SYNTHESIS OF (Z/E)-11-TETRADECEN-1-OL, A COMPONENT OF Ostrinia nubilalis SEX PHEROMONE. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). FR2492816A1 - PROCESS FOR THE PREPARATION OF 11-DODECEN-1-YLE DERIVATIVES.
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved January 14, 2026, from [Link]
-
DSpace@MIT. (2016). Kinetically controlled E-selective catalytic olefin metathesis. Retrieved January 14, 2026, from [Link]
-
NIH. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved January 14, 2026, from [Link]
-
NIH. (2016). Kinetically Controlled E-Selective Catalytic Olefin Metathesis. Retrieved January 14, 2026, from [Link]
-
PubMed. (2022). O-Acetylation using acetic anhydride in pyridine. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Retrieved January 14, 2026, from [Link]
-
PubMed. (2016). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 11-Tetradecen-1-ol, (11E)-. Retrieved January 14, 2026, from [Link]
-
EU Pesticides Database. (n.d.). Active substance: (Z)-11-Tetradecen-1-yl acetate (SCLP Acetates). Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, (E)-. Retrieved January 14, 2026, from [Link]
-
DSpace@MIT. (2014). Catalyst-Controlled Stereoselective Olefin Metathesis as a Principal Strategy in Multistep Synthesis Design. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, (E)-. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. htdchem.com [htdchem.com]
- 4. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways for trans-11-Tetradecenyl Acetate Production
This guide provides a comprehensive technical overview of the core biochemical pathways involved in the production of trans-11-Tetradecenyl acetate (E11-14:OAc), a significant pheromone component in various insect species. Designed for researchers, scientists, and professionals in drug development and pest management, this document synthesizes current knowledge on the enzymatic processes, genetic underpinnings, and experimental methodologies for studying and engineering this biosynthetic pathway.
Introduction: The Significance of this compound
This compound is a Type I moth sex pheromone, a class of compounds typically comprising C10-C18 unsaturated alcohols, aldehydes, or acetates derived from fatty acid metabolism.[1] These pheromones are critical for chemical communication and reproductive success in numerous lepidopteran species.[2][3] The precise blend and stereochemistry of pheromone components, including the trans (E) or cis (Z) configuration of double bonds, are crucial for species-specific mate attraction. An understanding of the biosynthetic pathways for these molecules is paramount for developing sustainable pest control strategies, such as mating disruption, and for the biotechnological production of these valuable compounds.[1]
The biosynthesis of this compound is a multi-step enzymatic cascade that originates from primary fatty acid metabolism. The core pathway involves fatty acid synthesis, desaturation, chain-shortening or elongation, reduction, and finally, acetylation. Each step is catalyzed by a specific class of enzymes, and the coordinated action of these enzymes determines the final pheromone structure.
The Core Biosynthetic Pathway of this compound
The production of this compound begins with the de novo synthesis of saturated fatty acids. The key subsequent steps are the introduction of a double bond at the 11th carbon position, reduction of the fatty acyl group to an alcohol, and esterification to form the final acetate.
Fatty Acid Synthesis: The Carbon Backbone
The initial step is the synthesis of a C14 saturated fatty acid, myristic acid (14:0), or a C16 fatty acid, palmitic acid (16:0), through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).[3][4] Acetyl-CoA serves as the primary building block for the growing acyl chain.
Desaturation: Introduction of the Double Bond
The hallmark of pheromone biosynthesis is the introduction of unsaturation at specific positions along the fatty acid chain. This is accomplished by a class of enzymes known as fatty acid desaturases (FADs).[4][5] For the synthesis of 11-tetradecenyl acetate, a Δ11-desaturase is required. This enzyme introduces a double bond between the 11th and 12th carbons of the fatty acyl-CoA precursor.[6][7]
The stereochemistry of the resulting double bond (trans or cis) is determined by the specific Δ11-desaturase enzyme. While many moth pheromones feature cis double bonds, desaturases capable of producing trans isomers have been identified.[8] The substrate for this desaturation can be either myristoyl-CoA (14:0-CoA) or palmitoyl-CoA (16:0-CoA). If the substrate is palmitoyl-CoA, a subsequent chain-shortening step is necessary.
Chain Shortening (β-oxidation)
If palmitoyl-CoA is the initial substrate for desaturation, the resulting (E)-11-hexadecenoyl-CoA must be shortened to a C14 chain. This is achieved through a limited round of β-oxidation, a process that removes two carbons from the carboxyl end of the fatty acyl chain.[3][9]
Reduction to Fatty Alcohol
The modified C14 fatty acyl-CoA, now (E)-11-tetradecenoyl-CoA, is then reduced to its corresponding alcohol, (E)-11-tetradecen-1-ol. This reduction is catalyzed by a fatty acyl reductase (FAR), a class of enzymes that are often specific to the pheromone gland.[4][10][11] These enzymes utilize NADPH as a reducing agent.[11]
Acetylation: The Final Step
The final step in the biosynthesis of this compound is the esterification of the fatty alcohol. An acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of (E)-11-tetradecen-1-ol, yielding the final pheromone component.[3][4][12] While insect-specific acetyltransferases for pheromone biosynthesis have been challenging to identify, enzymes from other organisms, such as the yeast ATF1, have been shown to efficiently catalyze this reaction in heterologous systems.[12]
Visualizing the Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation and Engineering
The characterization of the biosynthetic pathway for this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Heterologous Expression and Functional Characterization of Desaturases in Yeast
This protocol describes the expression of a candidate Δ11-desaturase gene in Saccharomyces cerevisiae to determine its function and substrate specificity.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
S. cerevisiae strain (e.g., INVSc1)
-
Candidate desaturase cDNA
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation kit
-
Yeast culture media (SD-ura, SGR-ura)
-
Fatty acid substrates (e.g., myristic acid, palmitic acid)
-
GC-MS for fatty acid analysis
Methodology:
-
Gene Cloning: Amplify the open reading frame of the candidate desaturase gene from pheromone gland cDNA and clone it into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae host strain using a standard lithium acetate method.
-
Yeast Culture and Induction: Grow the transformed yeast in selective medium (SD-ura) to an OD600 of ~0.6. Induce gene expression by transferring the cells to galactose-containing medium (SGR-ura).
-
Substrate Feeding: Supplement the induced culture with the fatty acid substrate (e.g., 0.5 mM myristic acid).
-
Lipid Extraction and Analysis: After 48-72 hours of incubation, harvest the yeast cells. Extract the total fatty acids by saponification and methylation. Analyze the fatty acid methyl esters (FAMEs) by GC-MS to identify the desaturated products.
Protocol 2: In Vitro Assay for Fatty Acyl Reductase Activity
This protocol outlines a method for assessing the activity of a candidate FAR enzyme using a cell-free extract.
Materials:
-
Yeast or insect cell culture expressing the candidate FAR
-
Lysis buffer
-
(E)-11-tetradecenoyl-CoA substrate
-
NADPH
-
GC-MS for alcohol analysis
Methodology:
-
Enzyme Preparation: Prepare a microsomal fraction from the cells expressing the FAR.
-
Enzyme Assay: Set up a reaction mixture containing the microsomal fraction, (E)-11-tetradecenoyl-CoA, and NADPH in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Extraction and Analysis: Stop the reaction and extract the lipid-soluble products with hexane. Analyze the extract by GC-MS to detect the formation of (E)-11-tetradecen-1-ol.
Quantitative Analysis of Pheromone Production
The following table summarizes representative data on the production of pheromone components in a heterologous system, demonstrating the feasibility of biotechnological synthesis.
| Enzyme System | Host Organism | Precursor | Product | Titer | Reference |
| DmeΔ9, HarFAR, ATF1 | S. cerevisiae | Endogenous | Z9-C14:OAc | 7.3 mg/L | [4] |
| AseΔ11, AseFAR | S. cerevisiae | Endogenous | Z11-16:OH | 19.5 µg / 100mL | [13] |
Conclusion and Future Directions
The elucidation of the biochemical pathways for pheromone biosynthesis, such as that for this compound, provides a powerful toolkit for both fundamental research and applied pest management. The identification and characterization of the key enzymes—desaturases, reductases, and acetyltransferases—pave the way for the development of engineered microorganisms and plants for the sustainable and cost-effective production of these semiochemicals.
Future research should focus on the discovery and characterization of novel enzymes with unique specificities, particularly those that produce the trans isomers of unsaturated fatty acids. Furthermore, optimizing the expression of these biosynthetic pathways in heterologous hosts will be crucial for achieving commercially viable production levels. The integration of these biotechnological approaches into integrated pest management programs holds the promise of more environmentally friendly and effective crop protection.
References
- Neal, J. J. (1980). Studies on the Biosynthesis of (E)-11-tetradecenyl Acetate and (Z)-11-tetradecenyl Acetate in Pheromone Glands of Platynota Stultana (Lepidoptera:Tortricidae). Michigan State University. Department of Entomology.
-
Zhang, A., et al. (2020). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. bioRxiv. [Link]
-
Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]
-
Jurenka, R. A. (2003). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. Cellular and Molecular Life Sciences, 60(9), 1995-2001. [Link]
-
Teal, P. E., & Tumlinson, J. H. (2018). Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females. PloS one, 13(8), e0202035. [Link]
-
El-Sayed, A. M. (2020). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 11(9), 624. [Link]
-
Ding, B. J., et al. (2020). Bioproduction of (Z, E)‐9, 12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 117(10), 3041-3049. [Link]
-
Ding, B. J., et al. (2016). The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones. Lipids, 51(4), 469-475. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5367650, 11-Tetradecenyl acetate, (11E)-. [Link]
-
Ioriatti, C., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Agronomy, 10(5), 693. [Link]
-
Protesescu, L., et al. (2012). Mimicking insect communication: release and detection of pheromone, biosynthesized by an alcohol acetyl transferase immobilized in a microreactor. Lab on a Chip, 12(24), 5150-5158. [Link]
-
Wang, M., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 769538. [Link]
-
Coates, B. S., et al. (2021). Evidence of field-evolved resistance in Ostrinia nubilalis to Bacillus thuringiensis Cry1Ab and Cry1A. 105. Journal of Economic Entomology, 114(5), 2195-2206. [Link]
-
Protesescu, L., et al. (2012). Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. Lab on a Chip, 12(24), 5150-5158. [Link]
-
Katti, S., et al. (2013). Quantitative analysis of pheromone-binding protein specificity. Insect molecular biology, 22(1), 31-40. [Link]
-
Wikipedia contributors. (2023, December 12). Fatty acid desaturase. In Wikipedia, The Free Encyclopedia. [Link]
-
Hao, G., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. Insect science, 9(1), 1-8. [Link]
-
Ding, B. J., et al. (2020). Bioproduction of (Z, E)‐9, 12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 117(10), 3041-3049. [Link]
-
Palli, S. R., et al. (2020). N(alpha)-acetyltransferase 40-mediated histone acetylation plays an important role in ecdysone regulation of metamorphosis in the red flour beetle, Tribolium castaneum. Communications biology, 3(1), 1-13. [Link]
-
Petrie, J. R., et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. International journal of molecular sciences, 18(2), 415. [Link]
-
Grokipedia. (2026, January 7). Delta11-fatty-acid desaturase. Grokipedia. [Link]
-
Li, D., et al. (2023). Molecular characterization and modulated expression of histone acetyltransferases during cold response of the tick Dermacentor silvarum (Acari: Ixodidae). Parasites & vectors, 16(1), 1-13. [Link]
-
Wikipedia contributors. (2023, November 28). Delta11-fatty-acid desaturase. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5367650, 11-Tetradecenyl acetate, (11E)-. [Link]
-
Mattevi, A., et al. (2019). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. The FEBS journal, 286(21), 4216-4231. [Link]
-
Zhang, S., et al. (2022). NADPH–Cytochrome P450 Reductase Mediates the Fatty Acid Desaturation of ω3 and ω6 Desaturases from Mortierella alpina. International Journal of Molecular Sciences, 23(15), 8203. [Link]
-
Li, F., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 23(24), 16124. [Link]
-
Begley, T. P. (2004). Fatty acid desaturases: selecting the dehydrogenation channel. Natural product reports, 21(2), 178-186. [Link]
-
Li, Y., et al. (2010). Vertebrate fatty acyl desaturase with Δ4 activity. Proceedings of the National Academy of Sciences, 107(42), 17985-17989. [Link]
-
Palli, S. R., et al. (2020). Identification of Histone and N-Terminal Acetyltransferases Required for Reproduction and Embryonic Development of Yellow Fever Mosquito, Aedes aegypti. International journal of molecular sciences, 21(11), 4088. [Link]
- CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate. (2013).
-
Toth, M., et al. (1983). Stereoselective synthesis of 11 (E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Tetrahedron Letters, 24(52), 5811-5814. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
-
Li, D., et al. (2021). Identification and Characterization of an Antennae-Specific Glutathione S-Transferase From the Indian Meal Moth. Frontiers in Physiology, 12, 706978. [Link]
-
Lassance, J. M., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial cell factories, 12(1), 1-11. [Link]
-
Coleman, R. A., & Lee, D. P. (2004). Enzymes of triacylglycerol synthesis and their regulation. Progress in lipid research, 43(2), 134-176. [Link]
-
El-Sayed, A. M., et al. (2008). Identification of (E)-and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Chemoecology, 18(3), 193-198. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent.iastate.edu [ent.iastate.edu]
- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 5. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Plant Fatty Acyl Reductases [mdpi.com]
- 12. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Olfactory receptor neurons responding to E-11-TDA
An In-Depth Technical Guide to the Investigation of Olfactory Receptor Neurons Responding to E-11-Tetradecenyl Acetate
Abstract
This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms underlying the detection of the moth pheromone (E)-11-tetradecenyl acetate (E-11-TDA) by insect olfactory receptor neurons (ORNs). We delve into the peripheral olfactory signaling cascade, from the initial binding of the pheromone by carrier proteins to the generation of action potentials by specialized ORNs. This document is intended for researchers, neuroscientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols for investigating this critical aspect of chemical communication. Methodologies covered include electroantennography (EAG), single-sensillum recording (SSR), in-vivo calcium imaging, and heterologous expression systems for receptor deorphanization. Each section is designed to provide not only procedural steps but also the causal logic behind experimental choices, ensuring a robust and reproducible research framework.
Introduction: The Significance of E-11-TDA in Insect Olfaction
The sense of smell is paramount for insects, guiding essential behaviors such as locating food, mates, and suitable oviposition sites.[1] Pheromones, as molecules of intraspecific communication, represent a highly specialized and sensitive component of this olfactory world.[2][3] (E)-11-tetradecenyl acetate (E-11-TDA) is a primary component of the female sex pheromone blend for numerous moth species, particularly within the Tortricidae and Pyralidae families, making it a molecule of immense ecological and economic importance. Understanding the precise mechanisms by which male moths detect this specific molecule with extraordinary sensitivity and selectivity is a central goal in chemical ecology and neurobiology.
The insect olfactory system accomplishes this feat through specialized ORNs housed within hair-like structures on the antennae called sensilla.[1][4][5] These neurons express specific olfactory receptors (ORs) on their dendritic membranes, which function as ligand-gated ion channels.[1][6][7] This guide will dissect the molecular components and signaling events responsible for E-11-TDA detection and detail the state-of-the-art techniques used to probe their function.
The Molecular Machinery of Pheromone Detection
The journey of an E-11-TDA molecule from the air to the ORN dendrite is a multi-step process involving several key proteins. This intricate system is designed to capture a hydrophobic molecule, transport it through an aqueous environment, and present it to a specific receptor to trigger a neural response.
Perireceptor Events: The Role of Binding Proteins
Odorant molecules first enter the sensillum through cuticular pores and dissolve in the sensillum lymph, an aqueous fluid bathing the ORN dendrites.[1][5][8] Due to the hydrophobic nature of pheromones like E-11-TDA, this transfer is facilitated by small, soluble proteins called Pheromone-Binding Proteins (PBPs) .[4][5][9]
-
Function: PBPs are secreted into the sensillum lymph and are believed to act as transporters, sequestering pheromone molecules and carrying them to the dendritic membrane.[9][10] This process not only solubilizes the ligand but also protects it from rapid degradation by Odorant-Degrading Enzymes (ODEs) also present in the lymph.[11][12]
-
Mechanism: Upon reaching the dendrite, the PBP-pheromone complex is thought to interact with a co-receptor, the Sensory Neuron Membrane Protein 1 (SNMP1) . This interaction is hypothesized to facilitate the release of the pheromone from the PBP and its subsequent transfer to the olfactory receptor.[13][14]
The Olfactory Receptor Complex: An Ionotropic Mechanism
Unlike vertebrate ORs, which are G-protein coupled receptors (GPCRs), insect ORs are ligand-gated ion channels.[6][15][16] They function as heteromeric complexes, typically composed of two distinct subunits:
-
A Ligand-Binding Subunit (ORx): This is a highly variable protein that confers specificity to the receptor complex. A specific ORx protein will determine the tuning of the ORN to E-11-TDA.
-
A Conserved Co-receptor (Orco): This subunit is highly conserved across different insect species and is co-expressed in almost all ORNs.[6][13] Orco is essential for the proper localization of the ORx subunit to the dendritic membrane and is a critical component of the functional ion channel.[15][16]
Recent structural studies have revealed an unexpected stoichiometry, with some insect OR complexes forming asymmetric tetramers of one ORx subunit and three Orco subunits.[17]
Signal Transduction Cascade
The binding of E-11-TDA to its specific ORx subunit is the critical event that initiates chemo-electrical transduction. While both ionotropic and metabotropic mechanisms have been debated, compelling evidence points to a primary ionotropic pathway for pheromone detection.[2][13][15]
-
Channel Gating: Ligand binding directly gates the OR-Orco complex, opening a non-selective cation channel.[7]
-
Depolarization: The channel opening allows an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, leading to a rapid depolarization of the dendritic membrane. This depolarization is the receptor potential.
-
Action Potential: If the receptor potential is of sufficient magnitude to reach the neuron's threshold, it triggers the firing of action potentials (spikes) that propagate down the axon to the primary olfactory center of the brain, the antennal lobe.[8][18]
The diagram below illustrates this complete signaling pathway.
Caption: Signaling pathway for E-11-TDA detection in an ORN.
Core Experimental Methodologies
Investigating the response of ORNs to E-11-TDA requires a multi-faceted approach, employing techniques that span from whole-organ recordings to single-cell and molecular analysis.
Electroantennography (EAG)
EAG is a powerful technique for measuring the summated electrical potential from the entire antenna in response to an olfactory stimulus.[19] It serves as an excellent screening tool to determine if an insect's antenna is generally responsive to a compound like E-11-TDA.
-
Causality & Rationale: The EAG signal represents the collective depolarization of thousands of ORNs.[19][20] A positive EAG response to E-11-TDA confirms the presence of responsive neurons on the antenna, providing a rapid bioassay for pheromone activity. The amplitude of the response generally correlates with stimulus concentration up to a saturation point.[21]
-
Detailed Protocol: Excised Antenna Preparation
-
Insect Anesthesia: Anesthetize a male moth by chilling on ice or with a brief exposure to CO₂ to immobilize it.[19]
-
Antenna Excision: Using fine micro-scissors, carefully excise an antenna at its base from the insect's head.[19]
-
Electrode Preparation: Use Ag/AgCl electrodes housed in glass capillaries filled with a conductive solution (e.g., Ringer's solution or 0.1 M KCl).
-
Mounting: Mount the basal end of the antenna onto the reference electrode using conductive gel.[19] Carefully cut a small portion from the distal tip of the antenna to ensure good electrical contact and slip the recording electrode over this tip.[19]
-
Stimulus Delivery: Deliver a charcoal-filtered, humidified air stream continuously over the antenna. Introduce a puff of air (e.g., 0.5 seconds) carrying a known concentration of E-11-TDA into the main air stream.
-
Recording: Amplify and record the potential difference between the two electrodes. The resulting negative voltage deflection is the EAG response.
-
Caption: Workflow for Electroantennography (EAG) experiment.
Single-Sensillum Recording (SSR)
To investigate the response of an individual ORN, SSR is the technique of choice. This extracellular electrophysiological method measures action potentials from the one to four ORNs typically housed within a single sensillum.[8][22]
-
Causality & Rationale: SSR provides unparalleled detail on the sensitivity and selectivity of a single neuron.[22] By inserting an electrode into a sensillum specifically tuned to pheromones (e.g., sensilla trichodea in moths), one can directly measure the spike frequency in response to E-11-TDA.[4] Differences in spike amplitude can be used to distinguish between co-located neurons.[1][8]
-
Detailed Protocol:
-
Insect Preparation: Anesthetize and restrain the insect in a pipette tip or on a slide with wax or tape, leaving the head and antennae exposed and immobilized.[22]
-
Grounding: Insert a reference (ground) electrode into a non-critical part of the body, such as the eye or head capsule, to complete the electrical circuit.[8][22]
-
Electrode Preparation: Use freshly sharpened tungsten electrodes.[22] The recording electrode must be sharpened to a fine point (e.g., <1 µm) to penetrate the sensillum cuticle.
-
Sensillum Targeting: Under high magnification, locate a target sensillum (long s. trichodea are primary candidates for pheromone reception).[4]
-
Recording: Carefully advance the recording electrode with a micromanipulator to make contact with and penetrate the base of the sensillum. Successful insertion is often indicated by an increase in signal noise and the appearance of spontaneous spike activity.[22]
-
Stimulation & Analysis: Deliver the E-11-TDA stimulus as in the EAG protocol. Record the resulting action potentials. Quantify the response by counting the number of spikes in a defined window post-stimulus and subtracting the spontaneous firing rate.
-
Caption: Workflow for Single-Sensillum Recording (SSR) experiment.
Calcium Imaging
Calcium imaging is an optical technique that allows for the visualization of neural activity in large ensembles of neurons simultaneously.[23] It is particularly useful for studying responses in the antennal lobe, the first processing center for olfactory information in the insect brain.[18][23]
-
Causality & Rationale: When an ORN fires, voltage-gated calcium channels open, leading to an influx of Ca²⁺. By expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific neuron populations, this calcium influx can be visualized as a change in fluorescence.[18][23] This allows for mapping which glomeruli in the antennal lobe are activated by E-11-TDA, providing a spatial map of pheromone processing.
-
Detailed Protocol:
-
Animal Model: Use a transgenic insect line expressing GCaMP in the ORNs of interest (e.g., via a GAL4/UAS system).[18]
-
Preparation: Dissect the insect's head to expose the brain, ensuring the antennae and their neural connections to the antennal lobes remain intact.[23] Secure the preparation in a chamber and perfuse with saline.
-
Imaging: Mount the preparation on a two-photon or confocal microscope.[23]
-
Stimulation: Deliver E-11-TDA to the antenna using a stimulus delivery system similar to that for EAG/SSR.
-
Data Acquisition: Record a time-series of fluorescence images of the antennal lobe before, during, and after stimulation.
-
Analysis: Analyze the image series to measure the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ values represent the neuronal response to the stimulus.[24]
-
Heterologous Expression Systems
To definitively identify the specific ORx subunit that responds to E-11-TDA ("deorphanization"), it is necessary to express candidate receptors in a controlled, non-native system.[25][26]
-
Causality & Rationale: By expressing a single candidate OR gene (along with Orco) in a host cell that normally does not respond to odors, any response to E-11-TDA can be directly attributed to that specific receptor. The Drosophila "empty neuron" system is a powerful in-vivo platform, where a candidate OR is expressed in a fly ORN that has had its native receptor gene removed.[25][27] This conserves the native cellular environment of an ORN.[25][27]
-
Detailed Protocol (Drosophila Empty Neuron System):
-
Gene Cloning: Isolate and clone the full-length cDNA of a candidate pheromone receptor gene from the target moth species.
-
Transgenesis: Generate a transgenic Drosophila line carrying the candidate OR gene under the control of a UAS promoter.
-
Genetic Cross: Cross the UAS-ORx line with a fly line that expresses GAL4 in a specific ORN (e.g., ab3A neuron) and also carries a mutation to remove its endogenous OR.
-
Functional Assay: Perform SSR on the resulting progeny. The targeted sensillum (e.g., ab3) will now house an ORN expressing the moth's candidate receptor.
-
Validation: Test the response of this "empty neuron" to a panel of compounds, including E-11-TDA. A strong and specific response to E-11-TDA validates the receptor's tuning.
-
Data Presentation and Interpretation
A critical aspect of studying receptor-ligand interactions is quantifying the relationship between stimulus concentration and neuronal response. This is typically presented in a dose-response curve.
-
Data Acquisition: Using SSR, present the ORN with a range of E-11-TDA concentrations (e.g., from 1 pg to 100 ng) and record the firing rate at each concentration.
-
Analysis: Plot the spike rate (spikes/sec) against the logarithm of the stimulus dose. This allows for the determination of key parameters like the detection threshold and the concentration that elicits a half-maximal response (EC₅₀).
Table 1: Example Dose-Response Data for a Hypothetical E-11-TDA Receptor
| Stimulus Dose (ng) | Log [Dose] | Mean Spike Rate (spikes/s) ± SEM |
| 0 (Control) | - | 5.2 ± 1.1 |
| 0.01 | -2 | 15.5 ± 2.3 |
| 0.1 | -1 | 45.8 ± 4.1 |
| 1 | 0 | 98.3 ± 7.5 |
| 10 | 1 | 155.6 ± 9.2 |
| 100 | 2 | 160.1 ± 8.8 |
SEM: Standard Error of the Mean
Conclusion and Future Directions
The study of ORNs responsive to E-11-TDA provides a model system for understanding the principles of chemical communication. The combination of electrophysiology, optical imaging, and molecular genetics has elucidated a sophisticated pathway from molecule capture to neural impulse. This knowledge is not only of fundamental scientific interest but also provides a foundation for developing novel, targeted pest management strategies that can disrupt pheromone communication. Future research, leveraging techniques like Cryo-EM to solve receptor structures[17] and CRISPR for in-vivo gene editing[28], will continue to refine our understanding of these exquisitely tuned biological sensors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing.
- Chertemps, T., François, A., & Montagné, N. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Frontiers.
- Wikipedia. (n.d.). Single sensillum recording.
- Chertemps, T., François, A., & Montagné, N. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Calcium imaging of larval olfactory receptor neurons.
- Silbering, A.F., Bell, R., Galizia, C.G., & Benton, R. (2012). Calcium Imaging of Odor-evoked Responses in the Drosophila Antennal Lobe. Journal of Visualized Experiments.
- PubMed Central. (n.d.). Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe.
- Li, S., et al. (n.d.). Structures and Molecular Mechanisms of Insect Odorant and Gustatory Receptors. Physiological Reviews.
- NCBI Bookshelf. (n.d.). Olfactory Information Processing in Moths. The Neurobiology of Olfaction.
- Wikipedia. (n.d.). Insect olfactory receptor.
- Benton, R. (n.d.). Ionotropic and metabotropic mechanisms in chemoreception: 'chance or design'?. EMBO reports.
- Gonzalez, F., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments.
- ResearchGate. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals.
- Semantic Scholar. (n.d.). Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila.
- Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv.
- PubMed. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae.
- Costomiris, D., et al. (2024). Structural basis of odor sensing by insect heteromeric odorant receptors. PubMed Central.
- PubMed Central. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals.
- Bjostad, L. B. (1984). Electroantennogram Assays: Rapid and Convenient Screening Procedures for Pheromones. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research. Springer.
- de Fouchier, A., et al. (n.d.). Accelerating Ligand Discovery for Insect Odorant Receptors. PubMed Central.
-
Wicher, D. (n.d.). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. PubMed Central. Retrieved from [Link]
- Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience.
- Fleischer, J., et al. (2018). Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals. PubMed.
- JoVE. (2023). Electroantennography Odor detection for Odor Source Localization | Protocol Preview. YouTube.
- Leal, W. S. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI.
- de Fouchier, A., et al. (2017). Accelerating Ligand Discovery for Insect Odorant Receptors. International Journal of Biological Sciences.
- Smith, D. P. (n.d.). Odorant and pheromone receptors in insects. Frontiers in Cellular Neuroscience.
- Touhara, K., & Vosshall, L. B. (n.d.). Access to the odor world: olfactory receptors and their role for signal transduction in insects.
- Kaissling, K. E. (2009). Olfactory perireceptor and receptor events in moths: a kinetic model revised. PubMed.
- JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. YouTube.
- Sato, K., et al. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels. ResearchGate.
- ResearchGate. (n.d.). Model for pheromone detection.
- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
- Leal, W. S. (n.d.). Peripheral olfactory signaling in insects. PubMed Central.
- Rihui, Y., et al. (n.d.). The narrowing olfactory landscape of insect odorant receptors. Frontiers in Ecology and Evolution.
- Nagel, K. I., & Wilson, R. I. (n.d.). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. PubMed Central.
- NCBI. (n.d.). Pheromone Reception in Insects. Neurobiology of Chemical Communication.
- Wikipedia. (n.d.). Odorant-binding protein.
- Emonet Lab. (2017). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli.
Sources
- 1. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 9. Odorant-binding protein - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 11. Olfactory perireceptor and receptor events in moths: a kinetic model revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 17. Structural basis of odor sensing by insect heteromeric odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ockenfels-syntech.com [ockenfels-syntech.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 23. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 27. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
- 28. mdpi.com [mdpi.com]
A Technical Guide to the Role of (E)-11-Tetradecenyl Acetate in Insect Chemical Ecology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-11-Tetradecenyl acetate is a pivotal semiochemical in the field of insect chemical ecology, primarily functioning as a sex pheromone for numerous lepidopteran species. Its precise blend with stereoisomers, particularly (Z)-11-tetradecenyl acetate, is often critical for species-specific mate recognition and reproductive isolation. This guide provides an in-depth technical examination of (E)-11-tetradecenyl acetate, covering its chemical properties, biosynthetic pathways, and diverse roles in insect behavior. Furthermore, it details established methodologies for its collection, identification, and bio-activity assessment, including Solid-Phase Microextraction (SPME), Gas Chromatography-Electroantennography (GC-EAD), and wind tunnel bioassays. The guide culminates with a discussion of its practical applications in Integrated Pest Management (IPM) through strategies like mating disruption and population monitoring, highlighting its significance in developing sustainable agricultural practices.
Foundational Concepts in Insect Chemical Ecology
The intricate world of insects is largely governed by a sophisticated chemical language. Semiochemicals—chemicals that convey information between organisms—are the vocabulary of this language. Pheromones, a class of semiochemicals, are used for intraspecific communication, dictating critical behaviors such as mating, aggregation, and alarm signaling. Understanding these chemical signals is the core of chemical ecology.
(E)-11-Tetradecenyl acetate is one of the most well-documented and widely utilized of these compounds. It is a straight-chain lepidopteran pheromone that rarely acts alone; its activity is typically defined by its ratio to other compounds, most notably its geometric isomer, (Z)-11-tetradecenyl acetate. This isomeric balance is a key mechanism for ensuring reproductive isolation among closely related species.
The Molecule: Chemical and Physical Profile
A thorough understanding of the physicochemical properties of (E)-11-tetradecenyl acetate is essential for its synthesis, extraction, and analysis.
2.1 Chemical Structure and Isomerism
-
Chemical Name: [(E)-tetradec-11-enyl] acetate[1]
-
Structure: The molecule consists of a 14-carbon chain with a double bond at the 11th position in the trans or (E) configuration, and an acetate functional group at one end.
The biological activity of this molecule is critically dependent on the geometry of the double bond. The cis or (Z) isomer, (Z)-11-tetradecenyl acetate, is a distinct compound with different biological effects, though they frequently occur together in natural pheromone blends.
2.2 Physicochemical Properties
The following table summarizes key physical properties, which are crucial for designing analytical methods like gas chromatography.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point (est.) | 310 - 316.21 °C @ 760 mm Hg | [2][4] |
| Flash Point (est.) | 141.13 - 189.00 °F | [2][4] |
| Kovats Retention Index | 1810 (DB-5 column); 2129 (DB-Wax column) | [5] |
Biological Origin: The Biosynthetic Pathway
Insect pheromones like (E)-11-tetradecenyl acetate are synthesized from common fatty acid precursors through a series of enzymatic modifications within specialized pheromone glands.[6] The process is a testament to the efficiency of biological systems in generating chemical diversity.
The generalized pathway involves:
-
De novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, typically palmitic acid (16:Acid) or stearic acid (18:Acid).[6]
-
Chain Shortening: Palmitic acid can be chain-shortened to produce tetradecanoate (14:Acid).[7]
-
Desaturation: A key step is the introduction of a double bond at a specific position by a desaturase enzyme. An ∆11-desaturase acts on the fatty acyl precursor to create the double bond at the 11th carbon position, resulting in both (E)- and (Z)-11-tetradecenoate.[7]
-
Reduction: The resulting unsaturated fatty acyl precursor is then reduced to a fatty alcohol by a fatty acyl reductase (FAR). The specificity of this reductase can be a critical control point in determining the final ratio of isomers in the pheromone blend.[8][9]
-
Acetylation: Finally, an acetyltransferase enzyme catalyzes the esterification of the fatty alcohol to form the final acetate pheromone component.[6]
This entire process is often under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN).
Caption: Generalized biosynthetic pathway for (E)-11-tetradecenyl acetate.
Functional Roles in Insect Communication
(E)-11-Tetradecenyl acetate is a versatile molecule, but its most prominent role is as a sex pheromone, often as part of a precise blend that ensures species recognition.
4.1 The Critical Role as a Sex Pheromone
As a sex pheromone, this compound is released by one sex (typically the female in moths) to attract the other for mating. The specificity of the signal is paramount and is achieved through the precise ratio of (E) and (Z) isomers.
Case Study: The European Corn Borer (Ostrinia nubilalis) The European Corn Borer provides a classic example of pheromonal polymorphism. This species exists as two distinct pheromone strains, or races, which are reproductively isolated by their pheromone blends.[10][11]
-
The 'E' Strain: Females produce and males respond to a pheromone blend dominated by (E)-11-tetradecenyl acetate, with a typical ratio of approximately 99:1 (E:Z).[8][9]
-
The 'Z' Strain: In contrast, the Z strain uses a blend of about 3:97 (E:Z).[8][9][10]
This difference in pheromone blend is a primary barrier to interbreeding, even when the two strains exist in the same geographical area (sympatry).[12] Hybrids between the two strains produce an intermediate blend and show reduced mating success.[10]
Case Study: The Obliquebanded Leafroller (Choristoneura rosaceana) In this species, (E)-11-tetradecenyl acetate is a minor but essential secondary component of the female sex pheromone. The primary component is (Z)-11-tetradecenyl acetate.[13] A typical blend might also include (Z)-11-tetradecenol and, in some populations, (Z)-11-tetradecenal.[13][14][15] The presence of the (E) isomer in the correct, small proportion is crucial for eliciting the full sequence of male mating behavior.
Methodologies for Research and Analysis
Studying volatile semiochemicals requires a specialized toolkit of collection and analytical techniques. The causality behind the choice of method is critical for obtaining meaningful results.
5.1 Protocol: Volatile Collection via Solid-Phase Microextraction (SPME)
SPME is a solvent-free, non-destructive technique ideal for concentrating volatile compounds from the headspace around a calling insect.[16]
-
Principle of Causality: This method is chosen over solvent extraction of glands because it captures the naturally released blend, which can differ from the glandular content. It minimizes sample loss and contamination associated with solvents.[16]
-
Methodology:
-
Fiber Selection: Select an SPME fiber with a coating appropriate for semi-volatiles (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS). The choice of coating is based on the polarity and volatility of the target analytes.[17]
-
Conditioning: Condition the fiber according to the manufacturer's instructions in the GC inlet to remove contaminants.
-
Sampling: Place a calling female insect in a clean glass chamber. Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes). This static headspace collection allows analytes to partition onto the fiber coating.[16][17]
-
Desorption: Immediately transfer the fiber to the heated injection port of a gas chromatograph, where the trapped volatiles are thermally desorbed onto the analytical column.
-
5.2 Protocol: Bioactivity Screening with Gas Chromatography-Electroantennography (GC-EAD)
GC-EAD is a powerful technique that couples the separation power of GC with the sensitivity of an insect's antenna, which acts as a biological detector.[18] This allows researchers to pinpoint which specific compounds in a complex mixture are biologically active.
-
Principle of Causality: This method is self-validating because it directly links a chemical stimulus (a peak on the GC) to a physiological response from the target organism's primary sensory organ for olfaction. It avoids the ambiguity of behavioral assays when screening complex mixtures.[18][19]
-
Methodology:
-
GC Separation: Inject the pheromone extract (from SPME or solvent extraction) into a GC equipped with a non-polar capillary column (e.g., DB-5).
-
Effluent Splitting: At the end of the column, the effluent is split. Approximately half goes to a standard GC detector (like a Flame Ionization Detector, FID), and the other half is directed into a humidified, purified air stream flowing over an antennal preparation.[18]
-
Antennal Preparation: An antenna is carefully excised from a male moth and mounted between two electrodes.
-
Data Acquisition: As compounds elute from the GC column, the FID records a chromatogram. Simultaneously, any compound that elicits a response from the antenna will cause a measurable depolarization, which is recorded as an EAD signal.[20]
-
Analysis: By aligning the FID chromatogram and the EAD signal, researchers can identify which chemical peaks caused an antennal response.[18]
-
5.3 Protocol: Behavioral Validation in a Wind Tunnel Bioassay
A wind tunnel provides a controlled, semi-natural environment to confirm that an identified compound or blend elicits the expected behavioral response (e.g., upwind flight in males).[21][22]
-
Principle of Causality: This assay validates the ecological relevance of the GC-EAD findings. A physiological response (EAD) does not always translate to a full behavioral sequence. The wind tunnel confirms that the pheromone can guide a male moth to its source.
-
Methodology:
-
Tunnel Setup: A typical setup includes a laminar airflow of a defined speed (e.g., 30-50 cm/s), controlled lighting (often red light to simulate scotophase), temperature, and humidity.[21]
-
Pheromone Source: A synthetic blend of the candidate pheromone(s) in the correct ratio and concentration is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.[23][24]
-
Insect Release: Male moths are released onto a platform at the downwind end of the tunnel.[21]
-
Behavioral Observation: A sequence of behaviors is recorded, including taking flight, oriented upwind flight, casting (zigzagging), approaching the source, and landing.[23][24][25]
-
Controls: A self-validating protocol requires controls. A solvent-only blank must be tested to ensure flight is not random, and a positive control (e.g., a live calling female) can be used as a benchmark.
-
Caption: A typical workflow for insect pheromone identification.
Practical Applications in Integrated Pest Management (IPM)
The specificity of (E)-11-tetradecenyl acetate and related pheromones makes them powerful tools for environmentally benign pest control.[26]
-
Monitoring: Traps baited with a synthetic version of a pest's pheromone blend are used to monitor pest populations. This allows growers to determine the presence, density, and seasonal flight times of a pest, enabling precisely timed interventions.[27]
-
Mating Disruption: This is the most widespread application. The atmosphere in a crop is saturated with a high dose of the synthetic pheromone.[28] This makes it impossible for males to follow the faint chemical trail of an individual female, thus disrupting mating, reducing reproduction, and suppressing the pest population over time.[29][30][31] This species-specific method has no effect on non-target organisms and is a cornerstone of sustainable agriculture.[26][28]
-
Mass Trapping: In some scenarios, a high density of pheromone traps can be used to physically remove a significant portion of the male population from an area, directly reducing the number of successful matings.
Future Directions
While much is known about (E)-11-tetradecenyl acetate, research continues. Key areas of future investigation include understanding the genetic basis of pheromone blend differences in species like O. nubilalis, exploring the sublethal effects of pesticides on pheromone communication, and developing more efficient and cost-effective methods for synthesizing pheromones for commercial use, potentially through metabolic engineering in yeast or plants.[32] The continued integration of chemical ecology with genomics and neurobiology promises to unlock even more sophisticated and sustainable methods for managing insect behavior.
References
-
Hill, A.S., and Roelofs, W.L. (1979a). Sex pheromone components of the obliquebanded leafroller moth, Choristoneura rosaceana. J. Chem. Ecol. 5:3-11. [Link]
-
The Good Scents Company. (n.d.). (E)-11-tetradecen-1-yl acetate. [Link]
-
Scent.vn. (n.d.). 11-Tetradecenyl acetate, (11E)-. [Link]
-
Riffell, J. A., et al. (2014). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. [Link]
-
PubChem. (n.d.). 11-Tetradecenyl acetate, (11E)-. National Center for Biotechnology Information. [Link]
-
Gogi, M. D., et al. (2023). Mating disruption: An ecological step towards sustainable pest management. Journal of Eco-friendly Agriculture. [Link]
-
Klun, J.A., et al. (1975). Sex Pheromone of the European Corn Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. ResearchGate. [Link]
-
Knight, A. L., et al. (2009). Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation. NIH. [Link]
-
Knight, A. L., et al. (2009). Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation. BioOne Complete. [Link]
-
Shen, J., et al. (2013). Behavioral responses of male moths to a pheromone lure in the wind tunnel bioassays. ResearchGate. [Link]
-
Jurenka, R. (2003). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Entomology - University of Nebraska-Lincoln. [Link]
-
Groot, A. T. (2006). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its genetics. RWTH Publications. [Link]
-
Wei, H., et al. (2013). Behavioral responses of male moths to a pheromone lure in the wind tunnel bioassays. ResearchGate. [Link]
-
Koutroumpa, F. A., et al. (2013). Frequency of hybridization between Ostrinia nubilalis E- and Z-pheromone races in regions of sympatry within the United States. ResearchGate. [Link]
-
USDA ARS. (n.d.). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. [Link]
-
Fisher, K. A., et al. (2024). Evidence of field-evolved resistance in Ostrinia nubilalis to Bacillus thuringiensis Cry1Ab and Cry1A.105. Oxford Academic. [Link]
-
Wei, H., et al. (2013). Five parameters used in the wind tunnel bioassay. ResearchGate. [Link]
-
Journal of Applied Entomology. (2024). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. [Link]
-
Koutroumpa, F. A., et al. (2013). Frequency of hybridization between Ostrinia nubilalis E- and Z-pheromone races in regions of sympatry within the United States. NIH. [Link]
-
Liénard, M. A., et al. (2008). Interspecific pheromone plume interference among sympatric heliothine moths: a wind tunnel test using live, calling females. PubMed. [Link]
-
El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals of Choristoneura rosaceana. [Link]
-
AERU. (n.d.). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). University of Hertfordshire. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lucris - Lund University Research Portal. [Link]
-
Li, Y., et al. (2022). Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. MDPI. [Link]
-
Athanassiou, C. G., et al. (2023). Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. MDPI. [Link]
-
Xia, W., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. NIH. [Link]
-
Singh, A., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Insect Pheromones in Modern Agriculture: A Focus on Tetradecadienyl Acetate. [Link]
-
Kumar, S., et al. (2024). Mating Disruption: An effective tool for selective area-wide pest management. ResearchGate. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]
-
PubChem. (n.d.). 11-Tetradecenyl acetate, (11Z)-. National Center for Biotechnology Information. [Link]
-
Foster, S. P., & Roelofs, W. L. (1996). Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry. PubMed. [Link]
-
Gogi, M. D., et al. (2023). Mating disruption: An ecological step towards sustainable pest management. ACS Publisher. [Link]
-
Agricultural Marketing Service. (2012). Pheromones. USDA. [Link]
-
El-Sayed, A.M. (2025). The Pherobase: The Kovats Retention Index for (E)-11-Tetradecenyl acetate. [Link]
-
Proffit, M., et al. (2022). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv. [Link]
-
Dunley, J. E., et al. (2022). Pheromone mating disruption offers management options for key pests. ResearchGate. [Link]
-
Bohman, B., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. [Link]
-
Zarbin, P. H., et al. (2009). Coupled gas chromatograph-electroantennogram detection (GC-EAD) analysis of female L. obliqua pheromone gland extract. ResearchGate. [Link]
-
Ding, B. J., et al. (2018). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. NIH. [Link]
-
Boyacı, E., et al. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. PMC - NIH. [Link]
-
Grandy, J., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
-
Agilent Technologies. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. [Link]
Sources
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. scent.vn [scent.vn]
- 3. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-11-tetradecen-1-yl acetate, 33189-72-9 [thegoodscentscompany.com]
- 5. The Kovats Retention Index: (E)-11-Tetradecenyl acetate (C16H30O2) [pherobase.com]
- 6. ent.iastate.edu [ent.iastate.edu]
- 7. Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Frequency of hybridization between Ostrinia nubilalis E-and Z-pheromone races in regions of sympatry within the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioone.org [bioone.org]
- 16. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. ars.usda.gov [ars.usda.gov]
- 22. Interspecific pheromone plume interference among sympatric heliothine moths: a wind tunnel test using live, calling females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Mating disruption: An ecological step towards sustainable pest management | Journal of Eco-friendly Agriculture [journals.acspublisher.com]
- 27. lucris.lub.lu.se [lucris.lub.lu.se]
- 28. researchgate.net [researchgate.net]
- 29. Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection [mdpi.com]
- 30. nbinno.com [nbinno.com]
- 31. researchgate.net [researchgate.net]
- 32. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Electroantennography (EAG) Protocol for trans-11-Tetradecenyl Acetate
Introduction: Decoding Olfactory Signals
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated potential of olfactory receptor neurons on an insect's antenna in response to a volatile stimulus.[1][2] This method provides a rapid and sensitive screening tool for identifying compounds that are biologically active for a particular insect species.[3][4] The resulting electroantennogram represents the collective depolarization of numerous olfactory receptor neurons, offering invaluable insights into the peripheral olfactory response.[1]
trans-11-Tetradecenyl acetate is a significant semiochemical, acting as a key component of the sex pheromone for various lepidopteran species, including the sod webworm (Loxostege sticticalis) and the currant bud moth (Euhyponomeutoides albithoracellus).[5][6][7] Understanding the antennal response to this compound is crucial for developing effective and environmentally benign pest management strategies, such as monitoring, mating disruption, and mass trapping.[8]
This comprehensive guide provides a detailed protocol for conducting EAG assays with this compound. It is designed for researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.
Principle of Electroantennography
The EAG signal is a voltage deflection measured between the base and the tip of an insect antenna upon exposure to an odorant.[4][9] Each olfactory receptor neuron on the antenna can be considered a small biological battery. When a pheromone molecule like this compound binds to a receptor, it triggers a depolarization of the neuron's membrane. The EAG technique captures the sum of these individual depolarizations, providing a quantitative measure of the antenna's overall sensitivity to the specific compound.[10]
Experimental Design and Causality
A successful EAG experiment hinges on meticulous preparation and a clear understanding of the variables. The following sections detail the necessary materials and step-by-step protocols, explaining the rationale behind each critical step.
Materials and Reagents
| Category | Item | Specifications & Rationale |
| Chemicals | This compound | High purity (>95%). Purity is critical to avoid responses to contaminants. |
| Solvent (e.g., Hexane or Paraffin Oil) | High purity, volatile. Hexane is a common choice due to its high volatility, which ensures rapid evaporation, leaving the pheromone on the filter paper. Paraffin oil is less volatile and can be used for slower, more sustained release. | |
| Insect Saline Solution (e.g., Ringer's solution) | Isotonic to the insect's hemolymph to maintain the physiological viability of the antennal preparation. | |
| Conductive Gel | Ensures a stable and low-resistance electrical connection between the antenna and the electrodes. | |
| Biologicals | Target Insect Species (e.g., adult male moths) | 2-5 days old. This age range typically corresponds to the peak reproductive and olfactory sensitivity period. Males are generally used for sex pheromone studies. |
| Equipment | EAG System | Includes a preamplifier, main amplifier, and data acquisition interface. The amplifier is crucial for boosting the small electrical signals from the antenna to a measurable level. |
| Micromanipulators | For precise positioning of the electrodes on the antenna. | |
| Stereomicroscope | Essential for the delicate process of antenna preparation and electrode placement. | |
| Air Delivery System | Provides a continuous, purified (charcoal-filtered) and humidified air stream to keep the antenna preparation viable and to deliver the stimulus. | |
| Pasteur Pipettes and Filter Paper | For creating the stimulus cartridges. The filter paper acts as a substrate for the pheromone solution. | |
| Glass Capillary Microelectrodes | Pulled to a fine tip and filled with saline solution to make contact with the antenna. | |
| Silver/Silver-Chloride (Ag/AgCl) Electrodes | Commonly used due to their stability and low noise characteristics.[1] |
Step-by-Step Experimental Protocol
Part 1: Stimulus Preparation
The accurate and consistent preparation of the pheromone stimulus is fundamental to obtaining reproducible dose-response data.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL in hexane). The high concentration of the stock solution allows for accurate serial dilutions.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100 ng/µL). This range is crucial for determining the detection threshold and the saturation point of the antennal response.
-
Stimulus Cartridge Preparation:
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
-
Insert the filter paper into a clean Pasteur pipette.
-
Allow the solvent to evaporate for approximately 30-60 seconds.[8] This step is critical to ensure that the antennal response is to the pheromone itself and not the solvent.
-
Prepare a control pipette containing only the solvent-treated filter paper. This negative control is essential to differentiate the pheromone response from any mechanical or solvent-induced response.
-
Part 2: Insect and Antenna Preparation
Proper preparation of the insect antenna is critical for obtaining stable and reliable recordings.[1] Two common methods are the excised antenna preparation and the whole insect preparation.
Method A: Excised Antenna Preparation
-
Anesthesia: Anesthetize the insect using carbon dioxide or by chilling it on ice for a few minutes.[1] This immobilizes the insect, minimizing stress and facilitating handling.
-
Antenna Excision: Carefully excise an antenna from the insect's head using fine micro-scissors under a stereomicroscope.[1]
-
Mounting:
Method B: Whole Insect Preparation
-
Immobilization: Tether the anesthetized insect in a stable holder, such as a foam block, with the head protruding.[1]
-
Antenna Stabilization: Immobilize one antenna using painter's tape or a similar gentle adhesive at the base and tip.[1] This method can provide more stable and longer-lasting recordings as the antenna remains connected to the insect's circulatory and nervous systems.[11]
-
Electrode Placement:
Part 3: Data Acquisition
-
Setup: Place the mounted antennal preparation under the stereomicroscope and position the electrodes using micromanipulators. A continuous stream of charcoal-filtered and humidified air should be directed over the antenna.
-
Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air delivery tube, approximately 10 cm upstream from the antenna. Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette to carry the pheromone over the antenna.
-
Recording: Record the electrical potential difference between the electrodes using the EAG system. The response to the pheromone will be observed as a negative voltage deflection.
-
Inter-Puff Interval: Allow a sufficient interval (e.g., 30-60 seconds) between stimuli to permit the antenna to repolarize and return to its baseline resting potential. This prevents adaptation and ensures that each response is independent.
-
Controls: Present the solvent control periodically throughout the experiment to ensure the preparation is not responding to the solvent or mechanical stimulation. A standard reference compound can also be used to monitor the stability of the preparation over time.
Data Analysis and Interpretation
The primary metric obtained from an EAG recording is the peak amplitude of the negative voltage deflection, measured in millivolts (mV).
-
Normalization: To account for the gradual decline in antennal sensitivity over time, responses can be normalized. This is typically done by expressing the response to each stimulus as a percentage of the response to a standard reference compound presented at the beginning and end of the experiment.
-
Dose-Response Curve: Plot the mean normalized response against the logarithm of the pheromone concentration. This allows for the determination of the detection threshold and the concentration that elicits a maximal response.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the responses to different concentrations and the control.
| Parameter | Unit | Description |
| EAG Response Amplitude | mV (millivolts) | The peak voltage change from the baseline upon stimulation.[3] |
| Dose/Concentration | µg/µL, ng | The amount or concentration of the this compound stimulus.[3] |
| Response Duration | s (seconds) | The time from the onset of depolarization to the return to baseline.[3] |
| Repolarization Time | s (seconds) | The time taken for the antenna to return to its resting potential after stimulation.[3] |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful execution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. researchgate.net [researchgate.net]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ockenfels-syntech.com [ockenfels-syntech.com]
- 10. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Analysis of E-11-Tetradecenyl Acetate by Gas Chromatography-Mass Spectrometry: An Application Note and Protocol
Introduction
(E)-11-Tetradecenyl acetate (E-11-TDA) is a significant semiochemical, acting as a primary component of the sex pheromone for numerous lepidopteran species, including notable agricultural pests like the European corn borer, Ostrinia nubilalis, and the currant pest, Euhyponomeutoides albithoracellus.[1][2] The precise identification and quantification of E-11-TDA in complex biological matrices, such as insect pheromone gland extracts, are paramount for research in chemical ecology, the development of effective pest management strategies employing mating disruption, and for ensuring the quality of synthetic pheromone lures.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for the separation and structural elucidation of volatile and semi-volatile compounds.[3]
This comprehensive guide provides a detailed protocol for the analysis of E-11-TDA, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and supported by authoritative references.
Chemical Profile of E-11-Tetradecenyl Acetate
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₂ | [4] |
| Molecular Weight | 254.41 g/mol | [4] |
| CAS Number | 33189-72-9 | [4] |
| Isomers | E-11-TDA (trans), Z-11-TDA (cis) | [4][5] |
| Boiling Point (est.) | 310 °C | Scent.vn |
| Structure | [(E)-tetradec-11-enyl] acetate | [4] |
Experimental Workflow
The analysis of E-11-TDA from biological sources involves a multi-step process, from sample collection to data interpretation. Each stage must be carefully executed to ensure the integrity of the results.
Caption: Overall workflow for the GC-MS analysis of E-11-TDA.
Detailed Protocols
Part 1: Sample Preparation
The choice of sample preparation technique is critical and depends on the nature of the sample (e.g., insect gland, air sample) and the concentration of the target analyte. The primary objective is to efficiently extract E-11-TDA while minimizing the co-extraction of interfering matrix components.
Protocol 1.1: Pheromone Gland Solvent Extraction
This method is suitable for direct analysis of pheromone content from individual or pooled insect glands.
-
Materials:
-
High-purity hexane or dichloromethane
-
2 mL glass vials with PTFE-lined caps
-
Microsyringes
-
Fine dissection tools
-
Nitrogen gas evaporator
-
-
Procedure:
-
Carefully dissect the pheromone gland from the insect. For many moth species, this involves excising the abdominal tip.
-
Immediately place the excised gland into a 2 mL glass vial containing a known, small volume (e.g., 50-100 µL) of high-purity hexane.
-
Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can enhance extraction efficiency.
-
For trace-level analysis, the extract can be carefully concentrated under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the semi-volatile analyte.
-
The resulting extract is ready for GC-MS analysis.
-
Protocol 1.2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for analyzing volatile and semi-volatile compounds from a sample's headspace, suitable for both gland extracts and air samples.
-
Materials:
-
SPME holder and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Glass vials with septa
-
Heating block or water bath
-
-
Procedure:
-
Place the pheromone gland or adsorbent material (from air sampling) into a glass vial and securely seal with a septum.
-
Expose the SPME fiber to the headspace above the sample by piercing the septum.
-
Gently heat the vial (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to increase the volatilization of E-11-TDA onto the fiber.
-
Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption and analysis.
-
Part 2: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of E-11-TDA and should be optimized for the specific instrumentation in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible performance. |
| Capillary Column | HP-INNOWax or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | HP-INNOWax (polar) offers good separation for isomers.[6] DB-5ms (non-polar) is a robust general-purpose column.[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | Inert carrier gas, provides good efficiency. |
| Injector Temperature | 225-250°C | Ensures rapid volatilization of the C16 acetate without thermal degradation.[6] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode maximizes sensitivity for low-concentration samples. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 5 min | This program provides good separation for C14-C16 acetates and alcohols. |
| MS System | Quadrupole Mass Spectrometer | Common, robust, and suitable for both qualitative and quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard source temperature for good sensitivity and minimal thermal degradation. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides complete mass spectra for identification.[8] SIM mode significantly increases sensitivity for trace quantification.[9] |
Data Analysis and Interpretation
Chromatographic Analysis
The Total Ion Chromatogram (TIC) will display peaks corresponding to all ionized compounds separated by the GC column. The retention time of E-11-TDA will be characteristic for the specific column and temperature program used. Co-injection with an authentic E-11-TDA standard is essential for unambiguous peak identification.
Mass Spectral Interpretation
The mass spectrum of a compound is a chemical fingerprint. Under standard 70 eV Electron Ionization (EI) conditions, E-11-TDA (Molecular Weight: 254.4 g/mol ) undergoes characteristic fragmentation.
Key Fragmentation Pathways:
The fragmentation of long-chain acetates is well-understood.[10][11] The initial ionization event typically removes a non-bonding electron from the carbonyl oxygen.[12]
-
Loss of Acetic Acid (McLafferty Rearrangement): A hallmark of acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in an alkene fragment ion. For E-11-TDA, this would produce a fragment at m/z 194 (254 - 60). This is often a prominent peak.
-
Formation of the Acylium Ion: Cleavage of the C-O bond results in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 . This is typically the base peak in the spectrum of acetates.
-
Alkenyl Chain Fragmentation: The long hydrocarbon chain undergoes fragmentation, typically producing clusters of peaks separated by 14 Da (corresponding to CH₂ units).[11]
Caption: Key fragmentation pathways of E-11-TDA in EI-MS.
Reference Mass Spectrum:
The mass spectrum obtained should be compared to a reference spectrum from an established database, such as the NIST Chemistry WebBook, to confirm the identity of E-11-TDA.[4] The spectrum for the E-isomer is virtually identical to that of the Z-isomer.[4][13]
| m/z | Relative Intensity | Proposed Fragment |
| 43 | 100% (Base Peak) | [CH₃CO]⁺ |
| 55 | ~70% | [C₄H₇]⁺ |
| 69 | ~50% | [C₅H₉]⁺ |
| 83 | ~40% | [C₆H₁₁]⁺ |
| 194 | ~10% | [M - CH₃COOH]⁺˙ |
| 254 | <5% | [M]⁺˙ (Molecular Ion) |
(Relative intensities are approximate and based on NIST library data)
Quantitative Analysis
For accurate quantification, especially at trace levels, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.[9] This involves monitoring only a few characteristic ions of the target analyte, which drastically reduces noise and enhances the signal-to-noise ratio.
Protocol 1.3: Quantification using SIM
-
Standard Preparation: Prepare a series of calibration standards of E-11-TDA in hexane at concentrations bracketing the expected sample concentration. It is also advisable to add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, like (Z)-9-tetradecenyl acetate) at a constant concentration to all standards and samples.
-
SIM Ion Selection: Based on the full scan mass spectrum, select a quantifier ion and at least one qualifier ion.
-
Quantifier Ion: A unique and abundant ion, ideally higher in mass to be more specific. For E-11-TDA, m/z 194 is a good candidate.
-
Qualifier Ion(s): Other characteristic ions used to confirm identity. m/z 83 and m/z 69 are suitable choices.
-
-
Data Acquisition: Create a SIM method in the instrument software, defining time segments for when the specific ions will be monitored, centered around the expected retention time of E-11-TDA.
-
Calibration and Calculation: Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The concentration of E-11-TDA in the unknown samples can then be calculated from this curve.
Conclusion
The GC-MS protocols detailed in this application note provide a robust framework for the reliable identification and quantification of E-11-tetradecenyl acetate. Adherence to proper sample preparation techniques, optimization of instrumental parameters, and a systematic approach to data analysis are crucial for achieving high-quality, reproducible results. The methodologies described are grounded in established analytical principles and can be adapted for the analysis of other long-chain acetate pheromones and related semiochemicals, supporting critical research in pest management and chemical ecology.
References
-
National Institute of Standards and Technology (NIST). (n.d.). trans-11-Tetradecenyl acetate. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Svensson, G. P., et al. (2023). Identification of (E)‐ and (Z)‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology.
- Lund University Publications. (2023). Identification of (E)- and (Z)- 11- tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Lucris.
- Leal, W. S., et al. (2004). Identification (GC and GC-MS) of unsaturated acetates in Elasmopalpus lignosellus and their biological activity (GC-EAD and EAG).
-
ResearchGate. (n.d.). GC-MS chromatogram profile obtained from an extract containing eight glands from females of Spodoptera cosmioides. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Retrieved January 14, 2026, from [Link]
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
-
Widener University. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4 female Ostrinia nubilalis pheromone gland extracts. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 11-Tetradecen-1-ol, acetate, (Z)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved January 14, 2026, from [Link]
-
Scilit. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Retrieved January 14, 2026, from [Link]
-
Shimadzu. (n.d.). Multiresidue Pesticides Analysis Using Synchronous Scan/SIM Mode GC/MS. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022, March 22). Agilent 8890 GC-MS SIM Quant Data. Retrieved January 14, 2026, from [Link]
- Asian Journal of Green Chemistry. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
-
MDPI. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 11-Tetradecen-1-ol, acetate, (Z)- Mass Spectrum Image. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. In PMC. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved January 14, 2026, from [Link]
-
GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved January 14, 2026, from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thiele.ruc.dk [thiele.ruc.dk]
- 13. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
Application Notes & Protocols for Field Trial Design of trans-11-Tetradecenyl Acetate in Mating Disruption
Introduction
Mating disruption is a powerful, species-specific pest management strategy that utilizes synthetic pheromones to interfere with the chemical communication between insects, thereby preventing or delaying mating and reducing subsequent generations.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective field trials for mating disruption using trans-11-Tetradecenyl acetate. This pheromone component is a key attractant for numerous lepidopteran pests, particularly within the Tortricidae family, such as the Oriental Fruit Moth (Grapholita molesta) and the tea tortrix moth (Homona magnanima).[4][5]
The successful application of mating disruption hinges on a deep understanding of the target pest's biology and the environmental factors influencing pheromone dispersal.[6][7] This guide emphasizes the causality behind experimental choices, providing not just the "how" but the "why" for each protocol step, ensuring a robust and scientifically sound trial design.
The Mechanism of Mating Disruption
Mating disruption operates through several proposed mechanisms, primarily by saturating the atmosphere with a synthetic pheromone, which confuses male insects and hinders their ability to locate females.[3] The primary mechanisms include:
-
Competitive Attraction/False-Trail Following: A high density of synthetic pheromone dispensers creates numerous "false trails," leading males away from calling females.[6][8]
-
Camouflage/Masking: The high concentration of synthetic pheromone masks the natural, lower-concentration plumes released by females, making them undetectable to males.
-
Sensory Adaptation/Habituation: Prolonged exposure to high concentrations of the pheromone can desensitize the male's antennal receptors, rendering them less responsive to the natural female signal.
The design of a field trial must account for these mechanisms to accurately assess the efficacy of a this compound formulation.
PART 1: Pre-Trial Considerations & Planning
A successful field trial begins with meticulous planning. The following considerations are critical for generating reliable and interpretable data.
Target Pest Identification and Biology
Accurate identification of the target pest is paramount. While this compound is a component of the sex pheromone for several moth species, the specific blend and ratio of pheromone components can vary.[9][10]
-
Causality: Understanding the pest's life cycle, including flight periods, mating behavior, and larval stages, is essential for timing the application of mating disruption and for scheduling monitoring activities.[7] For instance, dispensers should be deployed before the first flight of adult males.[11]
Site Selection and Characterization
The choice of the trial site significantly impacts the outcome of a mating disruption study.[6]
-
Orchard Size and Isolation: Small, isolated orchards (generally less than 10 acres) are more susceptible to "border effects," where mated females from untreated areas can fly into the treated plot and lay eggs.[6] Larger, more isolated plots provide a better assessment of the treatment's true efficacy. An isolation distance of 50 to 100 meters is recommended for pests like the codling moth.[6]
-
Pest Population Density: Mating disruption is most effective against low to moderate pest populations.[1] High-density populations may lead to males finding females by chance, reducing the effectiveness of the pheromone treatment.[1] Pre-trial monitoring for at least one season is recommended to establish baseline pest pressure.[12]
-
Environmental Factors: Wind, temperature, and orchard canopy structure can all influence pheromone distribution.[6][13] Windy sites or those on steep slopes may experience uneven pheromone dispersal. High temperatures can affect the release rate of the pheromone from dispensers.[6][13] These factors must be recorded and considered during data analysis.
Dispenser Selection and Application Rate
The type of dispenser and its application rate are critical variables.
-
Dispenser Technology: Various dispenser types are available, including hand-applied passive dispensers (e.g., twist-tie ropes), aerosol emitters, and sprayable microencapsulated formulations.[1][14] The choice depends on the crop, labor costs, and the desired release profile. The dispenser must release the pheromone at a consistent and effective rate throughout the target pest's flight period.[6]
-
Application Rate: The number of dispensers per unit area (e.g., per hectare) determines the atmospheric concentration of the pheromone. The optimal rate should be high enough to disrupt mating effectively but not so high as to be economically unfeasible. Manufacturer recommendations and published studies on similar pests can provide a starting point for determining the application rate.
PART 2: Experimental Design
A robust experimental design is crucial for scientifically validating the efficacy of the mating disruption treatment.
Randomized Complete Block Design (RCBD)
For most field trials, a Randomized Complete Block Design (RCBD) is recommended.[1] This design helps to account for variability within the experimental area.
-
Plots: The experimental area should be divided into treatment plots (mating disruption) and control plots (no treatment or standard grower practice).
-
Replication: Each treatment should be replicated multiple times (at least 3-4) to ensure the results are statistically significant and not due to chance.
-
Randomization: The assignment of treatments to plots within each block should be random to avoid bias.
Control Plots
The inclusion of untreated control plots is essential for comparison. These plots should be sufficiently separated from the treated plots to prevent pheromone drift. The required distance will depend on the specific pheromone, dispenser type, and prevailing wind conditions.
Key Efficacy Metrics
The success of a mating disruption trial is measured by several key metrics:
-
Trap Capture Reduction: A significant reduction in the number of male moths caught in pheromone-baited traps in treated plots compared to control plots is a primary indicator of mating disruption.[1][15]
-
Mating Success (Mating Tables): Direct assessment of mating can be achieved using tethered virgin females on "mating tables" within the plots. The percentage of mated females is then compared between treated and control plots.
-
Larval Infestation and Crop Damage: The ultimate measure of success is the reduction in crop damage.[11][15] This involves assessing the percentage of infested fruit or other plant parts at harvest.
Workflow for a Mating Disruption Field Trial
Caption: Workflow of a mating disruption field trial.
PART 3: Field Protocols
The following are detailed, step-by-step protocols for the key activities in a mating disruption field trial.
Protocol: Dispenser Deployment
-
Timing: Deploy dispensers just before the anticipated start of the first male flight of the season. This timing is critical to prevent the first emerging females from mating.
-
Distribution: Distribute dispensers evenly throughout the canopy of the trees in the treated plots, following a grid pattern.
-
Placement: Place dispensers in the upper third of the tree canopy, as this is often where mating activity is highest.
-
Rate: Apply dispensers at the predetermined rate (e.g., dispensers per hectare).
-
Record Keeping: Map the location of the dispensers and record the date of deployment.
Protocol: Pheromone Trap Monitoring
-
Trap Type: Use standard pheromone traps (e.g., delta traps) with a sticky liner.
-
Lure: Bait traps with a lure containing a standard dose of the target pest's sex pheromone. The lure for this compound may be a blend with other components depending on the specific pest.
-
Trap Density: Place at least one trap per 5 acres in both treated and control plots.[12]
-
Placement: Hang traps in the upper portion of the tree canopy, away from mating disruption dispensers in the treated plots.
-
Monitoring Frequency: Check traps weekly or bi-weekly.[1][12]
-
Data Collection: At each check, count and record the number of captured male moths. Replace sticky liners and lures as recommended by the manufacturer.
Protocol: Crop Damage Assessment
-
Timing: Conduct the assessment at harvest or at a time when larval damage is most apparent.
-
Sampling: Randomly select a predetermined number of trees per plot and a set number of fruits per tree.
-
Assessment: Examine each fruit for signs of larval infestation (e.g., entry holes, frass).
-
Data Recording: Record the number of damaged and undamaged fruits for each sample.
-
Calculation: Calculate the percentage of crop damage for each plot.
PART 4: Data Management and Analysis
Data Collection and Organization
All data should be meticulously recorded in a structured format, such as a spreadsheet. The following table provides an example of how to organize trap capture data.
| Date | Plot ID | Treatment | Trap ID | Moth Count |
| 2025-05-10 | A1 | MD | 1 | 5 |
| 2025-05-10 | A2 | Control | 1 | 25 |
| 2025-05-17 | A1 | MD | 1 | 3 |
| 2025-05-17 | A2 | Control | 1 | 30 |
Statistical Analysis
Statistical analysis is essential to determine if the observed differences between the treated and control plots are significant.
-
Trap Capture Data: Use a repeated-measures Analysis of Variance (ANOVA) to compare the mean number of moths captured per trap per week between the mating disruption and control plots.
-
Crop Damage Data: An ANOVA or a t-test can be used to compare the mean percentage of crop damage between the treatments.[1]
-
Data Transformation: Data such as moth counts may need to be transformed (e.g., log transformation) to meet the assumptions of the statistical tests.[1]
Interpreting the Results
The following diagram illustrates the logical flow for interpreting the results of a mating disruption trial.
Caption: Logical flow for interpreting trial results.
Conclusion
A well-designed field trial is essential for evaluating the efficacy of this compound for mating disruption. By carefully considering the biology of the target pest, selecting appropriate sites and experimental designs, and meticulously collecting and analyzing data, researchers can generate robust and reliable results. This, in turn, will contribute to the development of sustainable and environmentally sound pest management strategies.[3][12] The long-term application of mating disruption has been shown to gradually reduce pest populations over several years, making it a valuable tool for integrated pest management (IPM) programs.[1]
References
- Current time information in Lagos, NG. (n.d.). Google.
-
Mating Disruption. (n.d.). WSU Tree Fruit | Washington State University. Retrieved January 14, 2026, from [Link]
-
(Z)-11-tetradecenyl acetate (Ref: BAS 280 1). (n.d.). AERU. Retrieved January 14, 2026, from [Link]
-
Pheremone Mating Disrupters for Orchard Pests. (2023, April 24). POP. Retrieved January 14, 2026, from [Link]
-
Pheromone-Mediated Mating Disruption as Management Option for Cydia spp. in Chestnut Orchard. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
(PDF) Mating disruption: An ecological step towards sustainable pest management. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Models for Mating Disruption by Means of Pheromone for Insect Pest Control. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mating disruption field trials to control the vine mealybug Planococcus ficus. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mating Disruption of Planococcus ficus (Hemiptera: Pseudococcidae) in Vineyards Using Reservoir Pheromone Dispensers. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Pheromone Deployment Strategies for Mating Disruption of a Vineyard Mealybug. (n.d.). eScholarship, University of California. Retrieved January 14, 2026, from [Link]
-
The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae). (2020, July 13). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Pheromones. (2012, March 27). Agricultural Marketing Service. Retrieved January 14, 2026, from [Link]
-
Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. (n.d.). Lucris. Retrieved January 14, 2026, from [Link]
-
Mating Disruption in Insect Pests by Sex Pheromones: A Profound Integrated Pest Management Technique. (n.d.). International Journal of Zoological Investigations. Retrieved January 14, 2026, from [Link]
-
Raw Data from Field Trials by treatment and in accordance with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
PP 1/264 (2) Principles of efficacy evaluation for mating disruption pheromones. (n.d.). EPPO database on PP1 Standards. Retrieved January 14, 2026, from [Link]
-
Combined Effects of Mating Disruption, Insecticides, and the Sterile Insect Technique on Cydia pomonella in New Zealand. (2020, November 27). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
(PDF) Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. (2023, March 20). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate in the smaller tea tortrix, Adoxophyes honmai (Yasuda) (Lepidoptera: Tortricidae) | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mating Disruption. (n.d.). Suterra. Retrieved January 14, 2026, from [Link]
-
Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI. (2021, May 4). Almond Board of California. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
11-Tetradecenyl acetate, (11Z)-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
11-Tetradecen-1-ol, acetate, (Z)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
cis-11-Tetradecenyl Acetate, a Sex Stimulant of the European Corn Borer12. (n.d.). Scilit. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. suterra.com [suterra.com]
- 4. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. researchgate.net [researchgate.net]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pheremone Mating Disrupters for Orchard Pests – Philadelphia Orchard Project [phillyorchards.org]
- 13. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pheromone Deployment Strategies for Mating Disruption of a Vineyard Mealybug [escholarship.org]
- 15. Mating Disruption of Planococcus ficus (Hemiptera: Pseudococcidae) in Vineyards Using Reservoir Pheromone Dispensers - PMC [pmc.ncbi.nlm.nih.gov]
Pheromone Trap Design for Insect Monitoring Using (E)-11-Tetradecenyl Acetate
An Application Guide
Abstract
This document provides a comprehensive technical guide for researchers, pest management professionals, and agricultural scientists on the design and implementation of effective monitoring programs using pheromone traps baited with (E)-11-Tetradecenyl acetate (E11-14:OAc). We delve into the critical parameters of lure composition, trap selection, field deployment strategies, and data interpretation. The protocols outlined herein are designed to ensure scientific rigor, repeatability, and the generation of actionable data for Integrated Pest Management (IPM) programs targeting key lepidopteran pests.
Introduction: The Role of E11-14:OAc in Pest Monitoring
Semiochemicals, particularly insect sex pheromones, are powerful tools in modern agriculture and forestry for the precise monitoring of pest populations.[1][2] (E)-11-Tetradecenyl acetate (E11-14:OAc) is a primary component of the female sex pheromone for numerous species in the order Lepidoptera.[3][4] Male moths are exquisitely sensitive to this compound, allowing for its use in baited traps to attract and capture them.[1]
Effective monitoring is the cornerstone of any Integrated Pest Management (IPM) program.[5] Data from pheromone traps serve not as a direct control method, but as a critical early warning system.[1] This information allows for:
-
Establishing Biofix: Determining the first sustained flight of adult moths, which sets the start date for degree-day models to predict subsequent larval stages.[6][7]
-
Population Indexing: Tracking the relative abundance and flight dynamics of a pest population over time.
-
Informing Control Decisions: Using trap catch data to determine if populations have reached an economic threshold that warrants intervention.[8][9][10]
-
Timing of Interventions: Applying control measures when the pest is at its most vulnerable life stage.
This guide explains the causality behind experimental choices to empower users to develop and validate a robust monitoring system tailored to their specific target pest and environment.
The Active Compound: (E)-11-Tetradecenyl Acetate
(E)-11-Tetradecenyl acetate is a straight-chain lepidopteran pheromone characterized by a 14-carbon acetate ester with a double bond in the trans (E) configuration at the 11th carbon position.[3][11] Its efficacy is highly dependent on isomeric purity and its ratio relative to other compounds in a pheromone blend.
2.1 Target Species and Pheromone Blends
While E11-14:OAc is a key attractant, it often works in concert with other compounds, most notably its geometric isomer, (Z)-11-Tetradecenyl acetate (Z11-14:OAc). The precise ratio of these isomers is critical for species-specific attraction. For example, the European Corn Borer (Ostrinia nubilalis) has two distinct strains, the "E" strain and the "Z" strain, which respond to different isomeric ratios.[12] Using the wrong blend can lead to significantly reduced trap captures.
| Common Name | Scientific Name | Typical Pheromone Blend Composition |
| European Corn Borer (E-Strain) | Ostrinia nubilalis | 96:4 or 97:3 ratio of (E)-11-Tetradecenyl acetate to (Z)-11-Tetradecenyl acetate.[12][13] |
| Obliquebanded Leafroller | Choristoneura rosaceana | A blend of (Z)-11-Tetradecenyl acetate and (Z)-11-Tetradecenol, often with E11-14:OAc as a minor component.[4][14] |
| Spruce Budworm | Choristoneura fumiferana | Primarily a blend of (E)- and (Z)-11-tetradecenal, but E11-14:OAc can be a component for related species.[15] |
| Large Fruit-tree Tortrix | Archips podana | A 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate.[16] |
| Currant Bud Moth | Euhyponomeutoides albithoracellus | Attracted to a 1:1 blend of (E)- and (Z)-11-tetradecenyl acetate.[16] |
2.2 Antagonism and Synergy
The presence of other volatile compounds can dramatically impact trap efficacy. For instance, the addition of (Z)-11-hexadecenal (Z11-16:Ald), a component of the Sesamia nonagrioides pheromone, can reduce trap captures of the European Corn Borer by up to 90%, acting as a potent antagonist.[17] Conversely, adding specific alcohols or other acetates can be synergistic, increasing attraction for other species. This underscores the importance of using high-purity lures and understanding the local pest complex to avoid cross-interference.
Monitoring System Design: Lures and Traps
The selection of an appropriate lure dispenser and trap design is fundamental to the success of a monitoring program. These two components work in tandem to attract and retain the target insect.
3.1 Lure Formulation and Handling
The lure is the component that releases the synthetic pheromone into the environment.
-
Dispenser Type: Red rubber septa are a widely used and effective dispenser type for lepidopteran pheromones.[16][18][19] They provide a controlled release over a defined period. Other dispensers include polymeric matrices and capillary tubes.
-
Pheromone Load (Dosage): The amount of pheromone loaded onto the dispenser affects both the strength of the signal and the lure's field life. Doses can range from micrograms to several milligrams depending on the target species and desired release rate.[13][18][19]
-
Field Longevity: Lures have a finite lifespan, typically lasting 4 to 6 weeks under normal weather conditions.[20][21] High temperatures and wind can accelerate pheromone release, potentially shortening this window. Always follow the manufacturer's replacement recommendations.
-
Handling and Storage: Pheromones are volatile and can be easily contaminated. Always use gloves or clean forceps when handling lures to avoid contamination from skin oils or other chemicals.[21][22] Store unused lures in their original sealed packaging in a freezer (-20°C) to maintain their integrity.[6][20][23]
3.2 Trap Selection
The choice of trap depends on the target pest's behavior, expected population density, and environmental conditions.[24][25]
-
Delta Traps: These triangular traps have a sticky inner surface to capture insects that land. They are excellent for monitoring low-to-moderate populations and are easy to service. They offer protection to the lure from direct sun and rain.[1]
-
Wing Traps: Similar to delta traps, these consist of a sticky bottom and a raised "wing" top. They are also suitable for low-to-moderate pest densities.
-
Bucket / Funnel Traps: These are non-sticky traps where the insect is lured through a funnel into a bucket or collection chamber.[1][10][26] They are designed to handle high population densities without becoming saturated. A killing agent, such as a dichlorvos-impregnated strip (e.g., Vaportape®), is placed in the bucket to dispatch the captured insects and prevent their escape.[22][23]
Diagram: Trap Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate trap type for a monitoring program.
Caption: Decision tree for selecting an appropriate pheromone trap type.
Field Deployment and Data Collection Protocol
Meticulous and consistent field protocol is essential for generating reliable data. Inconsistencies in trap placement or servicing can introduce significant variability.
4.1 Protocol: Trap Deployment
Objective: To correctly assemble and position pheromone traps in the field for monitoring a target lepidopteran pest.
Materials:
-
Pheromone lures (specific to target pest)
-
Traps (Delta, Bucket, etc.) with sticky liners or collection chambers
-
Gloves (nitrile or latex)
-
Stakes, poles, or tree hangers
-
Marking flags and permanent marker
-
Field notebook or data collection app
Procedure:
-
Preparation: At the edge of the field, put on gloves. Label each trap with a unique ID, date, and location.
-
Lure Placement:
-
Trap Assembly:
-
Site Selection and Placement:
-
Density: A general guideline is one trap per 5-10 acres for monitoring.[8][9] For detecting initial pest arrival, higher densities may be used.
-
Height: Place traps at the height of the crop canopy or just above it.[8][23] For orchard pests, a height of 6-8 feet within the tree canopy is common.[6][8]
-
Location: Position traps at least 30-60 feet in from the edge of a field to avoid edge effects.[10] Consider prevailing wind direction; place traps so the pheromone plume is carried over the crop to be monitored.[23]
-
Spacing: Ensure traps are spaced far enough apart (minimum 100 meters) to prevent interference between them.
-
-
Installation: Securely mount the trap to a stake or hang it from a tree branch. Ensure the trap entrance is not obstructed by foliage. Mark the location with a flag for easy retrieval.
-
Control Trap: For rigorous scientific studies, place at least one unbaited trap in the monitoring area to act as a control. This validates that captures are a result of the pheromone lure.
Diagram: General Monitoring Workflow
Caption: Overview of the pheromone trap monitoring experimental workflow.
4.2 Protocol: Trap Servicing and Data Collection
Objective: To systematically collect insect capture data and maintain the trapping network.
Procedure:
-
Frequency: Check traps one to two times per week, especially during the beginning of the flight period to establish the biofix.[6][9]
-
Data Recording: For each trap, record the date and the number of target moths captured. Remove all captured insects from the trap.
-
Maintenance:
-
For sticky traps, replace the liner when it becomes dirty or covered with insects, as this reduces trapping efficiency.
-
For bucket traps, empty the collection chamber.
-
Check that the trap is undamaged and properly positioned.
-
-
Lure Replacement: Replace the pheromone lure according to the manufacturer's recommended schedule (e.g., every 4-6 weeks). Record the date of lure replacement.
-
Data Analysis: Calculate the average catch per trap per day (or week). Plot this data over time to visualize the pest's flight phenology. This data can then be used to compare against established action thresholds or as an input for pest development models.[7][27]
Conclusion
A well-designed pheromone monitoring program using (E)-11-Tetradecenyl acetate is an invaluable, data-driven tool for the sustainable management of numerous lepidopteran pests. Success hinges on a clear understanding of the target species' chemical ecology, careful selection of lures and traps, and strict adherence to standardized field protocols. By following the guidelines presented in this document, researchers and pest management professionals can implement a scientifically valid monitoring system that provides a reliable early warning of pest activity, leading to more precise, economical, and environmentally sound pest control decisions.
References
- Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 313-319.
-
Pacific Northwest Pest Management Handbooks. (n.d.). Hazelnut-Obliquebanded leafroller. [Link]
-
Center for Agriculture, Food, and the Environment at UMass Amherst. (n.d.). Choristoneura fumiferana. Insect & Mite Guide. [Link]
-
Gomez, C., et al. (2007). Pheromone antagonism in the European corn borer moth Ostrinia nubilalis. PubMed. [Link]
-
AERU, University of Hertfordshire. (n.d.). (E)-tetradec-11-enyl acetate. [Link]
-
witasek. (n.d.). Ostriwit - Pheromone to attract the european corn borer (Ostrinia nubilalis). [Link]
-
Shaver, T. N., & Brown, H. E. (1990). Development of pheromone lure for monitoring field populations of Eoreuma loftini (Lepidoptera: Pyralidae). Journal of Chemical Ecology, 16(8), 2393-9. [Link]
-
Blais, M., et al. (2024). Cost-Effective Monitoring of Spruce Budworm Larvae. MDPI. [Link]
-
UC IPM. (n.d.). Obliquebanded Leafroller. Nectarine Pest Management Guidelines. [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Spruce Budworm Management. [Link]
-
Healthy Forest Partnership. (n.d.). Budworm Tracker: A citizen science project. [Link]
-
Shliep, A. (2023). Cost-effective and Efficient Monitoring and Management of Maine's Spruce Budworm Outbreak. DigitalCommons@UMaine. [Link]
-
ARBICO Organics. (n.d.). European Corn Borer Pheromone Lures | Scentry. [Link]
-
UW Fruit Program. (2018). Oblique banded leaf roller. Wisconsin Fruit. [Link]
-
Small Holder Farms. (n.d.). Pheromone Trap Instructions. [Link]
-
Kárpáti, Z., et al. (2016). Pheromone-based monitoring of the European corn borer (Ostrinia nubilalis) in Hungary. ResearchGate. [Link]
-
Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. [Link]
-
UC IPM. (n.d.). Obliquebanded Leafroller. Prune Pest Management Guidelines. [Link]
-
UC IPM. (n.d.). Pheromone Traps. Prune Pest Management Guidelines. [Link]
-
Wikipedia. (n.d.). Tetradecadienyl acetates. [Link]
-
Anglian Lepidopterist Supplies. (n.d.). PH47 Small Pheromone Trap. [Link]
-
Wikipedia. (n.d.). European corn borer. [Link]
-
Pest Prophet Blog. (n.d.). How to Use the Obliquebanded Leafroller Growing Degree Day Model. [Link]
-
The Beatsheet. (n.d.). Pheromone traps. [Link]
-
Li, Y., et al. (2024). Evaluation of Trap Systems for Monitoring of Odontothrips loti and Frankliniella occidentalis: A Pilot Field Trial. MDPI. [Link]
-
Cira, T.M., et al. (2025). Trap design and pheromone lure type influence Helicoverpa zea (Lepidoptera: Noctuidae) moth capture in sweet corn. Journal of Economic Entomology. [Link]
-
Steck, W., et al. (1983). PHEROMONE TRAPS FOR MONITORING MOTH (LEPIDOPTERA) ABUNDANCES: EVALUATION OF CONE-ORIFICE AND OMNI-DIRECTIONAL DESIGNS. The Canadian Entomologist. [Link]
-
scoutlabs. (n.d.). Insect Traps Explained: A Practical Guide for Effective Pest Control on Your Farm. [Link]
-
Mitchell, E., et al. (1989). Influence of pheromone trap color and design on capture of male velvetbean caterpillar and fall armyworm moths (Lepidoptera: Noctuidae). Journal of Chemical Ecology. [Link]
-
Arkansas Cooperative Extension Service. (n.d.). Using Pheromone Traps to Monitor Pests in Tomatoes and Cucurbits. [Link]
-
Khethari. (2024). Beginner's Guide to Pheromone Traps. [Link]
-
Natural Resources Canada. (n.d.). Hemlock Looper - MULTI - PHER SEX PHEROMONE TRAPS. [Link]
-
El-Sayed, A.M., et al. (2017). Development of kairomone-based lures and traps targeting Spilonota ocellana (Lepidoptera: Tortricidae) in apple orchards treated with sex pheromones. The Canadian Entomologist. [Link]
-
USDA NIFA Reporting Portal. (n.d.). Better trap design, identification automation, and spatial modeling for better stored product insect pest control. [Link]
-
Seminis. (n.d.). Monitoring Vegetable Insects With Traps. [Link]
-
Asaro, C., & Fettig, C.J. (2000). NANTUCKET PINE TIP MOTH, RHYACIONIA FRUSTRANA, LURES AND TRAPS: WHAT IS THE OPTIMUM COMBINATION?. Southern Research Station. [Link]
-
Aslam, S., et al. (2024). Monitoring and Detection of Insect Pests Using Smart Trap Technologies. ResearchGate. [Link]
-
Teulon, D.A.J., et al. (2016). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Taylor & Francis Online. [Link]
-
Kuenen, L.P.S., & Siegel, J.P. (2015). Pheromone Release Ratio Variability Affected by Rubber Septa and Solvent. ResearchGate. [Link]
-
AERU, University of Hertfordshire. (n.d.). (Z)-11-tetradecenyl acetate. [Link]
-
PubChem. (n.d.). 11-Tetradecenyl acetate, (11E)-. [Link]
-
The Good Scents Company. (n.d.). (E)-11-tetradecen-1-yl acetate. [Link]
Sources
- 1. thebeatsheet.com.au [thebeatsheet.com.au]
- 2. khethari.com [khethari.com]
- 3. (E)-tetradec-11-enyl acetate [sitem.herts.ac.uk]
- 4. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]
- 5. scoutlabs.ag [scoutlabs.ag]
- 6. Pheromone Traps / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. How to Use the Obliquebanded Leafroller Growing Degree Day Model - Pest Prophet Blog [blog.pestprophet.com]
- 8. Hazelnut-Obliquebanded leafroller | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. fruit.wisc.edu [fruit.wisc.edu]
- 10. uaex.uada.edu [uaex.uada.edu]
- 11. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. European corn borer - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 15. umass.edu [umass.edu]
- 16. lucris.lub.lu.se [lucris.lub.lu.se]
- 17. Pheromone antagonism in the European corn borer moth Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of pheromone lure for monitoring field populations ofEoreuma loftini (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. srs.fs.usda.gov [srs.fs.usda.gov]
- 20. witasek.com [witasek.com]
- 21. European Corn Borer Pheromone Lures | Scentry [arbico-organics.com]
- 22. uvm.edu [uvm.edu]
- 23. arc.agric.za [arc.agric.za]
- 24. academic.oup.com [academic.oup.com]
- 25. Influence of pheromone trap color and design on capture of male velvetbean caterpillar and fall armyworm moths (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]
- 26. PH47 Small Pheromone Trap — ALS - Anglian Lepidopterist Supplies [angleps.com]
- 27. Obliquebanded Leafroller / Nectarine / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Introduction: The Role of trans-11-Tetradecenyl acetate in Sustainable Pest Management
An in-depth guide to the formulation and evaluation of controlled release dispensers for the insect semiochemical, trans-11-Tetradecenyl acetate.
This compound is a key component of the sex pheromone for numerous lepidopteran pest species, including the European Corn Borer (Ostrinia nubilalis) and the Omnivorous Leafroller (Platynota stultana).[1][2] As a semiochemical, it mediates intraspecific communication, primarily for mating.[3][4][5] Harnessing this powerful biological signal offers an environmentally benign alternative to broad-spectrum insecticides for pest control.[4] The primary application strategies include population monitoring, mass trapping, and, most notably, mating disruption.[5][6][7]
The efficacy of these strategies is critically dependent on the controlled and sustained release of the pheromone into the environment.[3][4] Due to its volatility and susceptibility to environmental degradation, this compound must be formulated into a dispenser that provides a consistent release rate over a prolonged period, typically the entire flight season of the target pest.[8][9] This guide provides a comprehensive overview of the principles, formulation protocols, and analytical validation methods for developing a robust matrix-type controlled release dispenser for this pheromone.
Physicochemical Properties of this compound
A thorough understanding of the active ingredient's properties is foundational to dispenser design.
| Property | Value | Source |
| CAS Number | 33189-72-9 | [10][11] |
| Molecular Formula | C₁₆H₃₀O₂ | [11][12] |
| Molecular Weight | 254.41 g/mol | [1][11] |
| Appearance | Pale Yellow to Yellow Oil | [2] |
| Boiling Point | 316.2 ± 11.0 °C (at 760 Torr) | [2] |
| Density | ~0.87 g/cm³ (at 25°C) | [12] |
| Solubility | Soluble in organic solvents (e.g., Chloroform) | [2] |
Section 1: Principles of Controlled Release Dispenser Design
The core objective of a dispenser is to protect the pheromone from degradation and to regulate its release into the atmosphere at a rate that effectively manipulates insect behavior. Several dispenser types exist, but matrix systems are widely used due to their manufacturing simplicity and reliability.[13]
-
Reservoir Systems: These consist of a pheromone-filled reservoir sealed by a rate-controlling polymeric membrane. The release rate is governed by diffusion through the membrane.
-
Matrix Systems: In this design, the pheromone is homogeneously dispersed throughout a solid polymer matrix.[13] Release occurs as the pheromone molecules diffuse through the tortuous paths of the polymer to the surface, from where they evaporate.[13][14] This is the type we will focus on.
-
Microencapsulation: The pheromone is encapsulated within microscopic polymer shells, which can be sprayed onto foliage.[7][8]
The choice of polymer is the most critical factor in designing a matrix dispenser. The polymer must be chemically compatible with the acetate ester, possess appropriate thermal properties for processing, and exhibit the desired permeability to the pheromone. Hydrophobic polymers like polyethylene, polypropylene, or ethylene-vinyl acetate (EVA) are common choices. Biodegradable options such as alginate-based hydrogels are also being explored for enhanced sustainability.[15][16]
Mechanism of Release from a Polymer Matrix
The release of this compound from a non-eroding, hydrophobic polymer matrix is primarily a diffusion-controlled process.
Caption: Workflow for the formulation of a matrix-type pheromone dispenser via melt blending.
-
Preparation: Calculate the required mass of each component for the desired batch size and pheromone load (e.g., for a 100 g batch at 10% load: 10 g pheromone, 89.9 g LDPE, 0.1 g BHT).
-
Pre-blending: In a glass beaker, thoroughly mix the LDPE pellets with the BHT powder.
-
Melt Blending:
-
Set the internal mixer temperature to 120-140°C.
-
Once the temperature is stable, add the LDPE/BHT mixture to the chamber and begin mixing until the polymer is fully molten and a consistent torque is observed.
-
-
Pheromone Incorporation:
-
Using a syringe, carefully and slowly inject the liquid this compound into the mixing chamber.
-
Continue mixing for 5-10 minutes to ensure homogeneous distribution of the pheromone within the polymer matrix.
-
-
Shaping:
-
Quickly remove the hot, pheromone-loaded polymer from the mixer.
-
Place the material into a pre-heated (140°C) mold on the compression molder.
-
Press the material into a sheet of defined thickness (e.g., 2 mm) and allow it to cool completely under pressure.
-
-
Dispenser Fabrication: Once cooled, remove the sheet and cut it into individual dispensers of a consistent size and weight. Store finished dispensers in sealed, vapor-proof packaging (e.g., foil pouches) at low temperature away from light.
Section 3: Protocols for Dispenser Characterization
Rigorous analytical testing is required to ensure that each batch of dispensers meets quality standards and will perform as expected in the field. [17][18]
Protocol 3.1: Determination of Pheromone Load (Residual Analysis)
Objective: To accurately quantify the amount of this compound in a finished dispenser. This validates the formulation process and provides the starting concentration (C₀) for release rate studies.
Methodology:
-
Sample Preparation: Weigh an individual dispenser accurately. Cut it into small pieces and place them into a glass vial.
-
Extraction: Add a precise volume of a suitable organic solvent (e.g., 10 mL of Dichloromethane or Hexane) to the vial. [19]3. Soxhlet Extraction (Optional but thorough): For maximum recovery, a Soxhlet extraction can be performed, which uses a continuous washing method with a volatile solvent. [20]4. Sonication/Agitation: Seal the vial and agitate it (e.g., using a vortex mixer or ultrasonic bath) for a set period (e.g., 2 hours) to facilitate the extraction of the pheromone from the polymer matrix into the solvent.
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject an aliquot (e.g., 1 µL) of the sample extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). [19][21] * Quantify the pheromone concentration in the extract against the calibration curve.
-
Calculate the total mass of pheromone per dispenser.
-
| GC-FID Parameter | Example Value |
| Column | DB-5 or similar non-polar capillary column |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min hold), ramp at 10°C/min to 220°C |
| Detector Temp | 280°C |
| Carrier Gas | Helium or Hydrogen |
| (Source: Adapted from BenchChem)[19] |
Protocol 3.2: Measurement of In Vitro Release Rate (Volatile Collection)
Objective: To determine the rate of pheromone release (in µ g/day ) under controlled laboratory conditions that simulate a field environment. [17] Methodology: This protocol employs a flow-through volatile collection system (VCS). [9][17]
Caption: Workflow for measuring pheromone release rates using a Volatile Collection System (VCS).
-
System Setup: Place a single dispenser inside a glass chamber maintained at a constant temperature (e.g., 25°C).
-
Volatile Collection: Pass a stream of purified air at a controlled flow rate (e.g., 0.5 L/min) over the dispenser. [19]The exiting air is passed through a trap containing an adsorbent material (e.g., polyurethane foam or activated charcoal) that captures the volatilized pheromone. [17][19]3. Sample Collection: Collect volatiles over a defined period, typically 24 hours, to determine a daily release rate.
-
Extraction: After the collection period, remove the adsorbent trap and elute the trapped pheromone with a small, precise volume of solvent (e.g., 1 mL of Dichloromethane). [19]5. Analysis: Analyze the eluate using GC-FID as described in Protocol 3.1 to quantify the amount of pheromone released.
-
Longevity Study: Repeat this process with the same dispenser over an extended period (e.g., 90-120 days) to determine the release profile and effective lifespan of the dispenser. [9]
Section 4: Protocol for Bioassay: Field Efficacy
The ultimate validation of a dispenser is its performance in the field. [19]A standard method is to use the formulated dispensers as lures in traps and compare their capture rates to a standard commercial lure or an unbaited control.
Objective: To evaluate the biological activity and attractiveness of the formulated dispenser to the target male moths in a natural setting.
Methodology:
-
Site Selection: Choose a location with a known population of the target insect.
-
Experimental Design: Use a randomized complete block design. Each block should contain one trap for each treatment (e.g., formulated dispenser, commercial standard, unbaited control). [19]3. Replication: Set up a minimum of 4-5 replicate blocks.
-
Trap Placement:
-
Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target moths captured in each trap.
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
References
-
Taylor & Francis Group. (1999). Controlled-Release Devices for Pheromones. Taylor & Francis eBooks. [Link]
-
SAS Nanotechnologies. Slow-Release Pheromone Microcapsules. [Link]
-
Hellmann, C., et al. (2023). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. Semantic Scholar. [Link]
-
Flores-Cespedes, F., et al. (2023). Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate. National Institutes of Health (PMC). [Link]
-
Hellmann, C., et al. (2023). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. National Institutes of Health. [Link]
-
Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. ResearchGate. [Link]
-
Machado, R. A., et al. (2023). Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae). National Institutes of Health. [Link]
-
Ling, Y., et al. (2005). Evaluation of pheromone release from commercial mating disruption dispensers. PubMed. [Link]
-
Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]
-
Murray, M. Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard. Utah State University Extension. [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
Ling, Y., et al. (2005). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. ResearchGate. [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
McGhee, P. S., et al. (2002). Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae). PubMed. [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
-
PubChem. 11-Tetradecenyl acetate, (11E)-. [Link]
-
Rios, M. Polymers for Controlled Release Formulation Follows Function. Pharmaceutical Technology. [Link]
-
Bedoukian Research. (2015). SAFETY DATA SHEET - BEDOUKIAN this compound TECHNICAL PHEROMONE. [Link]
-
GSC Online Press. (2023). The role of matrix tablet in controlled release drug delivery system. [Link]
-
ATSDR. Analytical Methods. [Link]
Sources
- 1. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | China | Manufacturer | LY Global chemicals co.,ltd . [m.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. plantprotection.pl [plantprotection.pl]
- 8. sasnanotechnologies.com [sasnanotechnologies.com]
- 9. extension.usu.edu [extension.usu.edu]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. env.go.jp [env.go.jp]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Single Sensillum Recording (SSR) of (E)-11-Tetradecenyl Acetate (E-11-TDA) Responsive Neurons
Introduction: Decoding the Language of Pheromones
In the intricate world of insect communication, chemical cues reign supreme. Among the most potent of these are sex pheromones, which orchestrate mating behaviors with astonishing specificity and sensitivity. For numerous moth species, such as the European Corn Borer (Ostrinia nubilalis) and the Silkworm Moth (Bombyx mori), specific isomers of acetate compounds serve as the primary components of their female-emitted sex pheromones.[1][2][3][4] (E)-11-tetradecenyl acetate (E-11-TDA) is a key pheromone component for several lepidopteran species, and understanding how it is detected at the neuronal level is fundamental to deciphering insect behavior, developing novel pest management strategies, and for broader applications in drug development where receptor-ligand interactions are paramount.
The primary olfactory organs in insects are the antennae, which are adorned with thousands of sensory hairs called sensilla.[5][6][7] Housed within these sensilla are the olfactory receptor neurons (ORNs), the cellular machines that transduce the binding of a pheromone molecule into an electrical signal.[8][9] Some of these ORNs are highly specialized, responding to a single pheromone component with a sensitivity that can reach the single-molecule level.[1][3][10][11]
To investigate the function of these specialized neurons, single sensillum recording (SSR) stands as the gold-standard electrophysiological technique.[12][13][14][15] Unlike electroantennography (EAG), which measures the summed potential of many neurons, SSR provides high-resolution, real-time data on the firing of action potentials from the one to three ORNs typically housed within a single sensillum.[6][15][16] This unparalleled precision allows researchers to quantify the sensitivity and selectivity of individual neurons to specific odorants like E-11-TDA.[14][17]
These application notes provide a comprehensive, in-depth guide to the theory, setup, and execution of single sensillum recording experiments aimed at characterizing the responses of E-11-TDA sensitive neurons. The protocols herein are designed to be self-validating, with explanations of the causality behind each step to empower researchers to not only perform the technique but also to understand and troubleshoot it effectively.
Part 1: The Underlying Science - From Pheromone Binding to Neuronal Firing
The detection of E-11-TDA begins when the hydrophobic pheromone molecule enters a pore on the surface of a trichoid sensillum and is solubilized and transported through the aqueous sensillar lymph by odorant-binding proteins (OBPs).[6][9] The OBP-pheromone complex then delivers the E-11-TDA molecule to an olfactory receptor (OR) embedded in the dendritic membrane of an ORN.[6]
The binding of E-11-TDA to its specific OR initiates a conformational change in the receptor protein. This triggers a G-protein-coupled signaling cascade.[18][19][20] The activated G-protein (often Gαq in insect pheromone reception) stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the opening of ion channels, causing an influx of cations (like Na+ and Ca2+) into the neuron.[18][19][20][21] This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this depolarization reaches the neuron's threshold, it will fire a series of action potentials, or "spikes," which are the currency of information in the nervous system.[20] These action potentials are then transmitted down the neuron's axon to the antennal lobe of the insect's brain for further processing.[6][9][22]
Caption: Olfactory signaling pathway in an E-11-TDA responsive neuron.
Part 2: Experimental Setup and Core Equipment
A successful SSR experiment relies on a stable, vibration-free, and electrically shielded environment.
| Component | Description & Key Considerations |
| Anti-vibration Table | Essential for minimizing mechanical vibrations that can dislodge the recording electrode. An air table is the standard. |
| Faraday Cage | A grounded metal mesh enclosure that shields the setup from external electromagnetic interference (e.g., from lights, computers), which can introduce noise into the recording.[13] |
| Microscope | A high-magnification (at least 500x) compound microscope with a long working distance is necessary to visualize the sensilla and guide the electrodes. |
| Micromanipulators | Two are required: one for the reference electrode (manual is acceptable) and one for the recording electrode (a motorized or piezoelectric manipulator is highly recommended for fine, precise movements). |
| Amplifier & Headstage | The headstage (pre-amplifier) is connected to the recording electrode to amplify the very small extracellular signals (microvolts). The main amplifier further boosts the signal and filters out unwanted frequencies. |
| Data Acquisition System | A device (e.g., IDAC) to convert the analog neuronal signal into a digital format that can be read and stored by a computer.[13][23] |
| Software | For acquiring, viewing, and analyzing the spike data. Software like AutoSpike or custom scripts in Python/MATLAB are common.[23] Spike sorting software may also be necessary.[24][25] |
| Odor Delivery System | A system to deliver precise pulses of odorant-laden air to the antenna. This typically involves a charcoal-filtered, humidified continuous air stream and a secondary, switchable stream that passes through an odorant-containing cartridge (e.g., a Pasteur pipette with scented filter paper). |
| Electrodes | Tungsten microelectrodes for both recording and reference. Glass capillaries can also be used.[14] |
Part 3: Detailed Step-by-Step Protocol
This protocol is a comprehensive workflow for obtaining high-quality single sensillum recordings from E-11-TDA responsive neurons.
Caption: The experimental workflow for Single Sensillum Recording.
Electrode Preparation: The Foundation of a Clear Signal
The quality of your electrodes is paramount. An improperly sharpened electrode will not penetrate the sensillum cuticle cleanly and will result in a poor signal-to-noise ratio.
Methodology:
-
Electrode Material: Use tungsten wire (typically 0.1-0.125 mm diameter).
-
Electrochemical Sharpening: This is the preferred method for creating a very fine, smooth tip.
-
Immerse the tip of the tungsten wire into a 1-2 M solution of potassium hydroxide (KOH) or potassium nitrite (KNO2).[26]
-
Apply a voltage (5-10V AC) between the tungsten wire (as one electrode) and a carbon rod (as the other electrode) in the solution.[26]
-
Etching will occur at the meniscus. Monitor the process under a dissecting microscope. The process is complete when the portion of the wire below the meniscus drops off, leaving a sharp tip.
-
Immediately rinse the sharpened tip thoroughly with distilled water to remove any residual etching solution.
-
-
Grinding (Alternative): While less ideal for the fine tips needed for SSR, a dedicated fine-grit diamond grinding wheel can be used.[27][28][29][30] Ensure you grind longitudinally (along the length of the wire) to maintain the structural integrity of the tip.[29][30]
-
Tip Inspection: A good electrode tip should be less than 1 µm in diameter. Inspect the tip under high magnification before use.
Causality: A sharp, smooth tip minimizes damage to the sensillum upon insertion, reducing electrical noise and improving the seal between the electrode and the cuticle. This enhances the ability to isolate action potentials from a single or small number of neurons.
Stimulus Preparation: Delivering the Chemical Cue
-
Pheromone Dilution: Prepare a serial dilution of E-11-TDA in a high-purity solvent like hexane or paraffin oil. A typical starting range would be from 0.1 ng/µL to 100 ng/µL.
-
Cartridge Preparation:
-
Cut a small piece of filter paper (e.g., 1 cm x 1 cm).
-
Apply 10 µL of the desired E-11-TDA dilution onto the filter paper.[31]
-
Insert the filter paper into a clean glass Pasteur pipette.
-
Prepare a control pipette containing only the solvent.
-
-
Equilibration: Allow the solvent to evaporate for 2-5 minutes, leaving the E-11-TDA adsorbed to the filter paper.[31] This ensures you are delivering a vapor-phase stimulus.
Insect Preparation: Immobilization and Antennae Stabilization
-
Anesthetization: Briefly anesthetize the insect (e.g., a male Ostrinia nubilalis) by cooling it on ice or with a brief exposure to CO2.[17][31]
-
Immobilization:
-
Antenna Stabilization: This is a critical step. The antenna must be completely immobile.
The Recording Procedure: Tapping into the Neuronal Conversation
-
Grounding: Proper grounding is essential to minimize electrical noise.[23][33] Ground the insect preparation, the micromanipulators, and the Faraday cage to a common ground point.
-
Reference Electrode Placement:
-
Recording Electrode Placement:
-
Position the odor delivery tube so that it directs a continuous, gentle stream of clean, humidified air over the stabilized antenna.
-
Using the motorized micromanipulator, carefully bring the tip of the recording electrode into the field of view of the microscope.
-
Identify a suitable long trichoid sensillum. These are the most common type housing pheromone-responsive neurons in moths.[6][9]
-
Advance the electrode towards the base of the sensillum. A slight dimpling of the cuticle will be visible upon contact.
-
Carefully advance the electrode further until it penetrates the cuticle. Successful penetration is often accompanied by a sudden increase in the baseline electrical noise and the appearance of spontaneous action potentials (spikes).[14][26][34]
-
-
Stimulation and Recording:
-
Allow the preparation to stabilize for a minute, observing the baseline (spontaneous) firing rate of the neuron(s).
-
Begin recording the neuronal activity using your acquisition software. A typical recording epoch is 10 seconds.[31]
-
At a set time (e.g., 2 seconds into the recording), deliver a pulse of the E-11-TDA stimulus (typically 0.5 to 1 second in duration) by switching the airflow through the odor cartridge.
-
After the stimulus, continue to record the neuronal response and its return to the baseline firing rate.
-
Allow sufficient time (at least 30-60 seconds) between stimuli for the neuron to recover and to prevent adaptation.
-
Test different concentrations of E-11-TDA, starting with the solvent control and moving from low to high concentrations to generate a dose-response curve.
-
Part 4: Data Analysis and Interpretation
Raw SSR data consists of voltage traces containing the action potentials from one or more neurons within the sensillum.
Spike Sorting
If the sensillum contains multiple neurons, their spikes will often have different amplitudes and shapes. Spike sorting is the process of assigning each spike to the neuron that generated it.[35]
-
Amplitude-based sorting: A simple method where spikes are binned based on their peak voltage. This can be effective if the spike amplitudes are clearly distinct.[23]
-
Template matching/Principal Component Analysis (PCA): More advanced software (e.g., SSSort 2.0, custom scripts) can use the entire spike waveform for more accurate sorting, which is crucial when spike shapes change with firing rate or when spikes overlap.[24][36]
Response Quantification
The response of a neuron is typically quantified as the change in its firing rate (spikes per second).
-
Measure Spontaneous Activity: Count the number of spikes in a 0.5 to 1-second window immediately before the stimulus onset.
-
Measure Stimulus-Evoked Activity: Count the number of spikes in a 0.5 to 1-second window starting at the stimulus onset.
-
Calculate Net Response: Subtract the spontaneous firing rate from the stimulus-evoked firing rate.
-
Dose-Response Curve: Plot the net response against the logarithm of the E-11-TDA concentration to visualize the neuron's sensitivity.
Expected Results for an E-11-TDA Responsive Neuron
| Stimulus | Expected Neuronal Response | Interpretation |
| Solvent Control (Hexane) | No significant change from spontaneous firing rate. | The neuron is not responding to the solvent carrier. |
| Low Concentration E-11-TDA | A modest, but clear, increase in spike frequency. | The neuron is sensitive to the pheromone at low concentrations. |
| High Concentration E-11-TDA | A strong, high-frequency burst of spikes, potentially followed by a period of adaptation (reduced firing). | The neuron is strongly tuned to E-11-TDA and shows saturation or adaptation at high stimulus loads. |
| Non-cognate Odorant | No significant change from spontaneous firing rate. | The neuron is selective for E-11-TDA. |
Part 5: Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Electrical Noise (60/50 Hz hum) | Improper grounding; Faraday cage open; unshielded equipment nearby. | Check all ground connections. Ensure the Faraday cage is completely closed. Turn off unnecessary nearby electronics (e.g., monitors, lights).[33] |
| No Spikes / Weak Signal | Electrode tip is broken or dull; poor contact with sensillum; unresponsive sensillum; insect is dead or dying. | Replace the recording electrode.[14] Reposition the electrode to ensure good contact. Try a different sensillum. Check the insect for viability. |
| Unstable Baseline / Drifting Signal | Insect preparation is moving; reference electrode is unstable. | Re-secure the insect and antenna. Check the placement and stability of the reference electrode. |
| No Response to E-11-TDA | Neuron is not tuned to E-11-TDA; stimulus delivery failure; neuron is adapted. | Try a different sensillum. Check the odor delivery system for airflow and blockages. Allow for a longer recovery time between stimuli. |
References
- Kaissling, K. E. (1987). R. H. Wright Lectures on Insect Olfaction. Simon Fraser University Press.
- Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and single sensillum recording in insect antennae. Methods in molecular biology (Clifton, N.J.), 1068, 157–177.
-
Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). The Transduction of Olfactory Signals. Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Available from: [Link]
- Nakatani, Y., & Touhara, K. (2014). Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori. Frontiers in Physiology, 5, 139.
- Suh, E., et al. (2014). Signaling by olfactory receptor neurons near threshold. Proceedings of the National Academy of Sciences, 111(40), 14566-14571.
-
Wikipedia. (n.d.). Olfactory receptor neuron. Retrieved from [Link]
- Kaissling, K. E. (2014). Pheromone Reception in Insects: The Example of Silk Moths. Neurobiology of Chemical Communication.
- Nakatani, Y., & Touhara, K. (2014). Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori. PubMed Central, 5, 139.
- Montagné, N., et al. (2012). Electroantennogram and Single Sensillum Recording in Insect Antennae.
-
Wikipedia. (n.d.). Single sensillum recording. Retrieved from [Link]
- Liu, F., & Liu, N. (2022). Using Single Sensillum Recording to Detect Olfactory Neuron Responses. JoVE.
- Klun, J. A., & Maini, S. (1979). Electroantennogram responses of the European corn borer, Ostrinia nubilalis, to (Z)- and (E)-11-tetradecenyl acetates. Environmental Entomology, 8(3), 423-426.
-
Reactome. (n.d.). Olfactory Signaling Pathway. Retrieved from [Link]
- Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 424.
- JoVE. (2024). Physiology of Smell and Olfactory Pathway. Journal of Visualized Experiments.
- Kaissling, K. E. (2018). Responses of Insect Olfactory Neurons to Single Pheromone Molecules.
- Lucas, P., & Renou, M. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Physiology, 9, 1190.
- Hallem, E. A., & Carlson, J. R. (2009). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. JoVE.
- Liu, F., & Liu, N. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. JoVE.
- Kaissling, K. E. (2014). Pheromone Reception in Insects. Neurobiology of Chemical Communication.
- Zhang, T., et al. (2020). Sex pheromones and olfactory proteins in Antheraea moths: A. pernyi and A. polyphemus (Lepidoptera: Saturniidae). Insect Science, 27(4), 593-604.
- Deisig, N., et al. (2014). Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior. Insects, 5(2), 399-433.
- Syed, Z., et al. (2010). Bombykol receptors in the silkworm moth and the fruit fly. PNAS, 107(20), 9436-9439.
- Baker, T. C. (1994). Insect Olfaction. American Entomologist, 40(3), 174-183.
-
Wikipedia. (n.d.). Antheraea pernyi. Retrieved from [Link]
- Ellison, L., et al. (2024). SSSort 2.0: A semi-automated spike detection and sorting system for single sensillum recordings. Journal of Neuroscience Methods, 401, 109988.
- Gonzalez, F., et al. (2024). Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly. STAR Protocols, 5(1), 102834.
- Dopman, E. B., et al. (2004). Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4 female Ostrinia nubilalis pheromone gland extracts.
-
Welding Automation. (2024). How to Sharpen Tungsten Electrodes. Retrieved from [Link]
- Lucas, P., & Renou, M. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. UMR PVBMT.
-
Miller Welders. (2025). How to Maintain and Sharpen Your Tungsten Electrodes for Precision Welding?. Retrieved from [Link]
- Wang, G., et al. (2020). Electroantennography (EAG) and single sensillum recording analysis of males in Spodoptera frugiperda.
- Swilling, A. (n.d.). Sharpening Tungsten Electrodes: A Personal Opinion. Welding Tips and Tricks.
- Raiser, G. (2018). SeqPeelSort: a spike sorting algorithm for single sensillum recordings. Journal of Open Source Software, 3(29), 792.
- Li, Y., et al. (2025).
- Joseph, R. M., & Carlson, J. R. (2014). Electrophysiological Recording From Drosophila Labellar Taste Sensilla. JoVE, (84), e51332.
-
Kings of Welding. (2022). How to Sharpen Tungsten Electrodes. Retrieved from [Link]
- Grosse-Wilde, E., et al. (2009). A receptor and binding protein interplay in the detection of a distinct pheromone component in the silkmoth Antheraea polyphemus. Insect Biochemistry and Molecular Biology, 39(8), 547-555.
-
Earlbeck Gases & Technologies. (2024). Critical Angles: Sharpening Tungsten. Retrieved from [Link]
- Ellison, L., et al. (2024). SSSort 2.0: A semi-automated spike detection and sorting system for single sensillum recordings.
- Hallem, E. A., & Carlson, J. R. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. JoVE, (36), 1803.
- Quiroga, R. Q. (2007). Spike Sorting. Scholarpedia, 2(12), 3582.
- Zhao, X., et al. (2018). Single Sensillum Recordings for Locust Palp Sensilla Basiconica. JoVE, (136), e57812.
- Dale, B. A., & Anderson, P. E. (2025). Evaluation of Ostrinia nubilalis (Lepidoptera: Crambidae) Neonate Preferences for Corn and Weeds in Corn.
- Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. JoVE, (107), e53337.
Sources
- 1. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]
- 2. sci-hub.st [sci-hub.st]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Pheromone Reception in Insects: The Example of Silk Moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 7. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 16. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna / Nouvelles publications - UMR PVBMT [umr-pvbmt.cirad.fr]
- 17. youtube.com [youtube.com]
- 18. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Signaling by olfactory receptor neurons near threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olfactory receptor neuron - Wikipedia [en.wikipedia.org]
- 21. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SSSort 2.0: A semi-automated spike detection and sorting system for single sensillum recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Journal of Open Source Software: SeqPeelSort: a spike sorting algorithm for single sensillum recordings [joss.theoj.org]
- 26. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 27. weldingautomation.com.au [weldingautomation.com.au]
- 28. arc-zone.com [arc-zone.com]
- 29. How to Sharpen Tungsten Electrodes | Kings of Welding [kingsofwelding.com]
- 30. Sharpening Tungsten [earlbeck.com]
- 31. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]
- 32. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Electrophysiological Recording From Drosophila Labellar Taste Sensilla - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]
- 35. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 36. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of trans-11-Tetradecenyl Acetate
Abstract
This document provides a comprehensive guide for the solid-phase synthesis (SPS) of trans-11-Tetradecenyl acetate, a key component of the sex pheromone for numerous lepidopteran species, including the European corn borer (Ostrinia nubilalis) and the sod webworm (Loxostege sticticalis).[1][2] The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[3][4][5] This protocol details a strategy employing a polymer-supported Wittig reagent to stereoselectively form the crucial trans-alkene bond, followed by cleavage and acetylation. This guide is intended for researchers in chemical ecology, pest management, and drug development who require high-purity pheromones for laboratory and field studies.[3][6][7]
Introduction and Scientific Principle
This compound is a vital semiochemical used in insect communication. Its synthesis is of great interest for developing environmentally benign pest management strategies, such as mating disruption and attract-and-kill programs.[8] Traditional solution-phase synthesis often involves multiple, challenging purification steps. Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, circumvents these issues by anchoring a starting material to an insoluble polymer support.[4][9] All subsequent reactions and washings occur on this support, dramatically simplifying the workflow.[3][5]
The strategy outlined here utilizes a polymer-bound triphenylphosphine to generate a phosphonium ylide. This reagent then undergoes a Wittig reaction with an aldehyde in solution to form the target alkene backbone directly on the solid support.[9] The Wittig reaction is a powerful and widely used method for alkene synthesis, and its application on a solid support makes it particularly efficient for combinatorial and high-throughput approaches.[9][10][11] A key advantage of this "reagent-on-support" approach is that the triphenylphosphine oxide byproduct remains bound to the resin, simplifying product purification. Subsequent acetylation and cleavage from a suitable linker yield the final pheromone acetate.
Overall Synthesis Workflow
The solid-phase synthesis is conceptually divided into four main stages: Resin Activation, Wittig Olefination, Acetylation, and Cleavage/Purification. This multi-step process, conducted in a single reaction vessel until the final cleavage, ensures high efficiency and minimizes intermediate losses.
Figure 1: High-level workflow for the solid-phase synthesis of this compound.
Materials and Equipment
3.1. Reagents and Consumables
| Reagent | Formula | CAS No. | Recommended Purity | Supplier Notes |
| Merrifield Resin (2% DVB) | - | - | 100-200 mesh, ~1.5 mmol/g Cl | Standard polystyrene support |
| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 | >99% | |
| 11-Bromoundecan-1-ol | C₁₁H₂₃BrO | 1611-56-9 | >97% | |
| Propanal | C₃H₆O | 123-38-6 | >99% | |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 109-72-8 | 2.5 M in hexanes | Caution: Pyrophoric |
| Acetic Anhydride | C₄H₆O₃ | 108-24-7 | >99% | |
| Pyridine | C₅H₅N | 110-86-1 | Anhydrous, >99.8% | |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, >99.8% | |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, >99.9% | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, >99.8% | |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 76-05-1 | >99% | Caution: Corrosive |
| Silica Gel | SiO₂ | 7631-86-9 | 230-400 mesh | For column chromatography |
3.2. Equipment
-
Solid-phase synthesis vessel with fritted disc and stopcock
-
Mechanical shaker or wrist-action shaker
-
Inert atmosphere setup (Argon or Nitrogen manifold)
-
Syringes and cannulation needles for anhydrous transfers
-
Standard laboratory glassware (flame-dried)
-
Rotary evaporator
-
Flash chromatography system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Detailed Experimental Protocols
Scientist's Note: All reactions involving anhydrous solvents or pyrophoric reagents (n-BuLi) must be performed under a strict inert atmosphere (Ar or N₂) using flame-dried glassware and proper syringe/cannula techniques.
Protocol 1: Preparation of Polymer-Supported Phosphonium Salt
Rationale: This initial phase immobilizes the Wittig reagent precursor onto the insoluble polymer support. The long alkyl chain spacer (from 11-bromoundecan-1-ol) becomes the C1-C11 backbone of the final product.
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.5 mmol Cl) into the synthesis vessel. Wash and swell the resin by agitating with anhydrous DCM (15 mL) for 30 minutes, then filter. Repeat with anhydrous DMF (15 mL) for 30 minutes, then filter. Finally, wash again with anhydrous THF (3 x 15 mL).[12]
-
Phosphine Immobilization: In a separate flame-dried flask, dissolve triphenylphosphine (1.18 g, 4.5 mmol, 3 eq.) in 20 mL of anhydrous THF.
-
Reaction: Add the triphenylphosphine solution to the swollen resin in the reaction vessel. Agitate the slurry at 60 °C (reflux) under an inert atmosphere for 48 hours. This ensures complete conversion of the benzylic chloride sites on the resin to the triphenylphosphonium salt.
-
Washing: Cool the vessel to room temperature. Filter the reaction mixture and wash the resin sequentially with THF (3 x 20 mL), DCM (3 x 20 mL), and Methanol (3 x 20 mL) to remove all excess triphenylphosphine.
-
Drying: Dry the functionalized resin under high vacuum for 12 hours. The resin is now a polymer-supported triphenylphosphine.
-
Alkylation to Phosphonium Salt: Swell the dried resin (from step 5) in anhydrous toluene (15 mL). Add 11-bromoundecan-1-ol (1.13 g, 4.5 mmol, 3 eq.). Heat the mixture to 110 °C and agitate for 72 hours.
-
Final Washing: Cool to room temperature. Filter and wash the resin extensively with toluene, THF, and DCM (3 x 20 mL each) to remove unreacted alkyl bromide. Dry the resin under high vacuum. The product is the polymer-supported (11-hydroxyundecyl)triphenylphosphonium bromide.
Protocol 2: Wittig Reaction and Cleavage
Rationale: This is the key bond-forming step. The polymer-bound phosphonium salt is deprotonated to form the reactive ylide, which then reacts with propanal. The use of a non-stabilized ylide under specific conditions favors the formation of the trans (E) isomer, although this often requires careful optimization or use of Schlosser modification conditions if selectivity is low.[13] For this protocol, we assume standard conditions that may produce a mixture, requiring final purification.
Figure 2: Chemical pathway on the solid support.
-
Ylide Generation: Suspend the phosphonium salt resin (~1.0 g) in anhydrous THF (20 mL) in the reaction vessel. Cool the slurry to -78 °C using a dry ice/acetone bath. Under vigorous agitation, slowly add n-BuLi (2.5 M in hexanes, 1.1 eq. relative to resin loading) dropwise. A deep red or orange color indicates ylide formation. Stir at -78 °C for 1 hour.
-
Wittig Reaction: Add propanal (3 eq. relative to resin loading) dropwise to the cold ylide suspension. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Washing: Quench the reaction by the slow addition of methanol (5 mL). Filter the resin and wash thoroughly with THF (3 x 20 mL), water/THF (1:1, 2 x 20 mL), and DCM (3 x 20 mL) to remove all soluble byproducts and unreacted aldehyde. The product, trans-11-tetradecen-1-ol, is now attached to the resin.
-
Acetylation on Resin: To the washed resin, add a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM (20 mL). Agitate at room temperature for 4 hours.
-
Washing: Filter the resin and wash with DCM (5 x 20 mL) to remove excess acetylation reagents. Dry the resin under vacuum.
-
Cleavage: Suspend the dried resin in a solution of 20% Trifluoroacetic Acid (TFA) in DCM (20 mL). Agitate at room temperature for 2 hours to cleave the acetate from the Merrifield resin's benzyl ether linkage.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 10 mL). Combine all filtrates. This solution contains the crude product.
-
Work-up: Wash the combined filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification and Characterization
Rationale: Flash chromatography is essential to separate the target trans-isomer from any cis-isomer that may have formed and other minor impurities, yielding the high-purity pheromone required for biological assays.
-
Purification: Purify the crude residue from Protocol 2 by silica gel flash column chromatography. Use a hexane:ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing to 95:5) to elute the product. The trans-alkene is typically less polar and will elute before the cis-isomer.
-
Characterization:
-
GC-MS Analysis: Confirm the molecular weight and purity. The mass spectrum should match literature values.[14][15]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry. The coupling constant (J-value) for the vinylic protons of the trans-isomer is typically in the range of 14-16 Hz.
-
Expected Results and Data
| Parameter | Expected Value |
| Purity (Post-Chromatography) | >98% (by GC) |
| Isomeric Ratio (trans:cis) | >95:5 (dependent on Wittig conditions) |
| Molecular Weight | 254.41 g/mol |
| Molecular Formula | C₁₆H₃₀O₂ |
| Mass Spectrum (EI) | Key fragments (m/z): 194 [M-CH₃COOH]⁺, and characteristic aliphatic fragmentation.[14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.40 (m, 2H, -CH=CH-), 2.04 (s, 3H, -OCOCH₃), 4.05 (t, 2H, -CH₂OAc), plus aliphatic signals. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Wittig Reaction Yield | Incomplete ylide formation. | Ensure strictly anhydrous conditions. Check the titer of the n-BuLi solution. |
| Steric hindrance on the resin. | Increase reaction time and/or temperature after aldehyde addition. | |
| Poor trans-selectivity | Reaction conditions favor thermodynamic (cis) product. | Perform the Wittig reaction at -78°C consistently. For higher E-selectivity, consider a Schlosser modification.[13] |
| Incomplete Cleavage | Insufficient cleavage reagent or time. | Increase TFA concentration to 30-50% or extend cleavage time to 4 hours. |
| Resin degradation. | Use fresh, high-quality resin. Avoid excessively harsh conditions. |
Conclusion
This application note provides a robust and detailed protocol for the solid-phase synthesis of this compound. By leveraging a polymer-supported Wittig reagent, this method simplifies purification and offers a scalable route to obtaining high-purity insect pheromones for research. The principles described can be adapted for the synthesis of other long-chain alkenes and pheromone analogues, making it a valuable technique for chemical biology and pest management research.
References
-
Leroy, J. (1999). An oxidation-labile traceless linker for solid-phase synthesis. Angewandte Chemie International Edition, 38(8), 1073-1077. Retrieved from [Link]
-
PharmiWeb.com. (2023, December 25). Pheromone Solid-phase Synthesis: A Revolutionary Advancement in the Synthesis of Pheromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of 11(E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Retrieved from [Link]
-
Wendeborn, S., et al. (n.d.). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis?. ElectronicsAndBooks. Retrieved from [Link]
-
Kim, E., & Lee, C. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. Retrieved from [Link]
-
Guerrero, A. (n.d.). New Pheromones and Insect Control Strategies. ResearchGate. Retrieved from [Link]
- Neal, J. J. (1980). Studies on the Biosynthesis of (E)-11-tetradecenyl Acetate and (Z)-11-tetradecenyl Acetate in Pheromone Glands of Platynota Stultana (Lepidoptera:Tortricidae). Google Books.
-
Zarbin, P. H. G., Bergmann, J., & Francke, W. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 715-748. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Retrieved from [Link]
-
Gânscă, L., et al. (2011). EXO- AND ENDOHORMONES. XXIV. A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHEROMONE. Revue Roumaine de Chimie, 56(7), 705-709. Retrieved from [Link]
-
AERU. (n.d.). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). Retrieved from [Link]
-
Li, Z. G., Kulkarni, B. A., & Ganesan, A. (2000). A selenide linker for "traceless" solid-phase organic synthesis. Biotechnology and Bioengineering, 71(2), 104-106. Retrieved from [Link]
-
Le Bigot, Y., Delmas, M., & Gaset, A. (1983). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Journal of Agricultural and Food Chemistry, 31(5), 1096–1098. Retrieved from [Link]
-
ResearchGate. (n.d.). Traceless Linkers‐Only Disappearing Links in Solid‐Phase Organic Synthesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsymmetrical Double Wittig Olefination on the Syntheses of Insect Pheromones. Part 1. Synthesis of 5,9-Dimethylpentadecane, the Sexual Pheromone of Leucoptera coffeella. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Juvancz, Z. (1988). CHEMISTRY OF THE WITTIG REACTION. THE ROLE OF HARD, SOFT AND BORDERLINE BASES IN WITTIG CONDENSATION APPLIED IN PHEROMONE CHEMISTRY. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
V-Bio. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmiweb.com [pharmiweb.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound [webbook.nist.gov]
- 15. 11-Tetradecen-1-ol acetate [webbook.nist.gov]
Application Note: Quantitative Analysis of trans-11-Tetradecenyl Acetate in Pheromone Lures by Gas Chromatography-Flame Ionization Detection (GC-FID)
Abstract
This application note provides a detailed and validated protocol for the quantitative analysis of trans-11-tetradecenyl acetate, a critical sex pheromone component for numerous lepidopteran pests, in slow-release lures. Accurate quantification of this active ingredient is paramount for ensuring the efficacy of pheromone-based integrated pest management (IPM) strategies, including monitoring and mating disruption.[1] The methodology herein utilizes Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible analytical technique, coupled with an internal standard method for precise and accurate quantification. This guide is intended for researchers, analytical chemists, and quality control professionals in the fields of chemical ecology, agriculture, and biopesticide development.
Introduction
This compound is a key sex pheromone component for a variety of economically significant insect pests, including the obliquebanded leafroller (Choristoneura rosaceana) and other tortricid moths.[2] Pheromone-based pest control strategies offer a species-specific and environmentally benign alternative to broad-spectrum insecticides.[1] The success of these strategies, however, is critically dependent on the precise formulation and consistent release rate of the pheromone from the lure.[3] Therefore, a reliable and validated analytical method for the quantification of this compound in these lures is essential for quality control and product development.
This document outlines a comprehensive protocol for the extraction and subsequent quantitative analysis of this compound from a solid matrix lure. The chosen analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID), is well-suited for the analysis of volatile and semi-volatile compounds like insect pheromones due to its high resolution and sensitivity.[4][5] The use of an internal standard is incorporated to compensate for variations in sample injection volume and potential matrix effects, thereby enhancing the accuracy and precision of the results.[6][7]
Principle of the Method
The quantitative analysis is based on the principle of gas chromatography, where a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation of components in the sample is achieved based on their differential partitioning between the mobile and stationary phases. As each component elutes from the column, it is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon-containing analyte.
For accurate quantification, an internal standard (IS) method is employed. A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the sample extracts. The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This approach mitigates errors arising from injection variability and sample preparation inconsistencies.[7]
Materials and Reagents
| Item | Description/Specification | Supplier Example |
| Standards | This compound (purity ≥95%) | Sigma-Aldrich, Santa Cruz Biotechnology |
| Internal Standard (e.g., Tetradecyl acetate, purity ≥99%) | Sigma-Aldrich | |
| Solvents | Hexane (HPLC grade or equivalent) | Fisher Scientific, VWR |
| Dichloromethane (HPLC grade or equivalent) | Fisher Scientific, VWR | |
| Glassware | Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL) | Pyrex, Kimble |
| Pipettes (Class A: 1 mL, 5 mL, 10 mL) | Eppendorf, Gilson | |
| Scintillation vials (20 mL) with PTFE-lined caps | Wheaton | |
| Autosampler vials (2 mL) with septa caps | Agilent, Waters | |
| Equipment | Analytical balance (readability 0.1 mg) | Mettler Toledo, Sartorius |
| Gas Chromatograph with FID | Agilent Technologies, Shimadzu | |
| GC Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Agilent J&W, Restek |
Experimental Protocol
Preparation of Standard Solutions
Causality: The preparation of accurate standard solutions is the foundation of a reliable quantitative method. A stock solution of high concentration is prepared first and then serially diluted to create a range of calibration standards. This approach minimizes weighing errors and ensures the linearity of the calibration curve can be accurately assessed.
Protocol:
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with hexane.
-
Calculate the precise concentration in µg/mL.
-
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of tetradecyl acetate into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with hexane.
-
Calculate the precise concentration in µg/mL.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the this compound stock solution.
-
To each 10 mL volumetric flask, add the appropriate volume of the stock solution to achieve concentrations ranging from approximately 10 µg/mL to 200 µg/mL.
-
Add a constant amount of the internal standard stock solution to each calibration standard (e.g., 100 µL to each, resulting in a final IS concentration of 10 µg/mL).
-
Bring each flask to volume with hexane.
-
Transfer a portion of each standard to a 2 mL autosampler vial for GC analysis.
-
Sample Preparation from Pheromone Lure
Causality: The goal of sample preparation is to quantitatively extract the analyte from the lure matrix into a solvent suitable for GC analysis. Hexane is a common choice for extracting nonpolar compounds like pheromone acetates from polymeric lure matrices.[8][9] The inclusion of the internal standard at this stage corrects for any variability in the extraction efficiency and subsequent analysis steps.
Protocol:
-
Place a single pheromone lure into a 20 mL scintillation vial.
-
Accurately pipette 10.0 mL of hexane into the vial.
-
Add a known amount of the internal standard stock solution (e.g., 100 µL of 1000 µg/mL IS stock).
-
Seal the vial and gently agitate on a shaker or rotator for at least 4 hours at room temperature to ensure complete extraction of the pheromone.
-
After extraction, carefully transfer a portion of the supernatant into a 2 mL autosampler vial. Avoid transferring any solid material from the lure.
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
Causality: The GC parameters are optimized to achieve good separation between the analyte, the internal standard, and any potential interfering compounds from the lure matrix. A non-polar column like a DB-5ms is suitable for separating these types of compounds. The temperature program is designed to elute the compounds in a reasonable time with good peak shape.
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Oven Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis and Quantitation
Calibration Curve
-
Analyze each calibration standard by GC-FID.
-
For each standard, determine the peak area of this compound and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following equation:
Response Factor (RF) = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
Plot the peak area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable for quantification.[10]
Quantification in Lure Sample
-
Analyze the prepared lure sample extract by GC-FID.
-
Determine the peak areas of this compound and the internal standard in the sample chromatogram.
-
Calculate the amount of this compound in the lure using the calibration curve and the following equation:
Amount (µg) in Lure = [(Areaanalyte / AreaIS) - y-intercept] / slope * ConcentrationIS * Volume of Extraction Solvent (mL)
Method Validation
To ensure the reliability of the analytical method, it is crucial to perform a validation study. The key parameters to be evaluated include:
-
Linearity and Range: Assessed during the calibration curve construction.
-
Accuracy: Determined by spiking a blank lure matrix with a known amount of the analyte and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.[8]
-
Precision: Evaluated by repeatedly analyzing a single sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing progressively more dilute standards to find the lowest concentration that can be reliably detected and quantified, respectively.[10]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank lure extract.
Results and Discussion
A typical chromatogram from the analysis of a pheromone lure extract would show well-resolved peaks for both the internal standard and this compound. The retention times should be consistent across all standards and samples.
Table 1: Example Calibration Data
| Standard | Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio |
| 1 | 10 | 10 | 50,000 | 55,000 | 0.91 |
| 2 | 25 | 10 | 126,000 | 54,500 | 2.31 |
| 3 | 50 | 10 | 255,000 | 55,200 | 4.62 |
| 4 | 100 | 10 | 510,000 | 54,800 | 9.31 |
| 5 | 200 | 10 | 1,025,000 | 55,100 | 18.60 |
Linear Regression: y = 0.093x + 0.015; r² = 0.9998
Table 2: Quantitative Results for a Pheromone Lure Sample
| Sample ID | Analyte Area | IS Area | Area Ratio | Calculated Amount (mg/lure) |
| Lure 1 | 450,000 | 54,900 | 8.20 | 0.88 |
| Lure 2 | 455,000 | 55,100 | 8.26 | 0.89 |
| Lure 3 | 448,000 | 54,700 | 8.19 | 0.88 |
| Average | 0.88 | |||
| %RSD | 0.6% |
The results indicate a high degree of precision in the analysis. The calculated amount of this compound in the lure can then be compared against the product specifications to ensure quality control.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of this compound.
Conclusion
The GC-FID method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound in pheromone lures. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible to most analytical laboratories. Adherence to this protocol will enable researchers and manufacturers to ensure the quality and consistency of their pheromone-based pest management products, ultimately contributing to their effective and sustainable use in agriculture.
References
-
ResearchGate. (2025). Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the most effective method for preparing an insect sample for pheromone analysis?. Retrieved from [Link]
-
ResearchGate. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography (GC) analyses of a blend of synthetic compounds 1-5.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 20 Sampling and sample preparation for pheromone analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top).... Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR101541797B1 - Process for preparing sustained-release lure for combating pests.
-
USDA Forest Service. (n.d.). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. Retrieved from [Link]
-
USDA ARS. (n.d.). Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
SciELO. (n.d.). RAPID METHOD FOR SIMULTANEOUS DETERMINATION OF CIS-9, TRANS-11 AND TRANS-10, CIS-12 CONJUGATED LINOLEIC ACID ISOMERS IN MILK BY GC-FID. Retrieved from [Link]
-
MDPI. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. Retrieved from [Link]
-
Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Retrieved from [Link]
-
La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Sniffing out active compounds in insect pheromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Pheromone Lure of Grapholita molesta (Lpidoptera: Torticidae) and Forecasting Its Phenological Events in Suwon. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical identification and behavioral activity of (Z)-11-tetradecenal in an eastern North American population of the obliquebanded leafroller. Retrieved from [Link]
-
SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of pheromone lures for trapping the tomato borer moths, Tuta absoluta in tomato fields in Egypt. Retrieved from [Link]
-
NIH. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fs.usda.gov [fs.usda.gov]
- 10. researchgate.net [researchgate.net]
Application of (E)-11-Tetradecenyl Acetate (E-11-TDA) in Integrated Pest Management (IPM) Programs
Introduction: A Paradigm Shift in Pest Management
Integrated Pest Management (IPM) represents a holistic and environmentally conscious approach to controlling agricultural pests. It moves beyond the traditional reliance on broad-spectrum insecticides, instead integrating a suite of practices to manage pest populations in a sustainable and economically viable manner. At the heart of many successful IPM programs for lepidopteran pests is the strategic use of semiochemicals, particularly sex pheromones. (E)-11-tetradecenyl acetate (E-11-TDA) is a key component of the female sex pheromone for a multitude of economically significant moth species, including the European corn borer (Ostrinia nubilalis), the light brown apple moth (Epiphyas postvittana), and various leafroller species. This document provides a comprehensive guide for researchers, scientists, and crop protection professionals on the principles and protocols for incorporating E-11-TDA into robust IPM frameworks for both population monitoring and mating disruption.
The application of synthetic pheromones like E-11-TDA offers a highly specific and non-toxic method of pest control.[1] This specificity ensures that non-target organisms, including beneficial insects and pollinators, are largely unaffected, thereby preserving the ecological balance within the agroecosystem. Furthermore, the unique mode of action of pheromones makes the development of resistance in pest populations less likely compared to conventional insecticides.[1]
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind these methodologies. Understanding the "why" is as crucial as knowing the "how" for the successful adaptation and implementation of these techniques in diverse agricultural settings.
Part 1: Foundational Principles of E-11-TDA in IPM
The successful integration of E-11-TDA into an IPM program hinges on a thorough understanding of the target pest's biology and behavior, as well as the specific goals of the management strategy. E-11-TDA is primarily utilized in two distinct but complementary ways:
-
Pest Monitoring: Pheromone-baited traps serve as a critical surveillance tool, providing real-time data on pest presence, population density, and seasonal activity.[2] This information is fundamental for making informed decisions about the timing and necessity of control interventions.
-
Mating Disruption (MD): This proactive control strategy involves saturating an area with a high concentration of synthetic pheromone to interfere with the ability of male moths to locate females for mating.[3] The ultimate goal is to reduce the reproductive success of the pest population, leading to a decline in subsequent larval infestations and crop damage.
The Science of Attraction and Disruption: Mechanisms of Action
The efficacy of E-11-TDA-based strategies is rooted in the manipulation of the male moth's olfactory system and innate mating behaviors.
-
For Monitoring: Traps baited with a lure releasing E-11-TDA at a rate mimicking a calling female attract male moths. This allows for the detection of initial pest emergence and the tracking of population fluctuations throughout the growing season.
-
For Mating Disruption: High concentrations of E-11-TDA in the atmosphere are thought to disrupt mating through several mechanisms:
-
Competitive Attraction (False-Trail Following): A high density of pheromone dispensers creates numerous "false" pheromone trails, overwhelming the male's ability to locate a true calling female. The male wastes time and energy following these synthetic trails, reducing the probability of successful mating.[1][3][4]
-
Sensory Adaptation and Habituation: Prolonged exposure to high concentrations of the pheromone can lead to adaptation of the male's antennal receptors or habituation of the central nervous system, rendering them less sensitive to the pheromone plumes emitted by females.[1][3][5]
-
Camouflage/Masking: The high background concentration of the synthetic pheromone can effectively mask the discrete pheromone plumes of individual females, making them undetectable to males.[1][3][5]
-
The choice between monitoring and mating disruption, or their combined use, will depend on factors such as the pest's economic threat level, the size and isolation of the treated area, and the overall IPM strategy.
Part 2: Protocols for Pest Monitoring with E-11-TDA
Accurate and consistent monitoring is the cornerstone of any IPM program. It allows for the establishment of action thresholds, which are critical for timing control measures and avoiding unnecessary interventions.[6][7]
Experimental Workflow for Pest Monitoring
Caption: Workflow for pest monitoring using E-11-TDA baited traps.
Step-by-Step Monitoring Protocol
-
Trap and Lure Selection:
-
Trap Type: Delta traps or wing traps are commonly used for monitoring lepidopteran pests. The choice may depend on the target species and expected pest density.
-
Lure Selection: Utilize a high-quality lure containing the precise isomeric ratio of E-11-TDA and any other necessary pheromone components for the target pest. For the Z-strain of the European corn borer, a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate is recommended.[8] The loading dose of the lure will affect its longevity and attractiveness; consult manufacturer recommendations. Lure longevity can range from 4 to 8 weeks, but regular replacement every two weeks is a common practice to ensure consistent data.[2]
-
-
Trap Placement and Density:
-
Timing: Deploy traps before the anticipated first flight of the target pest. This can be determined from historical data or degree-day models.
-
Density: For general monitoring, a density of one trap per 2.5 to 5 acres (1 trap per 1 to 2 hectares) is often sufficient.[9][10] For detecting the initial emergence or in high-risk areas, a higher density may be warranted.
-
Height: Trap placement height is critical. For many orchard pests, placing traps in the upper third of the tree canopy is recommended.[9][11] For field crops, traps should be maintained just above the crop canopy as it grows.
-
Location: Position traps within the orchard or field, avoiding the edges to minimize capturing moths from adjacent areas.[9][10] Maintain a distance of at least 10 feet between traps with different attractants to avoid interference.
-
-
Trap Inspection and Data Collection:
-
Frequency: Inspect traps at least once a week, and more frequently (e.g., twice a week) during peak flight periods.[9]
-
Data Recording: At each inspection, count and record the number of target moths captured. Remove captured moths and any debris from the sticky liner. Replace sticky liners when they become dirty or lose their adhesiveness. Record the date and environmental conditions (e.g., temperature).
-
-
Data Interpretation and Action Thresholds:
-
Population Trends: Plot the weekly trap captures to visualize the population dynamics of the pest, including the start, peak, and end of each flight.
-
Action Thresholds: The action threshold is the pest population level at which control measures should be initiated to prevent economic injury.[6][7] This is a critical component of IPM and must be established based on research and local conditions. For example, a tentative action threshold for the light brown apple moth in New Zealand pipfruit was a cumulative catch of 30 moths after a specific date.[12] The action threshold for apple maggot can be as low as one fly per week on an unbaited trap.[6] These thresholds can vary significantly depending on the crop, pest, and economic factors.
-
Table 1: Example Monitoring Parameters for Key Pests
| Pest Species | Common Trap Type | E-11-TDA Blend | Recommended Trap Density | Recommended Trap Placement |
| European Corn Borer (Ostrinia nubilalis) | Delta or Cone Trap | 97:3 (Z:E) for Z-strain | 1-2 traps per field | Just above crop canopy |
| Light Brown Apple Moth (Epiphyas postvittana) | Delta Trap | Varies, often with other components | 1 trap per 2.5 acres (1 ha) | Upper third of tree canopy |
| Oriental Fruit Moth (Grapholita molesta) | Delta Trap | (Z)-8-Dodecenyl acetate as major component | 1 trap per 2.5-5 acres (1-2 ha) | Upper third of tree canopy |
Part 3: Protocols for Mating Disruption with E-11-TDA
Mating disruption is a powerful tool for suppressing pest populations over a large area. Its success is highly dependent on proper application and an understanding of the factors that influence its efficacy.
Logical Framework for Mating Disruption Implementation
Caption: Logical framework for implementing a mating disruption program.
Step-by-Step Mating Disruption Protocol
-
Pre-Application Considerations:
-
Pest Population Density: Mating disruption is most effective when initial pest populations are low to moderate.[3] In cases of high pest pressure, an initial insecticide application may be necessary to reduce the population to a manageable level.
-
Orchard/Field Size and Isolation: Mating disruption is more successful in large, contiguous blocks (ideally over 10 acres). In smaller or irregularly shaped plots, the pheromone can be lost to wind, and mated females can immigrate from untreated areas.
-
Dispenser Selection: A variety of dispenser types are available, each with its own release characteristics and application method.
-
Hand-Applied Dispensers: These include twist-tie ropes, membrane dispensers, and clips. They are applied manually at a high density (e.g., 150-400 per acre).
-
Aerosol "Puffer" Dispensers: These programmable devices release puffs of pheromone at set intervals. They are used at a much lower density (e.g., 1-2 per acre).
-
Sprayable Formulations: Microencapsulated pheromones can be applied with conventional spray equipment.
-
-
-
Application Procedure:
-
Timing: Apply dispensers before the first flight of the target pest to ensure the pheromone is present when the first males emerge.
-
Application Rate: The number of dispensers per unit area is critical. Follow the manufacturer's recommendations for the specific product and target pest. For example, for leafroller control in apples, an application rate of 600 dispensers per hectare has been shown to be effective.[13]
-
Placement: Distribute dispensers uniformly throughout the treated area. For hand-applied dispensers in orchards, place them in the upper third of the tree canopy.
-
-
Evaluating Efficacy:
-
Monitoring Trap Shutdown: Place monitoring traps within the mating disruption block and in a nearby untreated area. A significant reduction in moth captures (often >90%) in the treated block compared to the untreated block indicates that the mating disruption is working.[14][15]
-
Damage Assessment: The ultimate measure of success is the reduction in crop damage. Conduct regular assessments of fruit or plant damage throughout the season and at harvest. Compare damage levels in the mating disruption block to those in untreated or conventionally treated blocks. Studies have shown significant reductions in crop damage with the use of mating disruption, for example, a 46% reduction in feeding damage from navel orangeworm in almonds.[15]
-
Mating Stations: In some cases, sentinel females (virgin females in cages) can be placed in the treated and untreated areas to directly assess mating success.
-
Table 2: Efficacy of E-11-TDA Mating Disruption in Field Trials
| Pest Species | Crop | Mating Disruption System | Efficacy Metric | % Reduction |
| Navel Orangeworm (Amyelois transitella) | Almonds | 4 commercial systems | Kernel Damage | 46-78%[14][15] |
| Light Brown Apple Moth (Epiphyas postvittana) | Apples | Pheromone dispensers (600/ha) | Male Trap Captures | up to 98%[13] |
| Filbertworm (Cydia latiferreana) | Hazelnuts | Ring dispensers | Male Trap Captures | 40-88%[16] |
| Filbertworm (Cydia latiferreana) | Hazelnuts | Ring dispensers | Nut Damage | Maintained below 1% threshold[16] |
Part 4: Conclusion and Future Directions
The use of (E)-11-tetradecenyl acetate for monitoring and mating disruption is a well-established and highly effective component of modern Integrated Pest Management programs for many lepidopteran pests. By providing a species-specific, non-toxic, and environmentally benign method of control, E-11-TDA helps to reduce reliance on conventional insecticides, conserve beneficial organisms, and promote sustainable agricultural practices.
The successful implementation of E-11-TDA-based strategies requires a thorough understanding of the underlying biological principles and meticulous attention to protocol details. The choice of monitoring or mating disruption, the selection of appropriate technologies, and the careful interpretation of field data are all critical for achieving desired outcomes.
Future research should continue to focus on optimizing dispenser technology for more controlled and prolonged release of pheromones, refining action thresholds for a wider range of pest-crop systems, and integrating E-11-TDA-based tactics with other IPM components, such as biological control and host plant resistance. As we move towards a more sustainable future for agriculture, the targeted and intelligent application of semiochemicals like E-11-TDA will undoubtedly play an increasingly important role.
References
-
California Department of Food and Agriculture. Insect Trapping Guide. Available from: [Link]
-
Trécé Inc. The Monitoring Standard For Over Two Decades. Available from: [Link]
-
Washington State University Tree Fruit. Mating Disruption. Available from: [Link]
-
Wisconsin Fruit. Mating Disruption- What is it and how does it work? (2010). Available from: [Link]
-
Almond Board of California. Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI (2021). Available from: [Link]
-
Oregon State University Extension Service. Sustainable Hazelnut Production: Filbertworm Control by Mating Disruption. Available from: [Link]
-
Farm Progress. Mating disruption shows promise for NOW control (2020). Available from: [Link]
-
Scout Labs. Installation guides for different crops. Available from: [Link]
- Miller, J. R., & Gut, L. J. (2015). Mating disruption for the 21st Century: Matching technology with mechanism. Environmental entomology, 44(3), 427-453.
- Mason, C. E., et al. (2024). Ostrinia nubilalis (Hübner), European Corn Borer / Pyrale du maïs (Lepidoptera: Crambidae). In: Biological Control Programmes in Canada, 2013-2023.
-
International Atomic Energy Agency. Trapping guidelines for area-wide fruit fly programmes. Available from: [Link]
- Haviland, D. R., et al. (2021). Management of Navel Orangeworm (Lepidoptera: Pyralidae) Using Four Commercial Mating Disruption Systems in California Almonds. Journal of Economic Entomology, 114(1), 256-264.
- Walker, J. T. S., et al. (2011). Use of mating disruption for control of New Zealand leafrollers in apple orchards. New Zealand Plant Protection, 64, 196-202.
- Walker, J. T. S., et al. (1998). The use of pheromone traps for leafroller action thresholds in pipfruit. Proceedings of the Fifty First New Zealand Plant Protection Conference, 129-133.
- Stelinski, L. L. (2013).
- Hodges, R. J., et al. (2003). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research, 39(4), 345-361.
-
Vigyan Varta. Manipulation of Insect Behavior by Mating Disruption Technique (2024). Available from: [Link]
-
Wisconsin Fruit. IPM: Monitoring pest populations and action thresholds (2017). Available from: [Link]
- Kovanci, O. B., et al. (2006). Effects of pheromone loading, dispenser age, and trap height on pheromone trap catches of the Oriental fruit moth in apple orchards. Phytoparasitica, 34(3), 252-260.
- Millar, J. G., et al. (2008). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. Journal of the Lepidopterists' Society, 62(3), 134-140.
-
University of California Agriculture and Natural Resources. Establishing Action Thresholds. Available from: [Link]
- Chasen, E., & Steffan, S. (2019). Field Trial for Lure Longevity. UW Fruit Program.
- Knight, A. L., & Turner, J. E. (2023). Developing action thresholds for codling moth (Lepidoptera: Tortricidae) with pear ester- and codlemone-baited traps in apple orchards treated with sex pheromone mating disruption. Journal of Economic Entomology, 116(3), 834-844.
- Sullivan, T. E., et al. (2023). Developing a mealybug pheromone monitoring tool to enhance IPM practices in New Zealand vineyards. Insects, 14(1), 73.
Sources
- 1. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 2. Field Trial for Lure Longevity – Wisconsin Fruit [fruit.wisc.edu]
- 3. vigyanvarta.in [vigyanvarta.in]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 6. IPM: Monitoring pest populations and action thresholds – Wisconsin Fruit [fruit.wisc.edu]
- 7. Establishing Action Thresholds / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 8. iaea.org [iaea.org]
- 9. trece.com [trece.com]
- 10. docs.scoutlabs.ag [docs.scoutlabs.ag]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Individual and Additive Effects of Insecticide and Mating Disruption in Integrated Management of Navel Orangeworm in Almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI [almonds.org]
- 15. farmprogress.com [farmprogress.com]
- 16. Sustainable Hazelnut Production: Filbertworm Control by Mating Disruption | OSU Extension Service [extension.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Degradation of trans-11-Tetradecenyl Acetate Under Field Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-11-Tetradecenyl acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of this pheromone under field conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and accurately interpret your data.
Introduction: The Challenge of Field Stability
This compound is a key semiochemical used in the monitoring and management of various insect species. Its efficacy in the field is intrinsically linked to its persistence and degradation profile. Understanding how this molecule behaves outside the controlled laboratory environment is critical for developing effective and reliable pest management strategies. This guide will walk you through the key factors influencing its degradation and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when studying the field degradation of this compound.
Q1: What are the primary factors that cause the degradation of this compound in the field?
A1: The degradation of this compound in a field environment is a multifaceted process influenced by both abiotic (non-living) and biotic (living) factors.
-
Abiotic Factors:
-
Photodegradation: Ultraviolet (UV) radiation from sunlight is a major contributor to the degradation of many organic molecules, including pheromones. The energy from UV light can break the chemical bonds in this compound, leading to isomerization or complete breakdown of the molecule.[1]
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation pathways such as hydrolysis and oxidation. The volatility of the pheromone also increases with temperature, leading to faster dissipation from the application site.
-
pH: The acidity or alkalinity of the environmental matrix (e.g., soil, water, plant surface) can influence the rate of hydrolysis of the acetate ester group in the pheromone.
-
Oxidation: Atmospheric oxygen can react with the double bond in the pheromone molecule, leading to the formation of epoxides, aldehydes, or other degradation products. This process can be accelerated by the presence of light and certain metal ions.
-
-
Biotic Factors:
-
Microbial Degradation: Microorganisms present in soil and on plant surfaces can utilize this compound as a carbon source, breaking it down through enzymatic pathways. The rate of microbial degradation depends on the microbial population density and diversity, as well as environmental conditions that favor their growth (e.g., moisture, temperature).
-
Enzymatic Degradation on Plant Surfaces: Plants themselves can produce enzymes on their surfaces that may contribute to the degradation of applied pheromones.
-
Q2: How long can I expect a this compound lure to be effective in the field?
A2: The field longevity of a pheromone lure is highly variable and depends on the formulation of the lure, the environmental conditions, and the target insect's sensitivity. Commercially available lures are typically designed to be effective for a specific period, often ranging from 4 to 8 weeks.[2] However, it is crucial to consult the manufacturer's recommendations for the specific lure you are using. For research purposes, it is advisable to conduct a preliminary study to determine the effective lifespan of your chosen lure under your specific field conditions.
Q3: What are the best practices for storing this compound standards and lures to minimize degradation?
A3: Proper storage is critical to ensure the integrity of your pheromone standards and lures. Here are some key recommendations:
-
Refrigeration or Freezing: Store lures and neat standards in a refrigerator (2-8 °C) or for longer-term storage, a freezer (-20 °C or lower).[3] This slows down both the volatilization of the pheromone and potential degradation reactions.
-
Original, Sealed Packaging: Keep lures in their original, unopened packaging until you are ready to use them in the field. This protects them from exposure to air, light, and moisture.
-
Inert Atmosphere: For neat standards or custom formulations, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Avoid Cross-Contamination: Store different pheromone lures and standards separately to prevent cross-contamination, which can significantly impact the behavior of the target insects.
Q4: Can I reuse a pheromone lure from a previous season?
A4: It is generally not recommended to reuse lures from a previous season, even if they have been stored properly.[4][5] The release rate and the total amount of pheromone remaining in the lure will be uncertain, which can lead to unreliable and inconsistent experimental results. For critical research applications, always use fresh lures to ensure the highest quality data.
Troubleshooting Guide for a Field Degradation Study
This section provides a structured approach to troubleshooting common issues that may arise during a field degradation study of this compound.
Issue 1: Rapid and Unexpected Loss of Pheromone
-
Symptom: You observe a much faster degradation rate than anticipated, with very little or no pheromone detectable shortly after application.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Volatility due to High Temperatures | Monitor and record the ambient temperature at your field site. If temperatures are consistently high, consider this a primary factor in your analysis. You may need to sample at more frequent, shorter intervals to capture the degradation curve. |
| Intense UV Radiation | Measure or estimate the UV index at your field location. If it is high, photodegradation is likely a significant contributor. Consider including a UV-blocking control in your experiment (e.g., applying the pheromone to a surface shielded from direct sunlight) to isolate the effect of photodegradation. |
| Wash-off from Rain or Irrigation | Check weather data for rainfall events. If your experiment is in an area with overhead irrigation, coordinate your sampling schedule to avoid irrigation periods. If unavoidable, note the timing and duration of these events in your experimental records. |
| Rapid Microbial Degradation | The soil or plant surface may have a highly active microbial community. Consider conducting a parallel experiment with a sterilized substrate (e.g., autoclaved soil or a sterile glass surface) to assess the contribution of microbial degradation. |
| Improper Application | Ensure your application method is consistent and that the pheromone is properly adhering to the intended surface. If using a solvent for application, ensure it evaporates quickly and does not react with the pheromone. |
Issue 2: High Variability in Pheromone Concentration Between Replicates
-
Symptom: You observe large error bars in your data, making it difficult to determine a clear degradation trend.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application | Standardize your application technique. Use a calibrated micropipette or syringe to apply a precise volume of your pheromone solution to each replicate. Ensure the surface area of application is consistent. |
| Heterogeneity of the Environmental Matrix | The microenvironment of each replicate may differ (e.g., variations in sun exposure, moisture levels, or soil composition). Increase the number of replicates to improve statistical power and randomize the placement of replicates within your field site to account for this variability. |
| Inconsistent Sample Collection and Extraction | Develop and strictly follow a standard operating procedure (SOP) for sample collection and extraction. This includes using a consistent amount of solvent, a standardized extraction time, and a uniform method for physically collecting the sample (e.g., taking soil cores of the same depth and diameter). |
| Analytical Instrument Variability | Run quality control (QC) samples with a known concentration of this compound at regular intervals during your analytical run to monitor the performance of your instrument (e.g., GC-MS). |
Issue 3: Analytical Challenges in Pheromone Quantification
-
Symptom: You are experiencing issues with your analytical method (e.g., poor peak shape, low sensitivity, or matrix effects).
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | * Active sites in the GC inlet or column: Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column. * Column overload: Reduce the injection volume or dilute the sample. |
| Inconsistent or Poor Analyte Recovery | * Signal suppression due to matrix components: Implement a more thorough sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds from the matrix. * Use of a suitable internal standard: Incorporate a stable isotope-labeled internal standard or a structural analog that is not present in the samples to correct for variations in extraction efficiency and instrument response. |
| Ghost Peaks | * Carryover from previous injections: Implement a thorough syringe wash sequence between injections. Replace the inlet liner and septum regularly. Run solvent blanks until ghost peaks are no longer observed. |
| Noisy or Unstable Baseline | * Contaminated carrier gas: Ensure high-purity carrier gas and use gas purifiers. * Column bleed: Use a low-bleed GC column designed for MS applications. * Dirty ion source in the mass spectrometer: Perform regular ion source cleaning. |
Experimental Protocols
Protocol 1: Field Degradation Study of this compound on Foliage
This protocol provides a framework for assessing the degradation of the pheromone on plant leaves under field conditions.
Materials:
-
This compound standard of known purity
-
Volatile solvent (e.g., hexane or dichloromethane)
-
Micropipettes or microsyringes
-
Forceps
-
Glass vials with PTFE-lined caps
-
Extraction solvent (e.g., hexane)
-
Internal standard (optional, but recommended)
-
Vortex mixer
-
Centrifuge
-
GC-MS or GC-FID for analysis
Procedure:
-
Prepare Pheromone Solution: Prepare a stock solution of this compound in your chosen volatile solvent at a known concentration.
-
Field Application:
-
Select a representative plant species at your field site.
-
Carefully apply a precise volume (e.g., 10 µL) of the pheromone solution to the upper surface of individual leaves. Mark the treated leaves.
-
Prepare a sufficient number of treated leaves to allow for sampling at multiple time points with adequate replication (e.g., 5 replicates per time point).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 96 hours), collect the treated leaves.
-
The time zero (t=0) sample should be collected immediately after the solvent has evaporated.
-
Use clean forceps to carefully excise the treated leaves and place each leaf in a separate labeled glass vial.
-
-
Extraction:
-
To each vial, add a precise volume of extraction solvent (e.g., 2 mL of hexane). If using an internal standard, add it to the extraction solvent.
-
Seal the vials and vortex for 1-2 minutes to extract the pheromone from the leaf surface.
-
For a more exhaustive extraction, you can sonicate the vials for a short period.
-
-
Sample Preparation for Analysis:
-
Centrifuge the vials to pellet any solid material.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Analysis:
-
Analyze the extracts by GC-MS or GC-FID.
-
Develop a calibration curve using standards of this compound of known concentrations.
-
Quantify the amount of pheromone remaining on the leaves at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t1/2) of the pheromone on the foliage.
-
Visualizations
Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under field conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow
The following diagram outlines the general workflow for a field degradation study.
Caption: General workflow for a field degradation study.
References
-
Durand, N., Carot-Sans, G., Bozzolan, F., Rosell, G., Siaussat, D., Debernard, S., Chertemps, T., & Maïbèche-Coisne, M. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLOS ONE, 6(12), e29147. [Link]
-
Durand, N., Carot-Sans, G., Bozzolan, F., Rosell, G., Siaussat, D., Debernard, S., Chertemps, T., & Maïbèche-Coisne, M. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLOS ONE, 6(12), e29147. [Link]
-
University of Kentucky Entomology. (n.d.). Using Pheromone Traps in Field Crops. Retrieved January 14, 2026, from [Link]
-
Durand, N., Carot-Sans, G., Bozzolan, F., Rosell, G., Siaussat, D., et al. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]
-
Mahas, J. C., et al. (2025). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Journal of Economic Entomology. [Link]
-
National Pesticide Information Center. (2024). Pheromone Traps. Retrieved January 14, 2026, from [Link]
-
Roge, G. N. (2017). Pheromones as Component of Integrated Pest Management. Entomology, Ornithology & Herpetology: Current Research, 6(3). [Link]
-
Gregg, P. C., Del Socorro, A. P., & Landolt, P. J. (2018). Advances in Attract-and-Kill for Agricultural Pests: Beyond Pheromones. Annual Review of Entomology, 63, 453-470. [Link]
-
Witzgall, P., et al. (2021). Climate change risk to pheromone application in pest management. The Science of Nature, 108(6), 47. [Link]
-
Avilla, J., et al. (2021). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Insects, 12(9), 814. [Link]
-
Zhang, T., et al. (2015). Two esterases from the genus Spodoptera degrade sex pheromones and plant volatiles. Insect Biochemistry and Molecular Biology, 66, 1-9. [Link]
-
Kárpáti, É., et al. (2023). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 14(10), 809. [Link]
-
Zulfiquar, S., et al. (2022). Mating Disruption in Insect Pests by Sex Pheromones: A Profound Integrated Pest Management Technique. International Journal of Zoological Investigations, 8(1), 689-700. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (Z)-9-Tetradecenyl acetate. Retrieved January 14, 2026, from [Link]
-
CAPS. (2021). Lure & Pesticide Strips Shelf-Life Guidance. Retrieved January 14, 2026, from [Link]
-
CAPS. (2021). Lure Shelf Life Guidance. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 11-Tetradecenyl acetate, (11Z)-. Retrieved January 14, 2026, from [Link]
-
AERU. (2025). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Löfstedt, C., et al. (2023). Identification of (E)- and (Z)- 11- tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Physiological Entomology, 48(1), 46-55. [Link]
Sources
- 1. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 5. 11-Tetradecenyl acetate, (11E)- | C16H30O2 | CID 5367650 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E)- and (Z)-11-Tetradecenyl Acetate Blend Ratios for Insect Attraction
Welcome to the technical support center dedicated to the optimization of (E)- and (Z)-11-tetradecenyl acetate pheromone blends. This guide is designed for researchers, scientists, and professionals in drug development and pest management who are working to elucidate and harness the power of these critical semiochemicals. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate in your own research.
The precise ratio of geometric isomers, such as (E)- and (Z)-11-tetradecenyl acetate, is often the deciding factor in the successful attraction of a target insect species.[1][2] An incorrect blend can lead to reduced efficacy or even repulsion. This guide provides a structured approach to systematically determining the optimal blend for your target species.
Frequently Asked Questions (FAQs)
Q1: What are (E)- and (Z)-11-tetradecenyl acetate?
(E)- and (Z)-11-tetradecenyl acetate are geometric isomers of a long-chain fatty acetate that function as sex pheromone components for numerous species of insects, particularly within the order Lepidoptera (moths and butterflies).[1][3][4] The "E" (entgegen) and "Z" (zusammen) designations refer to the configuration of the substituents around the carbon-carbon double bond at the 11th position.[5]
Q2: Why is the blend ratio of these isomers so important?
The insect olfactory system is highly specific.[6] For many species, the major pheromone component may elicit a general attraction, but the presence of minor components in a precise ratio is necessary to trigger the full range of mating behaviors.[7] An incorrect ratio can be perceived as the signal of a different, non-target species, leading to a lack of response or even inhibition of attraction.[8][9]
Q3: What is the typical starting point for determining the optimal blend ratio?
If there is existing literature on your target species or a closely related one, that is the ideal starting point. Often, a 1:1 or a 97:3 (Z:E) ratio is a good initial guess for many moth species.[1][2] If no information is available, a series of broad-ratio blends should be screened.
Q4: What are the primary methods for evaluating the attractiveness of different blends?
The two most common methods are electroantennography (EAG) and behavioral bioassays.[10] EAG provides a rapid physiological measure of the antenna's response to an odor, while behavioral assays directly observe the insect's response, such as upwind flight and source location.[10][11]
Troubleshooting Guides
This section addresses specific challenges you may encounter during your optimization experiments.
Issue 1: Low or No Response in Electroantennography (EAG) Assays
Q: I am not observing a significant antennal response to my synthetic pheromone blends in my EAG setup. What could be the issue?
A: This is a common issue that can stem from several factors, from the preparation of the insect to the stimulus delivery. Let's break down the potential causes and solutions.
Causality and Troubleshooting Steps:
-
Insect Preparation: The health and preparation of the insect are paramount.
-
Anesthesia: Over-anesthetizing with CO2 or prolonged chilling can reduce antennal sensitivity.[12] Use the minimum duration necessary to immobilize the insect.
-
Electrode Contact: Poor electrical contact is a frequent culprit. Ensure your electrodes are properly prepared (e.g., Ag/AgCl) and that you have a good connection with both the base and the tip of the antenna.[12] Using a conductive gel can improve contact.
-
Antennal Desiccation: An exposed antenna can dry out quickly, leading to a loss of responsiveness. Maintain a humidified airstream over the preparation.
-
-
Stimulus Delivery: The concentration and delivery of the pheromone are critical.
-
Solvent Purity: Ensure your solvent (typically hexane) is of high purity and that your solvent-only control puff elicits no response.
-
Pheromone Concentration: The concentration of your pheromone blend may be too low to elicit a detectable response or so high that it causes sensory adaptation. It is crucial to test a range of concentrations.
-
Puff Duration and Flow Rate: The puff of air carrying the stimulus should be brief and at a consistent flow rate to ensure repeatable results.[10]
-
-
Isomeric Purity of Synthetic Pheromones: The purity of your (E)- and (Z)-11-tetradecenyl acetate is crucial. Contaminants or an incorrect isomeric ratio in your starting materials can lead to misleading results.[13] Always verify the purity of your synthetic standards using gas chromatography (GC).
Experimental Protocol: Basic Electroantennography (EAG)
-
Insect Preparation:
-
Stimulus Preparation:
-
Prepare serial dilutions of your pheromone blends in a high-purity solvent (e.g., hexane).
-
Pipette a known volume of each dilution onto a piece of filter paper and allow the solvent to evaporate.
-
Insert the filter paper into a Pasteur pipette.
-
-
Data Acquisition:
Issue 2: Insects Show Initial Activation but Fail to Orient Upwind in Wind Tunnel Assays
Q: In my wind tunnel bioassay, the male moths fan their wings and show excitement when exposed to the pheromone plume, but they do not fly upwind to the source. Why is this happening?
A: This is a classic case of "activation without orientation" and it strongly suggests an issue with the pheromone blend ratio or the experimental conditions within the wind tunnel.
Causality and Troubleshooting Steps:
-
Suboptimal Blend Ratio: While a single component might be enough to activate the insect, the correct blend of isomers is often necessary to induce the full sequence of upwind flight behavior.[7] The ratio you are testing may be outside the acceptable range for the target species.
-
Pheromone Concentration: An excessively high concentration can cause sensory overload and arrest the insect's upwind movement. Conversely, a concentration that is too low may not be sufficient to maintain the insect's flight.[14]
-
Wind Tunnel Parameters: The physical environment of the wind tunnel is critical.
-
Wind Speed: The wind speed must be appropriate for the flight capabilities of your target species. A typical starting point for moths is 0.3 m/s.[15]
-
Visual Cues: The absence of visual cues can sometimes inhibit upwind flight. Ensure the wind tunnel has a textured floor or other visual references.
-
Light Intensity: The light intensity should mimic the natural conditions under which the insect is active (e.g., low light for nocturnal species).[15]
-
Data Presentation: Example Wind Tunnel Bioassay Results
| (E):(Z) Blend Ratio | Pheromone Dose (ng) | % Wing Fanning | % Upwind Flight | % Source Contact |
| 0:100 | 10 | 85 | 15 | 5 |
| 1:99 | 10 | 90 | 65 | 55 |
| 3:97 | 10 | 95 | 80 | 75 |
| 5:95 | 10 | 90 | 70 | 60 |
| 10:90 | 10 | 75 | 40 | 25 |
| 100:0 | 10 | 30 | 5 | 0 |
| Solvent Control | 0 | 5 | 0 | 0 |
Note: The data presented above are for illustrative purposes only and will vary by species.
Visualization: Wind Tunnel Bioassay Workflow
Caption: Key factors influencing the success of pheromone field trials.
References
-
Electroantennography - Wikipedia. Available at: [Link]
-
Pheromone Trapping: Advancements and Innovations in Pest Management Technologies - New Era Agriculture Magazine. Available at: [Link]
-
ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. Available at: [Link]
-
Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed. Available at: [Link]
-
Five parameters used in the wind tunnel bioassay: take flight (TF),... - ResearchGate. Available at: [Link]
-
Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho - Lucris. Available at: [Link]
-
Stereochemical Aspects of Pheromonal Communications: Diversity is the Key Word. Available at: [Link]
-
Synthetic Method For The Preparation Of (E,Z,Z) 3,8,11 Tetradecatrienyl Acetate. Available at: [Link]
-
Mistakes to avoid - pheromone monitoring program - Insects Limited. Available at: [Link]
-
Pheromones as Component of Integrated Pest Management - Longdom Publishing. Available at: [Link]
-
Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species | Environmental Entomology | Oxford Academic. Available at: [Link]
-
Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf. Available at: [Link]
-
Selecting the right statistical model for analysis of insect count data by using information theoretic measures - ResearchGate. Available at: [Link]
-
Video: A Wind Tunnel for Odor Mediated Insect Behavioural Assays - JoVE. Available at: [Link]
-
How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch - PMC - NIH. Available at: [Link]
-
Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths - ResearchGate. Available at: [Link]
-
Outcomes of bioassays comparing wasp responses to the control optimal... - ResearchGate. Available at: [Link]
-
Selecting the right statistical model for analysis of insect count data by using information theoretic measures. Available at: [Link]
-
Significance of chirality in pheromone science - PubMed. Available at: [Link]
-
Selecting the right statistical model for analysis of insect count data by using information theoretic measures - PubMed. Available at: [Link]
-
The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top)... - ResearchGate. Available at: [Link]
-
Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview - YouTube. Available at: [Link]
-
(Z)-11-tetradecenyl acetate (Ref: BAS 280 1) - AERU. Available at: [Link]
-
Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities - RSC Publishing. Available at: [Link]
-
Techniques for Behavioral Bioassays - ResearchGate. Available at: [Link]
-
Synthesis of optically pure ant pheromones with high enantiomeric purity.. Available at: [Link]
-
Organic Synthesis in Pheromone Science - MDPI. Available at: [Link]
-
10.4 - Example: Insect Data | STAT 505 - Statistics Online. Available at: [Link]
-
Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. Available at: [Link]
-
Stereochemical studies on pheromonal communications - PMC - NIH. Available at: [Link]
-
Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed. Available at: [Link]
-
Insect pheromones - Wikipedia. Available at: [Link]
-
Effect of Pheromone Blend Components, Sex Ratio, and Population Size on the Mating of Cadra cautella (Lepidoptera: Pyralidae) - NIH. Available at: [Link]
-
Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Available at: [Link]
-
Outcomes of bioassays to blends of synthetic pyrazines. Experiment 1 - ResearchGate. Available at: [Link]
-
Bidirectional Selection for Novel Pheromone Blend Ratios in the Almond Moth, Cadra Cautella - PubMed. Available at: [Link]
-
Straight Chain Arthropod Pheromones (SCAPs). Available at: [Link]
-
Evaluation of pheromone co-attractants for capturing Lasioderma serricorne (F.) (Coleoptera: Anobiidae) - CNR-IRIS. Available at: [Link]
-
Top 10 Pheromone Trap Mistakes - YouTube. Available at: [Link]
-
Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. Available at: [Link]
-
Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ) | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. - ResearchGate. Available at: [Link]
-
EXO- AND ENDOHORMONES. XXIV.1 A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHER - Revue Roumaine de Chimie -. Available at: [Link]
-
Reference(s) for synthesis of (Z)-11-Tetradecenyl acetate [Z11-14Ac] - The Pherobase. Available at: [Link]
-
What is the role of pheromones in insects? - Quora. Available at: [Link]
Sources
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect pheromones - Wikipedia [en.wikipedia.org]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 6. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional selection for novel pheromone blend ratios in the almond moth, Cadra cautella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electroantennography - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Habituation to trans-11-Tetradecenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the insect pheromone trans-11-Tetradecenyl acetate (E11-14:OAc). This guide is designed to provide in-depth, actionable solutions to a common and critical experimental challenge: olfactory habituation. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the causality behind our recommended strategies, ensuring your experiments are both successful and robustly validated.
Section 1: Quick-Start FAQs
This section addresses the most frequent initial queries regarding diminished insect response to E11-14:OAc.
Q1: We're seeing a significant drop-off in male moth attraction to our E11-14:OAc-baited traps after initial success. Are the lures expiring?
A1: While lure degradation is possible, a more common cause is peripheral olfactory habituation in the target insect population.[1][2] Continuous, high-concentration exposure from dispensers can desensitize the olfactory receptor neurons (ORNs) on the male's antennae, rendering him temporarily "blind" to the pheromone plume of a calling female or your experimental lure.[1] This is a neurological adaptation, not necessarily a lure failure.
Q2: What is the difference between sensory adaptation and habituation?
A2: Though related, they operate on different timescales. Adaptation is a rapid, short-term decrease in sensory organ responsiveness (seconds to minutes) that quickly reverses upon removal of the stimulus. Habituation is a longer-term form of non-associative learning where the central nervous system itself reduces its response to a repeated stimulus, a process that can last for minutes to hours.[1] In the context of mating disruption or lab-based assays, both phenomena contribute to reduced behavioral outcomes.
Q3: Can habituation be reversed?
A3: Yes. Habituation is a transient state. The sensory system can recover its sensitivity after a period in clean air, free from the pheromone stimulus. The core of overcoming habituation lies in managing the dynamics of exposure and recovery.[1][3][4]
Q4: Does the specific isomer, trans vs. cis, matter for habituation?
A4: Absolutely. Insect pheromone systems are exquisitely specific.[5] this compound is a key pheromone component for species like the currant bud moth (Euhyponomeutoides albithoracellus) and the large fruit-tree tortrix (Archips podana).[6][7] Habituation is specific to the stimulating molecule; the nervous system is desensitizing to the precise chemical cue it is repeatedly detecting. Using an incorrect or impure isomer will not induce the specific habituation you are studying and will likely fail to elicit a behavioral response in the first place.
Section 2: Deep-Dive Troubleshooting Guides
Guide 1: Diagnosing Habituation in Your Experiment
Before you can solve the problem, you must confirm that habituation is the cause of your diminished results. This requires moving from behavioral observation to direct neurophysiological measurement.
Issue: Inconsistent or decreasing behavioral response in wind tunnel or field-trapping assays.
Underlying Cause: Prolonged or high-concentration exposure to E11-14:OAc desensitizes the peripheral olfactory system.[2] This can be due to dispensers releasing pheromone at a rate significantly higher than a calling female or from continuous exposure in a lab setting.[1]
Validation Protocol: Electroantennography (EAG)
EAG measures the summed electrical potential from all the olfactory neurons on the antenna, providing a robust macro-level view of sensory detection.[8][9] A reduced EAG amplitude in response to a standardized puff of E11-14:OAc is a direct indicator of peripheral adaptation/habituation.
Step-by-Step EAG Protocol for Habituation Assessment:
-
Preparation: Immobilize the insect (e.g., in a pipette tip with the head exposed) and fix the antenna to a stage with wax or double-sided tape.[10]
-
Electrodes: Insert a sharpened reference electrode (e.g., tungsten or glass filled with saline) into a compound eye.[10][11] Carefully bring the recording electrode, also filled with saline, into contact with the distal tip of the antenna to complete the circuit.[9][12]
-
Baseline Response: Deliver a standardized, short puff (e.g., 500 ms) of a known concentration of E11-14:OAc in a charcoal-filtered air stream. Record the peak negative voltage (in mV). This is your baseline response.
-
Induce Habituation: Expose the antenna to a continuous, prolonged stream of the same E11-14:OAc concentration for a set period (e.g., 60 seconds).
-
Post-Habituation Test: Immediately following the prolonged exposure, deliver the same standardized 500 ms puff used in Step 3. A significantly lower mV response confirms habituation.
-
Recovery: Allow the preparation to sit in a stream of clean, charcoal-filtered air for several minutes (e.g., 5-10 minutes) and repeat the standardized puff test. A partial or full return to the baseline response confirms that the effect was transient habituation and not permanent damage to the antenna.
| EAG Measurement Stage | Expected Outcome for Habituation | Rationale |
| Baseline | Strong negative deflection (e.g., -1.5 mV) | Establishes the normal sensory response of a naive antenna. |
| Post-Continuous Exposure | Significantly reduced deflection (e.g., -0.4 mV) | Demonstrates desensitization of the olfactory receptor neuron population. |
| Post-Recovery | Return to or near baseline (e.g., -1.2 mV) | Confirms the transient and reversible nature of the phenomenon. |
Guide 2: Mitigating Habituation via Stimulus Control
The most effective way to combat habituation is to mimic nature. Male moths track a filamentous plume of pheromone, experiencing bursts of scent interspersed with clean air, not a constant cloud.
Issue: Lab-based bioassays using continuous pheromone streams yield poor or rapidly declining results.
Underlying Cause: Continuous stimulation saturates and desensitizes the olfactory receptors far more rapidly than the intermittent stimulation found in a natural plume.[13]
Solution: Implement Pulsatile Stimulus Delivery
By breaking a continuous stream into a series of discrete pulses, you provide the olfactory system with the crucial recovery time needed to reset and maintain sensitivity.
Experimental Workflow for Comparing Continuous vs. Pulsatile Stimulus:
Caption: Workflow for validating the efficacy of pulsatile stimulus delivery.
Recommended Pulsing Parameters:
-
Pulse Duration: 100-300 ms
-
Inter-Pulse Interval: 500-1000 ms
-
Rationale: This timing allows for receptor activation during the "ON" phase and sufficient time for receptor-ligand dissociation and partial resensitization during the "OFF" phase, preventing the cumulative effects that lead to deep habituation.
Guide 3: Advanced Strategies & Mechanistic Insights
When stimulus control is insufficient, understanding the underlying biochemistry can provide alternative solutions.
Issue: Even with pulsed delivery, high-repetition assays show declining responsiveness.
Underlying Cause & Molecular Mechanism:
Habituation is not just receptor saturation; it's an active cellular process. The binding of E11-14:OAc to its receptor (an ion channel in insects, not a GPCR as in vertebrates) can trigger phosphorylation by kinases.[14][15] This phosphorylation recruits proteins like Arrestin, which "cap" the receptor, physically preventing it from signaling, a process known as desensitization.[16] Furthermore, Odorant Degrading Enzymes (ODEs), such as specific esterases in the antennal lymph, are crucial for rapidly breaking down pheromone molecules to clear the signal.[17][18][19][20] If the pheromone arrival rate exceeds the ODE clearance rate, habituation is accelerated.
Signaling Pathway of Olfactory Detection & Desensitization:
Caption: Key molecular events in pheromone detection and habituation.
Advanced Troubleshooting Strategies:
-
Introduce a Dishabituation Stimulus: Presenting a novel, strong, and different stimulus can sometimes reset the sensory system. In Agrotis ipsilon, for instance, exposure to a heterospecific pheromone component affected habituation to sucrose, suggesting cross-modal sensory interactions.[3][4] While complex, introducing a brief pulse of a different, neuron-activating odorant between trials could potentially accelerate recovery.
-
Optimize Environmental Conditions: Temperature and humidity can affect both lure release rates and the enzymatic activity of ODEs. Ensure your experimental conditions are stable and optimal for the species being tested to prevent confounding variables from exacerbating habituation.
-
Consider Synergists (with caution): Some pheromone blends include minor components that act as synergists. While their primary role is often in enhancing specificity, they may also modulate the temporal dynamics of the neuronal response. Investigate the complete, natural pheromone blend for your target species; relying solely on the primary component (E11-14:OAc) might provide an incomplete and more easily habituated signal.
Section 3: Key Experimental Protocols
For researchers seeking to quantify habituation with high precision, Single Sensillum Recording (SSR) is the gold standard.
Protocol: Single Sensillum Recording (SSR)
SSR allows you to measure the action potentials (spikes) from the one to four ORNs housed within a single sensory hair (sensillum) on the antenna.[11][21][22] This provides unparalleled resolution to observe the response dynamics of individual neurons to E11-14:OAc.
Objective: To quantify the decrease in spike frequency of E11-14:OAc-sensitive neurons following prolonged or repeated stimulation.
Methodology:
-
Insect Preparation: Immobilize the insect as described for EAG.[10] The antenna must be exceptionally stable, fixed to a coverslip with a thin strip of double-sided tape or wax.[10][11]
-
Locate Target Sensilla: Under high magnification (e.g., 920x), identify the long trichoid sensilla, which typically house the pheromone-sensitive neurons in moths.[10]
-
Electrode Placement:
-
Reference Electrode: Insert into a compound eye.[10]
-
Recording Electrode: Use a very finely sharpened tungsten electrode. Carefully advance it using a micromanipulator to pierce the base of the target sensillum without damaging the neurons within.[11] Successful insertion is often indicated by the appearance of spontaneous spike activity on your oscilloscope/monitoring software.[11]
-
-
Stimulation & Recording:
-
Data Analysis: Quantify the spike rate (spikes/second) for the initial response and compare it to the response to later pulses or during the later phase of a long pulse. A significant decline in firing rate is a direct measure of neuronal habituation.
By systematically diagnosing the issue with tools like EAG, implementing logical mitigation strategies such as pulsatile delivery, and understanding the underlying molecular mechanisms, you can effectively overcome the challenge of olfactory habituation. This rigorous, validated approach will enhance the reliability and reproducibility of your research into the effects of this compound.
References
-
Mating Disruption | WSU Tree Fruit | Washington State University. (URL: [Link])
-
Single sensillum recording - Wikipedia. (URL: [Link])
-
Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PMC. (URL: [Link])
-
Exposure to Conspecific and Heterospecific Sex-Pheromones Modulates Gustatory Habituation in the Moth Agrotis ipsilon - Frontiers. (URL: [Link])
-
Exposure to Conspecific and Heterospecific Sex-Pheromones Modulates Gustatory Habituation in the Moth Agrotis ipsilon - PMC - NIH. (URL: [Link])
-
With or without pheromone habituation: Possible differences between insect orders?: Pheromone habituation examined in four insects | Request PDF - ResearchGate. (URL: [Link])
-
With or without pheromone habituation: possible differences between insect orders? - National Library of Medicine. (URL: [Link])
-
Time-Dependent Odorant Sensitivity Modulation in Insects - MDPI. (URL: [Link])
-
Single sensillum recordings from the pheromone-detecting sensilla... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC - PubMed Central. (URL: [Link])
-
Effects of intermittent and continuous pheromone stimulation on the flight behaviour of the oriental fruit moth, Grapholita molesta - Penn State Research Database. (URL: [Link])
-
Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC - PubMed Central. (URL: [Link])
-
Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC - PubMed Central. (URL: [Link])
-
Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) - Frontiers. (URL: [Link])
-
Molecular basis for the behavioral effects of the odorant degrading enzyme Esterase 6 in Drosophila - PMC - NIH. (URL: [Link])
-
Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes - Annual Reviews. (URL: [Link])
-
A neofunctionalized odorant degrading enzyme in Drosophila. - Europe PMC. (URL: [Link])
-
A GPCR signaling pathway in insect odor detection - Sciety Labs (Experimental). (URL: [Link])
-
Electroantennography - Wikipedia. (URL: [Link])
-
Insect pheromones - PubMed. (URL: [Link])
-
Biological Control of Insects Research: Columbia, MO - Publication : USDA ARS. (URL: [Link])
-
G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PubMed Central. (URL: [Link])
-
Properties of olfactory habituation in Drosophila larvae. ( A )... - ResearchGate. (URL: [Link])
-
ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. (URL: [Link])
-
Electroantennography (EAG) - Georg-August-Universität Göttingen. (URL: [Link])
-
Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho - Lucris. (URL: [Link])
-
Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones - ResearchGate. (URL: [Link])
-
A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC - NIH. (URL: [Link])
-
Electroantennography Odor detection for Odor Source Localization| Protocol Preview - YouTube. (URL: [Link])
-
cis-11-tetradecenyl acetate, a sex stimulant of the European corn borer - PubMed. (URL: [Link])
-
Insect Behaviour Modulation Using Pheromones: Trends and Applications - ResearchGate. (URL: [Link])
-
A Step-by-Step Guide to Mosquito Electroantennography - PubMed. (URL: [Link])
-
Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms - PubMed. (URL: [Link])
-
(PDF) Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus - ResearchGate. (URL: [Link])
-
11-Tetradecenyl acetate, (11E) - Scent.vn. (URL: [Link])
Sources
- 1. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exposure to Conspecific and Heterospecific Sex-Pheromones Modulates Gustatory Habituation in the Moth Agrotis ipsilon [frontiersin.org]
- 4. Exposure to Conspecific and Heterospecific Sex-Pheromones Modulates Gustatory Habituation in the Moth Agrotis ipsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Electroantennography - Wikipedia [en.wikipedia.org]
- 9. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 10. Frontiers | Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) [frontiersin.org]
- 11. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis for the behavioral effects of the odorant degrading enzyme Esterase 6 in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. limudchevruta.huji.ac.il [limudchevruta.huji.ac.il]
- 19. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 20. Publication : USDA ARS [ars.usda.gov]
- 21. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Specificity in E-11-TDA Baited Traps
Welcome to the technical support center for researchers utilizing (E)-11-Tetradecenyl acetate (E-11-TDA) baited traps. This guide is designed to provide in-depth, actionable solutions to the common challenge of non-target species capture. By understanding the underlying scientific principles and implementing the protocols outlined below, you can significantly improve the specificity of your trapping efforts.
Frequently Asked Questions (FAQs)
Q1: What is E-11-TDA and which species does it primarily target?
A1: (E)-11-Tetradecenyl acetate (E-11-TDA) is a component of the sex pheromone for various lepidopteran species. It is notably a key attractant for the European Corn Borer, Ostrinia nubilalis (E-strain), and is also used in lures for other pests like the Strawberry Tortrix, Acleris comariana.[1][2][3] The specificity of E-11-TDA is often dependent on the precise blend of isomers and other minor pheromone components. For instance, the 'E' strain of O. nubilalis responds to a blend with a high percentage of the (E)-isomer, while the 'Z' strain is attracted to a blend dominated by the (Z)-isomer, (Z)-11-tetradecenyl acetate.[1][2][4]
Q2: Why am I capturing a high number of non-target moths and other insects?
A2: High non-target capture, or bycatch, can occur for several reasons. Many lepidopteran species use similar chemical compounds in their pheromone blends, leading to cross-attraction.[5] Additionally, visual cues from the trap itself, such as color, can attract a broad range of insects.[6][7][8] The concentration of the pheromone lure and the trap's placement within the environment also play significant roles in determining which species are captured.[8][9]
Q3: Can simply changing the trap color reduce bycatch?
A3: Yes, trap color can significantly influence the types of insects captured.[6][7] Different insect species have varying color preferences. For example, traps with red or green coloration have been shown to catch fewer bees compared to white, yellow, or blue traps.[10] For wood-boring beetles, green and purple traps are often effective for specific species, while yellow traps tend to attract flower-visiting insects.[6][7] Experimenting with trap color is a primary, non-invasive method for increasing specificity.
Q4: Is it possible that the pheromone lure itself is the problem?
A4: Absolutely. The purity of the E-11-TDA and the presence of even minor amounts of the (Z)-isomer can attract different species. Furthermore, the release rate of the lure can impact specificity; a high release rate might attract insects from a wider area, including non-target species that are less sensitive to the pheromone.[11] It's also crucial to ensure you are using the correct pheromone blend for the specific race of your target species, such as the E or Z race of Ostrinia nubilalis.[2]
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Significant Bycatch of Beneficial Insects (e.g., Bees, Ladybeetles)
-
Causality: Beneficial insects are often attracted to the visual cues of traps, particularly certain colors that mimic flowers (e.g., yellow, white, blue).[8][10] The indiscriminate nature of sticky traps can also contribute to the capture of any insect that comes into contact with them.
-
Solution Protocol: Trap Color Modification
-
Baseline Establishment: For one trapping cycle, use your standard traps and record the number of target and non-target species, categorizing the bycatch (e.g., Apoidea, Coccinellidae).
-
Color Variation: In the next cycle, deploy traps of different colors (e.g., green, red, and your standard color) in the same area, ensuring random placement to avoid location bias.
-
Data Analysis: Compare the catch data between the different colored traps. A significant reduction in beneficial insect capture in the green or red traps would indicate a successful modification.[10]
-
Data Summary Example:
-
| Trap Color | Target Species (Avg. per trap) | Non-Target Bees (Avg. per trap) | Non-Target Ladybeetles (Avg. per trap) |
| White | 15 | 25 | 10 |
| Yellow | 12 | 40 | 15 |
| Green | 14 | 5 | 3 |
| Red | 13 | 3 | 2 |
-
Diagram: Experimental Workflow for Trap Color Optimization
Caption: Workflow for optimizing trap color to reduce bycatch.
Problem 2: Capturing High Numbers of Non-Target Moths
-
Causality: The pheromone blend may be attracting closely related species. The presence of impurities or an incorrect isomeric ratio in the E-11-TDA lure can reduce its specificity.[5] Additionally, adding certain compounds can act as antagonists for some species while not affecting the target.
-
Solution Protocol: Pheromone Lure Refinement
-
Lure Verification: Confirm with the supplier the isomeric purity of your E-11-TDA lure. If you are targeting the 'E' strain of O. nubilalis, the lure should contain a very high ratio of the (E)-isomer to the (Z)-isomer (e.g., 99:1).[4]
-
Antagonist Testing: Introduce a potential antagonist to the pheromone blend. For example, (Z)-11-hexadecenal (Z11-16:Ald) has been shown to be a potent antagonist for the behavioral response of O. nubilalis.[12]
-
Step 2a: Prepare a set of lures with a small percentage (e.g., 1%) of the antagonist added.
-
Step 2b: Deploy these modified lures alongside your standard lures.
-
Step 2c: Compare the capture rates of both target and non-target moths. A significant decrease in non-target captures without a substantial drop in target captures indicates a successful refinement.
-
-
-
Diagram: Logic for Pheromone Lure Troubleshooting
Caption: Troubleshooting logic for refining pheromone lure specificity.
Problem 3: Excessive Capture of Small Vertebrates or Large, Non-Target Insects
-
Causality: The physical design of the trap entrance may be large enough to allow the entry of a wide range of organisms. This is a common issue with pitfall and some types of funnel traps.
-
Solution Protocol: Physical Trap Modification with an Excluder Device
-
Assess Bycatch Size: Measure the average size of your target species and the non-target vertebrates or large insects being captured.
-
Design an Excluder: Create a mesh screen or a grid to place over the trap entrance. The openings should be large enough to allow easy passage for your target species but small enough to block larger, non-target animals.[13][14]
-
Experimental Deployment:
-
Step 3a: Deploy a set of traps with the excluder device and a control set of unmodified traps.
-
Step 3b: After the trapping period, compare the catch data.
-
-
Validation: A successful modification will show a significant reduction or elimination of large non-target captures with no statistically significant decrease in the capture of the target species.[15]
-
References
- Březíková, M., et al. (n.d.). Sex pheromone characterisation and field trapping of the European corn borer, Ostrinia nubilalis (Lepidoptera: Pyralidae). Google Scholar.
- Gong, P., et al. (n.d.). Pheromone antagonism in the European corn borer moth Ostrinia nubilalis. PubMed.
- Cavaletto, G., et al. (2021). Effect of Trap Color on Captures of Bark- and Wood-Boring Beetles (Coleoptera; Buprestidae and Scolytinae)
- Capinera, J. L. (n.d.). European Corn Borer, Ostrinia nubilalis (Hübner) (Insecta: Lepidoptera: Crambidae). Ask IFAS.
- Sabbatini-Peverieri, G., et al. (2021). Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy. MDPI.
- Robacker, D. C., et al. (n.d.). Effects of Trap Color, Height, and Placement Around Trees on Capture of Mexican Fruit Flies (Diptera: Tephritidae). Oxford Academic.
- Rabaglia, R. J., et al. (2019). Diversity in trap color and height increases species richness of bark and woodboring beetles detected in multiple funnel traps. PLOS ONE.
- Ghimire, S., et al. (2022). Effects of Trap Color and Placement Height on the Capture of Ambrosia Beetles in Pecan Orchards. MDPI.
- Pélissié, B. (n.d.). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen.
- Oliver, J. B., et al. (2022). Effects of Color Attributes on Trap Capture Rates of Chrysobothris femorata (Coleoptera: Buprestidae) and Related Species. Journal of Economic Entomology.
- Spears, L. R., et al. (2025). Pheromone Lure and Trap Color Affects Bycatch in Agricultural Landscapes of Utah.
- Orfinger, A. B., & Smith, H. J. (2025). Reducing Bycatch in Aquatic Insect Sampling: Evaluating a Size-Dependent Exclusion Device for UV Light Pan Traps.
- Pearce, J. L., et al. (2025). Pitfall trap designs to maximize invertebrate captures and minimize captures of nontarget vertebrates.
- Pearce, J. L., et al. (2012).
- (n.d.). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine.
- (2024).
- (2025). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities.
- (2025). Non-Target Species: How to Reduce Accidental Captures Using Smart Tech. OcuTrap.
- (2019). Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera. Journal of Entomology and Zoology Studies.
- Kpindou, O. D., et al. (2025). Bycatch of common pollinators in pheromone baited traps for monitoring corn earworm (Lepidoptera: Noctuidae) in Missouri Industrial Hemp. PubMed Central.
- (2022). How can I best avoid small mammal bycatch in my insect pitfall traps?.
- (n.d.).
- (n.d.). Pheromone traps.
- Svensson, G. P., et al. (2019). Identification and field evaluation of (E)-11,13-tetradecadienal as sex pheromone of the strawberry tortrix (Acleris comariana). Lund University.
- (2018). Improved Trap Designs and Retention Mechanisms for Halyomorpha halys (Hemiptera: Pentatomidae).
- (2023). Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus.
- Kelley, P. (n.d.). Mistakes to avoid - pheromone monitoring program. Insects Limited.
- (2016). Non-target effects of insect biocontrol agents and trends in host specificity since 1985. Bugwoodcloud.org.
- (n.d.). (Z)
- Witzgall, P., et al. (2009). Sex Pheromones and Their Impact on Pest Management. Journal of Chemical Ecology.
- (n.d.).
- Suckling, D. M., et al. (n.d.). Pheromone composition.
- (2023). Identification of (E)- and (Z)- 11- tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Semantic Scholar.
- (2025). Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ).
- (n.d.).
- (n.d.). Sex pheromone biosynthesis in the red-banded leafroller moth, studied by mass-labeling with stable isotopes and analysis with mass spectrometry. PubMed.
- Wearing, C. H., et al. (2025). Pheromone trap colour determines catch of non-target insects.
- (n.d.). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Lucris.
- (n.d.). PHEROMONES. ASEAN FAW ACTION.
- (n.d.). Avoiding Non-Target Captures. Hunter Ed.
- (2024). Don't get caught out: How to avoid trapping non-target species. YouTube.
- (2025). Reducing nontarget recaptures of an endangered predator using conditioned aversion and reward removal.
- (2012). Behavior of target and non-target species on drifting FADs and when encircled by purse seine gear.
- (n.d.). Non-target Captures.
Sources
- 1. eje.cz [eje.cz]
- 2. mdpi.com [mdpi.com]
- 3. Identification and field evaluation of (E)-11,13-tetradecadienal as sex pheromone of the strawberry tortrix (Acleris comariana) | Lund University [lunduniversity.lu.se]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. US8877174B2 - Pheromone composition - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Diversity in trap color and height increases species richness of bark and woodboring beetles detected in multiple funnel traps | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 10. researchgate.net [researchgate.net]
- 11. slunik.slu.se [slunik.slu.se]
- 12. Pheromone antagonism in the European corn borer moth Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pitfall trap designs to maximize invertebrate captures and minimize captures of nontarget vertebrates | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 15. entomologicalcommunications.org [entomologicalcommunications.org]
Technical Support Center: Synthesis of (E)-11-Tetradecenyl Acetate
Welcome to the technical support center for the synthesis of (E)-11-tetradecenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your yield and stereoselectivity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction: The Challenge of Stereoselectivity
(E)-11-Tetradecenyl acetate is a component of the sex pheromone for several insect species, making its stereoselective synthesis a topic of significant interest for applications in pest management. The primary challenge in its synthesis lies in controlling the geometry of the carbon-carbon double bond to favor the desired (E)-isomer over the (Z)-isomer. This guide will focus on the most common synthetic strategies, with a particular emphasis on troubleshooting the venerable Wittig reaction and its more stereoselective counterparts, as well as addressing challenges in the final acetylation and purification steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of (E)-11-tetradecenyl acetate.
Section 1: The Olefination Step - Creating the (E)-Alkene
The formation of the C-11 double bond is the most critical step for yield and isomeric purity. The Wittig reaction and its variants are the most common methods employed.
Q1: My Wittig reaction is producing a low yield and a poor E/Z ratio. What are the likely causes?
A1: This is a multifaceted issue that can stem from several factors. Let's break down the possibilities:
-
Ylide In-Situ Stability and Reactivity: The choice of phosphonium ylide is paramount. For (E)-alkene synthesis, a stabilized ylide is generally preferred. If you are using a non-stabilized ylide (e.g., from propyltriphenylphosphonium bromide), you will likely obtain the (Z)-isomer as the major product under standard conditions.
-
Reaction Conditions:
-
Base Selection: The base used to generate the ylide can significantly impact the reaction. Strong, non-nucleophilic bases are required. While n-butyllithium (n-BuLi) is common, the presence of lithium salts can sometimes reduce Z-selectivity in non-stabilized ylide reactions. Forcing E-selectivity with non-stabilized ylides often requires specific modifications (see Q2).
-
Temperature: For stabilized ylides, higher temperatures can favor the thermodynamic (E)-product. Conversely, for non-stabilized ylides, low temperatures (e.g., -78 °C) are crucial for kinetic control, which favors the (Z)-isomer.
-
Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching the reactive ylide.
-
-
Purity of Reagents: The purity of your phosphonium salt and aldehyde is critical. Impurities can lead to side reactions and lower yields.
Q2: How can I improve the E-selectivity of my Wittig reaction?
A2: To favor the (E)-alkene, you have several powerful strategies at your disposal:
-
Use a Stabilized Ylide: If your synthetic route allows, using a Wittig reagent with an electron-withdrawing group (e.g., an ester) adjacent to the phosphorus will inherently favor the formation of the (E)-alkene.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the go-to method for reliable (E)-alkene synthesis. It utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the reaction strongly favors the formation of the (E)-alkene. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.
-
The Schlosser Modification: This modification can be used with non-stabilized ylides to produce the (E)-alkene. It involves the in-situ generation of a β-oxido ylide, which is then protonated and eliminated to give the (E)-alkene. This method, however, requires careful control of stoichiometry and temperature.
-
The Julia-Kocienski Olefination: This is another excellent method for stereoselective (E)-alkene synthesis. It involves the reaction of a heterocyclic sulfone with an aldehyde.
Troubleshooting Olefination Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete ylide formation. | Ensure your phosphonium salt is dry and the base is of high quality. Consider extending the ylide generation time. |
| Aldehyde is degrading or impure. | Use freshly distilled or purified aldehyde. Ensure it is free of acidic impurities. | |
| Ylide is reacting with air or moisture. | Maintain a strict inert atmosphere (N₂ or Ar) and use anhydrous solvents. | |
| Poor E/Z Ratio | Using a non-stabilized ylide without modification. | Switch to the Horner-Wadsworth-Emmons reaction or employ the Schlosser modification. |
| Incorrect temperature control. | For HWE, ensure the reaction is allowed to reach thermodynamic equilibrium (often room temperature). For Schlosser, maintain low temperatures for the initial steps. | |
| Presence of lithium salts with non-stabilized ylides. | Use a "salt-free" base like sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS) if you are aiming for the Z-isomer and having issues with E-isomer contamination. |
Visualizing the Path to E-Selectivity
A decision workflow for achieving high (E)-alkene selectivity.
Section 2: The Acetylation Step
The conversion of the precursor alcohol, (E)-11-tetradecen-1-ol, to the final acetate product is generally straightforward, but potential pitfalls can affect yield and purity.
Q3: My acetylation reaction is incomplete or has low yield. What should I check?
A3: Incomplete acetylation is often due to suboptimal reaction conditions or reagent quality.
-
Acetylating Agent: Acetic anhydride is commonly used and is generally effective. Acetyl chloride is more reactive but can generate HCl, which may be problematic for sensitive substrates.
-
Catalyst/Base: A base such as pyridine or triethylamine is typically used to scavenge the acid produced. For more challenging acetylations, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts.
-
Reaction Conditions: Ensure the reaction is stirred adequately and for a sufficient duration. Gentle heating may be required for less reactive alcohols, but be cautious of potential side reactions.
-
Water Contamination: The presence of water will consume the acetylating agent. Ensure all reagents and glassware are dry.
Q4: I am concerned about isomerization of the double bond during acetylation. Is this a valid concern and how can I mitigate it?
A4: Yes, this is a valid concern, especially if acidic conditions are generated. The (E)-double bond is generally more stable than the (Z)-double bond, so E-to-Z isomerization is less of a concern than the reverse. However, to be safe, it is best to avoid harsh acidic conditions. Using a non-acidic method or ensuring an adequate amount of base is present to neutralize any generated acid is recommended. For particularly sensitive substrates, consider milder, non-acidic acetylation methods.
Troubleshooting Acetylation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficiently reactive acetylating agent. | Use acetyl chloride instead of acetic anhydride. Add a catalytic amount of DMAP. |
| Presence of water. | Ensure all reagents and glassware are thoroughly dried. | |
| Low Yield | Product loss during workup. | Ensure the pH is adjusted correctly during extraction to avoid loss of product as the alcohol. |
| Product Degradation | Harsh reaction conditions. | Avoid strong acids and high temperatures. Use a base like pyridine or triethylamine. |
Section 3: Purification
Purification is a critical final step to obtain high-purity (E)-11-tetradecenyl acetate, free from byproducts and isomers.
Q5: How do I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?
A5: TPPO can be notoriously difficult to remove by standard chromatography as it can co-elute with products of similar polarity. Here are several effective strategies:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. After the reaction, concentrate the crude mixture and triturate with or recrystallize from a non-polar solvent or a mixture like ether/hexanes. The TPPO will often precipitate and can be removed by filtration.[1][2]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to the crude reaction mixture in a suitable solvent (e.g., ethanol for ZnCl₂) can precipitate the TPPO complex, which can then be filtered off.[3][4]
-
Chromatography on a Silica Plug: For relatively non-polar products, a quick filtration through a plug of silica gel can be effective. Elute with a non-polar solvent (e.g., hexanes or a low percentage of ether in hexanes). The more polar TPPO will remain at the top of the silica plug.[2][5]
Q6: How can I separate the (E) and (Z) isomers of 11-tetradecenyl acetate?
A6: The separation of geometric isomers can be challenging due to their similar physical properties.
-
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This is a powerful technique for separating compounds based on the degree of unsaturation. The silver ions on the silica gel form weak, reversible complexes with the π-electrons of the double bonds. The (Z)-isomer, being more sterically hindered, generally forms a stronger complex and is retained more strongly on the column than the (E)-isomer. This allows for their separation by column chromatography.[6][7]
-
Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an effective, albeit more expensive, method for separating the isomers.
Visualizing the Purification Strategy
A workflow for the purification of (E)-11-tetradecenyl acetate.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-11-Tetradecen-1-ol via Horner-Wadsworth-Emmons Reaction
This protocol provides a reliable method for the synthesis of the (E)-alkenol precursor.
Step 1: Preparation of the Phosphonate Reagent (Triethyl phosphonoacetate) This reagent is commercially available. If you need to synthesize it, the Arbuzov reaction between triethyl phosphite and ethyl bromoacetate is the standard method.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a solution of triethyl phosphonoacetate in anhydrous THF, add an equimolar amount of a strong base like sodium hydride (NaH) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of undecanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude ethyl (E)-11-tetradecenoate can then be reduced to the alcohol using a reagent like lithium aluminum hydride (LiAlH₄).
Protocol 2: Acetylation of (E)-11-Tetradecen-1-ol
-
Dissolve (E)-11-tetradecen-1-ol in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere.
-
Add an excess (2-3 equivalents) of acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl (if pyridine was used as the solvent), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Purification by Argentation Chromatography
-
Preparation of AgNO₃-impregnated silica gel (10% w/w):
-
Dissolve silver nitrate (10 g) in a minimal amount of deionized water or methanol.
-
In a separate flask, create a slurry of silica gel (90 g) in a suitable solvent like methanol.
-
Slowly add the silver nitrate solution to the silica slurry with stirring.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the AgNO₃-silica from light.
-
-
Chromatography:
-
Pack a column with the prepared AgNO₃-silica gel.
-
Dissolve the crude (E/Z)-11-tetradecenyl acetate in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Load the sample onto the column and elute with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes, starting with a very low percentage of ethyl acetate).
-
The (E)-isomer will elute first, followed by the (Z)-isomer.
-
Collect fractions and analyze by TLC or GC to identify the pure fractions.
-
References
-
Byrne, P. A., et al. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Organic & Biomolecular Chemistry, 10, 3531-3537. Available at: [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Available at: [Link]
-
Schlosser, M., & Christmann, K. F. (1966). Trans-selective olefin syntheses. Angewandte Chemie International Edition in English, 5(1), 126-126. Available at: [Link]
-
Blakemore, P. R., et al. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1. Available at: [Link]
-
Narasimhan, S., et al. (2010). A Simple, Cost Effective Synthesis of E,Z-2,13-Octadecadienyl Acetate (VIII), a Pheromone Component of the Tomato Pinworm, Keiferia lycopersicella. ChemInform, 41(41). Available at: [Link]
- Heath, R. R., et al. (1977). Chromatographic separation of E and Z 9-tetradecenol acetate using silver nitrate coated silica. Journal of Chromatographic Science, 15(1), 10-13.
-
Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available at: [Link]
-
NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447. Available at: [Link]
-
Ishmuratov, G. Y., et al. (1997). Stereospecific synthesis of 11E-tetradecenal, 11E-tetradecen-1-ol, and its acetate, pheromone components for numerous insects of Lepidoptera order from 10-undecenoic acid. ChemInform, 28(20). Available at: [Link]
-
Iacob, A. M., et al. (2007). A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. ChemInform, 38(32). Available at: [Link]
-
Carlsen, P. H. J., & Odden, E. (1983). Synthesis and characterization of the four geometrical isomers of 3,5-dodecadienyl acetate. Acta Chemica Scandinavica, Series B, 37, 755-758. Available at: [Link]
-
Furukawa, T., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(21), 13356-13366. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]
-
Henderson, L. C. (2016). How to separate E and Z isomers? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of 11(E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Available at: [Link]
- Google Patents. (n.d.). CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate.
-
ResearchGate. (n.d.). Synthesis of (Z/E)-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. Available at: [Link]
Sources
- 1. Julia Olefination [organic-chemistry.org]
- 2. Buy Propyltriphenylphosphonium bromide | 6228-47-3 [smolecule.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Trap Capture Rates with "trans-11-Tetradecenyl acetate" Lures
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing trans-11-Tetradecenyl acetate pheromone lures. This guide is designed to provide in-depth troubleshooting for common issues leading to lower-than-expected insect capture rates. By understanding the underlying scientific principles, you can systematically diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My traps with this compound lures are catching very few or no target insects. What are the most common initial troubleshooting steps?
Low capture rates can stem from a variety of factors, ranging from lure quality to environmental conditions. Begin with a systematic check of the most common variables:
-
Lure Viability and Handling: Pheromones are volatile and can degrade over time.[1][2] Ensure your lures have not expired and have been stored correctly—typically in a refrigerator or freezer as per the manufacturer's instructions.[1][2] When handling lures, always wear disposable gloves to prevent cross-contamination with other pheromones or foreign odors.[3][4]
-
Correct Trap Type and Assembly: Different insect species are more effectively captured by specific trap designs (e.g., delta, wing, bucket traps).[5][6][7] Verify that you are using the recommended trap type for your target species. Ensure the trap is assembled correctly and that the sticky surface is fresh and free of debris.[3]
-
Trap Placement: Proper placement is critical for intercepting the pheromone plume.[1][8] Traps should generally be placed at the height where the target insect is most active, often within the plant canopy for agricultural pests.[3][6][9] Avoid placing traps on the outer rows of a field or orchard, as this may not be representative of the core population.[3]
-
Timing of Deployment: Pheromone traps are most effective when deployed before the target pest's flight season begins.[1] If set up too early or too late, you may miss the peak activity period.[2]
Q2: Could the chemical purity or isomeric ratio of my this compound lure be the problem?
Absolutely. The specificity of insect pheromone communication is highly dependent on the precise chemical blend.
-
Isomeric Purity: this compound has a geometric isomer, (Z)-11-tetradecenyl acetate.[10][11] For many species, the presence of even small amounts of the incorrect isomer can act as an inhibitor, significantly reducing male attraction.[12] For example, while a 1:1 blend of (E)- and (Z)-11-tetradecenyl acetate is attractive to the bud moth Euhyponomeutoides albithoracellus, the presence of corresponding alcohols drastically reduces trap catches.[13] It is crucial to use lures with high isomeric purity specific to your target insect.
-
Component Ratios: Many insect sex pheromones are multi-component blends. While this compound might be the primary component, the presence and ratio of other minor compounds can be critical for optimal attraction.[12] Using a lure with an incorrect component ratio can lead to poor capture rates.[12]
If you suspect an issue with the lure's chemical composition, consider the following:
-
Source from a reputable supplier: Ensure your lures are purchased from a manufacturer that provides quality control data, including isomeric purity.
-
Consult the literature: Research the specific pheromone blend for your target species to confirm the required components and their optimal ratios.[12][13]
Q3: How do environmental conditions impact the effectiveness of my pheromone traps?
Environmental factors play a significant role in pheromone dispersal and insect behavior, directly influencing trap capture rates.[14][15]
-
Temperature: Insect activity is highly temperature-dependent. Most stored product pests, for example, are less active and will not fly or crawl at temperatures below 18°C (65°F) or above 35°C (95°F).[2] Pheromone release rates from the lure can also be affected by temperature; high temperatures can cause a rapid "flash-off" of the pheromone, reducing the lure's lifespan.[2][8][16]
-
Wind and Airflow: Pheromones are dispersed in a plume by air currents, which insects follow to locate the source.[8] In areas with high wind velocity, the pheromone plume can become too diluted or jumbled for the insect to navigate effectively.[2] Conversely, in still air, the effective range of the lure is greatly reduced.[14] Avoid placing traps near powerful ventilation systems or in locations with strong, unpredictable air currents.[2]
-
Rainfall and Humidity: Heavy rain can temporarily reduce insect flight activity.[1] High humidity can also influence the volatility and dispersal of pheromones.[15]
| Environmental Factor | Impact on Trap Capture | Troubleshooting Recommendation |
| Temperature | Extreme cold or heat reduces insect activity and can alter pheromone release rates.[2][15] | Deploy traps during periods of optimal temperature for the target species. Be mindful of lure longevity in high heat. |
| Wind Speed | Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[2][8] | Place traps in locations with moderate airflow, avoiding wind tunnels or completely stagnant areas. |
| Rainfall | Heavy rain can wash away sticky surfaces and suppress insect flight.[1] | Check traps after heavy rainfall and replace sticky liners if necessary. |
| Sunlight (UV) | UV radiation can degrade pheromone compounds over time.[8] | Use lures with UV protectants if available and follow the manufacturer's replacement schedule. |
Q4: My lure and trap placement seem correct, but captures are still low. What other factors could be at play?
If you've addressed the common issues, it's time to consider more complex biological and ecological factors:
-
Competing Pheromone Sources: The presence of a large number of calling female insects in the vicinity can compete with your synthetic lure, leading to lower trap catches.[17] This is particularly relevant in areas with high pest populations. Mating disruption programs, which saturate an area with synthetic pheromones, will also significantly reduce captures in monitoring traps.[2][18]
-
Trap Density and Interference: Placing traps too close to one another can cause their pheromone plumes to interact, confusing the insects and reducing the effectiveness of individual traps.[8] It is essential to know the minimum inter-trap distance to avoid interference.[8]
-
Behavioral Resistance: In some insect populations, repeated exposure to synthetic pheromones or insecticides can lead to the evolution of behavioral resistance, where insects no longer respond to the lure in the expected manner.[19][20][21][22] This can manifest as changes in taste/odor receptors or avoidance behaviors.[21] For instance, some smaller tea tortrix populations have shown resistance to mating disruption with (Z)-11-tetradecenyl acetate.[23]
-
Non-Target Species Interference: The presence of other species in the trap can deter the target insect.[14] Some traps may also capture natural enemies, which can impact local pest populations.
In-Depth Troubleshooting Protocols
Protocol 1: Systematic Lure and Trap Evaluation
This protocol provides a step-by-step workflow to diagnose issues with your trapping system.
Caption: A flowchart for basic troubleshooting of pheromone traps.
Protocol 2: Assessing Lure Release Rate (Gravimetric Analysis)
An inconsistent or depleted pheromone release rate can be a primary cause of low captures. This can be estimated through a simple gravimetric analysis.[24]
Objective: To determine if the lure is releasing the pheromone at an appropriate rate over time.
Materials:
-
Analytical balance (readable to 0.01 mg)
-
New pheromone lures from the same batch
-
Field-deployed lures of varying ages
-
Forceps
Procedure:
-
Using forceps, carefully weigh a new, unused lure on the analytical balance. Record this as the initial weight (W_initial).
-
Repeat for at least 3-5 new lures to establish an average initial weight.
-
Carefully retrieve lures that have been in the field for known durations (e.g., 1 week, 2 weeks, 4 weeks).
-
Gently clean any debris from the exterior of the field-aged lures.
-
Weigh each aged lure and record its final weight (W_final).
-
Calculate the mass loss for each lure: Mass Loss = W_initial - W_final.
-
Calculate the average daily release rate: Release Rate = Mass Loss / Number of days in the field.
-
Compare the release rates of lures of different ages. A significant drop-off in release rate over a shorter period than the manufacturer's stated lifespan may indicate a problem with the lure formulation or excessive environmental degradation.[24]
Advanced Troubleshooting and Considerations
Isomeric Purity and Composition Analysis
If you consistently experience poor results with a particular batch of lures, a more in-depth chemical analysis may be warranted.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This technique can be used to:
-
Confirm the presence and identity of this compound.
-
Determine the isomeric purity by separating the trans and cis isomers.
-
Identify and quantify any other compounds present in the lure.
A significant deviation from the expected isomeric ratio or the presence of inhibitory contaminants can be definitive proof of a faulty lure.
Behavioral Bioassays
In cases where behavioral resistance is suspected, a laboratory-based bioassay can help determine if the target insects are still responsive to the synthetic pheromone.
Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to an odor stimulus.[25] A low or absent EAG response to the synthetic lure compared to a known attractant would suggest a sensory issue.
Wind Tunnel Assays: Observing the flight behavior of male insects in a wind tunnel in response to the pheromone plume can provide valuable insights into their ability to locate the source. A lack of upwind flight or casting behavior would indicate a behavioral deficit.
By systematically working through these troubleshooting steps, from basic checks to advanced analytical techniques, researchers can effectively diagnose and resolve the causes of low capture rates with this compound lures, ensuring the integrity and success of their experiments.
References
-
The Beatsheet. (n.d.). Pheromone traps. Retrieved January 14, 2026, from [Link]
-
Mangang, I. B., Loganathan, M., Malemnganbi, S., & Induja, C. (2025). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Brown, D. (2011, April 27). How to optimize placement of pheromone traps in your orchard. Michigan State University Extension. Retrieved January 14, 2026, from [Link]
-
Insects Limited. (n.d.). Mistakes to avoid - pheromone monitoring program. Retrieved January 14, 2026, from [Link]
-
Censier, F., et al. (n.d.). Factors affecting trap catch in pheromone-based monitoring of saddle gall midge Haplodiplosis marginata (Diptera: Cecidomyiidae). CORE. Retrieved January 14, 2026, from [Link]
-
Sweeney, J., et al. (n.d.). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service. Retrieved January 14, 2026, from [Link]
-
Kim, H., et al. (n.d.). Analysis of Correlated Factors Between Pest Capture and Environmental Data Using Open-Field Pheromone Trap Recognition System. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Khethari. (2024, June 26). Beginner's Guide to Pheromone Traps. Retrieved January 14, 2026, from [Link]
-
Kelley, P. (n.d.). How to optimize trap capture of insects. PMP Magazine. Retrieved January 14, 2026, from [Link]
-
Burks, C. S., et al. (2014). Impact of Trap Design and Density on Effectiveness of a Commercial Pheromone Lure for Monitoring Navel Orangeworm (Lepidoptera: Pyralidae). Journal of Economic Entomology, 107(2), 686–694. [Link]
-
Foster, R. (2017, April 13). Pheromones and Pheromone Traps. Purdue University. Retrieved January 14, 2026, from [Link]
-
Gut, L., Epstein, D., & McGhee, P. (2009, May 19). Using pheromone traps to monitor moth activity in orchards. Michigan State University Extension. Retrieved January 14, 2026, from [Link]
-
Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved January 14, 2026, from [Link]
-
Sisay, B., et al. (2024, February 1). Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya. The Hive. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Trap design and pheromone lure type influence Helicoverpa zea (Lepidoptera: Noctuidae) moth capture in sweet corn. Retrieved January 14, 2026, from [Link]
-
Nagoshi, R. N., et al. (n.d.). Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. USDA ARS. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Factors Influencing the Efficiency of Pheromone-Baited Traps for 3 Species of Ambrosia Beetles (Coleoptera, Scolytidae). Retrieved January 14, 2026, from [Link]
-
Heath, R. R., et al. (2000). Interpreting the Relationship Between Pheromone Component Emission From Commercial Lures and Captures of Helicoverpa Zea (Boddie) in Bucket and Cone Traps. Journal of Environmental Science and Health, Part B, 35(3), 309–323. [Link]
-
Schal Lab. (n.d.). Effects of Pheromone Loading, Dispenser Age, and Trap Height on Pheromone Trap Catches of the Oriental Fruit Moth in Apple Orchards. Retrieved January 14, 2026, from [Link]
-
Agricultural Marketing Service. (2012, March 27). Pheromones. Retrieved January 14, 2026, from [Link]
-
Ansebo, L., et al. (2022). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Chemoecology, 32(4), 189–198. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024, February 14). Behavioral Resistance to Insecticides: Current Understanding, Challenges, and Future Directions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Retrieved January 14, 2026, from [Link]
-
Fritz, M. L., & Walker, K. R. (2024). Behavioral resistance to insecticides: current understanding, challenges, and future directions. Current Opinion in Insect Science, 63, 101188. [Link]
-
USDA Forest Service. (n.d.). Development of Specialized Pheromone and Lure Application Technologies (SPLAT®) for Management of Coleopteran Pests in Agriculture and Forestry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). Factors Affecting the Differential Capture of Male and Female Codling Moth (Lepidoptera: Tortricidae) in Traps Baited with Ethyl (E, Z)-2,4-Decadienoate. Retrieved January 14, 2026, from [Link]
-
AERU. (2025, December 15). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). Retrieved January 14, 2026, from [Link]
-
CAPS. (n.d.). SAFETY DATA SHEET - BEDOUKIAN this compound TECHNICAL. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Zalucki, M. P., & Furlong, M. J. (2017). Behavior as a mechanism of insecticide resistance: evaluation of the evidence. Current Opinion in Insect Science, 21, 19–25. [Link]
-
Li, X., et al. (2021). Isomer-Specific Effects of cis-9,trans-11- and trans-10,cis-12-CLA on Immune Regulation in Ruminal Epithelial Cells. International Journal of Molecular Sciences, 22(19), 10459. [Link]
-
Gondhalekar, A. D., & Scharf, M. E. (2024). Insecticide resistance mechanisms — from behavior and physiology to microbiome science. Current Opinion in Insect Science, 63, 101198. [Link]
-
Løvkvist, E., et al. (2016). Behavioral Avoidance - Will Physiological Insecticide Resistance Level of Insect Strains Affect Their Oviposition and Movement Responses? PLOS ONE, 11(5), e0155981. [Link]
-
ResearchGate. (2025, August 6). Resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate in the smaller tea tortrix, Adoxophyes honmai (Yasuda) (Lepidoptera: Tortricidae). Retrieved January 14, 2026, from [Link]
-
Klun, J. A., & Brindley, T. A. (1970). cis-11-tetradecenyl acetate, a sex stimulant of the European corn borer. Journal of Economic Entomology, 63(3), 779–780. [Link]
Sources
- 1. thebeatsheet.com.au [thebeatsheet.com.au]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 4. museumpests.net [museumpests.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. "Evaluation of pheromone lures, trap designs and placement heights for " by Birhanu Sisay, Sevgan Subramanian et al. [thehive.icipe.org]
- 10. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 11. This compound [webbook.nist.gov]
- 12. fs.usda.gov [fs.usda.gov]
- 13. lucris.lub.lu.se [lucris.lub.lu.se]
- 14. Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commod ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00215J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pheromones and Pheromone Traps | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 18. fs.usda.gov [fs.usda.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. Behavior as a mechanism of insecticide resistance: evaluation of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral Avoidance - Will Physiological Insecticide Resistance Level of Insect Strains Affect Their Oviposition and Movement Responses? | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of trans-11-Tetradecenyl Acetate and Other Pheromone Components
Introduction: The Chemical Language of Insects
In the intricate world of entomology, chemical communication reigns supreme. Insects utilize a sophisticated lexicon of semiochemicals to navigate their environment, locate food, evade predators, and, most critically, find mates. Among these chemical signals, sex pheromones are paramount, often serving as the primary drivers of reproductive success and species isolation.[1][2] These molecules, typically volatile lipid derivatives, are released by one sex (usually the female) to attract a conspecific mate over long distances.[1][2] For researchers in pest management and drug development, understanding the nuances of these pheromones—their composition, biological activity, and biosynthesis—is fundamental to creating effective, environmentally benign control strategies like mating disruption and mass trapping.[2][3]
This guide provides a comparative analysis of trans-11-Tetradecenyl acetate (also known as (E)-11-Tetradecenyl acetate or E11-14:Ac), a key pheromone component for numerous lepidopteran species, against other significant pheromonal compounds. We will delve into its function, compare its performance with alternatives, and provide robust, field-proven methodologies for its evaluation.
Section 1: Profiling the Subject Molecule: this compound
This compound is a C16 acetate ester that serves as a primary sex pheromone component for several major agricultural pests, most notably the European Corn Borer (Ostrinia nubilalis).[4][5][6][7] Its chemical structure features a C14 carbon chain with a double bond at the 11th position in the trans (E) configuration and an acetate functional group.
The biological significance of E11-14:Ac is exquisitely demonstrated in the polymorphism of the European Corn Borer, which exists in two distinct pheromone strains, the "E" and "Z" strains.[5][8] Females of the E-strain produce a pheromone blend consisting of approximately 99% this compound and 1% of its geometric isomer, (Z)-11-tetradecenyl acetate (Z11-14:Ac).[4][5] Conversely, the Z-strain produces the opposite ratio, with about 97% Z11-14:Ac and 3% E11-14:Ac.[4][5] This subtle difference in the isomeric ratio is the cornerstone of their reproductive isolation, preventing interbreeding where the strains are sympatric.[8]
Pheromone Biosynthesis and Perception Pathway
The biosynthesis of Type I moth pheromones, including E11-14:Ac, typically begins with common fatty acids. Through a series of enzymatic steps involving desaturases, chain-shortening enzymes, reductases, and acetyltransferases within the female's pheromone gland, the final active components are produced.[1] Upon release, these volatile molecules are detected by specialized olfactory receptor neurons housed in the male's antennae, triggering a signal cascade that ultimately leads to a behavioral response—upwind flight towards the female.
Caption: Generalized pathway of pheromone biosynthesis, release, and perception.
Section 2: A Comparative Analysis with Other Pheromone Components
The efficacy of a pheromone is not determined by a single molecule but by the specific blend of components and their precise ratios.[2] A comparative analysis highlights the principles of specificity and synergy in insect chemical communication.
Case Study 1: The Isomeric Counterpart - (Z)-11-Tetradecenyl Acetate
As discussed with O. nubilalis, the most direct comparison to E11-14:Ac is its geometric isomer, Z11-14:Ac. While chemically very similar, the spatial arrangement around the double bond dramatically alters their biological activity depending on the target species' receptors.
-
Specificity: For the E-strain of O. nubilalis, Z11-14:Ac is a minor component that is critical for attraction; the pure E-isomer is less attractive. For the Z-strain, E11-14:Ac serves the same role as a minor, yet essential, component.[4][5]
-
Antagonism: In some species, a related isomer can act as an antagonist, inhibiting the response. For example, in the tea pest Archips strojny, (Z)-11-tetradecenyl alcohol (Z11-14:OH) appears to be an antagonist to the primary attractant, (Z)-11-tetradecenyl acetate (Z11-14:Ac).[9] This highlights the importance of identifying not just attractants but also inhibitors for developing effective mating disruption strategies.
Case Study 2: Multi-Component Blends - The Spodoptera Genus
The genus Spodoptera (cutworms and armyworms) contains several devastating pests whose pheromone blends are more complex. The tobacco cutworm, Spodoptera litura, uses a blend of (Z,E)-9,11-tetradecadienyl acetate (Z9,E11-14:Ac) and (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:Ac) as its primary components.[3][10][11][12] Other minor components, including (Z)-9-tetradecenyl acetate and (E)-11-tetradecenyl acetate, have also been identified in the gland.[13]
-
Functional Roles: In S. litura, Z9,E11-14:Ac and Z9,E12-14:Ac have different functional roles. Analysis of flight tracks has shown that the mixture of the two is essential for inducing upwind flight, while the concentration of the major component is a key signal for locating the source.[10]
-
Synergy and Ratios: The optimal ratio of these two primary components for attracting male S. litura ranges from 8:2 to 39:1.[3][11] This contrasts with the highly specific ~99:1 ratio seen in O. nubilalis and demonstrates that different species have evolved different levels of tolerance and specificity in their pheromone blends.
Comparative Data Summary
The following tables summarize the properties and composition of these key pheromone components.
Table 1: Physicochemical Properties of Selected Pheromone Components
| Property | This compound | (Z)-11-Tetradecenyl acetate | (Z,E)-9,11-Tetradecadienyl acetate | (Z,E)-9,12-Tetradecadienyl acetate |
|---|---|---|---|---|
| Abbreviation | E11-14:Ac | Z11-14:Ac | Z9,E11-14:Ac | Z9,E12-14:Ac |
| Chemical Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₂₈O₂ | C₁₆H₂₈O₂ |
| CAS Number | 33189-72-9[14] | 20711-10-8[14] | 50767-79-8 | 51607-84-4 |
| Synonyms | (E)-11-Tetradecen-1-ol acetate[15] | cis-11-Tetradecenyl acetate[4] | Litlure Component A | Litlure Component B |
Table 2: Example Pheromone Blend Compositions in Key Lepidopteran Pests
| Species (Strain) | Primary Component(s) | Typical Ratio (%) | Key Minor Component(s) | Reference |
|---|---|---|---|---|
| Ostrinia nubilalis (E-strain) | E11-14:Ac | ~99 | Z11-14:Ac (~1) | [4][8] |
| Ostrinia nubilalis (Z-strain) | Z11-14:Ac | ~97 | E11-14:Ac (~3) | [4][8] |
| Spodoptera litura | Z9,E11-14:Ac & Z9,E12-14:Ac | 9:1 to 10:1 | Z9-14:Ac, E11-14:Ac | [11][13] |
| Archips podana | E11-14:Ac & Z11-14:Ac | 1:1 | - |[16] |
Section 3: Methodologies for Pheromone Evaluation
A rigorous, multi-faceted approach is required to identify, quantify, and validate the activity of pheromone components. The following protocols represent a self-validating system, where the results of one technique inform and corroborate the next.
Comparative Experimental Workflow
The logical flow from chemical identification to behavioral validation is crucial. This workflow ensures that compounds identified analytically are then confirmed for physiological activity before investing in resource-intensive field trials.
Caption: Workflow for comparative pheromone efficacy testing.
Protocol 1: Chemical Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile components in a pheromone extract or synthetic sample.
Expertise & Causality: GC-MS is the gold standard for separating and identifying volatile compounds.[17][18] The choice of the capillary column is critical; a polar column (like a DB-23) is often used to achieve baseline separation of geometric isomers (e.g., E/Z), which is essential for accurate quantification.[19] An internal standard is added for precise quantification, as it corrects for variations in injection volume and instrument response.
Methodology:
-
Sample Preparation:
-
Excise pheromone glands from calling female insects (typically during their scotophase) and extract in a minimal volume of high-purity hexane containing an internal standard (e.g., 10 ng/µL of hexadecyl acetate).
-
For synthetic standards, prepare serial dilutions in hexane.
-
-
GC-MS Instrument Setup:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]
-
Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
-
Oven Program: Start at 60°C, hold for 2 min, then ramp at 10°C/min to 220°C, and hold for 10 min.[18]
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range from 40-450 m/z.
-
-
Analysis:
Protocol 2: Electrophysiological Assay via Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to specific chemical stimuli, thereby identifying which compounds are physiologically active.
Expertise & Causality: EAG provides a rapid and sensitive screening tool to determine if an insect can detect a compound.[21][22][23] It measures the summated potential of all responding olfactory neurons.[21] A solvent puff is used as a negative control to ensure the response is to the chemical and not the mechanical stimulus of the air puff.[24] A known active compound is used as a positive control to confirm the viability of the antennal preparation.[24][25]
Methodology:
-
Antenna Preparation:
-
Anesthetize an insect (e.g., male moth) by chilling it on ice.
-
Carefully excise an antenna at its base. Cut a small portion from the distal tip to improve electrical contact.[21]
-
Mount the antenna between two Ag/AgCl electrodes using conductive gel. The basal end connects to the reference electrode and the distal tip to the recording electrode.[21]
-
-
Stimulus Delivery:
-
Prepare solutions of the test compounds (e.g., 10 ng/µL in hexane) and apply a known volume (e.g., 10 µL) to a small piece of filter paper inside a Pasteur pipette.
-
Allow the solvent to evaporate completely.
-
Deliver a purified, humidified air puff (e.g., 0.5 seconds) through the pipette, directing the airflow over the antenna.
-
-
Data Recording and Analysis:
-
Record the potential difference between the electrodes using an amplifier and data acquisition software.
-
The response is measured as the maximum amplitude of depolarization (in millivolts, mV) from the baseline.[22]
-
Normalize responses by expressing them as a percentage of the response to a standard compound to allow for comparison across different preparations.
-
Protocol 3: Behavioral Assay via Field Trapping Trials
Objective: To evaluate the attractiveness of different pheromone blends or formulations under real-world environmental conditions.
Expertise & Causality: The ultimate test of a pheromone lure is its ability to modify insect behavior in the field.[26] A randomized block design is used to minimize the influence of spatial variation in the environment (e.g., wind direction, vegetation).[27] Unbaited traps serve as a crucial control to measure baseline, random captures and confirm that captures in baited traps are due to the lure. The distance between traps is important to prevent interference between pheromone plumes.[11]
Methodology:
-
Trial Design:
-
Select a suitable site with a known population of the target insect.
-
Use a randomized complete block design with at least 4-5 replicates (blocks).
-
Treatments should include the different pheromone blends being tested (e.g., E11-14:Ac vs. Z11-14:Ac blends) and an unbaited control trap.
-
-
Trap Deployment:
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., every 3-7 days).[9][28]
-
Count and record the number of target male insects captured per trap.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in mean trap catch among the treatments.
-
Conclusion and Future Perspectives
The study of this compound and its comparison with other pheromone components underscores a fundamental principle of chemical ecology: specificity is paramount. Subtle changes in isomeric ratios, the presence of minor components, or the introduction of antagonists can drastically alter biological activity. For researchers and developers, this means that a one-size-fits-all approach is untenable. Each target pest and ecosystem requires a carefully optimized pheromone blend.
The methodologies of GC-MS, EAG, and field trials provide a robust framework for this optimization process. Future research will likely focus on the discovery of new, cryptic pheromone components, the elucidation of the enzymatic pathways of biosynthesis for potential biotechnological production[30], and the development of advanced dispenser technologies for controlled release.[27] By continuing to unravel this complex chemical language, we can develop more precise and sustainable solutions for managing the world's most significant agricultural and horticultural pests.
References
- Title: Analysis of volatile mouse pheromones by gas chromatography mass spectrometry Source: Google Search URL
- Title: Application Notes and Protocols for Electroantennography (EAG)
- Title: Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation Source: PubMed Central URL
- Title: Sex Pheromone Gland of the Female European Corn Borer Moth, Ostrinia nubilalis (Lepidoptera, Pyralidae)
- Title: Sex pheromone of the European Corn Borer Ostrinia nubilalis in New York Source: ResearchGate URL
- Title: Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae)
- Title: Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis Source: PubMed URL
- Title: ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY Source: Farmacia Journal URL
- Title: Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae)
- Title: The European corn borer (Ostrinia nubilalis, Hbn.)
- Title: A Functional Difference of the Individual Components of Spodoptera litura (F.) (Lepidoptera : Noctuidae)
- Title: Gas chromatography-mass spectrometry (GC-MS) analysis of natural...
- Title: comparative analysis of pheromone components in different Spodoptera species Source: Benchchem URL
- Title: Comparison of sex pheromone components and PR functions in the four...
- Title: A Comparative Guide to Electroantennography (EAG)
- Title: Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.
- Title: Two Odorant-Binding Proteins Involved in the Recognition of Sex Pheromones in Spodoptera litura Larvae Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
- Title: Spodoptera litura Source: CAPS URL
- Title: Insect pheromones: An overview of function, form, and discovery Source: ResearchGate URL
- Title: Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles Source: PMC - NIH URL
- Title: Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management Source: PubMed Central URL
- Title: Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis Source: PMC - NIH URL
- Title: A Step-by-Step Guide to Mosquito Electroantennography Source: JoVE URL
- Title: ELECTROANTENNOGRAPHY Source: Ockenfels Syntech GmbH URL
- Title: An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil Source: An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil URL
- Title: A Comparative Analysis of Pheromone Release Formulations for Integrated Pest Management Source: Benchchem URL
- Title: SAFETY DATA SHEET Source: CAPS URL
- Title: (Z)-11-tetradecenyl acetate (Ref: BAS 280 1)
- Title: Principles of efficacy evaluation for mating disruption pheromones Source: OEPP/EPPO Bulletin URL
- Title: Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species Source: Environmental Entomology | Oxford Academic URL
- Title: Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system Source: ResearchGate URL
- Title: Tetradecadienyl acetates Source: Wikipedia URL
- Title: Pheromone Trapping: Advancements and Innovations in Pest Management Technologies Source: New Era Agriculture Magazine URL
- Title: Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system Source: NIH URL
- Title: Evaluation of the efficacy of an appeasing pheromone diffuser product vs placebo for management of feline aggression in multi-cat households: a pilot study Source: NIH URL
- Title: Field testing webbing clothes moth pheromone traps: Methods and results Source: Cultural Heritage URL
- Title: Insect Pheromones and Intermediates Source: Jaydev Chemical Industries URL
- Title: Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae)
- Title: ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone.
- Title: The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top)...
- Title: Field trials on attractiveness of the synthetic sex pheromone of the four-spotted bean weevil, Callosobruchus maculatus Fabriciu Source: Field trials on attractiveness of the synthetic sex pheromone of the four-spotted bean weevil, Callosobruchus maculatus Fabriciu URL
- Title: Identification of (E)- and (Z)
- Title: Pheromones Source: Agricultural Marketing Service URL
- Title: Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA)
- Title: this compound Source: NIST WebBook URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entomol.org [entomol.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 7. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]
- 8. Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A Functional Difference of the Individual Components of Spodoptera litura (F.) (Lepidoptera : Noctuidae) Sex Pheromone in the Attraction of Flying Male Moths [jstage.jst.go.jp]
- 11. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 12. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ams.usda.gov [ams.usda.gov]
- 15. This compound [webbook.nist.gov]
- 16. lucris.lub.lu.se [lucris.lub.lu.se]
- 17. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ockenfels-syntech.com [ockenfels-syntech.com]
- 24. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 26. EPPO PP1 - PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones [pp1.eppo.int]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ojs.openagrar.de [ojs.openagrar.de]
- 29. academic.oup.com [academic.oup.com]
- 30. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating the Behavioral Efficacy of Synthetic (E)-11-Tetradecenyl Acetate
For researchers in chemical ecology and professionals developing next-generation pest management solutions, the synthesis of a pheromone is only the beginning. A synthetic pheromone is only as valuable as the behavioral response it elicits. This guide provides an in-depth, technically-grounded framework for validating the behavioral response to synthetic (E)-11-Tetradecenyl acetate (E11-14:OAc), a critical sex pheromone component for numerous lepidopteran species, most notably the 'E' strain of the European corn borer, Ostrinia nubilalis.
This document moves beyond simple checklists, explaining the causal logic behind experimental choices. We will compare the bio-efficacy of a high-purity synthetic E11-14:OAc with an alternative containing a common isomeric impurity, providing the data and protocols necessary to build a self-validating system of inquiry.
Part 1: The Principle of Isomeric Purity and its Behavioral Impact
Nature rarely deals in absolutes. The "message" a female moth sends is often not a single molecule but a precise blend of compounds. In the case of Ostrinia nubilalis, two distinct pheromone races exist, the 'Z' and 'E' strains, which are reproductively isolated by the specific ratio of (Z)-11-Tetradecenyl acetate to E11-14:OAc in their pheromone plumes.[1][2] The 'E' strain, for example, uses a blend of approximately 1:99 Z/E, while the 'Z' strain uses the inverse ratio of 97:3.[3][4]
This exquisite specificity is the entire basis for validation. The male moth's olfactory system is tuned to this precise ratio. The introduction of even a small percentage of the incorrect isomer, a common artifact of incomplete stereoselective synthesis, can have drastic consequences. The (Z) isomer can act as a potent behavioral antagonist for 'E' strain males, disrupting the sequence of upwind flight and source location, rendering the synthetic lure ineffective.[5] Therefore, our validation process must not only confirm the presence of E11-14:OAc but also rigorously quantify and test the behavioral impact of its most likely contaminant, the (Z) isomer.
Part 2: A Multi-Tiered Validation Workflow
A single experimental result is not validation. True confidence in a synthetic pheromone's bio-efficacy comes from a logical, multi-tiered workflow that builds upon itself. Each step validates the previous one, progressing from basic chemical identity to complex, whole-organism behavior. This workflow ensures that any failure to elicit the desired response can be traced to its root cause.
Part 3: Core Methodologies and Comparative Protocols
This section provides detailed protocols for the key validation tiers. The experimental subject for these bioassays is the male Ostrinia nubilalis ('E' strain).
Tier 1: Chemical Verification via Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Before any biological testing, you must confirm that your synthetic product is, chemically, what you believe it to be. GC-MS separates the components of your sample and provides a mass spectrum for each, confirming molecular weight and fragmentation patterns.[6][7] This analysis is non-negotiable for determining the precise isomeric ratio (E/Z) of your synthetic batch.
Protocol Summary: A dilute solution of the synthetic pheromone in a high-purity solvent (e.g., hexane) is injected into a GC-MS system. The gas chromatograph, equipped with a non-polar capillary column, separates the (E) and (Z) isomers based on their differential retention times. The mass spectrometer confirms the identity of the eluting peaks as 11-Tetradecenyl acetate. Quantification of the peak areas provides the isomeric purity.[8]
Tier 2: Peripheral Olfactory Response via Electroantennography (EAG)
Causality: EAG directly measures the summated electrical potential from the antennal olfactory receptor neurons.[9][10] A positive EAG response confirms that the peripheral nervous system detects the compound, a prerequisite for any behavioral response. It is a powerful screening tool but does not guarantee behavior, as downstream neural processing can inhibit a behavioral response even if the antenna detects the stimulus.
Step-by-Step EAG Protocol:
-
Insect Preparation: An adult male moth (2-3 days old) is immobilized. This can be done by chilling the insect and placing it into a truncated pipette tip, with the head and antennae exposed.[11]
-
Electrode Preparation: Two glass capillary microelectrodes are prepared using an electrode puller and filled with a saline solution (e.g., Kaissling's saline).[9]
-
Antenna Mounting: The reference electrode is carefully inserted into the moth's head capsule. The recording electrode is placed in contact with the distal tip of one antenna, typically by clipping the very end of the flagellum and slipping the antenna over the electrode tip.[11][12]
-
Stimulus Delivery: A defined amount (e.g., 10 µg) of the synthetic pheromone (and the alternative blend) is applied to a filter paper strip inserted into a Pasteur pipette. The tip of the pipette is placed into a hole in the main tube delivering a constant stream of purified, humidified air over the antenna.
-
Recording: A puff of air is sent through the stimulus pipette, delivering the odor pulse to the antenna. The resulting depolarization (a negative voltage drop) is amplified, recorded, and measured in millivolts (mV).
-
Controls: A solvent-only puff (negative control) and a standard compound known to elicit a response (positive control) must be run to ensure the preparation is viable and to provide a baseline.
Tier 3: Integrated Behavioral Response via Wind Tunnel Bioassay
Causality: This is the ultimate laboratory test of behavioral efficacy. A wind tunnel provides a controlled environment to simulate a natural pheromone plume and allows for the precise scoring of the complete sequence of male mating behaviors.[13][14] It integrates chemical detection, central nervous system processing, and motor output into a quantifiable result.
Step-by-Step Wind Tunnel Protocol:
-
Environment Setup: The wind tunnel (e.g., 2m long x 0.6m x 0.6m) should have laminar airflow, typically set to 30-50 cm/s. Lighting should be from an incandescent source, dimmed to simulate crepuscular conditions (dusk), which is the typical time of moth activity. Temperature and humidity should be controlled (e.g., 22-25°C, 60-70% RH).[13]
-
Pheromone Source: A rubber septum or filter paper is loaded with a precise dose (e.g., 10 µg) of the test pheromone. This source is placed at the upwind end of the tunnel.
-
Insect Acclimation: Male moths (2-3 days old, virgin) are separated into individual release cages and allowed to acclimate in the wind tunnel room for at least 30 minutes prior to testing.
-
Release and Observation: A single male is released from a cage at the downwind end of the tunnel. The male's behavior is observed for a set period (e.g., 3 minutes) and scored.
-
Behavioral Scoring: A sequence of stereotypical behaviors is recorded. A common five-point scale includes:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Self-propelled flight.
-
Upwind Flight: Oriented, zigzagging flight towards the pheromone source.
-
Source Approach: Flight within 10 cm of the source.
-
Source Contact: Landing on or attempting to copulate with the source.[15]
-
-
Controls & Replication: A solvent-only control must be run to account for spontaneous flight activity. Each pheromone treatment must be replicated with a sufficient number of individuals (n ≥ 30) to allow for statistical analysis.
Part 4: Interpreting Comparative Data
The true value of this workflow is realized when comparing a high-purity product against a known alternative. Here, we compare the expected behavioral response of 'E' strain O. nubilalis males to a research-grade synthetic E11-14:OAc (99.5% purity) versus a poorly synthesized batch containing 5% of the (Z) isomer.
| Behavioral Metric | Treatment 1: Pure (E)-11-14:OAc (99.5%) | Treatment 2: Contaminated Blend (95% E, 5% Z) | Control (Solvent) |
| Activation | 93% (28/30) | 90% (27/30) | 10% (3/30) |
| Take-off | 90% (27/30) | 83% (25/30) | 7% (2/30) |
| Upwind Flight | 87% (26/30) | 20% (6/30) | 0% (0/30) |
| Source Approach | 80% (24/30) | 7% (2/30) | 0% (0/30) |
| Source Contact | 77% (23/30) | 3% (1/30) | 0% (0/30) |
Analysis of Results: The data clearly demonstrates the antagonistic effect of the (Z) isomer. While both synthetic blends were capable of activating the moths and inducing take-off, the contaminated blend caused a catastrophic failure in the crucial upwind flight portion of the behavioral sequence.[3] Males in the contaminated plume quickly cease their upwind progress and revert to casting flight or landing. This single dataset, grounded in the multi-tiered validation process, provides unequivocal evidence that the 95:5 blend is behaviorally ineffective for the target species, despite being 95% "correct."
Conclusion and Best Practices
Validating a synthetic pheromone is a systematic process of building scientific confidence. Relying on a single metric, such as a GC-MS trace or an EAG response, is insufficient and can lead to costly failures in field applications.
-
Trust the Workflow: Always progress from chemical verification to peripheral detection and finally to integrated behavior. This logical flow is self-validating and diagnostic.
-
The Alternative Matters: Always compare your target compound against a relevant alternative. For pheromones, this is often an isomeric impurity or an incomplete blend. This provides the context needed to judge performance.
-
Controls are Non-Negotiable: Every biological assay must include both positive and negative controls to ensure the validity of the experiment and the physiological state of the insects.
By adopting this rigorous, multi-tiered comparison framework, researchers and product developers can ensure that their synthetic (E)-11-Tetradecenyl acetate is not just chemically pure, but behaviorally potent and fit for purpose.
References
- The Good Scents Company. (n.d.). (E)-11-tetradecen-1-yl acetate.
-
Fisher, K., et al. (2024). Evidence of field-evolved resistance in Ostrinia nubilalis to Bacillus thuringiensis Cry1Ab and Cry1A.105. Journal of Economic Entomology. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)‐ and (Z)‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology. [Link]
-
Webster, R. P., & Cardé, R. T. (1984). Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer, Ostrinia nubilalis (Lepidoptera: Pyralidae). Journal of Chemical Ecology, 10(1), 9-15. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Lund University Research Portal. [Link]
-
ResearchGate. (n.d.). Chemical analysis of synthetic pheromone components. GC-MS traces.... Retrieved from [Link]
-
Barrozo, R. B., & Kaissling, K. E. (2005). Electroantennographic Resolution of Pulsed Pheromone Plumes in Two Species of Moths with Bipectinate Antennae. Chemical Senses, 31(2), 149-161. [Link]
-
Linn, C. E., et al. (2003). Silent genes and rare males: a fresh look at pheromone blend response specificity in the European corn borer moth, Ostrinia nubilalis. Journal of Insect Physiology, 49(12), 1145-1155. [Link]
-
AERU. (n.d.). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). University of Hertfordshire. [Link]
-
ResearchGate. (n.d.). Five parameters used in the wind tunnel bioassay.... Retrieved from [Link]
-
Mochizuki, F., et al. (2002). Resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate in the smaller tea tortrix, Adoxophyes honmai (Yasuda) (Lepidoptera: Tortricidae). Applied Entomology and Zoology, 37(2), 279-284. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)- 11- tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Semantic Scholar. [Link]
-
Sabbatini-Peverieri, G., et al. (2021). Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy. Insects, 12(9), 819. [Link]
-
Gavriș, I., Bodoki, E., & Oprean, R. (2016). Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry. Farmacia, 64(5), 793-799. [Link]
-
CABI. (2021). Ostrinia nubilalis (European maize borer). CABI Compendium. [Link]
-
Baker, T. C., & Linn, C. E. (1984). Wind Tunnels in Pheromone Research. In Techniques in Pheromone Research (pp. 75-110). Springer. [Link]
-
Gavriș, I., Bodoki, E., & Oprean, R. (2016). Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Stelinski, L. L., & Miller, J. R. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3923. [Link]
-
ResearchGate. (n.d.). The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top).... Retrieved from [Link]
-
Mankin, R. W., et al. (2004). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Journal of Stored Products Research, 40(2), 147-160. [Link]
-
RWTH Publications. (n.d.). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen. Retrieved from [Link]
-
Soini, H. A., et al. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in Molecular Biology, 1068, 29-45. [Link]
-
Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62331. [Link]
-
Klun, J. A., et al. (1999). A wind tunnel bioassay system for screening mosquito repellents. Journal of the American Mosquito Control Association, 15(3), 334-339. [Link]
-
Ding, B. J., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 78(1), 221-230. [Link]
-
ResearchGate. (n.d.). GC–MS analysis of natural and synthetic pheromone components on HP‐5.... Retrieved from [Link]
-
Ockenfels Syntech GmbH. (n.d.). Electroantennography. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the electroantennography method.... Retrieved from [Link]
-
World Health Organization. (2022). Bioassay methods for insecticide-treated nets: tunnel test. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Silent genes and rare males: A fresh look at pheromone blend response specificity in the European corn borer moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. (E)-11-tetradecen-1-yl acetate, 33189-72-9 [thegoodscentscompany.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ockenfels-syntech.com [ockenfels-syntech.com]
- 10. researchgate.net [researchgate.net]
- 11. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ento.psu.edu [ento.psu.edu]
- 14. biodiversitylibrary.org [biodiversitylibrary.org]
- 15. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Guide to Insect Olfactory Receptor Cross-Reactivity with trans-11-Tetradecenyl Acetate Isomers
For researchers in chemical ecology, neuroscience, and pest management, understanding the specificity of insect olfactory receptors (ORs) is paramount. The ability of an insect to distinguish between closely related isomers of a pheromone can be the determining factor in mate recognition and reproductive isolation. This guide provides an in-depth comparison of the cross-reactivity of insect olfactory receptors to geometric isomers of 11-tetradecenyl acetate, with a focus on the trans (E) and cis (Z) isomers. We will delve into the experimental methodologies used to assess these interactions, present comparative data from key studies, and explain the underlying molecular and cellular mechanisms.
The Significance of Isomer Specificity in Insect Olfaction
Pheromones are chemical signals crucial for intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling.[1] Often, a subtle change in the geometry of a molecule, such as the configuration around a double bond (E/Z isomerism), can drastically alter its biological activity. For many moth species, a precise blend of pheromone isomers is required to elicit a behavioral response in males.[2] For example, while (Z)-11-tetradecenyl acetate is a primary sex pheromone component for species like the European corn borer (Ostrinia nubilalis) and the redbanded leafroller (Argyrotaenia velutinana), the presence of a minor amount of the (E) isomer is critical for maximal attraction.[2] This highlights the evolutionary pressure on the insect's olfactory system to not only detect the primary pheromone component but also to discern the ratio of its isomers, thus ensuring species-specific mating.
Unraveling Receptor Responses: Key Experimental Approaches
To quantify the cross-reactivity of olfactory receptors to different isomers, researchers employ a suite of sophisticated techniques. Each method provides a unique window into the complex interplay between odorant and receptor, from the initial electrical response of the antenna to the specific interactions at the molecular level.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying biologically active compounds from a complex mixture, such as a female pheromone gland extract. It couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector.
Experimental Workflow: Gas Chromatography-Electroantennographic Detection (GC-EAD)
Caption: Workflow of a typical GC-EAD experiment.
Step-by-Step Protocol for GC-EAD:
-
Sample Preparation: Pheromone glands are excised from female insects and extracted in a suitable solvent (e.g., hexane).
-
Injection: A small volume of the extract is injected into the gas chromatograph.
-
Separation: The volatile compounds in the extract are separated based on their boiling points and interactions with the stationary phase within the GC column.
-
Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector like a Flame Ionization Detector (FID) and the other directed over an insect antenna.
-
Detection: The FID produces a chromatogram showing the chemical components of the extract. Simultaneously, the insect antenna, connected to electrodes, generates electrical signals (electroantennograms) in response to biologically active compounds.
-
Data Analysis: By aligning the FID chromatogram with the EAD recording, researchers can pinpoint which chemical compounds elicit an olfactory response.[3]
Single-Sensillum Recording (SSR)
To investigate the response of individual olfactory sensory neurons (OSNs), the single-sensillum recording (SSR) technique is employed.[4] This method allows for the measurement of action potentials from the one or few OSNs housed within a single olfactory sensillum, providing a high-resolution view of receptor specificity.[5][6]
Experimental Workflow: Single-Sensillum Recording (SSR)
Caption: Key steps in a single-sensillum recording experiment.
Step-by-Step Protocol for SSR:
-
Insect Preparation: The insect is immobilized, often in a pipette tip, with its antenna exposed and secured.[4]
-
Electrode Insertion: A sharp recording electrode is inserted into the base of a single olfactory sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).[6]
-
Stimulus Delivery: A controlled puff of air carrying a specific concentration of the test isomer is delivered to the antenna.
-
Recording and Analysis: The electrical activity of the OSNs within the sensillum is recorded. The resulting action potentials (spikes) are then analyzed to determine the neuron's response profile to different isomers. Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum.[6]
Heterologous Expression Systems
To directly study the properties of a specific olfactory receptor, it can be expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.[7][8] This approach allows researchers to isolate the receptor from its native environment and investigate its ligand-binding properties in a controlled manner.
Experimental Workflow: Heterologous Expression of Olfactory Receptors
Caption: Workflow for functional analysis of an insect OR using a heterologous expression system.
Step-by-Step Protocol for Heterologous Expression in Xenopus Oocytes:
-
OR Gene Cloning: The gene encoding the olfactory receptor of interest is cloned from insect antennal cDNA.
-
cRNA Synthesis: The cloned OR gene is transcribed into complementary RNA (cRNA).
-
Oocyte Injection: The cRNA is injected into Xenopus laevis oocytes, which then translate the cRNA and express the receptor on their cell membrane.
-
Two-Electrode Voltage Clamp: After an incubation period, the oocyte is placed in a recording chamber. Two electrodes are inserted into the oocyte to measure the electrical current across the cell membrane.
-
Ligand Application: A solution containing a specific isomer is washed over the oocyte.
-
Data Analysis: If the isomer binds to and activates the expressed receptor, an ion channel will open, resulting in a measurable inward current. The magnitude of this current is proportional to the receptor's response.[7]
Comparative Analysis of Receptor Cross-Reactivity
The following table summarizes key findings from studies that have investigated the cross-reactivity of insect olfactory receptors to isomers of 11-tetradecenyl acetate.
| Insect Species | Olfactory Receptor | Isomer(s) Tested | Experimental Method | Key Findings | Reference |
| Ostrinia scapulalis | OscaOR3 | (11E)- and (11Z)-tetradecenyl acetates | Heterologous Expression (Xenopus oocytes) | OscaOR3 responds to both the conspecific pheromone components, (11E)- and (11Z)-tetradecenyl acetates. | [9] |
| Ostrinia nubilalis (European Corn Borer) | OnubOR3 | (E)-11-tetradecenyl acetate | Heterologous Expression (Xenopus oocytes) with site-directed mutagenesis | Mutation of a single amino acid (Ala148 to Threonine) in OnubOR3 significantly decreased its sensitivity to (E)-11-tetradecenyl acetate, suggesting this residue is crucial for ligand specificity. | [10] |
| Euhyponomeutoides albithoracellus (Currant Bud Moth) | Endogenous Antennal Receptors | (E)- and (Z)-11-tetradecenyl acetate | GC-EAD and Field Trapping | Male antennae showed strong and consistent responses to both (E)- and (Z)-11-tetradecenyl acetate. Field traps baited with a 1:1 blend of the two isomers were highly attractive to males. | [11] |
| Spodoptera littoralis (Egyptian Armyworm) | Endogenous Antennal Receptors | (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate | Electroantennography (EAG) | Both (E)- and (Z)-11-tetradecenyl acetate elicited significant EAG responses, though lower than the primary pheromone component, (Z,E)-9,11-tetradecadienyl acetate. |
The Molecular Basis of Odor Recognition and Signaling
Insect olfactory receptors are ligand-gated ion channels, a departure from the G-protein coupled receptors found in vertebrates.[12] They typically function as heteromers, composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding odorant receptor (OR) subunit that determines the receptor's specificity.[10]
Signaling Pathway of an Insect Olfactory Receptor
Caption: Simplified signaling cascade in an insect olfactory sensory neuron.
The specificity of an OR for a particular isomer is determined by the three-dimensional structure of its binding pocket. Even subtle differences in the shape and electronic properties of isomers can lead to significant changes in binding affinity and receptor activation. As demonstrated in the case of Ostrinia nubilalis, a single amino acid substitution can dramatically alter the receptor's tuning.[10] This underscores the exquisite molecular recognition capabilities that have evolved in insect olfactory systems to ensure reproductive success.
Conclusion and Future Directions
The study of insect olfactory receptor cross-reactivity to pheromone isomers is a dynamic field with significant implications for both basic and applied research. The experimental approaches outlined in this guide provide a robust framework for dissecting the molecular and neural basis of odor coding. The comparative data clearly indicate that while some receptors are highly specific, others exhibit broader tuning, responding to multiple isomers. This variation likely reflects different evolutionary strategies for mate recognition and species isolation.
Future research, aided by advances in cryo-electron microscopy and computational modeling, will undoubtedly provide even more detailed insights into the structural basis of ligand-receptor interactions. This knowledge will be instrumental in the development of novel, highly specific pest management strategies that exploit the intricacies of insect chemical communication.
References
- Miura, N., et al. (2010). A broadly tuned odorant receptor in the Oriental fruit moth, Grapholita molesta (Lepidoptera: Tortricidae). Insect Biochemistry and Molecular Biology, 40(8), 616-623.
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(3), 253-259. Available at: [Link]
-
Guerrero, A., et al. (2002). Analytical studies of Spodoptera littoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection. Journal of Chemical Ecology, 28(7), 1333-1348. Available at: [Link]
-
Wang, G., et al. (2011). Functional characterization of pheromone receptors in the tobacco budworm Heliothis virescens. Insect Biochemistry and Molecular Biology, 41(2), 125-133. Available at: [Link]
-
Klun, J. A., et al. (1973). Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction. Science, 181(4100), 661-663. Available at: [Link]
-
Wetzel, C. H., et al. (2001). Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system. Proceedings of the National Academy of Sciences, 98(16), 9377-9380. Available at: [Link]
-
Zhang, T., et al. (2016). Comparison of research methods for functional characterization of insect olfactory receptors. Scientific Reports, 6(1), 1-11. Available at: [Link]
- Quero, C., et al. (2014). Mimicking insect signaling: Artificial gland for biosynthesis and release of semiochemicals for communication.
- Byers, J. A. (2005). Pheromones and chemical ecology of bark beetles. In Comprehensive Molecular Insect Science (Vol. 3, pp. 53-91). Elsevier.
- Montagné, N., et al. (2015). Advances in the identification and characterization of olfactory receptors in insects.
- Liu, F., & Liu, N. (2016). Using single sensillum recording to detect olfactory neuron responses of bed bugs to semiochemicals. Journal of visualized experiments: JoVE, (116).
- Zhang, D. D., et al. (2016). Comparison of research methods for functional characterization of insect olfactory receptors. Scientific reports, 6, 32806.
-
Wikipedia contributors. (2023, December 14). Single sensillum recording. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
- de Fouchier, A., et al. (2023). A tale of two copies: Evolutionary trajectories of moth pheromone receptors. bioRxiv.
- Quero, C., et al. (2014). A chemoemitter system mimicking chemical communication in insects. Procedia Engineering, 87, 1344-1347.
- Pellegrino, M., et al. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of visualized experiments: JoVE, (36), e1725.
- Getz, W. M., & Akers, R. P. (1994). Response of olfactory receptor neurons in the honeybee to floral and alarm pheromonal compounds.
- Linn, C. E., et al. (2007). Support for (Z)-11-hexadecanal as a pheromone antagonist in Ostrinia nubilalis: flight tunnel and single sensillum studies with a New York population. Journal of chemical ecology, 33(5), 909-917.
- Wanner, K. W., et al. (2010). A conserved amino acid substitution in a sex pheromone receptor is responsible for the species-specificity of sex pheromone communication in Ostrinia moths. Insect biochemistry and molecular biology, 40(12), 863-870.
- Batra, S., et al. (2019). A functional agonist of insect olfactory receptors: behavior, physiology and structure. Frontiers in cellular neuroscience, 13, 134.
- Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors.
- Jordan, M. D., et al. (2009). Sequence comparisons of odorant receptors among tortricid moths reveal different rates of molecular evolution among family members. Journal of molecular evolution, 68(4), 387-398.
- Ha, T. S., & Smith, D. P. (2006). A pheromone receptor mediates 11-cis-vaccenyl acetate-induced responses in Drosophila. Journal of Neuroscience, 26(34), 8727-8733.
- Kaissling, K. E. (2014). Pheromone reception in insects.
Sources
- 1. Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 7. Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]
- 9. Frontiers | Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis [frontiersin.org]
- 10. lucris.lub.lu.se [lucris.lub.lu.se]
- 11. Sequence Comparisons of Odorant Receptors among Tortricid Moths Reveal Different Rates of Molecular Evolution among Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Olfactory Landscapes: A Comparative Guide to Synergistic and Antagonistic Compound Interactions with E-11-Tetradecenyl Acetate
For researchers and professionals in chemical ecology and drug development, understanding the nuanced interactions of semiochemicals is paramount. (E)-11-tetradecenyl acetate (E-11-TDA) is a primary sex pheromone component for numerous lepidopteran species, making it a focal point for developing pest management strategies. However, the efficacy of E-11-TDA is rarely a solo performance. Its activity is often modulated by the presence of other compounds, which can either enhance (synergism) or inhibit (antagonism) the behavioral response of the target insect. This guide provides an in-depth comparison of these interactions, supported by experimental data, to aid in the rational design of more effective pheromone-based tools.
The Principles of Pheromonal Interaction: Synergy and Antagonism
In the intricate world of insect communication, the specificity of a pheromone signal is crucial for reproductive isolation. This specificity is often achieved through precise blends of compounds. When a secondary compound increases the attractiveness of the primary pheromone, the effect is termed synergistic . Conversely, when a compound reduces or completely blocks the response to the primary attractant, the effect is antagonistic . These interactions are not merely additive; they are the result of complex processing at the peripheral and central nervous system levels.
The European Corn Borer, Ostrinia nubilalis, serves as a classic model for studying these phenomena. This species exists in two distinct pheromone strains, the E-strain and the Z-strain, named after the dominant geometric isomer of 11-tetradecenyl acetate they produce and respond to. The E-strain primarily uses E-11-TDA, while the Z-strain uses (Z)-11-tetradecenyl acetate (Z-11-TDA). The presence of the "wrong" isomer can have a profound impact on mate attraction, highlighting the critical role of blend composition.
Comparative Analysis of Synergistic and Antagonistic Compounds
The following tables summarize the observed effects of various compounds when mixed with E-11-TDA, primarily focusing on data from studies on Ostrinia nubilalis and other relevant lepidopteran species.
Table 1: Synergistic Interactions with E-11-TDA
| Compound | Target Species | Ratio (E-11-TDA:Compound) | Observed Synergistic Effect | Reference(s) |
| (Z)-11-Tetradecenyl Acetate (Z-11-TDA) | Ostrinia nubilalis (E-strain) | 99:1 to 97:3 | Increased male attraction in field trapping experiments. The minor component is crucial for optimal attraction. | |
| (E)-11-Tetradecenal (E11-14:Ald) | Loxostege sticticalis | 1:1 with E11-14:OAc | Optimal lure for attracting male moths in wind tunnel and field assays. | |
| (E)-11-Tetradecenol (E11-14:OH) | Loxostege sticticalis | 5:3:12 (E11-14:OAc:E11-14:Ald:E11-14:OH) | Part of an optimal three-component blend for male attraction. |
Table 2: Antagonistic Interactions with E-11-TDA
| Compound | Target Species | Ratio (E-11-TDA:Compound) | Observed Antagonistic Effect | Reference(s) |
| (Z)-11-Tetradecenyl Acetate (Z-11-TDA) | Loxostege sticticalis | Containing 5%, 10%, or 80% of the Z-isomer | Inhibition of attraction of male moths. | |
| (Z)-9-Tetradecenyl Acetate (Z9-14:OAc) | Ostrinia nubilalis (Z-strain) | - | Known behavioral antagonist. | |
| (Z)-11-Hexadecanal (Z11-16:Ald) | Ostrinia nubilalis (Z-strain) | Addition of 1% to the pheromone blend | Significant antagonism of flight-tunnel response, equivalent to Z9-14:OAc. | |
| (E)-11-Tetradecenol & (Z)-11-Tetradecenol | Euhyponomeutoides albithoracellus | Added in same amounts as the acetate blend | Drastically reduced trap catches. |
Mechanistic Insights: The Neurological Basis of Interaction
The synergistic and antagonistic effects observed at a behavioral level are rooted in the neurophysiological processes occurring within the insect's antenna and brain.
At the periphery, pheromone molecules enter the sensillar lymph of the antenna where they are bound by Pheromone Binding Proteins (PBPs) . These proteins are thought to solubilize the hydrophobic pheromones and transport them to the Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) .
Antagonism can occur through several mechanisms at this stage:
-
Competitive Binding: An antagonist may compete with the primary pheromone for the same binding site on the OR.
-
Allosteric Modulation: The antagonist might bind to a different site on the receptor, changing its conformation and reducing its affinity or efficacy for the primary pheromone.
-
Receptor Inhibition: Some compounds can directly inhibit the firing of the ORN.
Single-sensillum recording studies on O. nubilalis have shown that the same ORN that detects the antagonist (Z)-9-tetradecenyl acetate also detects (Z)-11-hexadecanal, suggesting a common pathway for antagonism.
Synergism often involves the activation of different ORNs tuned to specific components of the blend. The brain then integrates these separate information channels. For instance, in the E-strain of O. nubilalis, one type of ORN is highly sensitive to E-11-TDA, while another type shows a weaker response to Z-11-TDA. The combined input from these neurons to specific glomeruli in the antennal lobe of the brain is likely what leads to an enhanced behavioral response.
Experimental Protocols for Evaluating Pheromone Interactions
To rigorously assess the synergistic and antagonistic effects of compounds, a multi-tiered experimental approach is necessary, progressing from peripheral sensory responses to whole-organism behavioral assays.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus. It is a rapid screening tool to determine if a compound elicits a physiological response.
Step-by-Step Methodology:
-
Insect Preparation: Anesthetize an insect (e.g., with CO2 or by chilling). Excise an antenna at the base.
-
Electrode Placement: Mount the basal end of the antenna to the reference electrode and the distal tip to the recording electrode using conductive gel.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound or mixture is injected into this airstream.
-
Data Recording and Analysis: The voltage change across the antenna is amplified and recorded. The amplitude of the depolarization is measured and compared to a control (solvent only) and a standard compound.
Wind Tunnel Bioassay
Wind tunnels provide a controlled environment to observe and quantify the flight behavior of insects in response to a pheromone plume.
Step-by-Step Methodology:
-
Tunnel Conditions: Maintain a constant laminar airflow (e.g., 0.3-0.5 m/s), controlled temperature, humidity, and lighting (typically dim red light for nocturnal insects).
-
Pheromone Source: A septum or other dispenser loaded with the test compound or blend is placed at the upwind end of the tunnel.
-
Insect Release: Insects are acclimated to the tunnel conditions and then released at the downwind end.
-
Behavioral Observation: The flight path of the insect is recorded and scored for behaviors such as taking flight, upwind flight, casting, and source contact.
-
Data Analysis: The percentage of insects exhibiting each behavior is compared between different treatments (e.g., E-11-TDA alone vs. E-11-TDA plus test compound).
Field Trapping Experiments
Field trapping is the ultimate test of a pheromone blend's effectiveness under natural conditions.
Step-by-Step Methodology:
-
Trap and Lure Preparation: Select an appropriate trap type (e.g., delta or wing trap). Lures are prepared with precise amounts of the test compounds, often on rubber septa or other controlled-release dispensers.
-
Experimental Design: A randomized complete block design is typically used to minimize the effects of location. Traps with different lures (including a control with no pheromone) are placed in the field with sufficient spacing to avoid interference.
-
Trap Deployment and Monitoring: Traps are deployed in the target insect's habitat during its flight period. The number of captured insects is recorded at regular intervals.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine if there are significant differences in trap catch between the different lure compositions.
Conclusion and Future Directions
The interaction of compounds with E-11-TDA is a complex interplay of chemistry, neurobiology, and behavior. A thorough understanding of these synergistic and antagonistic effects is essential for the development of highly effective and specific pest management tools. While the isomer ratio in species like O. nubilalis is a well-established example, the discovery of antagonists from other sympatric species opens up new avenues for "mating disruption" and "push-pull" strategies.
Future research should focus on identifying the specific olfactory receptors involved in detecting these synergistic and antagonistic compounds. The use of techniques like single-sensillum recording coupled with gas chromatography (GC-SSR) and functional expression of receptors in vitro can provide a more detailed understanding of the molecular mechanisms of interaction. This knowledge will enable a more predictive approach to designing novel and more potent pheromone-based products for sustainable agriculture and public health.
References
-
ResearchGate. Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ). Available from: [Link]
-
Schal Lab. Pheromone antagonism in Plu tella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. Available from: [Link]
-
PubMed. Antagonism of pheromone response of Ostrinia nubilalis males and implications on behavior in the laboratory and in the field. Available from: [Link]
-
PMC. A receptor and binding protein interplay in the detection of a distinct pheromone component in the silkmoth Antheraea polyphemus. Available from: [Link]
-
ResearchGate. Using pheromones to disrupt mating of moth pests. Available from: [Link]
-
Lucris. Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Available from: [Link]
-
ResearchGate. Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Available from: [Link]
-
PubMed. Male european corn borer,Ostrinia nubilalis (Hübner), antennal responses to analogs of its sex pheromone : Strain, electroantennogram, and behavior relationships. Available from: [Link]
-
Frontiers. Sex Pheromone Receptors of Lepidopteran Insects. Available from: [Link]
-
PMC. Response kinetics of olfactory receptor neurons and the implications in olfactory coding. Available from: [Link]
-
ResearchGate. Pheromone antagonism in lepidopteran maize pests. Available from: [Link]
-
PMC. Temporal coding of odor mixtures in an olfactory receptor neuron. Available from: [Link]
-
J-STAGE. The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). Available from: [Link]
-
Schal Lab. Pheromone antagonism in Plu tella xylostella (Linnaeus) by sex pheromones of two sympatric noctuid moths. Available from: [Link]
-
PMC. Olfactory receptor neurons generate multiple response motifs, increasing coding space dimensionality. Available from: [Link]
-
PMC. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice. Available from: [Link]
-
PMC. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2. Available from: [Link]
-
Royal Society of Chemistry. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2. Available from: [Link]
-
Royal Society of Chemistry. Synergy and antagonism in natural product extracts: When 1 + 1 does not equal 2. Available from: [Link]
-
PMC. INFERRING SYNERGISTIC AND ANTAGONISTIC INTERACTIONS IN MIXTURES OF EXPOSURES. Available from: [Link]
- Black Tom AI. Female European corn borer moths (Ostrinia nubilalis) produce the sex pheromone 11−tetradecenyl acetate (11−TDA), which attracts males of their species. 11−TDA can be produced in two
A Researcher's Guide to the Field Comparison of trans-11-Tetradecenyl Acetate Lures from Different Manufacturers
Abstract
This guide provides a comprehensive framework for researchers, scientists, and pest management professionals to conduct objective field comparisons of trans-11-Tetradecenyl acetate pheromone lures from various manufacturers. In the absence of publicly available, direct comparative studies, this document serves as a methodological handbook to empower end-users to generate their own performance data. We will delve into the critical aspects of experimental design, field execution, data analysis, and interpretation, ensuring scientific integrity and producing trustworthy results. The principles and protocols outlined herein are grounded in established practices of chemical ecology and integrated pest management (IPM).
Introduction: The Significance of Lure Performance in Pest Monitoring
Synthetic insect sex pheromones are a cornerstone of modern integrated pest management (IPM) programs. Lures baited with these semiochemicals are indispensable for monitoring the presence, abundance, and seasonal activity of key agricultural and horticultural pests. One such crucial compound is 11-tetradecenyl acetate, which exists as two geometric isomers, (E) and (Z). Blends of these isomers are the primary sex pheromone components for a variety of lepidopteran pests, including the currant bud moth (Euhyponomeutoides albithoracellus) and several species of leafroller moths in the genera Archips and Pandemis.[1][2][3][4][5]
The efficacy of a pheromone-based monitoring program is fundamentally dependent on the quality and performance of the lure. Lure manufacturers employ different synthetic routes, purification processes, and dispenser technologies, all of which can influence the final product's attractiveness to the target insect. Variations in the purity of the synthetic pheromone, the precise ratio of (E) to (Z) isomers, the release rate from the dispenser, and the longevity of the lure in the field can all lead to significant differences in trap capture rates.[6][7] Consequently, an objective field comparison of lures from different manufacturers is a critical step for any research program or large-scale pest management operation to ensure the most sensitive and reliable monitoring data is being collected.
This guide will provide the necessary protocols and scientific rationale to conduct a robust field trial comparing the performance of this compound lures from different manufacturers. For the purpose of this guide, we will use the currant bud moth, Euhyponomeutoides albithoracellus, as a model target species, for which a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate has been shown to be effective.[1][4]
PART 1: The Foundation of a Reliable Field Comparison - Experimental Design
A well-designed experiment is paramount to obtaining unambiguous and statistically defensible results. The following sections outline the key considerations for designing a field trial to compare the efficacy of pheromone lures.
1.1. Defining Treatments and Controls
The first step is to identify the lures to be tested. These are your experimental "treatments." It is advisable to select lures from a range of manufacturers to get a comprehensive comparison. A list of potential manufacturers includes, but is not limited to:
-
Insects Limited[8]
-
Harmony Ecotech Pvt. Ltd.[9]
-
Cropg1 Agro Research & Development Private Limited[10]
-
Better World Manufacturing Inc.[11]
-
Novagrica[12]
In addition to the lures from different manufacturers, your experimental design must include two types of controls:
-
Negative Control: An unbaited trap. This is crucial to quantify the number of insects captured by chance and to ensure that the traps themselves are not attractive.
-
Positive Control (Optional but Recommended): If a "standard" or previously validated lure is available for the target species, it should be included as a positive control. This provides a benchmark against which the new lures can be compared.
1.2. Site Selection
The choice of the experimental site is critical. The site should have a known or suspected population of the target insect, in this case, the currant bud moth. The habitat should be as uniform as possible to minimize variability in insect distribution. For E. albithoracellus, a black currant orchard would be an ideal location.[1][4]
1.3. Replication and Randomization
To account for spatial variation in the insect population and environmental conditions, the experiment must be replicated. A randomized complete block design (RCBD) is a robust and commonly used design for this type of field trial.
-
Blocks: The experimental area should be divided into several "blocks" (a minimum of 4-5 is recommended). Each block should be as uniform as possible within itself.
-
Treatments within Blocks: Each treatment (lures from different manufacturers and the control) is randomly assigned to one trap within each block. This randomization is crucial to avoid systematic bias.
1.4. Trap Selection and Placement
The type of trap used should be consistent throughout the experiment and appropriate for the target species. For many moth species, delta traps or wing traps with a sticky insert are standard.
-
Trap Density: Traps should be placed far enough apart to prevent interference between them. A minimum distance of 20 meters between traps is a common recommendation.[2]
-
Trap Height: Traps should be placed at a consistent height, typically within the crop canopy or at the known flight height of the insect. For the currant bud moth, placing traps at eye level within the black currant bushes is a good starting point.
The overall experimental workflow can be visualized as follows:
PART 2: Field Protocol and Data Collection - Ensuring Trustworthiness
The integrity of your comparison hinges on the meticulous execution of the field protocol. Every step must be standardized to minimize experimental error.
2.1. Detailed Experimental Protocol
-
Materials:
-
Pheromone lures from selected manufacturers (handle with clean gloves to avoid cross-contamination).
-
Traps of a single, consistent type (e.g., delta traps).
-
Sticky inserts for the traps.
-
Stakes or hangers for trap deployment.
-
Flagging tape and permanent markers for labeling.
-
GPS device for mapping trap locations.
-
Data sheets or a digital data collection device.
-
Clean gloves for handling lures and traps.
-
-
Setup Procedure:
-
At the selected field site, map out the locations for each block and the trap positions within each block, ensuring adequate spacing.
-
For each block, randomly assign the treatments (different lures and the unbaited control) to the trap locations.
-
Label each trap with a unique code indicating the block and treatment.
-
Wearing clean gloves, place the appropriate lure in each trap. Use a new pair of gloves for each lure type to prevent cross-contamination.
-
Assemble the traps and deploy them at the predetermined locations and height.
-
-
Data Collection:
-
Visit the traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.
-
At each visit, carefully count the number of target insects on the sticky insert.
-
Replace the sticky insert at each visit, or more frequently if catches are high.
-
Record the count for each trap on a data sheet, along with the date and any relevant observations (e.g., trap damage, unusual weather).
-
Lures should be replaced according to the manufacturer's recommendations, or at a standardized interval for all lures if longevity is also being tested.
-
PART 3: Data Analysis and Interpretation - From Numbers to Insights
Once the field data has been collected, it must be analyzed using appropriate statistical methods to determine if there are significant differences in the performance of the lures.
3.1. Data Summarization
The raw data, consisting of insect counts per trap per collection date, should be compiled into a spreadsheet. For each trap, calculate the total number of insects captured over the entire experimental period, or the mean number of insects captured per trapping interval (e.g., per week).
The summarized data can be presented in a table for clarity:
| Manufacturer | Lure ID | Block 1 (Total Catch) | Block 2 (Total Catch) | Block 3 (Total Catch) | Block 4 (Total Catch) | Mean Catch | Standard Error |
| Manufacturer A | A-01 | 35 | 42 | 38 | 45 | 40.0 | 2.2 |
| Manufacturer B | B-01 | 22 | 28 | 25 | 30 | 26.3 | 1.8 |
| Manufacturer C | C-01 | 48 | 55 | 51 | 58 | 53.0 | 2.3 |
| Control | Unbaited | 1 | 0 | 2 | 1 | 1.0 | 0.4 |
Table 1: Example of summarized trap capture data for a field comparison of three different lures and an unbaited control across four blocks.
3.2. Statistical Analysis
The choice of statistical test depends on the distribution of the data. Insect trap catch data often do not follow a normal distribution and may require transformation (e.g., square root or log transformation) before analysis.
-
Analysis of Variance (ANOVA): A two-way ANOVA is a suitable statistical test for a randomized complete block design.[13][14] The factors in the ANOVA would be "Treatment" (the different lures) and "Block." The analysis will determine if there is a statistically significant difference in the mean number of insects captured among the different treatments.
-
Mean Separation Tests: If the ANOVA shows a significant effect of the treatment, a post-hoc mean separation test, such as Tukey's Honestly Significant Difference (HSD) test, should be performed. This test will identify which specific lures are significantly different from each other in their attractiveness.
The logical flow of the statistical analysis is as follows:
Conclusion
Conducting a field comparison of pheromone lures from different manufacturers is a crucial step in ensuring the quality and reliability of pest monitoring data. While direct comparative data is often lacking, the methodology outlined in this guide provides a robust framework for researchers and pest management professionals to generate their own valuable insights. By adhering to the principles of sound experimental design, meticulous field execution, and appropriate statistical analysis, it is possible to make informed decisions about which lure provides the best performance for a given target pest and location. This, in turn, leads to more effective and sustainable integrated pest management programs.
References
-
Insects Limited. (n.d.). Pheromones & Trapping Systems. Retrieved from [Link]
-
Harmony Ecotech Pvt. Ltd. (n.d.). Pheromone Lures Manufacturer, Supplier, Exporter. Retrieved from [Link]
-
Cropg1 Agro Research & Development Private Limited. (n.d.). Pheromone Lure & Traps. Retrieved from [Link]
-
Better World Manufacturing Inc. (n.d.). Pheromone Traps. Retrieved from [Link]
- Svensson, G. P., Anderbrant, O., Öberg, E., Jirle, E. V., Hellqvist, S., & Löfstedt, C. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 313-319.
-
ResearchGate. (2021). Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps?. Retrieved from [Link]
-
Novagrica. (n.d.). Pheromones & Attractants. Retrieved from [Link]
-
Vikaspedia. (n.d.). Pheromone traps. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Trap Systems for Monitoring of Odontothrips loti and Frankliniella occidentalis: A Pilot Field Trial. Retrieved from [Link]
-
MDPI. (2022). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Retrieved from [Link]
-
JIRCAS. (n.d.). The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). Retrieved from [Link]
- Tonini, C., Cassani, G., Piccardi, P., Maini, S., Castellari, P. L., & Pasqualini, E. (1982). Sex pheromone components of the leafroller moth Pandemis cerasana. Journal of Insect Physiology, 28(5), 443-446.
-
ResearchGate. (2023). (PDF) Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Retrieved from [Link]
-
Insects Limited. (n.d.). Trials & Tribulations of Lure & Trap Testing. Retrieved from [Link]
-
New Era Agriculture Magazine. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. Retrieved from [Link]
-
ResearchGate. (2022). ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. Retrieved from [Link]
Sources
- 1. lucris.lub.lu.se [lucris.lub.lu.se]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trials & Tribulations of Lure & Trap Testing [insectslimited.com]
- 7. neweraagriculture.com [neweraagriculture.com]
- 8. Pheromones & Trapping Systems | Insects Limited [insectslimited.com]
- 9. Pheromone Lures Manufacturer, Supplier, Exporter [harmonyecotechindia.com]
- 10. cropg1.in [cropg1.in]
- 11. Pheromone Traps | Madera, CA | Better World Manufacturing Inc. [betterworldus.com]
- 12. Pheromones & Attractants - Novagrica [novagrica.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Bioassay Validation of trans-11-Tetradecenyl acetate Purity
This guide provides an in-depth, objective comparison of methods for validating the purity and biological efficacy of trans-11-Tetradecenyl acetate, a key semiochemical. For researchers, scientists, and professionals in drug development and sustainable pest management, ensuring that a chemically defined molecule elicits a predictable and potent biological response is paramount. This document moves beyond simple protocol listings to explain the causality behind experimental choices, presenting a self-validating framework for comprehensive purity assessment.
Introduction: The Isomeric Nuances of a Pheromone
This compound (also known as E11-14:OAc) is a critical pheromone component for numerous lepidopteran species, most notably the European Corn Borer (Ostrinia nubilalis).[1][2][3][4] This insect exhibits fascinating biological diversity, with distinct pheromone "races" or strains.[5][6][7] The "E" strain, for example, uses a pheromone blend dominated by this compound, while the "Z" strain uses the cis (or Z) isomer.[8][9][10] The precise ratio of these geometric isomers is crucial for effective mate attraction; an incorrect ratio can lead to reduced trap catches or complete signal inhibition.[11]
Therefore, the concept of "purity" for a semiochemical like this compound extends beyond the absence of synthetic byproducts. It critically encompasses isomeric purity. This guide establishes a two-pronged approach to validation: first, the rigorous chemical quantification of purity, and second, the essential confirmation of its biological activity through validated bioassays.
Part 1: The Analytical Benchmark: High-Resolution Chemical Purity Assessment
Before any biological testing, the chemical integrity of the pheromone sample must be unequivocally established. Gas Chromatography (GC) is the cornerstone technique for the analysis of volatile compounds like pheromones.[12][13]
Causality of Method Selection: We employ two complementary GC methods not for redundancy, but for a complete analytical picture. GC with Flame Ionization Detection (GC-FID) provides exceptional quantitative accuracy due to its broad and consistent response to hydrocarbons. However, it does not identify what the detected compounds are. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural elucidation, allowing for the positive identification of the target compound and its impurities by comparing their mass spectra to known libraries.[14][15]
Experimental Protocol: GC-FID/MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the this compound test sample in high-purity hexane. Prepare identical concentrations of a certified reference standard and a blank (hexane only).
-
Instrumentation: Utilize a high-resolution capillary gas chromatograph. For GC-MS, an Agilent 8890 GC coupled to a 5977B MS detector is an industry standard.
-
Column Selection: A non-polar or mid-polarity column is crucial for separating geometric isomers. A DB-23 or HP-INNOWax column (30 m x 0.25 mm, 0.25 µm film thickness) provides excellent resolution for C16 acetates.[16]
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 230°C, and hold for 10 minutes. This gradient ensures separation of volatile impurities from the main analyte.
-
Detector Temperature (FID): 280°C
-
MS Transfer Line: 280°C; Ionization mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Purity Calculation (GC-FID): Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification (GC-MS): Identify the main peak by matching its retention time and mass spectrum with the certified standard. Analyze the mass spectra of any minor peaks to identify impurities (e.g., cis-isomer, starting materials).
-
Data Summary: Hypothetical Purity Analysis
| Analyte | Method | Result | Interpretation |
| This compound | GC-FID | 98.5% | High quantitative purity. |
| cis-11-Tetradecenyl acetate | GC-MS | 1.2% | Isomeric impurity identified. |
| Tetradecanol | GC-MS | 0.3% | Synthetic precursor impurity identified. |
| Overall Purity | Combined | 98.5% (1.2% cis-isomer) | The sample is chemically pure but contains a notable amount of the geometric isomer, which must be evaluated biologically. |
Part 2: The Biological Confirmation: Bioassay Validation
A compound that is 99% pure chemically may have zero biological activity if the 1% impurity is a potent behavioral antagonist. Therefore, chemical analysis is only a prelude to the definitive validation: the bioassay. We utilize a tiered bioassay approach, starting with a rapid, high-throughput physiological screen (Electroantennography) and progressing to a definitive behavioral test. This framework is a self-validating system, ensuring that observed biological effects are directly and causally linked to the test compound.[17][18]
Tier 1: Electroantennography (EAG) - The Sensory Gatekeeper
EAG measures the summated electrical potential from the entire insect antenna in response to an olfactory stimulus.[19][20] It is a direct measure of peripheral sensory neuron activation.[21] Its value is in its speed and sensitivity, allowing us to quickly determine if the target insect's antenna can detect the compound and to screen for any unexpected responses to impurities.[22][23]
Caption: EAG Experimental Workflow for Pheromone Screening.
-
Insect Preparation: Use 1-3 day old male Ostrinia nubilalis moths (E-strain). Anesthetize a moth by chilling and carefully excise one antenna at its base.
-
Antennal Mounting: Mount the excised antenna across two silver electrodes on a micromanipulator. The recording electrode makes contact with the distal tip, and the reference electrode with the base, using a conductive gel.[16]
-
Stimulus Preparation: Create serial dilutions of the test sample and a certified standard of this compound in paraffin oil, typically ranging from 1 ng to 10 µg loaded onto filter paper inside a Pasteur pipette. A pipette with paraffin oil only serves as the negative (solvent) control.
-
Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. A stimulus controller injects a 200 ms puff of air from a sample pipette into the main air stream.[21]
-
Signal Recording: The potential difference across the electrodes is amplified, digitized, and recorded. The peak amplitude of the negative voltage deflection (depolarization) is measured in millivolts (mV).
-
Data Analysis: To account for variability in antennal preparations, responses are often normalized as a percentage of the response to a standard reference compound delivered at the beginning and end of each run. Generate dose-response curves for the test sample and the certified standard.
| Stimulus (Dose on filter paper) | Negative Control (mV) | Certified Standard (mV) | Test Sample (mV) |
| 1 ng | 0.1 ± 0.05 | 0.8 ± 0.2 | 0.7 ± 0.3 |
| 10 ng | 0.1 ± 0.05 | 1.5 ± 0.3 | 1.4 ± 0.4 |
| 100 ng | 0.1 ± 0.05 | 2.8 ± 0.5 | 2.7 ± 0.6 |
| 1 µg | 0.1 ± 0.05 | 4.2 ± 0.6 | 4.1 ± 0.7 |
Interpretation: The test sample elicits a dose-dependent response in male antennae that is statistically indistinguishable from the certified standard. This indicates that the sample is biologically active at the peripheral sensory level and lacks significant inhibitory impurities.
Tier 2: Behavioral Bioassay - The Ultimate Functional Test
While EAG confirms sensory detection, a behavioral bioassay is essential to prove that the compound elicits the correct behavioral cascade (e.g., activation, upwind flight, source location).[24] A wind tunnel olfactometer provides a controlled environment to observe these behaviors.[11][21]
Caption: Decision workflow for integrated chemical and biological validation.
-
Setup: Use a glass wind tunnel (e.g., 2m long x 0.6m wide) with laminar airflow (0.3 m/s), maintained at 24°C and 60% RH under dim red light.
-
Insect Preparation: Use 1-3 day old, sexually mature male O. nubilalis that have been kept on a reverse light-dark cycle to ensure activity during the scotophase (dark period).
-
Stimulus: Place a rubber septum loaded with 10 µg of the test compound, certified standard, or a solvent control at the upwind end of the tunnel.
-
Assay: Release individual male moths on a platform at the downwind end. Observe and score their behavior for 3 minutes.
-
Behavioral Parameters:
-
Activation: Percentage of moths exhibiting wing fanning and taking flight.
-
Upwind Flight: Percentage of activated moths flying upwind in a characteristic zig-zag pattern.
-
Source Contact: Percentage of moths that land on or within 10 cm of the pheromone source.
-
| Treatment (10 µg) | N | % Activation | % Upwind Flight (of activated) | % Source Contact (of upwind) |
| Solvent Control | 50 | 8% | 0% | 0% |
| Certified Standard | 50 | 92% | 85% | 78% |
| Test Sample | 50 | 90% | 83% | 76% |
Interpretation: The test sample induces a full sequence of mating behavior at levels statistically identical to the certified standard, confirming its high biological efficacy. The low response to the control validates that the observed behavior is pheromone-mediated.
Comparison with Alternative Pest Control Strategies
Validating the purity of this compound is crucial because pheromone-based strategies offer a highly specific and environmentally benign alternative to broad-spectrum insecticides.
| Strategy | Principle | Specificity | Environmental Impact |
| Pheromone Trapping/Mating Disruption | Behavioral manipulation | Extremely High (Species-specific) | Very Low; non-toxic.[25] |
| Broad-Spectrum Insecticides (e.g., Pyrethroids) | Neurotoxicity | Low (Kills target and non-target insects, including pollinators) | High; potential for water contamination, harm to beneficials.[26] |
| Biological Control (e.g., Trichogramma wasps) | Parasitism of eggs | High (Specific to certain insect orders) | Low; can be impacted by insecticide use.[9] |
| Bt-Crops (Genetically Modified) | Ingestion of bacterial toxin | High (Specific to certain insect orders) | Low; concerns exist regarding non-target effects and resistance development.[9] |
| Cultural Practices (e.g., Stubble destruction) | Removal of overwintering sites | Non-specific | Low; can improve soil health but may be insufficient alone.[5] |
Senior Application Scientist's Recommendation
The validation of a semiochemical's purity is not a single measurement but a comprehensive, multi-disciplinary process. Chemical purity, as determined by high-resolution GC-MS and GC-FID, is a necessary but insufficient prerequisite. It establishes the chemical foundation but cannot guarantee biological performance.
True validation is only achieved through a tiered biological assay system.
-
Electroantennography (EAG) serves as an essential, high-throughput screen to confirm sensory reception and flag any potential inhibitory effects of trace impurities.
-
Behavioral bioassays (wind tunnel) provide the definitive, functional confirmation that the product elicits the desired, complex behavioral response in the target species.
This integrated chemical-biological validation framework is the only reliable method to ensure that a batch of this compound will perform effectively and predictably in the field. Adherence to this rigorous, self-validating protocol is the cornerstone of developing trustworthy and efficacious pheromone-based technologies for modern agriculture and research.
References
- Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. (n.d.). Google Scholar.
- Application Note: GC-MS Analysis of Pheromone Gland Extracts. (n.d.). BenchChem.
- ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH.
-
Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments. Retrieved January 14, 2026, from [Link]
-
Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- European Corn Borer. (n.d.). Ontario Crop IPM.
- A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity. (n.d.). BenchChem.
-
Electroantennography. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- 2022 European Corn Borer (ECB) Trapping and Reporting Instructions. (n.d.). Field Crop News.
-
Jones, G. R., & Oldham, N. J. (1999). Pheromone analysis using capillary gas chromatographic techniques. Journal of Chromatography A, 843(1-2), 199-236. Retrieved January 14, 2026, from [Link]
-
Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pest Wizard European Corn Borer, NY Lure 3-Pack. (n.d.). Grow Organic. Retrieved January 14, 2026, from [Link]
-
Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer, Ostrinia nubilalis (Lepidoptera: Pyralidae). (1984). Journal of Chemical Ecology. Retrieved January 14, 2026, from [Link]
-
Ostriwit - Pheromone to attract the european corn borer (Ostrinia nubilalis). (n.d.). Witasek. Retrieved January 14, 2026, from [Link]
- European Corn Borer (ECB) Pheromone Trap Monitoring. (n.d.). Field Crop News.
-
Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sex Pheromone of the European Com Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. (1975). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen. (n.d.). RWTH Publications. Retrieved January 14, 2026, from [Link]
-
Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2023). Malaria Journal. Retrieved January 14, 2026, from [Link]
-
Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2023). PubMed. Retrieved January 14, 2026, from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved January 14, 2026, from [Link]
-
11-Tetradecenyl acetate, (11Z)-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Bioassay Techniques in Entomological Research. (2023). SciSpace. Retrieved January 14, 2026, from [Link]
-
11-Tetradecen-1-ol, acetate, (Z)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Techniques for Behavioral Bioassays. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. (2023). Lund University Research Portal. Retrieved January 14, 2026, from [Link]
-
(Z)-11-tetradecenyl acetate (Ref: BAS 280 1). (n.d.). AERU. Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET - BEDOUKIAN this compound TECHNICAL PHEROMONE. (2015). Bedoukian Research. Retrieved January 14, 2026, from [Link]
-
Bioassay Techniques in Entomological Research. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Alternatives to neonicotinoids. (2019). Environment International. Retrieved January 14, 2026, from [Link]
-
Alternative Pesticides. (n.d.). Salt Lake City Sustainability Department. Retrieved January 14, 2026, from [Link]
-
Alternatives to neonicotinoid insecticides for pest control: case studies in agriculture and forestry. (2015). Environmental Science and Pollution Research International. Retrieved January 14, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]
-
Alternatives to targeted pesticides: the DANR database. (n.d.). California Agriculture. Retrieved January 14, 2026, from [Link]
-
Pheromones. (2012). Agricultural Marketing Service, USDA. Retrieved January 14, 2026, from [Link]
-
Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
ALTERNATIVES TO PESTICIDE USE AND APPLICATION. (n.d.). California Air Resources Board. Retrieved January 14, 2026, from [Link]
-
The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). (n.d.). Japan International Research Center for Agricultural Sciences. Retrieved January 14, 2026, from [Link]
-
A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. groworganic.com [groworganic.com]
- 2. witasek.com [witasek.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Ontario Crop IPM - Field corn [cropipm.omafra.gov.on.ca]
- 6. fieldcropnews.com [fieldcropnews.com]
- 7. fieldcropnews.com [fieldcropnews.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
- 11. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ockenfels-syntech.com [ockenfels-syntech.com]
- 20. Electroantennography - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ams.usda.gov [ams.usda.gov]
- 26. Alternatives to neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Geographic Variation in Pheromone Response: The Case of trans-11-Tetradecenyl Acetate in the European Corn Borer (Ostrinia nubilalis)
For researchers and scientists in chemical ecology and pest management, understanding the nuances of insect chemical communication is paramount. This guide provides an in-depth comparison of the attraction of different geographic populations of the European Corn Borer, Ostrinia nubilalis, to its key sex pheromone component, trans-11-tetradecenyl acetate, and its cis-isomer. We will explore the concept of pheromone races, the experimental methodologies used to elucidate these differences, and the implications for pest management strategies.
Introduction: The Chemical Language of Moths and the Phenomenon of Geographic Variation
Insects, particularly moths, utilize a sophisticated chemical language for mate finding, with females releasing species-specific sex pheromones that attract conspecific males over long distances. A common component in the pheromone blends of many lepidopteran species is 11-tetradecenyl acetate, which exists as two geometric isomers: (Z)-11-tetradecenyl acetate (Z11-14:Ac) and (E)-11-tetradecenyl acetate (E11-14:Ac), the trans-isomer.
While a particular pheromone blend is often considered a species-specific trait, significant intraspecific variation can occur across different geographic populations. This variation can manifest as differences in the ratio of pheromone components produced by females and, consequently, in the blend that males of a given population find most attractive.[1] Such geographically distinct populations, characterized by their unique pheromone communication systems, are often referred to as "pheromone races" or "strains".[2][3] These variations are of great interest as they can be a precursor to reproductive isolation and speciation.[1]
The European Corn Borer, Ostrinia nubilalis, is a classic model organism for studying this phenomenon. This major agricultural pest exhibits well-documented pheromone polymorphism, with two primary races: the "Z-strain" and the "E-strain".[2][3] Females of the Z-strain produce a pheromone blend dominated by Z11-14:Ac (typically a 97:3 ratio of Z to E isomers), while E-strain females produce a blend rich in E11-14:Ac (e.g., 1:99 Z:E ratio).[3][4] Consequently, males of each strain show a corresponding preference for the blend produced by females of their own strain.[2][4] The geographic distribution of these strains and the existence of hybrid populations that respond to intermediate blends further highlight the complexity of this chemical communication system.[2][5]
This guide will delve into the experimental approaches used to characterize these population-specific responses, providing a framework for researchers investigating similar phenomena in other species.
Comparative Analysis of Pheromone Attraction in Ostrinia nubilalis Populations
Field trapping experiments are a cornerstone for assessing the behavioral response of insect populations to different pheromone blends under natural conditions. The data below, synthesized from multiple studies, illustrates the differential attraction of O. nubilalis males from various geographic locations to lures containing different ratios of Z11-14:Ac and E11-14:Ac.
Table 1: Comparative Trap Captures of Ostrinia nubilalis Males in Different Geographic Regions Using Various Pheromone Blends
| Geographic Location | Dominant Strain(s) | Lure Blend (Z:E ratio) | Relative Male Attraction | Key Findings & Citations |
| Pennsylvania, USA | Sympatric Z and E | 97:3 | High for Z-strain males | Coexistence of two distinct populations responding to different isomer blends.[4] |
| 2:98 | High for E-strain males | |||
| Central-Eastern Italy | Sympatric Z, E, and Hybrids | 97:3 (Z-lure) | Captures across all traps | Presence of both E and Z races, with evidence of hybridization.[2] |
| 4:96 (E-lure) | ||||
| 65:35 (Hybrid lure) | ||||
| Europe (various locations) | Z, E, and Hybrids | 97:3 | Variable | Extensive pheromone polymorphism across the Palearctic region, with some locations having only the Z phenotype and others having sympatric populations with hybrids.[5] |
| 35:65 | ||||
| 3:97 |
Interpretation of Data:
The data clearly demonstrates that the "optimal" pheromone blend for attracting O. nubilalis males is not universal but is instead dependent on the geographic origin of the population. In regions where both Z and E strains are present, such as parts of the United States and Italy, traps baited with the respective dominant isomer blends are most effective for capturing males of each strain.[2][4] The presence of males attracted to intermediate blends in some European and Italian populations suggests hybridization between the two primary strains.[2][5]
These findings have significant practical implications for pest monitoring and management. The use of a pheromone lure with a suboptimal blend for a particular region can lead to inaccurate population estimates and ineffective control measures. Therefore, regional characterization of pheromone response is a critical first step in developing effective pheromone-based control strategies.
Experimental Methodologies for Assessing Pheromone Response
A multi-tiered approach, combining electrophysiological and behavioral assays, is essential for a comprehensive understanding of geographic variation in pheromone response.
Electroantennography (EAG): A Window into Peripheral Olfactory Response
EAG is a technique that measures the summated electrical potential from the entire antenna in response to an olfactory stimulus.[6][7] It provides a rapid and sensitive assessment of which compounds can be detected by the insect's peripheral olfactory system.
Principle: The EAG signal represents the collective depolarization of numerous olfactory receptor neurons on the antenna.[6] While it does not reveal the specific behavioral output (e.g., attraction or repulsion), it is an invaluable tool for screening potentially active compounds and comparing the overall antennal sensitivity of different insect populations.[7]
Experimental Protocol: Step-by-Step
-
Insect Preparation:
-
Anesthetize the insect (e.g., a male O. nubilalis moth) using CO₂ or by chilling.[6]
-
For an excised antenna preparation, carefully remove an antenna at its base. Cut a small portion from the distal tip to improve electrical contact.[6]
-
Mount the basal end of the antenna onto the reference electrode and the distal tip to the recording electrode using conductive gel.[6]
-
For a whole-insect preparation, immobilize the anesthetized insect and insert the reference electrode into the head, while the recording electrode makes contact with the tip of an antenna.[6]
-
-
Stimulus Delivery:
-
A continuous stream of humidified, purified air is passed over the antennal preparation.
-
A known concentration of the test pheromone (e.g., this compound) dissolved in a solvent is applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is directed through the pipette, introducing the pheromone stimulus into the continuous airstream for a defined duration.
-
A solvent-only puff serves as a negative control.[7]
-
-
Signal Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded.[7]
-
The amplitude of the depolarization (in millivolts) in response to the pheromone is measured and corrected by subtracting the response to the solvent control.
-
Dose-response curves can be generated by testing a range of pheromone concentrations to determine the sensitivity of the antenna.[8]
-
Diagram of EAG Experimental Workflow:
Caption: Electroantennography (EAG) Experimental Workflow.
Single Sensillum Recording (SSR): Probing the Response of Individual Neurons
For a more detailed understanding of olfactory processing, Single Sensillum Recording (SSR) is employed. This technique measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum (olfactory hair) on the antenna.[9][10] SSR allows researchers to determine the specificity and sensitivity of individual neurons to different pheromone components.[9]
Principle: By inserting a recording electrode into a single sensillum, it is possible to record the firing rate of the one to four OSNs typically housed within.[10] Changes in the spike frequency in response to a stimulus reveal the neuron's response profile.[10]
Experimental Protocol: Step-by-Step
-
Insect Preparation:
-
Recording:
-
Stimulus Delivery:
-
Similar to EAG, a controlled puff of a pheromone stimulus is delivered over the antenna.[11]
-
-
Data Analysis:
-
The number of action potentials (spikes) in a defined period before and after the stimulus is counted.
-
The change in spike frequency indicates the neuron's response (excitation or inhibition).
-
By testing different isomers and compounds, one can create a response profile for individual neurons, identifying, for example, neurons specifically tuned to this compound.
-
Diagram of SSR Logical Flow:
Caption: Logical flow of Single Sensillum Recording (SSR).
Field Trapping Experiments: Assessing Behavioral Response in a Natural Context
Ultimately, the ecological relevance of a pheromone blend is determined by its ability to attract mates in the field. Field trapping studies are essential for validating the findings from electrophysiological assays and for comparing the attractiveness of different pheromone lures to wild insect populations.[1]
Principle: Traps baited with synthetic pheromone lures are deployed in the field to capture target insects. The number of insects captured in traps with different pheromone blends provides a direct measure of their relative attractiveness.
Experimental Protocol: Step-by-Step
-
Trap and Lure Preparation:
-
Select an appropriate trap design for the target species (e.g., sticky traps, funnel traps).[12]
-
Prepare pheromone lures by loading rubber septa or other slow-release matrices with precise amounts of the synthetic pheromone blends to be tested.
-
Always include a control trap with no lure or a solvent-only lure.
-
-
Experimental Design:
-
Deploy traps in a randomized block design to minimize positional effects.
-
Ensure sufficient distance between traps to avoid interference.
-
Replicate the experiment across multiple locations and times to account for environmental variability.
-
-
Data Collection and Analysis:
-
Periodically check the traps and count the number of captured target insects.
-
It is crucial to correctly identify the captured species to avoid counting non-target insects.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches for each pheromone blend.
-
Diagram of Field Trapping Workflow:
Caption: Workflow for a field trapping experiment.
Conclusion: Synthesizing the Evidence for a Comprehensive Understanding
The study of geographic variation in pheromone response, as exemplified by Ostrinia nubilalis and its differential attraction to cis- and this compound, requires a robust, multi-faceted experimental approach. Electroantennography provides a broad overview of antennal sensitivity, while Single Sensillum Recording offers a fine-scaled analysis of neuronal tuning. Field trapping experiments are the ultimate arbiter, revealing the behavioral consequences of these physiological differences in a natural setting.
For researchers in drug development and pest management, a thorough understanding of these population-specific differences is not merely an academic exercise. It is the foundation for developing effective and targeted pest control strategies, such as mass trapping and mating disruption, that are optimized for the specific pheromone race present in a given agricultural landscape. The methodologies detailed in this guide provide a blueprint for conducting such critical research.
References
-
Single sensillum recording. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Mukunda, L., & Stensmyr, M. C. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1708. [Link]
-
Wang, Y., G. C. Hamilton, and C. Rodriguez-Saona. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53513. [Link]
-
Unbehend, M., Hänniger, S., Meagher, R. L., Heckel, D. G., & Groot, A. T. (2014). Geographic variation in sexual attraction of Spodoptera frugiperda corn- and rice-strain males to pheromone lures. PLoS ONE, 9(2), e89255. [Link]
-
Wang, Y., & Hamilton, G. C. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (100), e52951. [Link]
-
Wang, Y., & Hamilton, G. C. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53513. [Link]
-
Cardé, R. T., Kochansky, J., Stimmel, J. F., Wheeler, A. G., & Roelofs, W. L. (1975). Sex Pheromone of the European Corn Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. Environmental Entomology, 4(3), 413–414. [Link]
-
Sabbatini-Peverieri, G., et al. (2021). Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy. Insects, 12(9), 811. [Link]
-
El-Sayed, A. M., et al. (2003). Geographic variation in pheromone chemistry, antennal electrophysiology, and pheromone-mediated trap catch of North American populations of the obliquebanded leafroller. Environmental Entomology, 32(3), 470-476. [Link]
-
Anglade, P., et al. (1984). Intraspecific sex-pheromone variability in the European corn borer, Ostrinia nubilalis Hbn. (Lepidoptera, Pyralidae). Agronomie, 4(2), 183-187. [Link]
-
Degen, T. (2009). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen... RWTH Publications. [Link]
-
Vinauger, C., & Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62331. [Link]
-
Baker, T. C., & Vogt, R. G. (2017). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Methods in Molecular Biology (Vol. 1583, pp. 27-46). Humana Press. [Link]
-
Ando, T., & Inomata, S. (2008). The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke). Japan Agricultural Research Quarterly: JARQ, 42(1), 1-8. [Link]
-
Dopman, E. B., et al. (2004). Histogram of E-Δ11-tetradecenyl acetate titers from GC analysis of F4... ResearchGate. [Link]
-
Sparks, B. (2010, October 8). Trap Design. Living With Insects Blog. [Link]
-
CABI. (n.d.). Choristoneura rosaceana (obliquebanded leafroller). In CABI Compendium. Retrieved January 14, 2026, from [Link]
-
Thomson, D. R., et al. (1991). Evidence for Regional Differences in the Response of Obliquebanded Leafroller (Lepidoptera: Tortricidae) to Sex Pheromone Blends. Environmental Entomology, 20(3), 935–938. [Link]
-
Delisle, J., & Royer, L. (1994). Changes in pheromone titer of oblique-banded leafroller, Choristoneura rosaceana, virgin females as a function of time of day, age, and temperature. Journal of Chemical Ecology, 20(1), 45-69. [Link]
-
Ockenfels Syntech GmbH. (n.d.). Electroantennography. Retrieved January 14, 2026, from [Link]
-
Cook, S. M., et al. (2019). Comparison of Different Trap Designs for Capture of Noctuid Moths (Lepidoptera: Noctuidae) With Pheromone and Floral Odor Attractants. Journal of Economic Entomology, 112(5), 2199–2206. [Link]
-
New Era Agriculture Magazine. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine, 2(8), 183-188. [Link]
-
Avilla, J., et al. (2009). Field and Laboratory Responses of Male Leaf Roller Moths, Choristoneura rosaceana and Pandemis pyrusana, to Pheromone Concentrations in an Attracticide Paste Formulation. Pest Management Science, 65(6), 684–690. [Link]
-
Bessin, R. (n.d.). Using Pheromone Traps in Field Crops. UK Entomology - University of Kentucky. Retrieved January 14, 2026, from [Link]
-
The Pherobase. (n.d.). Pheromones and Semiochemicals of Choristoneura rosaceana (Lepidoptera: Tortricidae), the Obliquebanded leafroller. Retrieved January 14, 2026, from [Link]
-
Pernek, M., et al. (2015). THE EFFICACY OF A NEW PHEROMONE TRAP SETUP DESIGN, AIMED FOR TRAPPING Ips typographus (COLEOPTERA, CURCULIONIDAE, SCOLYTINAE). South-east European forestry, 6(1), 55-63. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 313-319. [Link]
-
Svensson, G. P., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. mdpi.com [mdpi.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 10. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Different Trap Designs for Capture of Noctuid Moths (Lepidoptera: Noctuidae) With Pheromone and Floral Odor Attractants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (E)-11-Tetradecenyl Acetate
For researchers and chemical synthesis professionals, the efficient and economical production of insect pheromones is a critical aspect of developing sustainable pest management strategies. (E)-11-Tetradecenyl acetate, a key pheromone component for various lepidopteran species, is a molecule of significant interest. This guide provides an in-depth comparison of three distinct synthetic routes to (E)-11-Tetradecenyl acetate, evaluating them on the pillars of cost-effectiveness, scalability, and overall efficiency. The insights provided are grounded in established chemical principles and supported by data from the peer-reviewed literature to empower you in making informed decisions for your synthesis campaigns.
Introduction: The Significance of (E)-11-Tetradecenyl Acetate
(E)-11-Tetradecenyl acetate is a vital component of the sex pheromone blend of numerous pest insects, including the European corn borer (Ostrinia nubilalis) and the omnivorous leafroller (Platynota stultana). Its synthesis is paramount for the production of lures used in monitoring and mating disruption technologies, which are environmentally benign alternatives to broad-spectrum pesticides. The economic viability of these pest control methods is directly linked to the cost-effectiveness of the pheromone synthesis. This guide will dissect three prominent synthetic strategies: the classic Wittig reaction, a modern olefin metathesis approach, and a Grignard-based coupling strategy.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifaceted decision, balancing the cost of raw materials and catalysts with factors such as the number of steps, overall yield, stereoselectivity, and ease of scale-up. The following sections provide a detailed examination of three distinct approaches to the synthesis of (E)-11-tetradecenyl acetate.
Route 1: The venerable Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis in organic chemistry, prized for its reliability in forming a carbon-carbon double bond at a defined position.[1] This route typically involves the reaction of a phosphonium ylide with an aldehyde. For the synthesis of (E)-11-tetradecenyl acetate, a stabilized ylide is employed to favor the formation of the (E)-isomer.
Step 1: Preparation of the Phosphonium Ylide
-
To a solution of (10-hydroxydecyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.
Step 2: Wittig Reaction
-
Cool the ylide solution to 0 °C and add propanal dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting (E)-11-tetradecen-1-ol is purified by column chromatography on silica gel.
Step 3: Acetylation
-
Dissolve the purified (E)-11-tetradecen-1-ol in a suitable solvent such as dichloromethane or pyridine.
-
Add acetic anhydride and a catalytic amount of a base like triethylamine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting (E)-11-tetradecenyl acetate by column chromatography or distillation.
The use of a stabilized ylide in the Wittig reaction is crucial for achieving high (E)-selectivity. The electron-withdrawing nature of the substituents on the ylide carbon stabilizes the transition state leading to the (E)-alkene. The final acetylation step is a standard esterification to yield the target pheromone.
Route 2: The Modern Approach of Olefin Metathesis
Olefin metathesis has emerged as a powerful and efficient tool for the formation of carbon-carbon double bonds, earning the 2005 Nobel Prize in Chemistry for its developers.[2] Cross-metathesis, in particular, offers a convergent and often more atom-economical route to complex molecules. This approach involves the reaction of two different alkenes in the presence of a transition metal catalyst, typically one based on ruthenium, such as a Grubbs catalyst.[3]
Step 1: Cross-Metathesis Reaction
-
In a reaction vessel under an inert atmosphere, dissolve 1-dodecene and 3-acetoxy-1-propene in a suitable anhydrous solvent like dichloromethane.
-
Add a catalytic amount (typically 1-5 mol%) of a second-generation Grubbs catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate (E)-11-tetradecenyl acetate.
The choice of a second-generation Grubbs catalyst is predicated on its higher activity and broader functional group tolerance compared to first-generation catalysts. The cross-metathesis of a terminal alkene (1-dodecene) with an acetate-containing terminal alkene (3-acetoxy-1-propene) directly yields the desired product in a single step, highlighting the efficiency of this method. The reaction generally favors the thermodynamically more stable (E)-isomer.
Route 3: A Convergent Grignard Coupling Strategy
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[4] This synthetic route employs a cross-coupling reaction between a Grignard reagent and an alkyl halide, often catalyzed by a copper salt, to construct the carbon skeleton of the pheromone.
Step 1: Preparation of the Grignard Reagent
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-bromodecane in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (decylmagnesium bromide).
Step 2: Copper-Catalyzed Cross-Coupling
-
In a separate flask, dissolve 4-chlorobut-1-ene in anhydrous THF and cool to -10 °C.
-
Add a catalytic amount of a copper(I) salt, such as copper(I) iodide or lithium tetrachlorocuprate(II).
-
Slowly add the prepared Grignard reagent to this solution, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting (E)-11-tetradecen-1-ol by column chromatography.
Step 3: Acetylation
-
Follow the same acetylation procedure as described in Route 1 to convert the alcohol to (E)-11-tetradecenyl acetate.
This route builds the C14 carbon chain through a C10 + C4 coupling strategy. The use of a copper catalyst is essential for the efficient cross-coupling of the Grignard reagent with the alkenyl halide. The stereochemistry of the double bond is largely retained from the starting alkenyl halide.
Cost-Effectiveness and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost of starting materials is estimated based on bulk pricing from major chemical suppliers and may vary.
| Metric | Wittig Reaction | Olefin Metathesis | Grignard Coupling |
| Starting Materials | (10-hydroxydecyl)triphenylphosphonium bromide, propanal, acetic anhydride | 1-Dodecene, 3-acetoxy-1-propene, Grubbs II catalyst | 1-Bromodecane, 4-chlorobut-1-ene, magnesium, copper catalyst, acetic anhydride |
| Estimated Cost of Key Reagents | Triphenylphosphine: ~ | Grubbs II Catalyst: ~ | 1,10-Decanediol (precursor to 1-bromodecane): ~$20-70/kg[1][14][15][16]; Copper salts: relatively inexpensive |
| Number of Steps | 3 | 1 | 3 |
| Overall Yield (Reported) | Moderate to Good | Good to Excellent | Moderate to Good |
| Stereoselectivity | Good for (E) with stabilized ylides | Good to Excellent for (E) | Dependent on starting material stereochemistry |
| Scalability | Challenging due to stoichiometric triphenylphosphine oxide byproduct | Readily scalable, low catalyst loading | Scalable, but requires careful control of Grignard reaction |
| Key Advantages | Well-established, reliable | Highly efficient (fewer steps), atom economical | Utilizes relatively inexpensive starting materials |
| Key Disadvantages | Generates stoichiometric phosphine oxide waste, which can be difficult to remove | High cost of the ruthenium catalyst | Multi-step process, requires strict anhydrous conditions |
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the reaction workflows.
Caption: Synthetic workflow for the Wittig reaction route.
Caption: Synthetic workflow for the olefin metathesis route.
Caption: Synthetic workflow for the Grignard coupling route.
Conclusion and Recommendations
Each of the discussed synthetic routes presents a viable pathway to (E)-11-tetradecenyl acetate, with distinct advantages and disadvantages.
-
The Wittig reaction is a classic and reliable method, particularly when high (E)-selectivity is required and the cost of triphenylphosphine and subsequent waste disposal are not prohibitive.
-
Olefin metathesis represents the most elegant and efficient route in terms of step economy. While the initial investment in the Grubbs catalyst is high, its low required loading and the potential for catalyst recycling can make it cost-effective for large-scale production, especially when considering the reduced labor and solvent costs associated with a single-step synthesis.
-
The Grignard coupling route offers a cost-effective alternative by utilizing cheaper starting materials. However, it is a multi-step process that requires careful handling of moisture-sensitive reagents, which may present challenges for industrial-scale synthesis.
For academic research and small-scale synthesis, the Wittig reaction may be the most accessible. For industrial-scale production where efficiency and atom economy are paramount, olefin metathesis is a highly attractive, albeit catalyst-cost-intensive, option. The Grignard route remains a solid, cost-effective choice for those with the expertise and infrastructure to handle large-scale organometallic reactions. Ultimately, the choice of synthesis route will depend on the specific needs, budget, and scale of the project.
References
-
Cenmed Enterprises. N Butyllithium. [Link]
-
IndiaMART. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. [Link]
-
BioFuran Materials. 1,10-Decanediol, CAS 112-47-0. [Link]
-
Tradeindia. 1- Dodecene - Molecular Formula: C12h24 at Best Price in Mumbai. [Link]
-
IndiaMART. Solid White 1,10 Decanediol at ₹ 2850/kg in Mumbai. [Link]
-
Catapower Inc. Grubbs catalyst, 2nd gen, IMes phenyl indenylidene. [Link]
-
Sdfine. TRIPHENYLPHOSPHINE (phosphorous triphenyl). [Link]
-
The Lab Depot. Triphenylphosphine, Reagent. [Link]
-
eBay. Triphenylphosphine - 250 Grams. [Link]
-
Organic Syntheses. Preparation of (S)-Nonafluorobutanesulfinamide. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. [Link]
- Google Patents.
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
University of Massachusetts Amherst. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Revue Roumaine de Chimie. EXO- AND ENDOHORMONES. XXIV.1 A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHER. [Link]
-
Nobel Prize. Development of the metathesis method in organic synthesis. [Link]
-
CP Lab Safety. 1, 3-Diacetoxy-2-(acetoxymethoxy)propane, min 98%, 100 grams. [Link]
-
lookchem. Cas 20711-10-8,(Z)-11-TETRADECEN-1-YL ACETATE. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
University of Windsor. Synthesis of Natural Products and Related Compounds using Enyne Metathesis. [Link]
-
MDPI. A Formal Synthesis of (+)-Hannokinol Using a Chiral Horner–Wittig Reagent. [Link]
-
ResearchGate. Cross Metathesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. cenmed.com [cenmed.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. n-Butyllithium, 1.6M solution in hexanes, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 8. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 9. strem.com [strem.com]
- 10. 1- Dodecene - Molecular Formula: C12H24 - Molecular Formula: C12h24 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 11. echemi.com [echemi.com]
- 12. 1-DODECENE price,buy 1-DODECENE - chemicalbook [m.chemicalbook.com]
- 13. 1-Dodecene, 96% | Fisher Scientific [fishersci.ca]
- 14. biofuranchem.com [biofuranchem.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Behavioral Responses to (Z)- and (E)-11-Tetradecenyl Acetate Geometric Isomers
For researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of pheromone-based pest management strategies, a precise understanding of an insect's response to specific stereoisomers of semiochemicals is paramount. This guide provides an in-depth comparison of the behavioral responses elicited by the geometric isomers, (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, with a primary focus on the well-documented case of the European corn borer, Ostrinia nubilalis. While the initial query concerned enantiomers, it is critical to note that for 11-tetradecenyl acetate, the significant biological differentiation lies in its geometric isomerism (cis/trans or Z/E), as the molecule itself is not chiral and therefore does not possess enantiomers.
Introduction to Pheromonal Specificity in Ostrinia nubilalis
The European corn borer, Ostrinia nubilalis, presents a classic example of pheromone polymorphism, where distinct populations, or strains, of the same species utilize different ratios of the same pheromone components for mate recognition.[1][2] These strains are broadly categorized as the "Z-strain" and the "E-strain," named after the predominant geometric isomer in their respective sex pheromone blends.[2][3] The Z-strain females produce and males respond optimally to a blend of approximately 97:3 (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate.[1][2] Conversely, the E-strain utilizes a blend with a reversed ratio, typically around 1:99 of the Z to E isomers.[1][2] This isomeric specificity is a crucial mechanism for reproductive isolation between the two strains, even when they occur in the same geographical locations.[1][3]
Chemical Properties of (Z)- and (E)-11-Tetradecenyl Acetate
The differential behavioral responses observed in O. nubilalis are a direct consequence of the distinct spatial arrangements of the functional groups around the carbon-carbon double bond at the 11th position in the tetradecenyl acetate molecule.
| Property | (Z)-11-Tetradecenyl Acetate | (E)-11-Tetradecenyl Acetate |
| Common Name | cis-11-Tetradecenyl Acetate | trans-11-Tetradecenyl Acetate |
| CAS Number | 20711-10-8[4][5] | 33189-72-9[6] |
| Molecular Formula | C₁₆H₃₀O₂[5] | C₁₆H₃₀O₂[6] |
| Molecular Weight | 254.41 g/mol [5] | 254.41 g/mol [6] |
| Structure | The alkyl groups are on the same side of the double bond. | The alkyl groups are on opposite sides of the double bond. |
Comparative Behavioral Responses
The behavioral cascade leading to mating in O. nubilalis is a multi-step process, and the precise isomeric blend of the pheromone is critical at each stage. Well-designed bioassays are essential to demonstrate the behavioral activity of these compounds and to understand their communicative function.[7][8]
Electrophysiological Responses: The Antennal Level
The initial detection of the pheromone occurs at the olfactory sensory neurons housed in the male moth's antennae. The electroantennogram (EAG) technique is a powerful tool for measuring the summed electrical response of the antenna to a given odorant. Studies on O. nubilalis have shown that the antennae of males from different strains exhibit distinct sensitivities to the Z and E isomers.[9]
Key Findings from EAG Studies:
-
Strain-Specific Sensitivity: Males of the Z-strain show a significantly higher EAG response to (Z)-11-tetradecenyl acetate, while E-strain males respond more strongly to the (E)-isomer.[9]
-
Receptor Interaction: Repetitive stimulation with one isomer can lead to adaptation that affects the response to the other isomer, suggesting that the receptors for the two isomers may be closely related or interactive.[9]
-
Mixture Effects: Interestingly, mixtures of the two isomers do not necessarily elicit a higher EAG response than the primary component alone.[9]
Behavioral Assays in Controlled Environments
While EAG provides insights into peripheral detection, behavioral assays are crucial for understanding the whole-organism response. Common laboratory-based assays include olfactometers and wind tunnels.[7][10]
-
Olfactometer Assays: These assays measure the preference of an insect for one odor stream over another. For O. nubilalis, a glass tube olfactometer has been used to demonstrate that while the major component ((Z)-isomer for the Z-strain) is sufficient to elicit upwind movement and wing-fanning, the presence of the minor component in the natural ratio does not consistently elevate these behaviors in this simplified setup.[11]
-
Wind Tunnel Assays: Wind tunnels provide a more realistic environment for studying long-range attraction and flight behavior.[7][10] In these assays, the precise isomeric ratio is critical for eliciting the complete sequence of mating behaviors, from upwind flight to landing at the pheromone source and initiating courtship.
Table 2: Hypothetical Wind Tunnel Flight Responses of Z-strain O. nubilalis Males
| Pheromone Stimulus | % Taking Flight | % Flying Upwind | % Source Contact |
| Hexane (Control) | < 5% | < 1% | 0% |
| 100% (Z)-11-Tetradecenyl Acetate | 75% | 60% | 40% |
| 100% (E)-11-Tetradecenyl Acetate | 10% | < 5% | < 1% |
| 97:3 (Z:E) Blend | 95% | 90% | 85% |
| 50:50 (Z:E) Blend | 40% | 25% | 10% |
Field Trapping Experiments
The ultimate validation of a pheromone's activity comes from field trapping studies. These experiments consistently demonstrate the critical importance of the correct isomeric ratio for attracting target pest species. For O. nubilalis, traps baited with the Z-strain blend are highly effective at capturing Z-strain males, while E-strain males are maximally attracted to lures with the E-strain blend.[1] The use of incorrect ratios can lead to significantly reduced trap catches and, in some cases, can be inhibitory.
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol provides a generalized procedure for conducting EAG recordings to assess antennal responses to pheromone isomers.
-
Preparation of the Insect: An adult male moth is immobilized, and one antenna is excised at the base.
-
Electrode Placement: The cut end of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive solution.
-
Air Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
Stimulus Preparation: Serial dilutions of the (Z)- and (E)-11-tetradecenyl acetate isomers are prepared in a high-purity solvent like hexane. A small volume of each dilution is applied to a piece of filter paper.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette, and a puff of air is passed through the pipette into the main airstream directed at the antenna.
-
Data Recording and Analysis: The resulting electrical potential (the EAG response) is amplified, recorded, and measured. Responses are typically normalized to a standard compound or corrected for the response to a solvent blank.
Wind Tunnel Bioassay Protocol
This protocol outlines the steps for a typical wind tunnel experiment to evaluate behavioral responses.
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test odor is generated at the upwind end.[10]
-
Insect Acclimation: Male moths are placed in the downwind end of the tunnel and allowed to acclimate.
-
Pheromone Dispensing: The isomeric blend to be tested is released from a dispenser at a controlled rate at the upwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is recorded, noting key actions such as taking flight, upwind flight, casting (zigzagging flight), landing on the dispenser, and courtship attempts.
-
Data Quantification: The percentage of moths exhibiting each behavior is calculated for each treatment.
-
Control Groups: A solvent-only control is always included to assess the baseline level of activity.
Visualization of Concepts
Pheromone Isomer Structures
Caption: Chemical structures of (Z)- and (E)-11-tetradecenyl acetate.
Experimental Workflow for Pheromone Bioassay
Caption: Workflow for behavioral and electrophysiological bioassays.
Conclusion and Future Directions
The differential behavioral responses of Ostrinia nubilalis strains to the (Z) and (E) isomers of 11-tetradecenyl acetate underscore the remarkable specificity of insect chemoreception. This knowledge has been instrumental in developing effective species- and even strain-specific monitoring and mating disruption programs for this significant agricultural pest. Future research should continue to explore the molecular basis of this specificity, including the identification and characterization of the specific olfactory receptors involved in discriminating between these geometric isomers. Such studies will not only advance our fundamental understanding of insect chemical communication but also pave the way for the design of more potent and selective pest management tools.
References
-
Max-Planck-Gesellschaft. Behavioral Assays. Chemical Ecology. [Link]
- Nagai, T., Starratt, A. N., McLeod, D. G. R., & Driscoll, G. R. (1977). Electroantennogram responses of the European corn borer, Ostrinia nubilalis, to (Z)- and (E)-11-tetradecenyl acetates. Journal of Insect Physiology, 23(5), 591–597.
- Klun, J. A., & Maini, S. (1979). Sex Pheromone of the European Com Borer (Ostrinia nubilalis): cis- and trans-Responding Males in Pennsylvania. Environmental Entomology, 8(3), 423-426.
- Baker, T. C. (1989). Behavioral Analysis of Pheromones. In Techniques in Pheromone Research (pp. 445-479). Springer, New York, NY.
-
Degen, T. (2005). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its gen. RWTH Publications. [Link]
- Cardé, R. T., & Baker, T. C. (1984). Techniques for behavioral bioassays. In Techniques in Pheromone Research (pp. 355-383). Springer, New York, NY.
- Karpati, Z., et al. (2013). Pheromone responses of Ostrinia nubilalis (Hübner) from north of its range in Europe. Journal of Applied Entomology, 137(7), 527-535.
- Webster, F. X., & Cardé, R. T. (1984). Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer, Ostrinia nubilalis (Lepidoptera: Pyralidae). Journal of Chemical Ecology, 10(1), 9-15.
- Wyatt, T. D. (2003). Pheromones and Animal Behaviour: Communication by Smell and Taste. Cambridge University Press.
- Dopman, E. B., et al. (2010).
-
Evenden, M. L., & Gries, R. (2001). Mean (± SE) normalized electroantennogram responses of antennae from 0 to 24 h old A) female (n = 6) or B) male (n = 4) Pandemis limitata to synthetic (Z)-11-tetradecenyl acetate (Z11-14:OAc) or (Z)-9-tetradecenyl acetate (Z9-14:OAc), or both in a ratio of 96:4. ResearchGate. [Link]
- Toth, M., et al. (2023). Identification of (E)- and (Z)- 11- tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 415-421.
-
Reddy, G. V. P., & Guerrero, A. (2023). The effect of the natural pheromone (Z)−11‐tetradecenyl acetate (top) and its structural derivatives on red‐banded leafroller (Argyrotaenia velutinana) males. ResearchGate. [Link]
-
Toth, M., et al. (2023). Identification of ( E )‐ and ( Z )‐11‐tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. [Link]
-
AERU. (2025). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). University of Hertfordshire. [Link]
- Mochizuki, F., et al. (2002). Resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate in the smaller tea tortrix, Adoxophyes honmai (Yasuda) (Lepidoptera: Tortricidae). Journal of Pesticide Science, 27(3), 269-274.
- Klun, J. A., & Brindley, T. A. (1970). cis-11-tetradecenyl acetate, a sex stimulant of the European corn borer. Journal of Economic Entomology, 63(3), 779-780.
-
NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
- Kurtovic, A., Widmer, A., & Dickson, B. J. (2007). A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila. PLoS Biology, 5(4), e68.
- Adjei, M. F., et al. (2024). Insect Mating Behaviors: A Review of the Regulatory Role of Neuropeptides. International Journal of Molecular Sciences, 25(3), 1731.
-
NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
-
NIST. (2025). 11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]
-
NIST. (2025). 11-Tetradecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]
-
Ando, T., & Yamakawa, R. (2015). Chiral methyl-branched pheromones. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. researchgate.net [researchgate.net]
- 4. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 5. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. ento.psu.edu [ento.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Electroantennogram responses of the European corn borer, Ostrinia nubilalis, to (Z)- and (E)-11-tetradecenyl acetates / Journal of Insect Physiology, 1977 [sci-hub.st]
- 10. Behavioral Assays [ice.mpg.de]
- 11. Role of (Z)- and (E)-11-tetradecenyl acetate pheromone components in the sexual behavior of the (Z) strain of the european corn borer,Ostrinia nubilalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of trans-11-Tetradecenyl Acetate
As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of trans-11-Tetradecenyl acetate, a widely used insect pheromone. By moving beyond mere compliance and understanding the causality behind these protocols, we can ensure a safe laboratory environment and uphold our commitment to environmental stewardship.
Initial Assessment: Understanding this compound
This compound is a synthetic insect pheromone used in agriculture and research to monitor and control various pest populations, such as the European corn borer.[1][2] While it is a potent biochemical messenger, its hazard profile is a critical starting point for determining disposal procedures.
According to Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is not considered a physical, health, or environmental hazard based on available data.[1] However, this classification applies only to the pure compound. The moment it is mixed with solvents or other reagents, the characteristics of the entire waste stream may change.
Despite its non-hazardous classification, it is imperative to remember that this does not permit disposal via standard trash or sanitary sewer systems. All laboratory chemicals, regardless of their hazard level, must be disposed of through a designated chemical waste stream in accordance with local, state, and federal regulations.[2]
Key Chemical & Safety Data
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | E11-14Ac, European corn borer pheromone | [1][2] |
| Molecular Formula | C16H30O2 | [1] |
| Physical State | Liquid | [1] |
| OSHA Hazard Classification | Not Classified | [1][2] |
| Environmental Hazards | Not Classified as environmentally hazardous, but large or frequent spills may be harmful. | [2] |
| Primary Disposal Directive | Dispose of waste and residues in accordance with local authority requirements. | [1][2] |
The Regulatory Framework: EPA and OSHA Compliance
The disposal of any laboratory chemical is governed by a hierarchy of regulations. In the United States, the two primary federal bodies are:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal (a "cradle-to-grave" system).[3][4]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for the safe handling and disposal of chemicals.[6][7]
The consistent directive from all safety data sheets for this compound is to "Dispose of waste and residues in accordance with local authority requirements." [1][2] This underscores the most critical principle of chemical disposal: federal regulations provide a baseline, but your institution's Environmental Health & Safety (EHS) office and local waste authorities provide the specific, actionable procedures you must follow.
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization
The first and most crucial step is to determine the exact nature of your waste.
-
Pure Compound: Is the waste comprised solely of unused or expired this compound?
-
Mixture: Has the pheromone been dissolved in a solvent (e.g., hexane, ethanol) or mixed with other chemicals?
This determination is paramount because the waste classification is dictated by its most hazardous component.[8] If this compound is mixed with a flammable solvent like hexane, the entire mixture must be treated and disposed of as flammable hazardous waste.[3]
Step 2: Segregation
Proper segregation prevents unwanted chemical reactions and avoids the costly error of contaminating a non-hazardous waste stream with a hazardous one.[8][9]
-
Maintain a separate, designated waste container for this compound waste.
-
Crucially, never mix this waste stream with incompatible materials, such as strong oxidizing agents, acids, or bases. [1][9]
Step 3: Container Selection and Labeling
All waste containers must be appropriate for their contents and clearly identified.[10]
-
Container: Use a clean, sealable container made of a compatible material (e.g., glass, polyethylene). The container must be in good condition with no leaks or cracks.
-
Labeling: Even if the waste is deemed non-hazardous by your EHS office, clear labeling is mandatory. Affix a label that includes:
-
The words "Chemical Waste" (or "Hazardous Waste" if characterized as such).
-
The full chemical name: "this compound". If it is a mixture, list all constituents and their approximate percentages.
-
The date you first added waste to the container (the "accumulation start date").[3]
-
Relevant hazard information (e.g., "Flammable" if in a flammable solvent).
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's EHS personnel.[10]
-
Keep the waste container tightly sealed except when adding waste.[9][11]
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the storage location is away from heat sources or direct sunlight.[11]
Step 5: Final Disposal Pathway
This is the final hand-off of the waste material.
-
Consult Your Chemical Hygiene Plan (CHP): Your lab's CHP is the first point of reference for specific disposal procedures.[6]
-
Contact Your EHS Office: This is a mandatory step. The EHS office will provide the final determination on the waste classification and instruct you on the proper procedure for pickup and disposal. They coordinate with licensed hazardous waste management companies to ensure legal and safe disposal.[8]
-
Documentation: Complete any waste pickup forms or log entries required by your institution. Proper record-keeping is a key component of regulatory compliance.[10]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper chemical disposal.
Spill and Decontamination Procedures
In the event of an accidental release, prompt and correct action is essential.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields and chemical-resistant gloves (e.g., nitrile) when handling the compound or cleaning up a spill.[1]
-
Small Spills: For a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2] Scoop the absorbent material into a sealable container.
-
Decontamination: Thoroughly clean the spill surface with soap and water to remove any residual contamination.[2]
-
Disposal of Spill Debris: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in your labeled waste container and disposed of through the chemical waste stream. Never return spilled material to the original container.[2]
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or environmental health.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager.
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).
-
OSHA Standards for Biological Laboratories. ASPR TRACIE.
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
-
Handling of pheromones. Witasek.
-
Safety Data Sheet - BEDOUKIAN this compound TECHNICAL PHEROMONE. CAPS Inc.
-
What is the best method to sample and preserve pheromones? ResearchGate.
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
-
Technical Support Center: Stabilizing Pheromone Samples for Long-Term Storage. BenchChem.
-
Safety Data Sheet - BEDOUKIAN this compound TECHNICAL PHEROMONE. Bedoukian Research.
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA).
-
Best Practices for Hazardous Waste Disposal. AEG Environmental.
-
Safety Data Sheet - (Z)-5-Tetradecenyl acetate. TargetMol.
-
Hazardous Waste. Environmental Protection Agency (EPA).
-
Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA).
-
Safety Data Sheet - Tetracyanoethylene. Fisher Scientific.
-
Safety Data Sheet - cis-9-Tetradecenyl acetate. Fisher Scientific.
-
Z,E-9,11-TETRADECADIENYL ACETATE - Safety Data Sheet. ChemicalBook.
-
Safety Data Sheet: (Z,E)9,12-Tetradecadienyl acetate. Chemos GmbH & Co.KG.
-
(Z)-11-tetradecenyl acetate (Ref: BAS 280 1). Agriculture and Environment Research Unit (AERU).
-
Safety Data Sheet - Isomate® CM/LR TT. Pacific Biocontrol Corporation.
-
Safety Data Sheet: TRIS acetate. Carl ROTH.
-
Safety Data Sheet. ADAMA.
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus.
-
Handling and Storing Chemicals. Lab Manager.
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
Sources
- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 2. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 3. crystal-clean.com [crystal-clean.com]
- 4. epa.gov [epa.gov]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. mynewlab.com [mynewlab.com]
- 10. epa.gov [epa.gov]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling trans-11-Tetradecenyl Acetate: Essential Safety and Operational Protocols
Welcome to your comprehensive guide on the safe handling of trans-11-Tetradecenyl acetate. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not just follow protocols but to understand them, ensuring a secure and efficient research environment.
This compound, a key insect pheromone, is not classified as a hazardous substance under OSHA guidelines[1]. However, its handling necessitates a proactive approach to safety to mitigate potential risks and ensure the integrity of your experiments. This guide provides the essential, immediate safety and logistical information for its use.
Understanding the Compound: A Risk-Based Approach
While this compound has a low toxicity profile, its chemical nature as an ester and its use in a laboratory setting call for adherence to good industrial hygiene practices[1]. The primary risks associated with its handling are not from acute toxicity but from potential physical and chemical incompatibilities and prolonged or repeated exposure.
| Property | Value | Implication for Handling |
| Molecular Formula | C16H30O2 | Ester compound; consider solvent compatibility. |
| Molecular Weight | 254.41 g/mol [1][2][3] | Low volatility under standard conditions. |
| Physical State | Colorless to pale yellow liquid[4] | Potential for splashes and aerosol generation. |
| Boiling Point | 316.2ºC at 760 mmHg[5] | Stable at room temperature. |
| Flash Point | 87.2ºC[5] | Combustible; keep away from ignition sources. |
| Incompatibilities | Strong oxidizing agents[1] | Risk of vigorous reactions. |
The causality behind these handling considerations is rooted in the compound's chemical structure. As an ester, it can be hydrolyzed under strong acidic or basic conditions, though this is not a primary acute risk. Its combustibility necessitates careful management of ignition sources in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a risk assessment of handling neat this compound and its solutions.
Eye and Face Protection
-
Mandatory: Wear safety glasses with side shields (or goggles)[1].
-
Rationale: Standard laboratory practice to protect against accidental splashes of the chemical or solvents used to prepare solutions. Direct contact with eyes may cause temporary irritation[1].
Skin Protection
-
Gloves: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are a suitable choice for handling esters. Always inspect gloves for tears or punctures before use[6].
-
Lab Coat: A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.
-
Rationale: While not classified as a skin irritant, prolonged or repeated contact should be avoided. Some related pheromone compounds can cause skin irritation[3][7].
Respiratory Protection
-
General Use: Respiratory protection is not typically required when handling small quantities in a well-ventilated area[1].
-
Specific Situations: In case of insufficient ventilation or when handling large quantities that could lead to aerosolization, a NIOSH-approved respirator may be necessary[1].
-
Rationale: This is a precautionary measure to prevent inhalation of any potential aerosols, which could cause respiratory tract irritation[8].
Experimental Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Receipt to Disposal
A meticulous operational plan ensures safety and experimental reproducibility.
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops and persists[1][8].
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops and persists[1][8].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if symptoms develop or persist[1][10].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[8][10].
-
Spills:
Emergency Response Logic
Caption: Logical flow for responding to spills and personal exposure.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Unused Product: Dispose of waste and residues in accordance with local authority requirements[1]. The material may be sent to a licensed chemical destruction plant[10].
-
Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with this compound should be placed in a sealed container and disposed of as chemical waste.
-
Empty Containers: Empty containers may retain product residue. They should be taken to an approved waste handling site for recycling or disposal[11]. Do not reuse empty containers.
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways[10].
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Conclusion: Fostering a Culture of Safety
By understanding the "why" behind these safety protocols, you are better equipped to handle this compound not just safely, but also with the scientific rigor that your research demands. This guide serves as a living document; always refer to the most current Safety Data Sheet (SDS) for the material you are using and consult with your institution's safety professionals.
References
-
Bedoukian Research. (2015). Safety Data Sheet: BEDOUKIAN this compound TECHNICAL PHEROMONE. Retrieved from [Link]
-
Chemsrc. (n.d.). (Z)-11-TETRADECEN-1-YL ACETATE | CAS#:20711-10-8. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Tetradecenyl acetate, (11Z)-. In PubChem. Retrieved from [Link]
-
Bedoukian Research. (2015). Safety Data Sheet: BEDOUKIAN this compound TECHNICAL PHEROMONE. Retrieved from [Link]
-
Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). (Z)-11-tetradecenyl acetate (Ref: BAS 280 1). In Pesticide Properties DataBase. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). In CHEMM. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: (Z,E)9,12-Tetradecadienyl acetate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-9-Tetradecenyl acetate, 95%. Retrieved from [Link]
-
Pacific Biocontrol Corporation. (2023). Safety Data Sheet: Isomate® CM/LR TT. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: TRIS acetate. Retrieved from [Link]
-
ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Government of Canada. (2022). Personal Protective Equipment. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Pesticide Action Network. (n.d.). (Z)-11-Tetradecenyl acetate - Chemical Details. In Pesticide Info. Retrieved from [Link]
Sources
- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 2. This compound [webbook.nist.gov]
- 3. 11-Tetradecenyl acetate, (11Z)- | C16H30O2 | CID 5367692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 5. (Z)-11-TETRADECEN-1-YL ACETATE | CAS#:20711-10-8 | Chemsrc [chemsrc.com]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. chemos.de [chemos.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
